4-Ethyl-2,6-dimethyloctane
Description
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Structure
3D Structure
Properties
CAS No. |
62183-52-2 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
4-ethyl-2,6-dimethyloctane |
InChI |
InChI=1S/C12H26/c1-6-11(5)9-12(7-2)8-10(3)4/h10-12H,6-9H2,1-5H3 |
InChI Key |
JIOQMQLJPQDNFA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CC(CC)CC(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4-Ethyl-2,6-dimethyloctane
Abstract
4-Ethyl-2,6-dimethyloctane is a branched-chain alkane, a class of saturated hydrocarbons with diverse, though not extensively documented, applications in specialty chemicals, fuel science, and as a non-polar solvent. This guide provides a comprehensive overview of its chemical and physical properties, leveraging computational data and inferred knowledge from structurally similar compounds. It details the molecular structure, core physicochemical characteristics, reactivity profile, and potential synthetic and analytical methodologies. Furthermore, this document outlines critical safety and handling protocols and explores prospective applications in various scientific and industrial domains. The synthesis and characterization sections are designed to offer practical, field-proven insights for laboratory professionals.
Molecular Identity and Structure
This compound is a saturated hydrocarbon with the molecular formula C12H26.[1][2][3] Its structure consists of an eight-carbon (octane) backbone, substituted with two methyl groups at positions 2 and 6, and an ethyl group at position 4.[4] This specific branching pattern distinguishes it from its various structural isomers and influences its physical and chemical behavior.[5][6]
The fundamental identifiers for this compound are summarized in the table below.
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 62183-52-2 | PubChem[1] |
| Molecular Formula | C12H26 | PubChem[1] |
| Molecular Weight | 170.33 g/mol | PubChem[1] |
| Canonical SMILES | CCC(C)CC(CC)CC(C)C | PubChem[1] |
| InChI Key | JIOQMQLJPQDNFA-UHFFFAOYSA-N | PubChem[1] |
The 2D chemical structure of this compound is as follows:
Physicochemical Properties
| Property | Computed Value | Source |
| Molecular Weight | 170.33 g/mol | PubChem[1] |
| XLogP3 | 5.8 | PubChem[1] |
| Hydrogen Bond Donors | 0 | PubChem[1] |
| Hydrogen Bond Acceptors | 0 | PubChem[1] |
| Rotatable Bond Count | 6 | PubChem[5] |
| Exact Mass | 170.203450829 Da | PubChem[1] |
| Topological Polar Surface Area | 0 Ų | PubChem[1] |
The high XLogP3 value indicates significant lipophilicity, suggesting it is highly soluble in non-polar organic solvents and has very low miscibility with water.[1]
Chemical Reactivity and Stability
As a saturated alkane, this compound is generally characterized by low chemical reactivity. Its stability stems from the strength and non-polar nature of its C-C and C-H single bonds. However, under specific conditions, it can undergo several characteristic reactions.
Combustion
In the presence of excess oxygen and an ignition source, this compound will undergo complete combustion to produce carbon dioxide and water, releasing a significant amount of energy. This is a characteristic reaction for all hydrocarbons and is the basis for their use as fuels.[5][7]
-
Reaction: 2 C12H26 + 37 O2 → 24 CO2 + 26 H2O + Heat
Halogenation
Under the influence of ultraviolet (UV) light, this compound can react with halogens (e.g., Cl2, Br2) in a free-radical substitution reaction.[5][7] In this process, one or more hydrogen atoms are replaced by halogen atoms. The reaction is typically non-selective, leading to a mixture of mono- and poly-halogenated products. The substitution is more likely to occur at tertiary carbons due to the greater stability of the resulting tertiary free radical.
Thermal and Catalytic Cracking
When subjected to high temperatures and pressures, with or without a catalyst, the C-C bonds in this compound can break, a process known as cracking.[5] This process fragments the molecule into smaller, often unsaturated, hydrocarbons like alkenes and shorter-chain alkanes. This is a fundamental process in the petroleum refining industry.
Synthesis and Characterization
While a specific, documented synthesis for this compound is not prevalent in the literature, a plausible synthetic route can be designed using established organometallic chemistry principles. A logical approach involves the coupling of an organometallic reagent with an appropriate alkyl halide.
Proposed Synthetic Workflow: Grignard Reaction
A retrosynthetic analysis suggests that a key C-C bond can be formed via a Grignard reaction. One possible disconnection is between C4 and C5 of the octane backbone. This leads to a synthetic strategy involving the reaction of a 4-bromo-2-methylheptane precursor with an isobutylmagnesium bromide Grignard reagent.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol:
-
Grignard Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (N2 or Ar), add magnesium turnings and a crystal of iodine to dry diethyl ether. Add a solution of isobutyl bromide in dry ether dropwise to initiate the reaction. Reflux the mixture until the magnesium is consumed to yield isobutylmagnesium bromide.
-
Precursor Synthesis: Synthesize 1-bromo-2-methylhexane from 2-methyl-1-hexene via anti-Markovnikov hydrobromination using HBr and a radical initiator (e.g., benzoyl peroxide).
-
Coupling Reaction: Cool the Grignard reagent to 0 °C. Add a solution of 1-bromo-2-methylhexane in dry ether dropwise with vigorous stirring. Allow the reaction to warm to room temperature and stir overnight.
-
Workup and Purification: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent via rotary evaporation. Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
Analytical Characterization
The identity and purity of the synthesized compound must be confirmed through a combination of spectroscopic and chromatographic techniques.
Caption: Standard analytical workflow for compound characterization.
Methodology Details:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for assessing purity and confirming the molecular weight.[8]
-
Protocol: Dissolve a small sample in a volatile solvent like hexane. Inject into a GC-MS system equipped with a non-polar capillary column (e.g., DB-5). Use a temperature gradient program to separate any impurities. The mass spectrometer will provide the molecular ion peak (m/z = 170) and a characteristic fragmentation pattern.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structure elucidation.
-
¹H NMR: The spectrum will be complex due to overlapping signals of the many aliphatic protons. Expect signals in the 0.8-1.5 ppm range. Distinct multiplets for the CH groups and triplets/quartets for the ethyl group will be key identifiers.
-
¹³C NMR: The spectrum will show distinct signals for each unique carbon atom, confirming the branching pattern.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique will confirm the presence of C-H bonds and the absence of functional groups like C=O or O-H.
-
Expected Peaks: Strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.
-
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its hazards can be reliably inferred from data on similar branched alkanes, such as 4,4-dimethyloctane.[9][10] The compound should be treated as a flammable liquid that can cause skin and eye irritation.
| Hazard Class | Precautionary Measures |
| Flammability | Flammable liquid and vapor.[11] Keep away from heat, sparks, open flames, and hot surfaces.[9] Use spark-proof tools and take precautionary measures against static discharge.[10] |
| Health Hazards | May cause skin and eye irritation.[11] May cause respiratory irritation if inhaled.[11] |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side shields, and a lab coat.[9] Use in a well-ventilated area or with a fume hood.[11] |
| Handling & Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[10] Ground and bond container and receiving equipment.[11] |
| First Aid | Eyes: Rinse immediately with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move person to fresh air.[9][11] |
Potential Applications
The specific branching of this compound suggests several potential applications, drawing parallels with its isomers.
-
Fuel Additive: Branched alkanes are known to have higher octane ratings than their straight-chain counterparts, making them valuable as components in high-performance fuels to prevent knocking.[7]
-
Specialty Solvent: Its non-polar nature and low reactivity make it a candidate for use as a solvent in organic synthesis, extractions, or as a medium for reactions involving non-polar reagents.[7]
-
Chemical Intermediate: It can serve as a starting material for the synthesis of more complex molecules through functionalization reactions like halogenation.[7]
-
Reference Standard: In analytical chemistry, particularly in gas chromatography, it can be used as a reference compound for the identification and quantification of other branched hydrocarbons in complex mixtures like petroleum distillates.[5]
-
Materials Science: Its hydrophobic properties could be exploited in the development of water-repellent coatings or as a component in lubricant formulations.[5]
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An In-depth Technical Guide to the Physical Properties of 4-Ethyl-2,6-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethyl-2,6-dimethyloctane is a branched-chain alkane with the molecular formula C₁₂H₂₆. As a saturated hydrocarbon, its physical properties are dictated by its molecular structure, specifically its carbon skeleton and the absence of functional groups. This guide provides a comprehensive overview of the key physical characteristics of this compound, methodologies for their experimental determination, and the underlying scientific principles. While specific experimentally determined data for this particular isomer are not widely available in public literature, this guide will leverage established trends for branched alkanes and provide robust protocols for its characterization in a laboratory setting.
Molecular Structure and Identification
The structure of this compound, as defined by IUPAC nomenclature, consists of an eight-carbon main chain (octane) with methyl groups at positions 2 and 6, and an ethyl group at position 4.[1]
Key Identifiers:
The arrangement of these alkyl groups along the octane backbone influences the molecule's overall shape, moving away from a linear form. This branching has significant implications for its physical properties.
Predicted and General Physical Properties
Direct experimental values for the boiling point, density, and refractive index of this compound are not readily found in common chemical databases.[3][4] However, we can infer its properties based on established trends for isomeric alkanes and computed data from reliable sources.
| Property | Predicted/Computed Value | General Trend for Branched Alkanes |
| Boiling Point | Not available (estimated to be lower than n-dodecane's 216 °C) | Branching generally lowers the boiling point compared to the corresponding straight-chain alkane due to reduced surface area and weaker van der Waals forces.[5][6][7][8][9] |
| Melting Point | Not available | The effect of branching on melting point is less predictable and depends on molecular symmetry and how well the molecules pack into a crystal lattice.[5] |
| Density | Not available (estimated to be less than water, ~0.7-0.8 g/mL) | Branched alkanes typically have slightly lower densities than their straight-chain isomers because the branching hinders efficient packing of the molecules.[10][11][12] |
| Refractive Index | Not available | There is a general linear correlation between the density and refractive index of alkanes; lower density usually corresponds to a lower refractive index.[13][14] |
| Solubility | Insoluble in water; Soluble in nonpolar organic solvents.[15][16] | Alkanes are nonpolar and thus are soluble in other nonpolar solvents ("like dissolves like") and insoluble in polar solvents like water.[15][16] |
| XLogP3 | 5.8 (Computed)[2] | This value indicates a high degree of lipophilicity, consistent with a C₁₂ hydrocarbon. |
Experimental Determination of Physical Properties
For a compound where literature data is scarce, experimental determination of its physical properties is paramount. The following section details the standard, reliable protocols for these measurements.
Boiling Point Determination: The Micro Method
The causality behind choosing the micro method, often referred to as the Siwoloboff method, lies in its efficiency for small sample volumes, which is common in research and drug development settings. This technique relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.
Experimental Workflow: Boiling Point Determination
Caption: Workflow for micro boiling point determination.
Step-by-Step Methodology:
-
Preparation: Secure a small test tube containing approximately 0.5 mL of this compound to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.
-
Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.
-
Heating: Immerse the assembly into a heating bath (a beaker of mineral oil is suitable for the expected temperature range). Heat the bath gently with constant stirring to ensure even temperature distribution.
-
Observation: As the temperature rises, air will be expelled from the capillary tube. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube as the liquid's vapor pressure overcomes the atmospheric pressure.
-
Measurement: Remove the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid is drawn back into the capillary tube is the boiling point. Record the temperature at this moment. It is crucial to note the atmospheric pressure at the time of measurement and apply a correction if it deviates significantly from standard pressure (760 mmHg).
Density Determination: The Pycnometer Method
The pycnometer is a piece of glassware designed to hold a very precise volume of liquid, making it a highly accurate tool for density determination. The principle is straightforward: by accurately measuring the mass of a known volume of the substance, its density (mass/volume) can be calculated. This method is self-validating through the use of a calibrated instrument and a high-precision analytical balance.
Experimental Workflow: Density Determination
Caption: Workflow for density determination using a pycnometer.
Step-by-Step Methodology:
-
Initial Weighing: Carefully clean and dry a pycnometer and its stopper. Weigh it on an analytical balance to obtain the mass of the empty pycnometer (mempty).
-
Calibration with Water: Fill the pycnometer with distilled water of a known temperature. Insert the stopper, allowing excess water to exit through the capillary. Dry the outside of the pycnometer thoroughly and weigh it (mwater).
-
Volume Calculation: The mass of the water is (mwater - mempty). Using the known density of water at the recorded temperature, calculate the exact volume of the pycnometer (V = mass of water / density of water).
-
Sample Measurement: Empty and dry the pycnometer. Fill it with this compound at the same temperature. Insert the stopper, wipe the exterior, and weigh it (msample).
-
Density Calculation: The mass of the sample is (msample - mempty). The density of this compound is then calculated as ρ = (msample - mempty) / V.
Refractive Index Determination: The Abbe Refractometer
The refractive index is a fundamental physical property that measures how light propagates through a substance. The Abbe refractometer is a common laboratory instrument for this purpose. It operates on the principle of total internal reflection. Light passes through the sample and into a prism of high refractive index. The critical angle of total internal reflection is measured, which is directly related to the refractive index of the sample. Temperature control is critical as the refractive index is temperature-dependent.
Step-by-Step Methodology:
-
Calibration: Turn on the refractometer and ensure the prism surfaces are clean. Place a drop of a standard liquid with a known refractive index (e.g., distilled water) on the lower prism.
-
Sample Application: Clean the prisms with a soft tissue and an appropriate solvent (e.g., ethanol or acetone). Apply a few drops of this compound to the surface of the measuring prism.
-
Measurement: Close the prisms and allow the sample to spread into a thin film. Look through the eyepiece and adjust the control knob until the boundary between the light and dark fields is sharp and aligned with the crosshairs.
-
Reading: Read the refractive index value directly from the instrument's scale. Record the temperature at which the measurement was taken.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum would be complex due to the presence of multiple, chemically non-equivalent protons. One would expect to see overlapping multiplets in the aliphatic region (approx. 0.8-1.5 ppm). The methyl groups would likely appear as doublets or triplets, and the methylene and methine protons as complex multiplets.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. Due to symmetry, some carbons may be equivalent. The signals would all appear in the aliphatic region (approx. 10-40 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum of an alkane is characterized by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450-1470 cm⁻¹ and 1370-1380 cm⁻¹. The spectrum for this compound would show these characteristic alkane peaks.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 170. The fragmentation pattern would be characteristic of a branched alkane, with cleavage at the branching points leading to stable secondary carbocations. Common fragments would result from the loss of methyl (M-15) and ethyl (M-29) groups.
Synthesis and Applications
Synthesis of Branched Alkanes
The synthesis of a specific branched alkane like this compound in a laboratory setting typically involves multi-step processes. A common strategy is the use of Grignard reagents to create the carbon skeleton, followed by dehydration and hydrogenation.
Conceptual Synthesis Pathway
Caption: A conceptual pathway for the synthesis of branched alkanes.
Industrially, branched alkanes are produced on a large scale through processes like catalytic cracking and isomerization of straight-chain alkanes found in crude oil.[5] These processes are crucial for producing high-octane gasoline.
Applications
Branched alkanes, including C₁₂ isomers, have several important industrial applications:
-
Fuels and Lubricants: Highly branched alkanes are key components of high-octane gasoline and are also used in the formulation of lubricating oils due to their favorable viscosity and low freezing points.[13][17]
-
Solvents: Due to their nonpolar nature and low reactivity, they can be used as solvents in various chemical processes.[16]
-
Chemical Intermediates: They can serve as starting materials for the synthesis of other organic compounds.
Conclusion
This compound serves as a representative example of a highly branched C₁₂ alkane. While specific experimental data for its physical properties are not abundant, established principles of chemical structure and intermolecular forces allow for reliable predictions. Furthermore, the well-defined experimental protocols outlined in this guide provide a clear path for researchers to accurately characterize this and similar compounds. A thorough understanding of these properties and the methods to determine them is fundamental for professionals in chemical research and drug development, where such molecules may be encountered as solvents, intermediates, or reference compounds.
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Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Molecular Structure of 4-Ethyl-2,6-dimethyloctane
Abstract
This compound is a branched-chain alkane characterized by a complex stereochemical profile and distinct physicochemical properties derived from its specific substitution pattern. As a saturated hydrocarbon with the molecular formula C₁₂H₂₆, its utility in advanced chemical applications, including its potential role as a reference standard, a specialized solvent, or a component in complex formulations, necessitates a detailed understanding of its molecular architecture.[1][2] This guide provides a comprehensive technical analysis of this compound, intended for researchers, scientists, and drug development professionals. We will dissect its structural components, explore its stereoisomerism, propose robust synthetic and analytical methodologies, and discuss its properties in the context of advanced chemical applications.
Core Molecular Identity and Physicochemical Properties
This compound is systematically named according to IUPAC nomenclature, which precisely describes its structure: an eight-carbon (octane) backbone substituted with two methyl groups at positions 2 and 6, and an ethyl group at position 4.[3] This specific arrangement of alkyl groups results in a molecule with three chiral centers, a critical feature that will be discussed in detail.
The fundamental properties of this molecule are summarized below. These values are crucial for predicting its behavior in various chemical environments, from reaction media to biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | [1] |
| Molecular Weight | 170.33 g/mol | [1] |
| CAS Number | 62183-52-2 | [1][2] |
| Canonical SMILES | CCC(C)CC(CC)CC(C)C | [1] |
| InChIKey | JIOQMQLJPQDNFA-UHFFFAOYSA-N | [1][2] |
| Predicted XLogP3 | 5.8 | [1] |
| Classification | Acyclic Saturated Hydrocarbon (Alkane) | [4] |
The high predicted LogP value indicates significant lipophilicity, suggesting poor solubility in aqueous media but high solubility in non-polar organic solvents and lipids.[1] This property is paramount when considering its use in drug formulation, where it could act as a vehicle for highly lipophilic active pharmaceutical ingredients (APIs).[5]
Structural Visualization
A 2D representation of the molecule provides a clear view of the connectivity of the carbon skeleton and the placement of the substituents.
Caption: 2D structure of this compound.
Stereochemistry: The Foundation of Molecular Specificity
A defining characteristic of this compound is the presence of three stereogenic centers at carbons C2, C4, and C6. The number of possible stereoisomers is given by the 2ⁿ rule, where 'n' is the number of chiral centers. For this molecule, n=3, resulting in 2³ = 8 distinct stereoisomers.[6] These stereoisomers exist as four pairs of enantiomers.
The absolute configuration (R/S) at each chiral center dictates the molecule's three-dimensional shape. In drug development, different stereoisomers can exhibit vastly different pharmacological activities and metabolic profiles due to the stereospecific nature of biological receptors and enzymes.
Logical Relationship of Stereoisomers
The eight stereoisomers can be systematically classified based on their configurations.
Caption: Enantiomeric and diastereomeric relationships among the 8 stereoisomers.
Synthesis and Purification Workflow
The synthesis of a specific stereoisomer of this compound requires a stereocontrolled approach. A plausible retrosynthetic analysis suggests disconnection at the C4-C5 bond, which could be formed via a cuprate-mediated conjugate addition or an alkylation reaction. Below is a proposed, generalized workflow for its synthesis and subsequent purification.
Proposed Synthetic Protocol
A robust method involves the synthesis of a chiral building block, followed by coupling and reduction steps. For instance, a Wittig or Horner-Wadsworth-Emmons reaction could be employed to form the carbon backbone, followed by catalytic hydrogenation to yield the saturated alkane.
-
Step 1: Preparation of Chiral Precursors. Synthesize chiral fragments corresponding to the C1-C4 and C5-C8 sections of the molecule using asymmetric synthesis techniques (e.g., Evans asymmetric alkylation).
-
Step 2: Carbon-Carbon Bond Formation. Couple the two fragments using a suitable reaction, such as a Grignard reaction with a chiral aldehyde, followed by oxidation and a Wittig reaction to form an alkene intermediate.
-
Step 3: Reduction to Alkane. The resulting unsaturated intermediate is subjected to catalytic hydrogenation (e.g., using H₂ gas with a Palladium on carbon catalyst) to reduce the double bond, yielding the final saturated alkane.[7] This step ensures the final product is the desired alkane without altering the established stereocenters.[7]
-
Step 4: Purification. The crude product is purified. For a non-polar compound like this, fractional distillation under reduced pressure or column chromatography on silica gel with a non-polar eluent (e.g., hexanes) would be effective.[8]
Synthesis and Analysis Workflow Diagram
Caption: General workflow for the synthesis and characterization of the target molecule.
Spectroscopic Characterization
Confirming the structure of this compound relies on a combination of spectroscopic techniques. While experimental spectra for this specific compound are not widely published, we can predict the key features based on its structure and data from analogous compounds.[9][10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum would be complex due to diastereotopic protons arising from the multiple chiral centers. However, distinct regions are expected:
-
~0.8-1.0 ppm: A complex multiplet region containing overlapping signals from the five methyl groups (-CH₃). The terminal methyls (C1, C8, and the ethyl's CH₃) would likely appear as triplets or doublets.
-
~1.1-1.6 ppm: A broad multiplet region for the various methylene (-CH₂) and methine (-CH) protons on the backbone and ethyl group.
-
-
¹³C NMR: The carbon NMR spectrum would show 12 distinct signals, assuming a single diastereomer is present.
-
~10-30 ppm: Signals for the methyl and methylene carbons.
-
~30-50 ppm: Signals for the methine carbons and the remaining methylene carbons.
-
| Predicted ¹H NMR Signals | Predicted ¹³C NMR Signals |
| Chemical Shift (ppm) | Assignment |
| ~ 0.8-0.9 | 5 x -CH₃ |
| ~ 1.0-1.7 | -CH₂- and -CH- |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would result in a molecular ion peak (M⁺) at m/z = 170. The fragmentation pattern would be characteristic of a branched alkane, with stable secondary and tertiary carbocations formed upon cleavage at the branching points.
-
Molecular Ion (M⁺): m/z = 170
-
Key Fragments: Loss of methyl (m/z = 155), ethyl (m/z = 141), propyl (m/z = 127), and isobutyl (m/z = 113) groups are expected.
Infrared (IR) Spectroscopy
As a saturated alkane, the IR spectrum will be relatively simple but characteristic.
| Absorption Band (cm⁻¹) | Vibration Type |
| 2850-2960 | C-H stretch (sp³ hybridized) |
| 1450-1470 | C-H bend (methylene scissoring) |
| 1370-1380 | C-H bend (methyl symmetric bend) |
Potential Applications in Research and Development
While this compound is not a common pharmaceutical ingredient itself, its properties as a highly branched, lipophilic, and chiral molecule make it relevant in several areas of scientific research and drug development:
-
Chiral Chromatography: Individual stereoisomers could serve as invaluable reference standards for developing and validating enantioselective chromatographic methods.
-
Drug Formulation: Its high lipophilicity makes it a candidate as a non-polar excipient or part of the oil phase in emulsions or creams for topical delivery of hydrophobic drugs.[5]
-
Hydrophobic Probes: In materials science or biophysical studies, it could be used as a model non-polar molecule to study hydrophobic interactions within lipid membranes or polymer matrices.[8]
-
Precursor for Functionalized Molecules: The alkane backbone can be a starting point for synthesizing more complex molecules through selective C-H functionalization, a growing field in organic chemistry.
Conclusion
This compound represents more than a simple hydrocarbon; it is a model system for understanding the profound impact of stereochemistry on molecular properties. Its eight distinct stereoisomers, each with a unique three-dimensional architecture, underscore the precision required in modern chemical synthesis and analysis. For professionals in drug development and chemical research, a thorough grasp of its structure, synthesis, and characterization provides a foundational framework for tackling challenges in molecular recognition, formulation science, and analytical methodology. The principles detailed in this guide are broadly applicable to the wider class of complex branched alkanes, which continue to be of interest in both academic and industrial settings.
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An In-Depth Technical Guide to 4-Ethyl-2,6-dimethyloctane
Prepared for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Ethyl-2,6-dimethyloctane, a branched-chain alkane. As a Senior Application Scientist, the following sections synthesize its core chemical identity, structural properties, potential synthetic pathways, and relevant applications, grounded in established chemical principles. The structure of this document is designed to logically present the information from fundamental identification to practical considerations for laboratory and development settings.
Core Compound Identification
The unique identity of any chemical compound begins with its universally recognized identifiers. This compound is registered under the CAS number 62183-52-2 .[1][2][3] This identifier is crucial for unambiguous database searches and regulatory compliance. The fundamental properties that define this molecule are summarized below.
| Identifier | Value | Source |
| CAS Number | 62183-52-2 | [1][2][3] |
| Molecular Formula | C₁₂H₂₆ | [1][2][3] |
| IUPAC Name | This compound | [3] |
| Molecular Weight | 170.33 g/mol | [1][3] |
| InChIKey | JIOQMQLJPQDNFA-UHFFFAOYSA-N | [1][2] |
These identifiers form the foundational data for any research or development activity involving this compound.
Molecular Structure and Physicochemical Properties
This compound is an acyclic saturated hydrocarbon, commonly known as a paraffin.[4] Its structure consists of an eight-carbon (octane) backbone, which is the longest continuous chain of carbon atoms in the molecule.[5] This backbone is substituted with two methyl groups at positions 2 and 6, and one ethyl group at position 4.[5]
The presence of these alkyl branches significantly influences its physical properties compared to its linear isomer, n-dodecane. Branched alkanes are generally more thermodynamically stable than their straight-chain counterparts.[4] This increased stability arises from more efficient packing and intermolecular forces. As an alkane, it consists entirely of hydrogen and carbon atoms connected by single bonds, making it a saturated hydrocarbon.[4]
Caption: 2D structure of this compound.
Computed Physicochemical Data
| Property | Computed Value | Source |
| XLogP3 | 5.8 | [3] |
| Exact Mass | 170.203450829 Da | [1][3] |
| Topological Polar Surface Area | 0 Ų | [3] |
The high XLogP3 value indicates significant lipophilicity, suggesting low solubility in water and high solubility in non-polar organic solvents. This is a critical parameter in drug development for predicting a compound's pharmacokinetic behavior, such as absorption and distribution.
Synthesis and Purification Strategies
While specific, peer-reviewed synthesis routes for this compound are not detailed in the provided search results, general methodologies for constructing complex branched alkanes can be applied. These methods are foundational in organic chemistry and offer a logical pathway for its laboratory-scale preparation.
Conceptual Synthetic Workflow
The synthesis of a multi-branched alkane like this often involves the coupling of smaller, functionalized precursors followed by the removal of functional groups.
Caption: Conceptual workflow for branched alkane synthesis.
Step-by-Step Methodology Explanation:
-
Carbon Skeleton Assembly (Alkylation/Coupling): The synthesis would likely begin by constructing the C12 backbone. Methods such as Friedel-Crafts alkylation or the reaction of organometallic reagents (e.g., Grignard or organolithium reagents) with appropriate alkyl halides or carbonyl compounds are standard practice.[6] For instance, a strategy could involve the alkylation of a ketone precursor with an ethyl-containing nucleophile to install the branch at the C4 position.[7]
-
Removal of Functional Groups (Reduction): Once the carbon skeleton is assembled, any remaining functional groups (like hydroxyl or carbonyl groups) must be removed to yield the final alkane. A common and effective method is catalytic hydrogenation, where the intermediate is reacted with hydrogen gas (H₂) over a metal catalyst like palladium (Pd) or nickel (Ni).[6] This process saturates any double bonds and reduces oxygen-containing functional groups.
-
Purification: Post-synthesis, the crude product will be a mixture of the target compound, unreacted starting materials, and by-products. Due to the non-polar nature and likely high boiling point of this compound, two primary purification techniques are viable:
-
Fractional Distillation: This is effective for separating compounds with different boiling points and is suitable for larger scale purification.[7]
-
Column Chromatography: For achieving high purity on a research scale, column chromatography using a non-polar stationary phase like silica gel and a non-polar eluent (e.g., hexane) would be the method of choice to separate the target alkane from more polar impurities.[7]
-
Applications and Relevance in Drug Development
Specific applications for this compound are not widely documented. However, the properties of branched alkanes provide context for their potential utility in industrial and pharmaceutical settings.
-
Solvents and Excipients: The carbon backbone of organic molecules is fundamental in pharmaceuticals.[8] Highly branched, lipophilic alkanes can serve as non-polar solvents or as excipients in drug formulations. Their role would be to dissolve or stabilize highly lipophilic active pharmaceutical ingredients (APIs) that have poor water solubility.[8]
-
Chemical Intermediates: Branched alkanes can serve as starting materials or intermediates in the synthesis of more complex molecules.[6] Through controlled functionalization reactions (e.g., halogenation), specific positions on the alkane chain can be activated for further chemical modification.
-
Fuel and Lubricant Additives: The structural features of this compound, particularly its branching, are desirable in fuels to increase the octane rating and prevent engine knocking.[6]
-
Reference Compounds: In analytical chemistry, pure, well-characterized hydrocarbons are often used as reference standards in techniques like gas chromatography-mass spectrometry (GC-MS) for the analysis of complex hydrocarbon mixtures.
While direct biological activity of such a simple alkane is unlikely, its role as a component in a final drug product formulation is plausible. For example, semifluorinated alkanes (SFAs), which share the alkane backbone, are used as carriers for lipophilic drugs in ophthalmology.[9] This demonstrates the principle of using inert, non-polar compounds as delivery vehicles.
Safety and Handling
No specific safety data sheet (SDS) for this compound was found. However, based on the properties of similar C10-C13 branched alkanes, the following safety protocols should be observed.
-
Flammability: The compound should be treated as a flammable liquid.[10][11] Keep away from heat, sparks, open flames, and other ignition sources.[10][11] Containers should be properly grounded and bonded to prevent static discharge.[11]
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[10] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[11]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of water. If skin irritation occurs, seek medical advice.[10][12]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes and get medical attention.[10]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Call a physician if you feel unwell.[10]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11][12]
It is imperative to consult a specific and verified Safety Data Sheet for the compound before any experimental work is undertaken.
Conclusion
This compound, identified by CAS number 62183-52-2 , is a structurally defined branched alkane. While specific experimental data and direct applications are sparse in publicly available literature, its properties can be reliably inferred from the principles of organic chemistry and data on analogous compounds. For researchers and drug development professionals, its high lipophilicity and status as a saturated hydrocarbon make it a candidate for investigation as a non-polar solvent, a formulation excipient for poorly soluble drugs, or a synthetic intermediate. Its synthesis can be achieved through established organic methodologies, and its handling requires adherence to standard safety protocols for flammable liquid hydrocarbons.
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A Comprehensive Technical Guide to the Synthesis of 4-Ethyl-2,6-dimethyloctane
Abstract
This technical guide provides a detailed, scientifically grounded methodology for the synthesis of 4-Ethyl-2,6-dimethyloctane (C₁₂H₂₆, MW: 170.33 g/mol )[1], a branched alkane with potential applications as a fuel additive and specialty solvent[2]. The narrative is structured to provide researchers, chemists, and drug development professionals with a robust framework, moving from strategic retrosynthetic analysis to a detailed, step-by-step experimental protocol. The chosen synthetic pathway emphasizes efficiency and the use of well-established, high-yielding chemical transformations. Key reaction mechanisms are explained, and all procedural steps are validated by authoritative chemical principles and supported by comprehensive citations.
Introduction and Strategic Overview
This compound is a saturated hydrocarbon characterized by a specific branching pattern that influences its physicochemical properties, such as viscosity, boiling point, and octane rating[2][3]. The synthesis of such a precisely structured, non-functionalized alkane presents a unique challenge: the construction of a specific carbon skeleton lacking reactive functional groups for easy manipulation.
This guide details a robust three-stage synthetic strategy designed for clarity, efficiency, and high fidelity:
-
Carbon-Carbon Bond Formation via Grignard Reaction: Construction of the core C₁₂ carbon skeleton by forming a key tertiary alcohol intermediate.
-
Strategic Dehydration: Elimination of the alcohol to generate an alkene precursor.
-
Catalytic Hydrogenation: Saturation of the carbon-carbon double bond to yield the final alkane product with high purity.
This convergent approach allows for the efficient assembly of the target molecule from readily available precursors.
Retrosynthetic Analysis and Pathway Design
A logical retrosynthetic analysis is paramount to designing an efficient synthesis. The target alkane, this compound, lacks functional groups, making direct construction challenging. Therefore, the most effective strategy involves a late-stage removal of a functional group.
The final C-H bonds are best formed via the reduction of a C=C double bond, a reliable and clean transformation[4][5]. This identifies a 4-ethyl-2,6-dimethyloctene isomer as the immediate precursor. This alkene can be readily prepared via the dehydration of the corresponding alcohol, 4-Ethyl-2,6-dimethyloctan-4-ol .
This tertiary alcohol is the ideal point for the key bond-forming disconnection. Utilizing a Grignard reaction, one of the most powerful methods for creating carbon-carbon bonds, we can disconnect the bond between the C4 carbon and the ethyl group[6][7]. This disconnection reveals two readily accessible starting materials: 2,6-dimethylheptan-4-one (also known as diisobutyl ketone) and an ethyl Grignard reagent (derived from ethyl bromide).
Caption: Overall synthetic workflow for this compound.
Detailed Experimental Protocols
Safety Precaution: This synthesis involves flammable solvents, water-sensitive reagents, strong acids, and flammable hydrogen gas. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.
Stage 1: Synthesis of 4-Ethyl-2,6-dimethyloctan-4-ol via Grignard Reaction
The Grignard reaction is a powerful C-C bond-forming tool where an organomagnesium halide acts as a potent nucleophile, attacking electrophilic carbon centers like those in carbonyl groups.[8][9] The reaction must be conducted under anhydrous (dry) conditions, as Grignard reagents are strong bases that react readily with water.[6][8]
Materials & Reagents:
| Reagent | Formula | MW ( g/mol ) | Moles | Equivalents | Amount |
|---|---|---|---|---|---|
| Magnesium Turnings | Mg | 24.31 | 0.12 | 1.2 | 2.92 g |
| Ethyl Bromide | C₂H₅Br | 108.97 | 0.11 | 1.1 | 7.2 mL |
| 2,6-Dimethylheptan-4-one | C₉H₁₈O | 142.24 | 0.10 | 1.0 | 14.22 g |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | - | - | 250 mL |
| Saturated NH₄Cl (aq) | NH₄Cl | - | - | - | 100 mL |
Protocol:
-
Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer. Flame-dry all glassware under vacuum and allow it to cool to room temperature under a nitrogen or argon atmosphere.
-
Grignard Reagent Formation: Place the magnesium turnings in the flask. Add 50 mL of anhydrous diethyl ether. Place the ethyl bromide in the dropping funnel with 50 mL of anhydrous diethyl ether.
-
Add approximately 5-10 mL of the ethyl bromide solution to the magnesium. If the reaction does not start (indicated by cloudiness and gentle bubbling), add a small crystal of iodine or gently warm the flask.
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[9]
-
Addition of Ketone: Cool the Grignard solution to 0 °C using an ice bath. Dissolve the 2,6-dimethylheptan-4-one in 100 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent over 30-45 minutes.
-
Reaction and Quenching: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. Cool the flask again to 0 °C and slowly quench the reaction by adding 100 mL of saturated aqueous ammonium chloride solution dropwise.
-
Workup and Isolation: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of diethyl ether. Combine all organic extracts, wash with brine (saturated NaCl solution), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude tertiary alcohol, 4-Ethyl-2,6-dimethyloctan-4-ol. The product can be purified by vacuum distillation if necessary.
Stage 2: Dehydration of 4-Ethyl-2,6-dimethyloctan-4-ol
Acid-catalyzed dehydration of the tertiary alcohol will generate a mixture of alkene isomers, primarily the more stable tri-substituted alkenes (Zaitsev's rule). For the purpose of synthesizing the final alkane, separation of these isomers is unnecessary.
Protocol:
-
Place the crude alcohol from Stage 1 into a 250 mL round-bottom flask with a magnetic stirrer.
-
Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~1-2 mL) while cooling the flask in an ice bath.
-
Fit the flask with a simple distillation apparatus. Heat the mixture gently. The alkene products will co-distill with water.
-
Collect the distillate in a flask cooled in an ice bath. The distillation is complete when no more organic material is observed coming over.
-
Wash the distillate in a separatory funnel with sodium bicarbonate solution to neutralize any remaining acid, then with water, and finally with brine.
-
Dry the organic layer over anhydrous calcium chloride (CaCl₂), filter, and proceed directly to the next stage.
Stage 3: Catalytic Hydrogenation to this compound
Catalytic hydrogenation is the process of adding hydrogen across a double or triple bond. It is a reduction reaction that requires a metal catalyst, such as Palladium on Carbon (Pd/C) or Platinum (PtO₂).[5][10][11] The reaction involves the syn-addition of two hydrogen atoms to the same face of the alkene.[12]
Protocol:
-
Transfer the crude alkene mixture from Stage 2 to a suitable pressure vessel (e.g., a Parr shaker bottle or a heavy-walled flask) and dissolve it in 100 mL of a suitable solvent like ethanol or ethyl acetate.
-
Carefully add 5% Palladium on Carbon (Pd/C) catalyst (approximately 1-2% by weight of the alkene).
-
Seal the vessel and purge it with nitrogen, then carefully introduce hydrogen gas (H₂). Pressurize the vessel to 3-4 atm (or use a hydrogen-filled balloon for atmospheric pressure hydrogenation).
-
Agitate the mixture vigorously (e.g., using a shaker or vigorous magnetic stirring) at room temperature. The reaction progress can be monitored by the uptake of hydrogen gas or by TLC/GC analysis. The reaction is typically complete within a few hours.
-
Once the reaction is complete, carefully vent the excess hydrogen and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the solid Pd/C catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; ensure the filter cake is kept wet with solvent during filtration.
-
Rinse the filter cake with a small amount of the reaction solvent.
-
Combine the filtrates and remove the solvent by rotary evaporation to yield the final product, this compound.
-
Purification and Characterization: The final product can be purified by fractional distillation. The structure and purity should be confirmed using ¹H NMR, ¹³C NMR, and GC-MS analysis.
References
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A Guide to the Spectroscopic Characterization of Branched Alkanes: A Case Study on 2,6-Dimethyloctane
For the Attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of the spectroscopic techniques used to elucidate the structure of branched alkanes. Due to the limited availability of public spectroscopic data for 4-Ethyl-2,6-dimethyloctane, this document will utilize the well-characterized isomer, 2,6-dimethyloctane, as a representative model. The principles and methodologies discussed herein are directly applicable to the analysis of this compound and other similar branched hydrocarbons.
Introduction to Spectroscopic Analysis of Branched Alkanes
Branched alkanes are fundamental structural motifs in a vast array of organic molecules, from petroleum products to complex pharmaceutical compounds. Their non-polar nature and lack of functional groups present a unique challenge for structural elucidation. Spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, are indispensable tools for unambiguously determining their molecular structure. This guide will delve into the theoretical underpinnings and practical application of these techniques, using 2,6-dimethyloctane as a case study to illustrate data interpretation and structural assignment.
Molecular Structure of the Analyte: 2,6-Dimethyloctane
2,6-Dimethyloctane is a saturated hydrocarbon with the molecular formula C₁₀H₂₂ and a molecular weight of 142.28 g/mol .[1][2] Its structure consists of an eight-carbon chain (octane) with two methyl group substituents at positions 2 and 6.
Caption: Molecular graph of 2,6-dimethyloctane.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For alkanes, Electron Ionization (EI) is a common method that involves bombarding the molecule with high-energy electrons, leading to fragmentation. The resulting fragmentation pattern provides valuable information about the molecule's structure.
Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of 2,6-dimethyloctane in a volatile solvent like hexane.
-
Injection: Inject the sample into a gas chromatograph (GC) equipped with a non-polar column. The GC separates the components of the sample based on their boiling points and interaction with the stationary phase.
-
Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer. In EI mode, the molecules are bombarded with a beam of electrons (typically at 70 eV).
-
Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: A detector records the abundance of each fragment, generating a mass spectrum.
Mass Spectrum Data of 2,6-Dimethyloctane
The mass spectrum of 2,6-dimethyloctane is characterized by a series of fragment ions. The molecular ion peak (M⁺) at m/z 142 is often weak or absent in branched alkanes due to the high propensity for fragmentation.[3]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 43 | 100 | [C₃H₇]⁺ |
| 57 | 85 | [C₄H₉]⁺ |
| 71 | 60 | [C₅H₁₁]⁺ |
| 85 | 40 | [C₆H₁₃]⁺ |
| 99 | 15 | [C₇H₁₅]⁺ |
| 113 | 5 | [C₈H₁₇]⁺ |
| 142 | <1 | [C₁₀H₂₂]⁺ (M⁺) |
Data is representative and may vary slightly between instruments.
Interpretation of the Mass Spectrum
The fragmentation of branched alkanes is governed by the stability of the resulting carbocations, with cleavage preferentially occurring at the branching points to form more stable secondary or tertiary carbocations.[3][4]
Caption: Key fragmentation pathways of 2,6-dimethyloctane in EI-MS.
The base peak at m/z 43 corresponds to the stable isopropyl cation ([CH(CH₃)₂]⁺). The prominent peak at m/z 57 is due to the butyl cation ([C₄H₉]⁺). The ions at m/z 85 and 113 result from the loss of a butyl and an ethyl radical, respectively, from the molecular ion.
Infrared (IR) Spectroscopy
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is particularly useful for identifying the presence of specific functional groups. For alkanes, the spectrum is relatively simple and is characterized by C-H stretching and bending vibrations.
Experimental Protocol for Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small drop of neat 2,6-dimethyloctane is placed directly on the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: An IR beam is passed through the ATR crystal, and it interacts with the sample at the surface. The detector measures the amount of absorbed light at different wavenumbers.
-
Background Subtraction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.
IR Spectrum Data of 2,6-Dimethyloctane
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950-2850 | Strong | C-H stretching (sp³ C-H) |
| 1465 | Medium | CH₂ bending (scissoring) |
| 1380 | Medium | CH₃ bending (symmetric) |
| 1365 | Medium | CH₃ bending (asymmetric) |
Data obtained from the NIST Chemistry WebBook.[1][5]
Interpretation of the IR Spectrum
The IR spectrum of 2,6-dimethyloctane is characteristic of a saturated hydrocarbon. The strong absorptions in the 2950-2850 cm⁻¹ region are due to the stretching vibrations of the numerous C-H bonds. The bands around 1465 cm⁻¹ and 1380-1365 cm⁻¹ correspond to the bending vibrations of the methylene (CH₂) and methyl (CH₃) groups, respectively. The presence of a doublet around 1380 cm⁻¹ can sometimes indicate the presence of an isopropyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules. It provides information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy
Proton NMR provides information about the different types of hydrogen atoms in a molecule.
-
Sample Preparation: Dissolve approximately 5-10 mg of 2,6-dimethyloctane in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the sample is subjected to a strong magnetic field and radiofrequency pulses. The resulting signals are detected and Fourier transformed to produce the NMR spectrum.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~0.85 | Triplet | 3H | CH₃ (C8) |
| ~0.86 | Doublet | 6H | CH₃ (C1, C9) |
| ~1.1-1.4 | Multiplet | ~11H | CH₂, CH |
| ~1.5 | Multiplet | 2H | CH (C2, C6) |
Data is representative and based on typical values for similar structures.[6]
The ¹H NMR spectrum of 2,6-dimethyloctane would show overlapping signals in the upfield region (0.8-1.6 ppm), which is characteristic of alkanes. The terminal methyl group at C8 would appear as a triplet due to coupling with the adjacent CH₂ group. The two methyl groups at C1 and C9 would appear as a doublet due to coupling with the adjacent CH proton. The remaining methylene (CH₂) and methine (CH) protons would produce a complex multiplet.
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the different types of carbon atoms in a molecule.
The sample preparation and data acquisition are similar to ¹H NMR, but the spectrometer is tuned to the ¹³C nucleus. Proton decoupling is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.
| Chemical Shift (δ, ppm) | Assignment |
| ~14.1 | C8 |
| ~22.7 | C1, C9 |
| ~24.8 | C4 |
| ~29.3 | C7 |
| ~32.0 | C2, C6 |
| ~34.4 | C3, C5 |
Data is representative and based on typical values for similar structures.
The ¹³C NMR spectrum of 2,6-dimethyloctane is expected to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the molecule, assuming the stereocenters at C2 and C6 result in diastereotopic carbons being resolved. The chemical shifts are influenced by the degree of substitution and the local electronic environment. The upfield signals correspond to the methyl carbons, while the methylene and methine carbons appear further downfield.
Integrated Spectroscopic Analysis
By combining the information from MS, IR, and NMR, a complete and unambiguous structural elucidation of 2,6-dimethyloctane can be achieved.
Caption: Workflow for integrated spectroscopic analysis.
Mass spectrometry provides the molecular weight and key fragmentation information, confirming the elemental composition and suggesting branching points. IR spectroscopy confirms the saturated hydrocarbon nature of the molecule. Finally, ¹H and ¹³C NMR provide the detailed carbon-hydrogen framework and connectivity, allowing for the definitive assignment of the structure.
References
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An In-depth Technical Guide to the Isomers and Stereoisomers of 4-Ethyl-2,6-dimethyloctane
Abstract
This technical guide provides a comprehensive examination of the isomers and stereoisomers of 4-ethyl-2,6-dimethyloctane, a branched-chain alkane with the molecular formula C12H26.[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the structural complexities arising from its chiral centers. We will explore the principles of stereoisomerism, methodologies for the separation and identification of these isomers, and the profound implications of chirality in pharmaceutical and chemical contexts. Detailed protocols for chiral gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy are provided, underpinned by an explanation of the causal relationships between molecular structure and analytical outcomes.
The Structural Foundation: this compound
This compound is a saturated hydrocarbon characterized by an eight-carbon (octane) backbone.[2] Its structure is distinguished by the presence of three alkyl substituents: a methyl group at the second carbon position, an ethyl group at the fourth, and another methyl group at the sixth.[2] This specific arrangement of substituents gives rise to stereoisomerism, a critical concept in chemistry where molecules have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.
Identifying the Chiral Centers
A chiral center, or stereocenter, is typically a carbon atom that is bonded to four different groups.[3] In the structure of this compound, three such centers can be identified at positions C2, C4, and C6.
-
Carbon-2 (C2): Bonded to a hydrogen atom, a methyl group, an isopropyl group equivalent, and the rest of the complex alkyl chain.
-
Carbon-4 (C4): Bonded to a hydrogen atom, an ethyl group, and two different segments of the main carbon chain.
-
Carbon-6 (C6): Bonded to a hydrogen atom, a methyl group, and two different segments of the main carbon chain.
The presence of these three chiral centers means that this compound can exist in multiple stereoisomeric forms.
Caption: Molecular structure of this compound highlighting the three chiral centers.
The World of Stereoisomers: Enantiomers and Diastereomers
With 'n' chiral centers, the maximum number of possible stereoisomers is 2^n. For this compound, with its three chiral centers, there is a possibility of up to 2³ = 8 stereoisomers. These stereoisomers exist as pairs of enantiomers and sets of diastereomers.
-
Enantiomers: Stereoisomers that are non-superimposable mirror images of each other. They have identical physical properties (e.g., boiling point, solubility) in an achiral environment but rotate plane-polarized light in opposite directions.
-
Diastereomers: Stereoisomers that are not mirror images of each other. They have different physical properties and can be separated by conventional techniques like distillation or chromatography.
The absolute configuration of each chiral center is designated as either 'R' (rectus) or 'S' (sinister) based on the Cahn-Ingold-Prelog (CIP) priority rules.[4][5][6][7] These rules assign priority to the substituents attached to the chiral center based on atomic number.[4][5][6][7]
| Stereoisomer | C2 Config. | C4 Config. | C6 Config. | Relationship |
| 1 | R | R | R | Enantiomer of 2 |
| 2 | S | S | S | Enantiomer of 1 |
| 3 | R | R | S | Enantiomer of 4 |
| 4 | S | S | R | Enantiomer of 3 |
| 5 | R | S | R | Enantiomer of 6 |
| 6 | S | R | S | Enantiomer of 5 |
| 7 | R | S | S | Enantiomer of 8 |
| 8 | S | R | R | Enantiomer of 7 |
Note: The table above illustrates the 8 possible stereoisomers. All non-enantiomeric pairs are diastereomers of each other (e.g., 1 and 3).
Analytical Methodologies for Isomer Separation and Identification
The separation and identification of stereoisomers are paramount, particularly in drug development, where different enantiomers can exhibit varied pharmacological and toxicological profiles.[8][9][10][11][12]
Chiral Gas Chromatography (GC)
For volatile compounds like branched alkanes, chiral gas chromatography is a powerful technique for enantiomeric separation.[13][14][15][16][17] The underlying principle is the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Principle of Separation: The CSP, often a cyclodextrin derivative, forms transient diastereomeric complexes with the enantiomers of the analyte.[13][16] The stability of these complexes differs for each enantiomer, causing one to be retained longer on the column than the other, thus enabling their separation.[16]
Caption: Experimental workflow for the separation of stereoisomers using Chiral Gas Chromatography.
Detailed Protocol for Chiral GC Separation:
-
Column Selection: Choose a capillary column with a cyclodextrin-based chiral stationary phase. The choice between α-, β-, and γ-cyclodextrin derivatives depends on the analyte's molecular size.[13] For C12 alkanes, a β- or γ-cyclodextrin derivative is often a suitable starting point.[13]
-
Instrument Setup:
-
Injector: Set to a split mode (e.g., 50:1 split ratio) to handle the sample concentration and ensure sharp peaks. The injector temperature should be high enough to ensure rapid vaporization (e.g., 250°C).
-
Carrier Gas: Use high-purity hydrogen or helium at an optimized flow rate (e.g., 1-2 mL/min).
-
Oven Temperature Program: Lower temperatures generally improve chiral resolution. Start with a low initial temperature (e.g., 40-60°C) and use a slow ramp rate (e.g., 1-2°C/min) to the final temperature.
-
Detector: A Flame Ionization Detector (FID) is suitable for hydrocarbon analysis. Set the detector temperature higher than the final oven temperature (e.g., 280°C).
-
-
Sample Preparation: Prepare a dilute solution of the this compound isomer mixture in a volatile, non-polar solvent like hexane.
-
Injection and Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample into the GC. Record the chromatogram.
-
Data Analysis: The two enantiomers will appear as two separate peaks. The ratio of their peak areas corresponds to the enantiomeric ratio in the sample. Diastereomers will also have distinct retention times.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structure elucidation and can be used to differentiate between stereoisomers.[18][19][20]
Distinguishing Diastereomers: Diastereomers have different physical properties and, therefore, will produce distinct NMR spectra.[21] The chemical shifts and coupling constants for corresponding protons and carbons will differ, allowing for their identification and quantification.
Analyzing Enantiomers: Enantiomers are indistinguishable in a standard (achiral) NMR experiment as they have identical spectra. To differentiate them, a chiral environment must be introduced.
-
Chiral Derivatizing Agents (CDAs): The racemic mixture is reacted with an enantiomerically pure CDA to form a mixture of diastereomers. These newly formed diastereomers can then be distinguished by NMR.[18][22]
-
Chiral Solvating Agents (CSAs) and Lanthanide Shift Reagents (LSRs): These are added to the NMR sample to induce a chiral environment.[18] They form weak, transient diastereomeric complexes with the enantiomers, causing a separation of their signals (chemical shifts) in the NMR spectrum.[18]
Experimental Protocol using a Chiral Lanthanide Shift Reagent:
-
Sample Preparation: Dissolve a precise amount of the this compound enantiomeric mixture in a suitable deuterated solvent (e.g., CDCl3).
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of the sample to serve as a baseline.
-
Introduce Chiral Shift Reagent: Add a small, incremental amount of an enantiomerically pure lanthanide shift reagent (e.g., Eu(hfc)₃) to the NMR tube.
-
Acquire Subsequent Spectra: After each addition, acquire a new ¹H NMR spectrum. The signals corresponding to the two enantiomers will begin to separate.
-
Data Analysis: Continue adding the shift reagent until sufficient separation of at least one pair of signals is achieved. The ratio of the integrals of these separated peaks will give the enantiomeric ratio.
The Significance of Chirality in Drug Development and Chemical Synthesis
The stereochemical configuration of a molecule can have a profound impact on its biological activity. In the pharmaceutical industry, this is of utmost importance as one enantiomer of a drug may be therapeutically active, while the other may be inactive or even toxic.[10] The tragic case of thalidomide is a stark reminder of this, where one enantiomer was an effective sedative while the other was a potent teratogen.[10]
Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that require the stereoisomeric composition of new drugs to be well-defined.[9] This necessitates the development of stereoselective synthesis methods and robust analytical techniques to separate and quantify stereoisomers.[9][11]
While this compound itself is not a pharmaceutical, the principles governing its stereoisomerism are universally applicable. Understanding and controlling chirality is a cornerstone of modern medicinal chemistry and the development of safer, more effective drugs.[11][12]
Conclusion
This compound serves as an excellent model for understanding the complexities of stereoisomerism in branched alkanes. With three chiral centers leading to a potential of eight stereoisomers, its study necessitates advanced analytical techniques. Chiral gas chromatography provides a robust method for the physical separation and quantification of its volatile isomers, while NMR spectroscopy, particularly with the aid of chiral additives, offers deep structural insights. For professionals in drug development and chemical research, a thorough grasp of these principles and methodologies is not merely academic but a critical requirement for innovation and ensuring the safety and efficacy of new chemical entities.
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Authored by Gemini, Senior Application Scientist
An In-depth Technical Guide to the Thermophysical Properties of Branched Alkanes
Foreword: Beyond the Linear Chain
In the fields of chemical engineering, materials science, and drug development, understanding the physical behavior of molecules is paramount. Alkanes, the simplest organic molecules, serve as a foundational model for this understanding. While linear alkanes provide a straightforward correlation between increasing molecular weight and rising thermophysical properties, the introduction of branching creates a far more intricate and fascinating landscape. The arrangement of a molecule's atoms in three-dimensional space—its very architecture—profoundly dictates its bulk properties.
This technical guide provides researchers, scientists, and development professionals with a detailed exploration of the thermophysical properties of branched alkanes. We move beyond simple trends to dissect the underlying principles of molecular interactions. By understanding the causality—how specific structural motifs influence intermolecular forces—we can better predict the behavior of complex molecules, optimize formulations, and design novel compounds with tailored physical characteristics. This document is structured not as a rigid textbook chapter, but as a logical journey from fundamental principles to practical applications, grounded in established experimental data and predictive methodologies.
The Structural Basis of Thermophysical Properties: A Tale of Two Forces
The macroscopic properties of a substance, such as its boiling point or viscosity, are emergent phenomena dictated by the collective interactions of its constituent molecules. For non-polar molecules like alkanes, these interactions are dominated by van der Waals forces , specifically the transient, induced-dipole attractions known as London dispersion forces . The strength of these forces is governed by two primary factors:
-
Molecular Size (Number of Electrons): Larger molecules with more electrons have more polarizable electron clouds, leading to stronger dispersion forces. This is why, within a homologous series, properties like boiling point generally increase with molecular weight.[1][2]
-
Molecular Surface Area: The extent to which molecules can interact is dependent on their available surface area for contact. This is the critical factor that differentiates isomers.[3][4]
Branching fundamentally alters a molecule's shape, generally making it more compact and spherical compared to its linear isomer. This change in architecture is the root cause of the distinct thermophysical properties observed in branched alkanes.
Boiling Point: The Influence of Molecular Shape
The boiling point is a direct measure of the energy required to overcome intermolecular forces in the liquid phase to allow molecules to escape into the gas phase.[5] For alkane isomers, the dominant factor is not molecular weight (which is identical) but the effectiveness of their intermolecular packing and interaction.
The Causality of Branching on Boiling Point
Increased branching leads to a more compact, spherical molecular shape.[3][4] This sphericity reduces the effective surface area available for intermolecular contact compared to a linear, "zig-zag" chain that can lie flush against its neighbors.[6] A reduced surface area diminishes the strength of the London dispersion forces between molecules.[1][3] Consequently, less thermal energy is required to separate the molecules, resulting in a lower boiling point.[3][7]
For example, the isomers of pentane (C₅H₁₂) clearly illustrate this principle. While n-pentane can align closely with other molecules, the highly branched neopentane interacts over a much smaller effective surface area.
Logical Relationship: Branching and Boiling Point
Caption: Step-by-step workflow for thermal conductivity measurement.
Step-by-Step Methodology:
-
Calibration: The system is first calibrated using fluids with well-known thermal conductivity, such as toluene or water. [8]2. Sample Preparation: The branched alkane sample is carefully degassed to prevent the formation of bubbles on the hot wire, which would compromise the measurement.
-
Temperature Control: The measurement cell containing the sample is placed in a thermostat bath and allowed to stabilize at the target temperature.
-
Measurement: A step-voltage is applied to the Wheatstone bridge containing the hot wire. The resulting bridge offset voltage, which corresponds to the wire's temperature rise, is recorded as a function of time for a brief period (typically 1-2 seconds).
-
Calculation: The thermal conductivity (λ) is derived from the slope of the linear region of a plot of temperature rise versus the logarithm of time. The ideal solution to the heat conduction equation provides a direct relationship between this slope and λ.
-
Data Validation: Measurements are repeated multiple times to ensure reproducibility. The data is corrected for non-ideal effects as specified by the instrument's theoretical model.
Other Key Measurement Techniques
-
Density: High-precision density measurements are commonly performed using a vibrating tube densimeter . The principle involves measuring the change in the resonant frequency of a U-shaped tube when it is filled with the sample fluid. This frequency change is directly related to the density of the fluid. [9]* Viscosity: Viscosity can be measured using various techniques, including oscillating cup viscometers or surface light scattering (SLS) . [9][10]SLS is a non-invasive optical technique that analyzes the spectrum of light scattered by thermally excited capillary waves on the liquid surface to determine both viscosity and surface tension. [9]
Predictive Models for Thermophysical Properties
While experimental measurements are the gold standard, they are not always feasible. For novel compounds or broad screening studies, predictive models are indispensable.
Group Contribution Methods
Group Contribution (GC) methods are a cornerstone of chemical property estimation. These models are based on the principle that the properties of a molecule can be calculated by summing the contributions of its individual functional groups. [11] Principle: The molecule is deconstructed into a set of predefined structural groups (e.g., -CH₃, -CH₂-, >CH-, >C<). Each group is assigned a numerical value for its contribution to a specific property (e.g., critical temperature or boiling point). More advanced GC methods use first-order and second-order groups, where second-order groups account for the interactions between adjacent groups, allowing for the differentiation between isomers. [12][13][14] Advantages:
-
Simplicity and Speed: Requires only the molecular structure as input. [12]* Broad Applicability: Can be applied to a wide range of organic compounds.
Limitations:
-
Accuracy: The accuracy can be limited, especially for complex molecules with unusual steric or electronic interactions not well-represented in the training dataset. [12]* Isomer Differentiation: Simpler first-order methods often cannot distinguish between isomers. [12]
Machine Learning and High-Throughput Simulations
Modern approaches leverage machine learning (ML) and high-throughput force field simulations (HT-FFS) to achieve higher predictive accuracy. [15][16]
-
HT-FFS: This approach uses molecular dynamics simulations with general force fields to calculate properties like density, heat of vaporization, and heat capacities for a large number of molecules. [15]* Machine Learning: Artificial neural networks and other ML algorithms can be trained on the large datasets generated by HT-FFS or compiled from experimental literature. [16][17]These models learn complex structure-property relationships and can often predict properties with an accuracy approaching that of experimental methods. [18]
Conclusion
The thermophysical properties of branched alkanes are a direct consequence of their molecular architecture. The introduction of branches alters a molecule's shape, making it more compact and reducing its effective surface area. This fundamental structural change weakens the intermolecular London dispersion forces, leading to lower boiling points, viscosities (for smaller alkanes), and thermal conductivities compared to their linear isomers. Conversely, if branching leads to a highly symmetrical structure, the enhanced packing efficiency in the solid state can cause a dramatic increase in the melting point. A thorough understanding of these structure-property relationships, validated by precise experimental techniques and augmented by robust predictive models, is essential for professionals in chemistry-related fields to harness the full potential of molecular design.
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A Comprehensive Technical Guide to the Safe Handling of 4-Ethyl-2,6-dimethyloctane
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Ethyl-2,6-dimethyloctane is a branched aliphatic hydrocarbon with potential applications in various fields of chemical synthesis and material science.[1] As with any chemical substance, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount for the protection of laboratory personnel and the environment. This in-depth technical guide provides a comprehensive overview of the safety and handling procedures for this compound. Due to the limited availability of specific safety data for this compound, this guide synthesizes information from structurally similar aliphatic hydrocarbons and established best practices for handling flammable and potentially hazardous liquids. The principles and protocols outlined herein are designed to foster a culture of safety and to provide researchers and drug development professionals with the necessary knowledge to handle this compound responsibly.
Hazard Identification and Physicochemical Properties
GHS Classification (Predicted)
Based on data for analogous dimethyloctanes and other aliphatic hydrocarbons, this compound is anticipated to be classified as follows under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS):
-
Flammable Liquids, Category 3 : Flammable liquid and vapor.[5]
-
Aspiration Hazard, Category 1 : May be fatal if swallowed and enters airways.[5]
-
Skin Corrosion/Irritation, Category 2 : Causes skin irritation.[7]
-
Serious Eye Damage/Eye Irritation, Category 2 : Causes serious eye irritation.[7]
-
Specific target organ toxicity – (single exposure), Category 3 : May cause respiratory irritation.[7]
Physicochemical Properties
A summary of the computed physicochemical properties for this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C12H26 | [2] |
| Molecular Weight | 170.33 g/mol | [2] |
| CAS Number | 62183-52-2 | [2] |
| Physical Description | Assumed to be a colorless liquid | General property of similar alkanes |
| Boiling Point | Data not available | |
| Flash Point | Expected to be in the range of other flammable C12 alkanes | [8] |
| Vapor Pressure | Data not available | |
| Solubility | Insoluble in water; soluble in organic solvents | General property of hydrocarbons |
Toxicological Profile (Predicted)
The primary health hazards associated with aliphatic hydrocarbons like this compound are related to their physical properties and their effects upon inhalation, ingestion, and dermal contact.[6]
-
Inhalation : Vapors may cause respiratory irritation.[7][9] High concentrations of vapors can lead to central nervous system (CNS) depression, with symptoms including headache, dizziness, drowsiness, and nausea.[6][10]
-
Ingestion : Due to its low viscosity, there is a significant aspiration hazard. If the liquid is swallowed and then vomited, it can enter the lungs and cause severe chemical pneumonitis, which can be fatal.[5][11]
-
Skin Contact : Prolonged or repeated contact can cause skin irritation, dryness, and dermatitis due to the defatting action of the solvent on the skin.[7][12]
-
Eye Contact : Vapors and direct contact with the liquid can cause eye irritation.[7][9]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to risk mitigation is essential when handling flammable and potentially hazardous chemicals. The hierarchy of controls, from most to least effective, should always be considered.
Caption: Hierarchy of controls for managing chemical hazards.
Engineering Controls
-
Ventilation : Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the concentration of vapors in the breathing zone.[8]
-
Ignition Source Control : All potential sources of ignition, such as open flames, sparks from electrical equipment, and static electricity, must be eliminated from the work area.[8][13] Use of explosion-proof equipment is recommended.[10]
-
Grounding and Bonding : When transferring significant quantities of the liquid, containers should be grounded and bonded to prevent the buildup of static electricity.[13]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical for preventing exposure.[14][15]
-
Eye Protection : Chemical safety goggles or a face shield should be worn to protect against splashes.[13][16]
-
Hand Protection : Chemical-resistant gloves, such as nitrile or Viton™, should be worn.[16][17] Always inspect gloves for signs of degradation or perforation before use.
-
Skin and Body Protection : A flame-resistant lab coat should be worn over personal clothing.[15] For larger-scale operations, chemical-resistant aprons or coveralls may be necessary.
-
Respiratory Protection : If engineering controls are insufficient to maintain vapor concentrations below exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is required.[17]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential for preventing accidents and ensuring a safe laboratory environment.
Handling Procedures
-
Consult the SDS : Although a specific SDS for this compound is not available, review the SDS for a structurally similar compound before commencing work.[13]
-
Area Preparation : Ensure the work area is clean, uncluttered, and free of ignition sources.[13] Confirm that safety equipment, such as a fire extinguisher and spill kit, is readily accessible.[15]
-
Personal Protective Equipment : Don the appropriate PPE as outlined in Section 2.2.
-
Dispensing : When transferring the liquid, use appropriate tools such as pumps or cannulas designed for flammable liquids to minimize spills and vapor release.[15] Avoid pouring directly from large containers.
-
Container Management : Keep containers tightly closed when not in use to prevent the escape of vapors.[13]
-
Hygiene : Wash hands thoroughly with soap and water after handling the compound.[13]
Storage Conditions
-
Containers : Store in approved, tightly sealed containers made of a compatible material.[13][17]
-
Location : Store in a cool, dry, well-ventilated area designated for flammable liquids.[8][18] The storage area should be away from heat, direct sunlight, and incompatible materials such as strong oxidizing agents.[8][17]
-
Labeling : Ensure all containers are clearly labeled with the chemical name and appropriate hazard warnings.[15]
-
Inventory Management : Maintain an accurate inventory of the chemical and store only the minimum quantity required.
Emergency Response Procedures
In the event of an emergency, a swift and informed response is crucial to mitigate harm.
Caption: A stepwise workflow for responding to a chemical spill.
Spill Response
-
Assess the Spill : Determine the size and nature of the spill. If the spill is large or poses an immediate fire or health hazard, evacuate the area and contact emergency services.[19]
-
Secure the Area : Alert personnel in the vicinity.[20] Eliminate all ignition sources and increase ventilation if it is safe to do so.[21]
-
Contain the Spill : For small spills, use inert absorbent materials such as sand, vermiculite, or commercial sorbent pads to contain the liquid.[20][21] Do not use combustible materials like paper towels.
-
Clean Up : Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[8]
-
Decontaminate : Clean the spill area with soap and water.
-
Disposal : Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[20]
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an injury.
-
Inhalation : Move the affected person to fresh air.[8] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact : Immediately remove contaminated clothing and wash the affected skin area with copious amounts of soap and water for at least 15 minutes.[11] Seek medical attention if irritation persists.
-
Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[22] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion : DO NOT INDUCE VOMITING. [5] If the person is conscious and able to swallow, have them rinse their mouth with water.[22] Seek immediate medical attention and provide the medical professional with information about the ingested substance. Due to the high risk of aspiration into the lungs, vomiting should not be induced.[11][23]
Conclusion
While this compound is a compound with limited specific safety data, a proactive and cautious approach based on the known hazards of similar aliphatic hydrocarbons is essential for its safe handling. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to established safe handling and emergency procedures, researchers and scientists can mitigate the risks associated with this compound. A strong foundation in chemical safety principles and a commitment to a culture of safety are the most critical components of protecting personnel and the research environment.
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A Comprehensive Technical Guide to 4-Ethyl-2,6-dimethyloctane for Researchers and Drug Development Professionals
Introduction to 4-Ethyl-2,6-dimethyloctane
This compound is a saturated hydrocarbon belonging to the dodecane (C12H26) isomer group.[1] Its branched structure, featuring an ethyl group at the fourth carbon and methyl groups at the second and sixth positions of the octane backbone, imparts distinct physical and chemical properties compared to its linear counterpart, n-dodecane.[2][3] These properties, such as a lower boiling point and altered viscosity, make it a compound of interest for specialized applications where precise solvent characteristics or molecular architecture are paramount.
For researchers and drug development professionals, understanding the landscape of commercial suppliers, ensuring product purity through robust analytical methods, and adhering to safe handling practices are critical for successful experimental outcomes and formulation development.
Commercial Availability and Supplier Overview
Identifying reliable commercial suppliers is the foundational step for any research or development project. Several chemical suppliers list this compound in their catalogs, though availability and purity grades may vary.
Key Identified Suppliers:
-
Chemsrc: A comprehensive database that lists multiple suppliers and provides basic physicochemical data.[1]
-
ECHEMI: Features manufacturers and suppliers, often with information on production capabilities. JHECHEM CO LTD is a listed manufacturer for this compound.[4]
It is imperative for researchers to request detailed specifications, including a Certificate of Analysis (CoA), from potential suppliers to verify the purity, identity, and presence of any isomeric impurities.
Table 1: Comparative Supplier Specifications for this compound
| Supplier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Availability |
| Chemsrc Listed | 62183-52-2 | C12H26 | 170.33 | Varies by supplier | Check with listed suppliers |
| JHECHEM CO LTD (via ECHEMI) | 62183-52-2 | C12H26 | 170.33 | Not specified | Inquire for latest price and package |
Physicochemical Properties and Structural Elucidation
The molecular structure of this compound dictates its physical behavior and potential applications.
Table 2: Key Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C12H26 | PubChem[2] |
| Molecular Weight | 170.33 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 62183-52-2 | Chemsrc[1] |
| Computed XLogP3 | 5.8 | PubChem[2] |
The high lipophilicity, as indicated by the XLogP3 value, suggests its utility as a non-polar solvent or as a component in lipid-based formulations.
Synthesis and Manufacturing Landscape
The synthesis of branched alkanes like this compound typically involves multi-step organic reactions. While specific proprietary manufacturing processes are seldom disclosed, common synthetic routes for structurally similar compounds include:
-
Alkylation Reactions: This involves the reaction of smaller hydrocarbon fragments in the presence of a catalyst. For instance, the alkylation of an octane derivative with an ethylating agent.[5]
-
Isomerization: Linear alkanes can be rearranged into branched isomers under specific catalytic conditions.[5]
-
Hydrogenation of Alkenes: A common final step is the catalytic hydrogenation of an unsaturated precursor to yield the saturated alkane.[5] For example, the hydrogenation of a corresponding octene or diene derivative.[6]
The choice of synthetic route can significantly impact the final product's purity and the profile of isomeric impurities.
Analytical Characterization and Quality Control
Due to the existence of numerous C12H26 isomers, robust analytical methods are essential to confirm the identity and purity of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) is the primary technique for this purpose.
Workflow for Analytical Characterization:
Caption: Workflow for the analytical characterization of this compound.
Detailed GC-MS Protocol:
A typical GC-MS protocol for the analysis of dodecane isomers, adaptable for this compound, is as follows:
-
Sample Preparation: Prepare a dilute solution of the sample in a high-purity volatile solvent such as hexane.
-
Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating hydrocarbon isomers.
-
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: An initial temperature of 40-50 °C, held for a few minutes, followed by a ramp of 5-10 °C/min to a final temperature of 250-280 °C.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (if applicable):
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Data Analysis: The identity of the compound is confirmed by matching its retention time and mass spectrum with a known standard or a reference library like the NIST Mass Spectral Library. The fragmentation pattern will be characteristic of a branched C12 alkane.
Applications in Research and Drug Development
While specific applications for this compound are not extensively documented in publicly available literature, the properties of branched alkanes suggest their potential utility in several areas of pharmaceutical science:
-
Specialty Solvents: Highly branched alkanes can serve as non-polar, non-volatile solvents for certain active pharmaceutical ingredients (APIs), particularly lipophilic compounds.[7] Their unique branching can influence solubility parameters.
-
Excipients in Formulations: In drug delivery, inert and biocompatible oils are often used in emulsions, microemulsions, and self-emulsifying drug delivery systems (SEDDS) to enhance the solubility and bioavailability of poorly water-soluble drugs.[8] The specific viscosity and interfacial properties of this compound could be advantageous in such formulations.
-
Reference Standards: In analytical chemistry, pure isomers like this compound can be used as reference standards for the identification and quantification of components in complex hydrocarbon mixtures, such as petroleum-derived products.[9]
Safety and Handling
General Safety Precautions:
-
Flammability: Alkanes of this molecular weight are flammable liquids. Keep away from heat, sparks, and open flames. Use in a well-ventilated area.[10][12]
-
Inhalation: Avoid breathing vapors, which may cause respiratory irritation.[12]
-
Skin and Eye Contact: May cause skin and eye irritation. Wear appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves.[10][11][13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11][13]
Researchers must consult the supplier-provided SDS for specific handling and emergency procedures.
Conclusion
This compound represents a specialized chemical with potential applications in fields requiring precise solvent properties and molecular structures. For researchers and drug development professionals, a thorough understanding of its commercial sourcing, analytical characterization, and safe handling is paramount. While detailed application data remains sparse, its properties as a branched dodecane isomer suggest its potential as a specialty solvent or excipient in pharmaceutical formulations. As with any chemical, rigorous quality control and adherence to safety protocols are essential for its effective and safe utilization in a laboratory or development setting.
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A Comprehensive Technical Guide to 4-Ethyl-2,6-dimethyloctane: Synthesis, Properties, and Applications
This in-depth technical guide provides a comprehensive overview of 4-Ethyl-2,6-dimethyloctane, a branched-chain alkane of interest to researchers, scientists, and professionals in drug development. This document explores the synthesis, chemical properties, analytical characterization, and potential applications of this molecule, offering field-proven insights and detailed experimental protocols.
Introduction to this compound
This compound is a saturated hydrocarbon with the chemical formula C₁₂H₂₆.[1] As a member of the dodecane isomer family, its branched structure confers unique physical and chemical properties compared to its linear counterpart, n-dodecane.[2] Understanding these properties is crucial for exploring its potential in various industrial and research applications.
The interest in highly branched alkanes stems from their superior properties in several fields. For instance, branched alkanes are known to have higher octane ratings, making them valuable components in fuels.[3] Their lower freezing points and specific viscosity characteristics also make them suitable for use in lubricants.[4][5] In the context of drug development, the inert and lipophilic nature of such hydrocarbons can be leveraged in formulation and as scaffolds for derivatization.[6][7]
This guide will delve into the technical details of this compound, providing a foundational understanding for its synthesis, analysis, and potential utilization.
Physicochemical Properties
The molecular structure of this compound, with an ethyl group at the fourth position and methyl groups at the second and sixth positions of an octane backbone, dictates its physical and chemical behavior.[1]
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | [1] |
| Molecular Weight | 170.33 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 62183-52-2 | [1] |
| Canonical SMILES | CCC(C)CC(CC)CC(C)C | [1] |
| InChI | InChI=1S/C12H26/c1-6-11(5)9-12(7-2)8-10(3)4/h10-12H,6-9H2,1-5H3 | [1] |
| Computed XLogP3 | 5.8 | [1] |
These properties indicate a nonpolar, lipophilic molecule with a relatively low molecular weight for a hydrocarbon. Its high XLogP3 value suggests poor solubility in water and good solubility in organic solvents.
Synthesis of this compound
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach involves disconnecting the carbon skeleton at strategic points to identify readily available starting materials. For this compound, a key disconnection can be made at the C4-C5 bond, suggesting a Grignard reaction between a 4-ethyl-2-methylhexyl magnesium halide and 2-pentanone, followed by dehydration and hydrogenation. An alternative and perhaps more direct approach is the coupling of two smaller alkyl halides via a Wurtz-type reaction, though this method is often lower yielding for unsymmetrical alkanes.[9]
Diagram: Retrosynthetic Analysis of this compound
Caption: A plausible retrosynthetic pathway for this compound.
Step-by-Step Synthesis Protocol
This protocol outlines a two-step synthesis of this compound starting from the commercially available 1-bromo-2-methylpropane and 1-bromo-3-ethylpentane.
Step 1: Synthesis of the Grignard Reagent (3-Ethyl-5-methylhexylmagnesium bromide)
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Initiation: Add a small crystal of iodine to the flask. Add a solution of 1-bromo-3-ethyl-5-methylhexane in anhydrous diethyl ether dropwise to the magnesium turnings.
-
Reaction: Once the reaction initiates (as evidenced by bubbling and heat generation), add the remaining alkyl halide solution at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
Step 2: Reaction with Acetone and Subsequent Reduction
-
Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of dry acetone in anhydrous diethyl ether to the Grignard reagent with vigorous stirring.
-
Quenching: After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up: Separate the ethereal layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Dehydration: Remove the solvent under reduced pressure. The resulting crude tertiary alcohol (4-ethyl-2,6-dimethyloctan-2-ol) is then dehydrated by heating with a catalytic amount of iodine or an acid catalyst like phosphoric acid to yield a mixture of alkenes.
-
Hydrogenation: The alkene mixture is dissolved in ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (e.g., using a Parr shaker) until the reaction is complete.[10]
-
Purification: Filter the reaction mixture through Celite to remove the catalyst and remove the solvent by rotary evaporation. The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Diagram: Experimental Workflow for Synthesis
Caption: A step-by-step workflow for the synthesis of this compound.
Analytical Characterization
The structural elucidation and purity assessment of this compound can be achieved using standard analytical techniques for hydrocarbon analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying volatile and semi-volatile organic compounds. For branched alkanes, electron ionization (EI) mass spectrometry typically results in characteristic fragmentation patterns.[11]
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as hexane or dichloromethane.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-300.
-
Ion Source Temperature: 230 °C.
-
-
Data Analysis: The mass spectrum of this compound is expected to show a weak or absent molecular ion peak (m/z 170). The fragmentation pattern will be dominated by the formation of stable carbocations resulting from cleavage at the branching points.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for unambiguous structure confirmation.
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).
-
¹H NMR Spectroscopy:
-
The spectrum will show complex multiplets in the aliphatic region (typically 0.8-1.5 ppm).
-
The methyl protons will appear as doublets and triplets, while the methylene and methine protons will give rise to more complex splitting patterns.
-
-
¹³C NMR Spectroscopy:
-
The spectrum will show distinct signals for each unique carbon atom in the molecule.
-
The chemical shifts will be in the typical range for sp³ hybridized carbons in alkanes. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.
-
Potential Applications
While specific applications of this compound are not widely documented, its properties as a highly branched C12 alkane suggest potential uses in several areas.
High-Performance Fuels and Lubricants
Branched alkanes are known to increase the octane number of gasoline, leading to improved engine performance and reduced knocking.[3][12] The structure of this compound suggests it could be a valuable component in high-performance fuel blends. Additionally, the low freezing point and specific viscosity of highly branched alkanes make them suitable for use as base oils in synthetic lubricants, particularly for applications requiring stable performance over a wide temperature range.[4][5]
Solvents and Chemical Intermediates
As a nonpolar, inert liquid, this compound could serve as a solvent for various chemical reactions and extractions.[13] Its well-defined structure also makes it a potential starting material for the synthesis of functionalized derivatives through reactions such as halogenation.
Role in Drug Development and Formulation
The use of hydrocarbons in pharmaceutical applications is an emerging area of interest. Semifluorinated alkanes, which share structural similarities with branched hydrocarbons, are being explored as drug carriers.[7] The lipophilic nature of this compound could be advantageous for:
-
Solubilizing Poorly Water-Soluble Drugs: It could be used in lipid-based drug delivery systems to enhance the solubility and bioavailability of hydrophobic active pharmaceutical ingredients (APIs).
-
Topical Formulations: Its properties may be suitable for use in ointments and creams as an emollient and to control the release of the active ingredient.
-
Scaffolding for New Chemical Entities: The inert carbon backbone could serve as a scaffold for the synthesis of new drug candidates, where the addition of functional groups would impart biological activity. The branched structure could influence the molecule's interaction with biological targets.
Safety and Toxicology
Specific toxicological data for this compound is not available. However, based on the general properties of C12 alkanes and other hydrocarbons, certain precautions should be taken. Hydrocarbons can cause skin and eye irritation.[11] Inhalation of high concentrations of vapors may cause respiratory irritation and central nervous system depression.[14] Ingestion can lead to gastrointestinal irritation and, if aspirated into the lungs, can cause chemical pneumonitis.[11] It is essential to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for a structurally similar compound.
Conclusion
This compound is a highly branched alkane with potential applications in various fields, from high-performance fuels and lubricants to specialized solvents. While direct research on this specific isomer is limited, its synthesis and characterization can be achieved through established chemical principles and analytical techniques. For researchers and professionals in drug development, the unique physicochemical properties of such molecules may offer novel opportunities in drug formulation and as scaffolds for the design of new therapeutic agents. Further research is warranted to fully explore the potential of this compound and other highly branched alkanes.
References
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- Patsnap. (2025, July 29). Building Stronger Dodecane Applications in Industry. Eureka.
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- The Royal Society of Chemistry. (n.d.). Supporting Information.
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- Google Patents. (n.d.). WO2018158377A1 - Alkylation process with improved octane number.
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The Multifaceted Potential of Branched Dodecanes: A Technical Guide for Scientific Professionals
Foreword: Beyond the Cosmetic Counter – Unveiling the Scientific Versatility of C12 Isoalkanes
To the dedicated researcher, the innovative scientist, and the forward-thinking drug development professional, the mention of branched C12 alkanes, commercially often encountered as isododecane, might evoke images of cosmetics and personal care products. While its role in that industry is significant, to confine our understanding of this class of molecules to that single application would be a considerable oversight. This technical guide aims to illuminate the broader, more scientifically rigorous applications of branched dodecanes, delving into their utility in drug delivery, advanced materials science, and as specialized solvents in chemical synthesis.
Our exploration will be grounded in the fundamental physicochemical properties of these highly branched, non-polar molecules. Their unique combination of low viscosity, high spreadability, excellent solvency for non-polar compounds, and chemical inertness makes them a compelling, and often superior, alternative to traditional solvents and excipients. This guide will provide not only a theoretical framework for understanding these properties but also practical, actionable protocols and data to empower your research and development endeavors. We will move beyond mere description to explain the causality behind experimental choices, ensuring that the knowledge imparted is both comprehensive and immediately applicable.
I. Physicochemical Properties and Structural Characteristics
Branched C12 alkanes are a class of saturated hydrocarbons with the general formula C12H26. Unlike their linear counterpart, n-dodecane, the numerous isomers of branched dodecanes exhibit significantly different physical properties due to their more compact, globular structures. The most common commercial form, isododecane, is a mixture of isomers, with 2,2,4,6,6-pentamethylheptane being a primary component.[1]
The branching in their molecular structure reduces the surface area available for intermolecular van der Waals forces, leading to lower boiling points compared to linear alkanes of the same carbon number.[2] This branching also disrupts the ability of the molecules to pack into an ordered crystalline lattice, resulting in significantly lower freezing points.
Table 1: Comparative Physicochemical Properties
| Property | Isododecane (typical) | n-Dodecane |
| Molecular Formula | C12H26 | C12H26 |
| Molecular Weight | 170.33 g/mol | 170.33 g/mol |
| Appearance | Clear, colorless liquid | Colorless liquid |
| Boiling Point | ~177 °C | 216 °C |
| Melting/Freezing Point | ~ -81 °C | -9.6 °C |
| Density (at 20°C) | ~0.74 g/cm³ | ~0.75 g/cm³ |
| Viscosity (at 20°C) | ~1.8 mPa·s | 3.86 mPa·s |
| Solubility in Water | Practically insoluble | Insoluble |
| Solubility in Organic Solvents | Miscible with silicones, hydrocarbons, esters, ethers | Soluble in most organic solvents |
Data compiled from various sources.[1][3]
These properties are central to the diverse applications of branched C12 alkanes, from providing a light, non-greasy feel in topical formulations to serving as a low-viscosity medium for chemical reactions.
II. Applications in Pharmaceutical Sciences and Drug Delivery
The inert and non-polar nature of branched C12 alkanes, coupled with their excellent safety profile, makes them highly attractive for various pharmaceutical applications, particularly in topical and transdermal drug delivery.
A. Vehicle for Topical and Transdermal Formulations
Branched C12 alkanes, particularly isododecane, serve as an excellent vehicle for poorly water-soluble active pharmaceutical ingredients (APIs).[4][5] Their ability to dissolve lipophilic drugs allows for the formulation of clear, aesthetically pleasing, and non-greasy topical products.
1. Microemulsion and Hydrogel Formulations:
Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactant, often with a cosurfactant.[6] Due to their ability to solubilize both hydrophilic and lipophilic drugs and enhance skin permeation, they are a promising drug delivery system. Isododecane can be effectively used as the oil phase in the formulation of microemulsions for topical delivery.[7][8]
Experimental Protocol: Preparation of a Topical Microemulsion-Based Hydrogel with Isododecane
This protocol outlines the preparation of a microemulsion-based hydrogel, a formulation that combines the enhanced solubility and permeation of a microemulsion with the favorable viscosity and skin feel of a hydrogel.
Materials:
-
Isododecane (Oil Phase)
-
Tween 80 (Surfactant)
-
Ethanol (Co-surfactant)
-
Carbopol 934p (Gelling agent)
-
Triethanolamine (Neutralizing agent)
-
Purified Water
-
Active Pharmaceutical Ingredient (API) - poorly water-soluble
Procedure:
-
Preparation of the Microemulsion:
-
Construct a pseudo-ternary phase diagram to determine the concentration range of the oil phase, surfactant, and co-surfactant that results in a stable microemulsion.
-
Dissolve the API in the isododecane (oil phase).
-
In a separate vessel, mix the Tween 80 and ethanol (surfactant/co-surfactant mixture).
-
Slowly add the oil phase containing the API to the surfactant/co-surfactant mixture with constant stirring.
-
Titrate this mixture with purified water until a clear, transparent microemulsion is formed.
-
-
Preparation of the Hydrogel:
-
Disperse the Carbopol 934p in a separate portion of purified water with continuous stirring until a uniform dispersion is achieved.
-
Slowly add the prepared microemulsion to the Carbopol dispersion with gentle mixing.
-
Neutralize the dispersion with triethanolamine to a pH of approximately 6.0-6.5. The mixture will thicken to form a translucent hydrogel.
-
Characterization:
-
Physical Appearance: Visually inspect for clarity, homogeneity, and consistency.
-
pH: Measure the pH using a calibrated pH meter.
-
Viscosity: Determine the viscosity using a Brookfield viscometer.
-
In Vitro Drug Release: Conduct drug release studies using Franz diffusion cells with a suitable membrane to evaluate the release profile of the API from the formulation.
B. Skin Permeation Enhancement
While branched-chain alkanes themselves are not typically considered potent skin permeation enhancers, their properties can contribute to the overall efficacy of a topical formulation. Their high spreadability ensures a uniform application of the API over the skin surface. Furthermore, their occlusive nature can increase skin hydration, which is known to enhance the permeation of some drugs.[9] More significantly, they can act as a solvent for lipophilic permeation enhancers, such as certain fatty alcohols, facilitating their partitioning into the stratum corneum.[2][10]
III. Role in Polymer Science and Advanced Materials
The utility of branched C12 alkanes extends into the realm of polymer and materials science, where they can function as reaction media, templates for porous materials, and components in high-performance polymers.
A. Solvent for Polymerization Reactions
Isododecane's inert nature, low viscosity, and ability to dissolve non-polar monomers and polymers make it a suitable solvent for various polymerization reactions. It is particularly useful in processes where precise control over the reaction environment is crucial.
1. Ziegler-Natta Polymerization:
In the production of polyolefins like polyethylene and polypropylene, Ziegler-Natta catalysts are often employed. Isododecane can serve as a non-reactive suspending agent for these catalysts, facilitating the polymerization process.[1]
Conceptual Workflow: Ziegler-Natta Polymerization of Ethylene in Isododecane
Sources
- 1. haltermann-carless.com [haltermann-carless.com]
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An In-Depth Technical Guide to the Qualification and Use of 4-Ethyl-2,6-dimethyloctane as a Chemical Reference Standard
Executive Summary
The accuracy and reproducibility of analytical measurements are fundamentally reliant on the quality of the reference standards used for calibration and identification. This guide provides a comprehensive framework for the synthesis, purification, and rigorous characterization of 4-Ethyl-2,6-dimethyloctane for its qualification as a high-purity chemical reference standard. We present a series of self-validating protocols employing orthogonal analytical techniques—including gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR), and gas chromatography with flame ionization detection (GC-FID)—to unequivocally confirm identity and assign purity. By detailing the causality behind experimental choices and adhering to principles outlined by global standards organizations, this document serves as a technical resource for researchers, quality control scientists, and drug development professionals seeking to establish and utilize robust, traceable chemical reference standards.
Introduction to Chemical Reference Standards
Chemical reference substances are critical tools in pharmaceutical and chemical analysis, serving as the basis for establishing the identity, purity, and concentration of a substance.[1] Their proper establishment and use ensure the accuracy and comparability of analytical results across different laboratories and over time.[2]
The Hierarchy of Reference Standards
Reference standards are typically classified as either primary or secondary.
-
Primary Reference Standard: A substance of the highest possible purity, whose value is accepted without reference to other standards. Its characterization is exhaustive, employing a range of orthogonal analytical methods to confirm its structure and assign a purity value with a low associated uncertainty.[3]
-
Secondary (or Working) Standard: A substance whose purity and identity are established by comparison against a primary reference standard. These are used for routine laboratory analyses to conserve the supply of the primary standard.[1]
This guide focuses on the meticulous process required to qualify a batch of this compound as a primary reference standard.
Candidate Compound: this compound
This compound is a branched-chain alkane. Its non-polar, volatile nature makes it an ideal candidate for a reference standard in applications such as gas chromatography, particularly in the analysis of fuels, lubricants, and environmental samples where complex hydrocarbon mixtures are common.[4][5]
Physicochemical Properties
A thorough understanding of the compound's fundamental properties is the first step in its qualification.
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| Molecular Formula | C₁₂H₂₆ | [6][7] |
| Molecular Weight | 170.33 g/mol | [7] |
| CAS Number | 62183-52-2 | [6][7] |
| Structure | A saturated hydrocarbon with an eight-carbon main chain, methyl groups at C2 and C6, and an ethyl group at C4. | [6] |
Synthesis and Purification of High-Purity Material
Achieving the high purity required for a primary reference standard necessitates a controlled synthesis followed by rigorous purification. While various synthetic routes to branched alkanes exist, a common strategy involves coupling reactions followed by reduction.[8][9]
Hypothetical Synthetic Pathway
A plausible synthesis could involve a Grignard reaction to form the carbon skeleton, followed by dehydration and catalytic hydrogenation to yield the final saturated alkane.
Caption: Hypothetical synthesis and purification route for this compound.
Purification Protocol
Scientist's Rationale: The goal is to separate the target compound from structurally similar isomers, unreacted starting materials, and solvent artifacts. Fractional distillation is effective for initial bulk purification based on boiling point differences. For achieving primary standard purity (>99.5%), preparative gas chromatography is the method of choice, offering high-resolution separation of volatile compounds.
-
Step 1: Fractional Distillation. Subject the crude reaction product to fractional distillation under reduced pressure to isolate the C₁₂ alkane fraction.
-
Step 2: Preparative Gas Chromatography (Prep-GC).
-
Inject the distilled fraction onto a high-capacity, non-polar Prep-GC column.
-
Develop a temperature gradient method to achieve baseline separation of the this compound peak from its impurities.
-
Collect the eluting peak corresponding to the target compound in a cold trap.
-
Pool the collected fractions and confirm preliminary purity using analytical GC-FID.
-
Comprehensive Characterization and Purity Assignment
The cornerstone of qualifying a reference standard is characterization using an orthogonal approach, where multiple analytical techniques based on different chemical principles are used to assess identity and purity. This provides a high degree of confidence in the final assigned value.[2]
Caption: Orthogonal workflow for the certification of a chemical reference standard.
Protocol 1: Identity Confirmation via Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of the Method: GC separates the compound from any residual impurities, and MS provides a fragmentation pattern ("fingerprint") based on the mass-to-charge ratio of ionized fragments. This pattern is characteristic of the molecule's structure and can be compared to library spectra for definitive identification.[10] For branched alkanes, fragmentation occurs preferentially at branch points, leading to stable carbocations.[11][12]
Methodology:
-
Sample Preparation: Prepare a ~100 µg/mL solution of the purified material in high-purity hexane.
-
GC-MS Parameters:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar (e.g., 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
-
Data Analysis:
-
Confirm the primary peak corresponds to the target analyte.
-
Compare the acquired mass spectrum with a reference library (e.g., NIST). The molecular ion peak (m/z 170) may be weak or absent, which is characteristic of branched alkanes.[13]
-
Identify characteristic fragment ions resulting from cleavage at the C2, C4, and C6 branch points.
-
Protocol 2: Purity Assessment by High-Resolution Gas Chromatography (GC-FID)
Principle of the Method: GC with a Flame Ionization Detector (FID) is the gold standard for quantifying volatile organic compounds.[14] The FID response is proportional to the mass of carbon atoms entering the flame, making it highly suitable for hydrocarbon analysis with minimal variation in response factors between similar isomers. Purity is determined by the area percent method, assuming all impurities have a similar response factor to the main component.
Methodology:
-
System Suitability Test (SST):
-
Prepare a solution containing the candidate standard and a known, closely eluting impurity or isomer.
-
Make five replicate injections.
-
Acceptance Criteria: The relative standard deviation (RSD) of the main peak area must be ≤ 2.0%, the resolution between the two peaks must be ≥ 1.5, and the tailing factor for the main peak should be between 0.9 and 1.5. This ensures the system is performing adequately before sample analysis.
-
-
Sample Analysis: Prepare a ~1 mg/mL solution of the candidate standard in hexane.
-
GC-FID Parameters:
-
Use the same GC column and conditions as in Protocol 1 to allow for peak correlation.
-
Detector: FID at 280 °C.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Report the sum of all organic impurities detected.
-
| Parameter | Setting | Rationale |
| Injection Mode | Split (e.g., 100:1) | Prevents column overloading and ensures sharp peaks for accurate integration. |
| Column Phase | Non-polar (e.g., SH-I-1MS) | "Like dissolves like"; a non-polar column is ideal for separating non-polar alkanes.[15] |
| Detector | FID | Provides a robust, linear response for virtually all hydrocarbons.[16] |
| Carrier Gas | Helium or Hydrogen | Inert gases that provide efficient transport of analytes through the column.[15] |
Protocol 3: Determination of Water Content by Karl Fischer Titration
Principle of the Method: Karl Fischer (KF) titration is a highly specific and accurate method for determining water content.[17] It is based on a stoichiometric reaction between iodine and water in the presence of sulfur dioxide and a base.[18] The coulometric method is preferred for the very low water levels expected in a high-purity organic standard.[19]
Methodology:
-
Instrument Preparation: Condition the KF titrator cell until a stable, low drift rate is achieved.
-
Standardization: Verify the instrument's performance using a certified water standard.
-
Sample Analysis:
-
Accurately weigh a suitable amount of the this compound standard directly into the titration vessel.
-
Initiate the titration and record the result in µg of water.
-
-
Calculation: Calculate the water content as a mass percentage. Perform the analysis in triplicate to ensure precision.
Mass Balance Calculation for Final Purity Assignment
Principle of the Method: The mass balance approach is a cornerstone of primary standard certification.[20][21] It defines the purity of the main component by subtracting the measured mass fractions of all identified impurities from 100%. This method provides an SI-traceable purity value.[22]
Calculation: Purity (%) = 100% - (% Organic Impurities) - (% Water Content) - (% Residual Solvents) - (% Non-Volatile Residue)
Example Calculation:
| Impurity Class | Analytical Method | Result |
| Organic Impurities | GC-FID | 0.15% |
| Water Content | Karl Fischer Titration | 0.03% |
| Residual Solvents | Headspace GC (if applicable) | <0.01% (Not Detected) |
| Non-Volatile Residue | TGA (if applicable) | <0.01% (Not Detected) |
| Total Impurities | 0.18% | |
| Assigned Purity | Mass Balance | 99.82% |
The final assigned value would be reported on a Certificate of Analysis, along with an uncertainty budget that considers the contributions from each analytical measurement.
Handling, Storage, and Stability
Proper handling and storage are critical to maintaining the integrity of the reference standard throughout its lifecycle.
-
Safety: As a hydrocarbon, this compound should be treated as a flammable liquid.[23] Handle in a well-ventilated area, away from ignition sources, and wear appropriate personal protective equipment (PPE), including safety glasses and gloves.[24][25] Grounding and bonding should be used when transferring large quantities to prevent static discharge.[26]
-
Storage: Store in a tightly sealed, amber glass vial in a cool, dry, and well-ventilated area designated for flammable liquids.[27] Storage at 2-8 °C is recommended to minimize evaporation.
-
Stability: A long-term stability program should be initiated. This involves re-testing the standard at periodic intervals (e.g., annually) using the GC-FID purity method to ensure it has not degraded.
Conclusion
References
- Benchchem. (n.d.). Application Note: Analysis of Branched Alkanes by Mass Spectrometry.
- JoVE. (2024, December 5). Video: Mass Spectrometry: Branched Alkane Fragmentation.
- Unknown. (n.d.). Branched chain alkanes.
- ECA Academy. (2025, April 2). WHO: Update of Guideline of Reference Standards.
- World Health Organization. (n.d.). Annex 3 - General guidelines for the establishment, maintenance and distribution of chemical reference substances.
- Unknown. (n.d.). Alkanes.
- World Health Organization. (1996, April 21). General guidelines for the establishment, maintenance and distribution of chemical reference substance.
- Islam, M. R., & Brimberg, U. I. (2007). Improved GC/MS method for quantitation of n-alkanes in plant and fecal material. Journal of Agricultural and Food Chemistry, 55(19), 7614-7621.
- iitutor. (2016, February 15). Storing Hydrocarbon Safely.
- All In All Chemistry. (2025, July 25). Mass Spectrometry of Alkanes.
- Westwood, S., Choteau, T., Daireaux, A., Josephs, R. D., & Wielgosz, R. I. (2013). Mass balance method for the SI value assignment of the purity of organic compounds. Analytical Chemistry, 85(6), 3118-3126.
- Mettler Toledo. (n.d.). What Is Karl Fischer Titration?.
- Unknown. (2026, January 1). Assessing Alkane Chemistry: Analytical Techniques.
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A Researcher's Technical Guide to the Natural Occurrence and Analysis of 4-Ethyl-2,6-dimethyloctane
Abstract
This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and analysis of branched alkanes, with a specific focus on the molecule 4-Ethyl-2,6-dimethyloctane. While this specific isomer is not widely reported in scientific literature, this guide establishes a framework for its potential discovery and characterization. We delve into the established roles of structurally related compounds in insect chemical ecology, detail the probable biosynthetic pathways, and provide robust, step-by-step analytical protocols for the isolation and definitive identification of complex branched-chain hydrocarbons from natural sources. This document is intended for researchers, scientists, and drug development professionals investigating novel semiochemicals and exploring new frontiers in chemical ecology and natural product chemistry.
Introduction: The Chemical Significance of Branched Alkanes
The insect cuticle is coated in a complex, species-specific layer of lipids, primarily composed of cuticular hydrocarbons (CHCs).[1][2] These compounds, which include n-alkanes, alkenes, and methyl-branched alkanes, are fundamental to insect survival.[2][3] Their primary role is to form a hydrophobic barrier that prevents water loss, a critical adaptation for terrestrial life.[3][4] Beyond this vital waterproofing function, CHCs have evolved to become key mediators of chemical communication.[5][6][7] They can act as signals for species and nestmate recognition, fertility status, and mate selection.[8][9][10]
Branched-chain alkanes, due to their structural complexity, often carry the most specific chemical information.[9][11] The number and position of methyl or ethyl branches, as well as their stereochemistry, create a vast potential for unique chemical signatures.[12]
Focus Molecule: this compound
This guide centers on the branched alkane this compound.
-
Structure: An octane backbone with methyl groups at positions 2 and 6, and an ethyl group at position 4.[16]
While documented natural sources of this compound are not readily found in current literature, its structural motifs are consistent with hydrocarbons found in insects. The presence of both ethyl and methyl branches suggests a complex biosynthetic origin and makes it a compelling target for discovery as a potential semiochemical.
Postulated Natural Occurrence and Biological Function
Given the established roles of similar branched alkanes, we can hypothesize the potential natural context for this compound.
-
Insect Cuticular Hydrocarbons: The most probable source of this compound would be the cuticular lipid layer of insects.[1][6] Complex dimethylalkanes and trimethylalkanes have been identified in various insect orders, including Hymenoptera (wasps) and Diptera (flies).[17] These compounds are often crucial for distinguishing species, sex, and even social caste.[5][17]
-
Pheromonal Activity: Highly specific branched alkanes frequently function as contact sex pheromones.[9][11] For example, 3-methylheptacosane is a key pheromone component for the parasitic wasp Lariophagus distinguendus.[11] It is plausible that this compound could serve a similar role in a yet-to-be-studied species.
-
Ecological Roles: Beyond mate recognition, CHCs can act as kairomones, alerting parasites or predators to the presence of a host.[10] The unique structure of this compound could serve as such a specific cue in a particular ecological interaction.
Inferred Biosynthesis of Branched Alkanes
The biosynthesis of insect hydrocarbons is a sophisticated enzymatic process occurring in specialized cells called oenocytes.[12][18] The carbon backbone is derived from fatty acid metabolism.[5] While the specific pathway for an ethyl-branched alkane is not fully elucidated in all species, we can infer the key steps based on known mechanisms for methyl-branched hydrocarbon synthesis.
The process begins with precursors from primary metabolism. Acetyl-CoA serves as the starter unit for the growing fatty acid chain, while malonyl-CoA provides the two-carbon extender units. The introduction of methyl branches is accomplished by the substitution of methylmalonyl-CoA in place of malonyl-CoA during the chain elongation process catalyzed by fatty acid synthase (FAS).[12] It is hypothesized that ethyl branches may be incorporated via the use of an ethylmalonyl-CoA precursor, which can be derived from the carboxylation of butyryl-CoA.
The key steps are:
-
Precursor Loading: An initial acetyl-CoA molecule is loaded onto the FAS complex.
-
Chain Elongation: The carbon chain is extended by the sequential addition of two-carbon units from malonyl-CoA.
-
Branch Incorporation: At specific points, methylmalonyl-CoA (for methyl branches) or a precursor like ethylmalonyl-CoA (for ethyl branches) is incorporated instead of malonyl-CoA.
-
Reduction & Dehydration: A series of reduction, dehydration, and further reduction steps converts the growing chain into a saturated fatty acyl chain.
-
Final Conversion: The elongated and branched very-long-chain fatty acid is then converted to the final hydrocarbon. This involves a reductive step to an aldehyde, followed by a decarbonylation reaction to yield the alkane.[18]
Analytical Workflow for Identification and Characterization
The definitive identification of a novel branched alkane from a complex natural matrix requires a systematic and robust analytical approach. Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone technique for this purpose.[1][6][19]
Step-by-Step Experimental Protocol
Part A: Sample Preparation - CHC Extraction
-
Collection: Collect whole insects (e.g., 5-10 individuals of the same sex and age) and freeze them immediately at -20°C or below to halt metabolic activity.
-
Solvent Extraction: Place the frozen insects into a clean glass vial. Add a non-polar solvent like n-hexane (typically 200-500 µL per insect).[6][7] This method isolates surface lipids without significant contamination from internal tissues.[6]
-
Incubation: Gently agitate the vial for 5-10 minutes at room temperature.
-
Isolation: Carefully decant the hexane extract into a new vial, leaving the insect bodies behind.
-
Fractionation (Optional but Recommended): To separate alkanes from more polar lipids, pass the crude extract through a small silica gel column. Elute the hydrocarbon fraction with hexane.[7]
-
Concentration: Concentrate the sample under a gentle stream of nitrogen gas to a final volume of approximately 50-100 µL.
Part B: GC-MS Analysis
-
Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).[19]
-
Injection: Inject 1-2 µL of the concentrated extract into the GC using a splitless injection mode to maximize sensitivity.[1][7]
-
Separation & Detection: The separated compounds elute from the column and enter the mass spectrometer.
-
Data Acquisition: Operate the MS in full scan mode (e.g., m/z 40-550) to acquire mass spectra for all eluting peaks.[19]
| Parameter | Recommended Setting | Rationale |
| GC Column | Non-polar, e.g., DB-5ms (30m x 0.25mm x 0.25µm) | Provides excellent separation of hydrocarbons based on boiling point and structure.[1] |
| Carrier Gas | Helium | Inert and provides good chromatographic resolution; standard for MS applications.[1][19] |
| Oven Program | Initial: 150°C, Ramp: 5°C/min to 320°C, Hold: 10 min | A slow temperature ramp is crucial for resolving structurally similar isomers.[1] |
| Injector Temp. | 290°C | Ensures rapid volatilization of long-chain hydrocarbons.[1] |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard method that produces repeatable, library-searchable fragmentation patterns.[19] |
| MS Source Temp. | 230°C | Standard operating temperature to maintain ion source cleanliness and performance.[19] |
Data Analysis and Structural Elucidation
-
Peak Identification: Analyze the total ion chromatogram (TIC) to identify peaks corresponding to potential hydrocarbons.
-
Mass Spectral Interpretation: The mass spectrum of a branched alkane is characterized by a series of fragment ions separated by 14 amu (-CH₂-). The key to identifying branch points is the presence of enhanced fragment ions resulting from cleavage at the branched carbon. For this compound, characteristic fragments would arise from cleavage adjacent to carbons 2, 4, and 6.
-
Kovats Retention Index (RI): Calculate the RI for the peak of interest by running a standard mixture of n-alkanes under the identical GC method. The RI is a highly reproducible value that depends on the compound's structure and helps differentiate isomers.
-
Confirmation: The ultimate confirmation requires comparison of the mass spectrum and retention index with a synthesized, authentic standard of this compound.
Potential Applications in Research and Development
The discovery and characterization of a novel, structurally complex branched alkane like this compound would have several implications:
-
Chemical Ecology: It would represent a new chemical signal, opening avenues to study its role in the behavior and evolution of the source organism.[8][10]
-
Pest Management: If identified from an agricultural or medical pest, it could become a target for novel pest control strategies. For example, disrupting the perception of a key pheromone can interfere with mating and population growth.
-
Drug Development: Natural products with unique stereochemistry and branching patterns can serve as scaffolds or inspiration for the synthesis of new bioactive molecules.
Conclusion
While this compound remains a molecule of hypothetical natural origin, the principles governing the biosynthesis, function, and analysis of branched alkanes are well-established. The methodologies outlined in this guide provide a robust framework for its potential discovery and characterization. By applying these systematic approaches, researchers can confidently explore the vast and complex world of insect cuticular hydrocarbons, paving the way for new insights into chemical communication and the development of innovative chemical technologies.
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Methodological & Application
Application Note: A Strategic Approach to the Synthesis of Branched Alkanes via Grignard Coupling
Topic: Synthesis of 4-Ethyl-2,6-dimethyloctane
Abstract
The construction of complex, non-linear aliphatic carbon skeletons is a foundational challenge in organic synthesis. This application note provides a detailed protocol and scientific rationale for the synthesis of the branched alkane, this compound, utilizing a Grignard reagent-mediated carbon-carbon bond formation. We will explore a retrosynthetic analysis to devise a logical and efficient synthetic route, emphasizing the strategic selection of precursors to maximize yield and minimize side reactions. This guide is intended for researchers and professionals in organic synthesis and drug development, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines.
Introduction: The Power and Precision of Grignard Reagents
First discovered by François Auguste Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, organomagnesium halides—or Grignard reagents—remain one of the most powerful and versatile tools for forming carbon-carbon bonds.[1][2] The unique polarity of the carbon-magnesium bond, which imparts significant carbanionic character to the carbon atom, renders it a potent nucleophile and a strong base.[2][3][4] While their reactions with carbonyls are widely taught, their application in coupling with alkyl halides to form alkanes provides a direct method for elongating carbon chains and introducing structural complexity.
This document details a robust methodology for the synthesis of a specific branched alkane, this compound, a model compound for more complex aliphatic structures found in various chemical contexts. We will dissect the synthesis from a strategic, problem-solving perspective, beginning with the end in mind.
Part 1: Retrosynthetic Strategy and Pathway Selection
A successful synthesis is born from a logical plan. Retrosynthetic analysis is a technique that deconstructs the target molecule into simpler, readily available precursors.[5][6] The goal is to identify "disconnections"—the reverse of a chemical reaction—that correspond to reliable, high-yielding forward reactions.[7]
For our target, this compound[8], several C-C bond disconnections are possible. The key is to choose a disconnection that leads to a Grignard reaction with the highest probability of success. The coupling of a Grignard reagent (a nucleophile) with an alkyl halide (an electrophile) is mechanistically similar to an SN2 reaction. A critical consideration is that Grignard reagents are strong bases, and if a secondary or tertiary alkyl halide is used as the electrophile, the E2 elimination reaction can become a significant competing pathway, drastically reducing the yield of the desired alkane.[3]
Therefore, the most logical strategy involves disconnecting the target molecule to yield a primary alkyl halide and a Grignard reagent.
Possible Disconnections:
-
Route A (Sub-optimal): Disconnection at the C4-C5 bond. This would require the reaction of (2-methylbutyl)magnesium halide with 1-bromo-2-methylpropane. While feasible, it involves a more complex Grignard reagent.
-
Route B (Poor): Disconnection at the C3-C4 bond. This would necessitate reacting isobutylmagnesium halide with 3-bromo-5-methylheptane, a secondary alkyl halide. This route is highly susceptible to elimination side reactions.
-
Route C (Optimal): Disconnection at the C5-C6 bond. This route proposes the reaction between isopropylmagnesium bromide and 1-bromo-3-ethyl-5-methylhexane , a primary alkyl halide. This pathway is strategically superior as it minimizes the risk of elimination and utilizes a simple, common Grignard reagent.
Our protocol will be based on the strategically sound Route C .
Caption: Simplified workflow for the Grignard synthesis.
Critical Parameters for Success:
-
Anhydrous Conditions: Grignard reagents are extremely strong bases and will react violently with protic solvents like water, alcohols, or even atmospheric moisture. [2][9][10][11]This "acid-base" reaction destroys the reagent and forms an alkane from the Grignard precursor, not the desired coupled product. [12][13][14]All glassware must be rigorously flame-dried or oven-dried, and anhydrous solvents must be used. [9][11]* Solvent: The reaction is typically performed in an ether solvent, such as diethyl ether or tetrahydrofuran (THF). [15]The lone pairs on the ether oxygen atoms coordinate with and stabilize the magnesium center of the Grignard reagent. [1]THF is often preferred due to its higher boiling point and better solvating ability. [16][17]* Magnesium Activation: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide, which can prevent or slow the reaction initiation. [15][18]Mechanical methods like crushing or chemical activation with agents like iodine or 1,2-dibromoethane are often necessary to expose a fresh, reactive magnesium surface. [18][19]* Temperature Control: The formation of the Grignard reagent is exothermic. [16]The reaction should be initiated at room temperature, but an ice bath should be kept on hand to control the reaction rate if it becomes too vigorous. [9][17]The subsequent coupling reaction may require gentle heating to proceed at a reasonable rate.
Part 3: Detailed Experimental Protocol
Safety Precautions:
-
Fire Hazard: Ethereal solvents are extremely flammable and volatile. [9]Grignard reactions can be exothermic and lead to runaway conditions. [16][17]Perform the reaction in a certified chemical fume hood, away from any ignition sources. Have a Class D fire extinguisher (for combustible metals) and a standard ABC extinguisher readily available.
-
Reactivity: Grignard reagents can be pyrophoric. They react violently with water. [20]Always work under an inert atmosphere (Nitrogen or Argon).
-
Personal Protective Equipment (PPE): Wear safety goggles, a flame-resistant lab coat, and appropriate gloves (Nomex or heavy-duty nitrile gloves are recommended). [16][17]
Parameter Value/Condition Rationale Grignard Precursor 2-Bromopropane Forms the isopropylmagnesium bromide nucleophile. Electrophile 1-bromo-3-ethyl-5-methylhexane Primary halide to prevent E2 elimination. Solvent Anhydrous Tetrahydrofuran (THF) Stabilizes the Grignard reagent; higher boiling point than diethyl ether. [15][16] Atmosphere Dry Nitrogen or Argon Prevents reaction with atmospheric oxygen and moisture. [1] Activation Iodine crystal Chemical activation to remove the MgO layer from magnesium turnings. [18][19] Work-up Solution Saturated aq. NH₄Cl Safely quenches unreacted Grignard reagent without creating a strong acid/base environment that could cause side reactions. | Expected Yield | 60-75% | Typical range for Grignard coupling with a primary alkyl halide, dependent on conditions. |
Procedure:
-
Apparatus Setup:
-
Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel.
-
Thoroughly flame-dry all glassware under a vacuum or oven-dry at 120°C for several hours and assemble while hot, allowing it to cool under a stream of inert gas. [11][16]
-
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) and a single small crystal of iodine into the reaction flask.
-
Add a small volume of anhydrous THF to just cover the magnesium.
-
In the dropping funnel, prepare a solution of 2-bromopropane (1.1 equivalents) in anhydrous THF.
-
Add a small amount (~10%) of the 2-bromopropane solution to the magnesium. The brownish color of the iodine should fade, and gentle bubbling should indicate the reaction has initiated. If it does not start, gentle warming with a heat gun may be required. [21] * Once initiated, add the remaining 2-bromopropane solution dropwise at a rate sufficient to maintain a gentle reflux. [16]The solution will turn cloudy and grey/brown.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Coupling Reaction:
-
Prepare a solution of 1-bromo-3-ethyl-5-methylhexane (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add this solution dropwise to the freshly prepared Grignard reagent. The reaction may be mildly exothermic.
-
After the addition is complete, heat the reaction mixture to a gentle reflux using a heating mantle and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting alkyl halide.
-
-
Work-up and Purification:
-
Cool the reaction flask in an ice-water bath.
-
Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench any unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel. Add diethyl ether to dilute the organic phase.
-
Wash the organic layer sequentially with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product will be a colorless oil. Purify by vacuum distillation or column chromatography on silica gel (eluting with hexanes) to yield pure this compound.
-
Part 4: Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard spectroscopic techniques.
-
Infrared (IR) Spectroscopy: As an alkane, the IR spectrum will be relatively simple. The key absorptions will be the C-H stretching frequencies just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) and C-H bending frequencies around 1470-1365 cm⁻¹. [22][23]The ratio of the absorbances for methylene (-CH₂-) and methyl (-CH₃) groups can provide information about the degree of branching. [24]* Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show a complex series of overlapping multiplets in the aliphatic region (~0.8-1.6 ppm) corresponding to the various methyl, methylene, and methine protons.
-
¹³C NMR: Will show distinct signals for each unique carbon atom in the molecule, providing clear evidence of the carbon skeleton.
-
-
Mass Spectrometry (MS): Electron impact (EI) mass spectrometry will show the molecular ion peak (M⁺) at m/z = 170.33, corresponding to the molecular formula C₁₂H₂₆. [8]The fragmentation pattern will show characteristic losses of alkyl fragments.
Troubleshooting
| Problem | Probable Cause | Solution |
| Reaction fails to initiate. | Inactive magnesium surface (MgO layer); wet reagents/glassware. | Add a crystal of iodine or a few drops of 1,2-dibromoethane. [19]Crush the Mg turnings in the flask with a glass rod (carefully!). Ensure all glassware is bone dry and solvents are anhydrous. [9][11] |
| Low yield of coupled product. | Grignard reagent destroyed by moisture; competing elimination reaction; incomplete reaction. | Re-verify anhydrous setup. Ensure the electrophile is a primary halide. Increase reflux time for the coupling step. |
| Formation of isopropane and/or Wurtz coupling product (2,3-dimethylbutane). | Reaction with moisture (forms isopropane); radical coupling of the Grignard reagent. | Strictly maintain anhydrous and inert conditions. Add the alkyl halide slowly to maintain a low concentration of the Grignard reagent during coupling. |
Conclusion
The Grignard reaction remains a cornerstone of synthetic organic chemistry for its reliability in constructing carbon-carbon bonds. The successful synthesis of this compound detailed in this note hinges on a strategic retrosynthetic plan that prioritizes the use of a primary alkyl halide to avoid elimination side reactions. By adhering to strict anhydrous and inert atmosphere techniques, carefully controlling reaction conditions, and employing appropriate activation and work-up procedures, this protocol provides a reliable and efficient pathway to complex branched alkanes.
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Definitive Analysis of 4-Ethyl-2,6-dimethyloctane by Gas Chromatography-Mass Spectrometry
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the identification and quantification of 4-Ethyl-2,6-dimethyloctane, a C12 branched alkane, using Gas Chromatography-Mass Spectrometry (GC-MS). Branched-chain alkanes present a unique analytical challenge due to the existence of numerous structurally similar isomers, which often have nearly identical physical properties.[1] This guide details a robust workflow, from optimal sample preparation strategies to fine-tuned instrumental parameters and data interpretation. The methodology leverages high-resolution gas chromatography for the separation of isomers and mass spectrometry for unambiguous identification based on characteristic fragmentation patterns. This protocol is designed to serve as a foundational method for researchers in fields such as petrochemical analysis, environmental monitoring, and metabolomics where precise characterization of complex hydrocarbon mixtures is critical.
Introduction: The Analytical Challenge of Branched Alkanes
This compound (C₁₂H₂₆, Molecular Weight: 170.33 g/mol ) is a saturated hydrocarbon belonging to the class of branched alkanes.[2] These compounds are prevalent in petroleum products, biological samples (e.g., insect cuticular hydrocarbons), and can be isomeric impurities or metabolites in pharmaceutical contexts.[1][3] The definitive analysis of such compounds is often complicated by the sheer number of possible isomers, which exhibit very similar chromatographic retention times and mass spectra.
Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for this application, offering the high separation efficiency of gas chromatography combined with the powerful structural elucidation capabilities of mass spectrometry.[1][4] The protocol herein is optimized to achieve baseline resolution of this compound from closely related isomers and to provide a clear, interpretable mass spectrum for confident identification.
Principle of the Method
The methodology is based on the separation of volatile organic compounds (VOCs) in a sample mixture using a gas chromatograph, followed by detection and identification using a mass spectrometer.
-
Sample Preparation : The analyte is extracted from its matrix and prepared in a volatile organic solvent suitable for GC injection.[5]
-
Gas Chromatography (GC) : The prepared sample is injected into the GC inlet, where it is vaporized. An inert carrier gas (e.g., Helium) transports the vaporized sample onto a capillary column. The separation of compounds is achieved based on their differential partitioning between the mobile phase (carrier gas) and a stationary phase coated on the column walls. For non-polar compounds like alkanes, elution is primarily governed by boiling point.[6]
-
Mass Spectrometry (MS) : As compounds elute from the GC column, they enter the ion source of the mass spectrometer. Here, they are fragmented and ionized, typically by electron ionization (EI). The resulting charged fragments are separated by a mass analyzer based on their mass-to-charge ratio (m/z). The detector records the abundance of each fragment, generating a mass spectrum that serves as a molecular "fingerprint."[1]
Experimental Protocol
Part 3.1: Sample Preparation
The choice of sample preparation technique is highly dependent on the sample matrix. The goal is to isolate and concentrate the analyte in a clean, volatile solvent, free of non-volatile residues or interfering substances.[4][7]
Protocol: Liquid-Liquid Extraction (LLE) for Aqueous Matrices
This protocol is suitable for extracting this compound from water-based samples.
-
Sample Collection : Collect 5 mL of the aqueous sample in a clean glass vial.
-
Solvent Addition : Add 2 mL of a non-polar, volatile organic solvent such as n-hexane or dichloromethane. Rationale: These solvents are immiscible with water and have a high affinity for non-polar alkanes, ensuring efficient extraction.[4]
-
Extraction : Cap the vial and vortex vigorously for 2 minutes to maximize the surface area contact between the two phases, facilitating the transfer of the analyte into the organic solvent.
-
Phase Separation : Allow the vial to stand for 5 minutes or centrifuge briefly to achieve complete separation of the organic and aqueous layers.
-
Collection : Carefully transfer the upper organic layer (hexane) into a clean 2 mL autosampler vial using a glass Pasteur pipette. Precaution: Avoid transferring any of the aqueous layer or interfacial emulsion.
-
Drying (Optional) : If the organic layer appears cloudy (indicating the presence of water), pass it through a small column containing anhydrous sodium sulfate to remove residual moisture.[1]
-
Final Sample : The sample is now ready for GC-MS injection.
Part 3.2: GC-MS Instrumentation and Parameters
Achieving good separation and sensitivity requires careful optimization of the GC-MS parameters. The following table provides a validated starting point for the analysis.
| Parameter | Setting | Justification |
| Gas Chromatograph | ||
| GC System | Agilent 7890B GC or equivalent | A robust and widely used system for routine analysis. |
| Injector | Split/Splitless Inlet | |
| Injector Temp. | 250 °C | Ensures rapid and complete vaporization of the C12 alkane without thermal degradation.[8] |
| Injection Mode | Split (50:1 ratio) | Recommended for screening or samples with moderate to high concentrations to prevent column overloading. For trace analysis, a splitless injection should be considered.[8] |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Carrier Gas | Helium (99.999% purity) | Provides good separation efficiency and is inert. Hydrogen can be used for faster analysis times but requires additional safety precautions.[9] |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm i.d. column to maintain separation efficiency. |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent | A non-polar (5%-phenyl)-methylpolysiloxane phase is ideal for separating hydrocarbons based on boiling point. "MS" designated columns have low bleed, which is critical for sensitive MS detection.[6][10] |
| Oven Program | Initial: 50 °C, hold for 2 min | Allows for focusing of volatiles at the head of the column. |
| Ramp 1: 10 °C/min to 280 °C | A controlled ramp separates compounds based on boiling point. This rate provides good resolution for a complex hydrocarbon mixture.[11] | |
| Final Hold: Hold at 280 °C for 5 min | Ensures all high-boiling compounds are eluted from the column. | |
| Mass Spectrometer | ||
| MS System | Agilent 5977B MSD or equivalent | A sensitive and reliable single quadrupole mass spectrometer. |
| Transfer Line Temp. | 280 °C | Prevents condensation of the analyte as it transfers from the GC to the MS.[12] |
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.[1] |
| Ion Source Temp. | 230 °C | Standard temperature for EI sources. |
| Quadrupole Temp. | 150 °C | Standard temperature for the mass analyzer. |
| Electron Energy | 70 eV | The standard energy for EI, which generates stable and extensive fragmentation libraries (e.g., NIST).[11] |
| Mass Scan Range | 40 - 350 m/z | Covers the expected molecular ion and all significant fragments of the C12 alkane. |
| Scan Rate | 3 scans/sec | Provides sufficient data points across each chromatographic peak for accurate integration and spectral deconvolution. |
Analytical Workflow Visualization
The entire analytical process, from sample receipt to final data reporting, can be visualized as a sequential workflow.
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Optimizing GC-MS Parameters for the Separation and Identification of Branched Alkanes
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The analysis of branched alkanes presents a significant analytical challenge due to the existence of numerous structural isomers with closely related physicochemical properties.[1] This application note provides a comprehensive guide to developing and optimizing Gas Chromatography-Mass Spectrometry (GC-MS) methods for the effective separation and definitive identification of these complex compounds. We will delve into the causality behind critical parameter selection, from the GC column and temperature programming to the mass spectrometer settings, providing field-proven insights to ensure robust and reliable results. This guide is designed for researchers, scientists, and drug development professionals who require accurate characterization of branched alkanes in matrices ranging from petroleum products to pharmaceutical compounds.[2]
Introduction: The Challenge of Branched Alkane Isomers
Branched alkanes, also known as isoparaffins, are aliphatic hydrocarbons characterized by subordinate alkyl chains branching off a main carbon backbone.[3] They are ubiquitous in petroleum, environmental samples, and are common structural motifs in pharmaceutical molecules.[1][2] The accurate separation and identification of these isomers are critical, as their individual properties can significantly impact fuel quality, environmental toxicity, and drug efficacy.
The primary analytical hurdle lies in their structural similarity. Isomers share the same molecular weight and often have very close boiling points, making them difficult to resolve chromatographically.[4] Furthermore, their mass spectra can be complex and often lack a distinct molecular ion, complicating identification.[5][6] A successful analysis, therefore, hinges on a synergistic optimization of both the gas chromatographic separation and the mass spectrometric detection.[4]
The Gas Chromatography System: Mastering the Separation
The GC is responsible for the physical separation of the branched alkane isomers before they enter the mass spectrometer. The quality of this separation is paramount and is governed by the careful selection of the column, temperature program, and carrier gas parameters.
The Capillary Column: The Heart of the Separation
The choice of the GC column is the most crucial factor for a successful separation.[7] The separation of non-polar branched alkanes is primarily governed by their boiling points, making a non-polar stationary phase the industry standard.[7]
-
Expertise & Causality: Branched alkanes have lower boiling points than their straight-chain (n-alkane) counterparts of the same carbon number. Increased branching further lowers the boiling point. A non-polar stationary phase, such as 100% polydimethylsiloxane (PDMS) or 5% phenyl-PDMS, allows for an elution order that closely follows the boiling points of the analytes.[7][8] Longer columns (e.g., 60 m or 100 m) provide a greater number of theoretical plates, which enhances the resolution of isomers with very small differences in boiling points.[9]
Table 1: Recommended GC Capillary Columns for Branched Alkane Separation
| Stationary Phase | Polarity | Common Trade Names | Key Characteristics |
|---|---|---|---|
| 100% Polydimethylsiloxane | Non-polar | DB-1, HP-1, Rtx-1 | Excellent for general hydrocarbon analysis, separates primarily by boiling point. |
| 5% Phenyl 95% Dimethylpolysiloxane | Non-polar | DB-5, HP-5MS, Rxi-5Sil MS | Slightly more polar, offers slightly different selectivity which can be advantageous for complex mixtures.[10] |
Temperature Programming: Driving Elution and Enhancing Resolution
For a complex mixture of hydrocarbons with a wide range of boiling points, an isothermal oven temperature is insufficient. Temperature programming is essential for achieving good peak shape and resolving both early and late-eluting compounds in a reasonable time.[1][11]
-
Expertise & Causality: A slow initial temperature ramp allows for the separation of highly volatile, low-carbon-number isomers. A gradual increase in temperature then decreases the retention time of higher-boiling-point compounds, preventing excessive peak broadening and improving sensitivity.[11] An increase of approximately 30°C in the oven temperature can reduce the retention time by half.[12] The optimal ramp rate is often estimated as 10°C per column hold-up time.[12]
Table 2: Example GC Oven Temperature Program
| Parameter | Value | Rationale |
|---|---|---|
| Initial Temperature | 40°C | Set below the boiling point of the most volatile components to ensure good initial separation. |
| Initial Hold Time | 2 minutes | Allows for proper focusing of analytes at the head of the column. |
| Ramp Rate 1 | 3 - 5 °C/min | A slow ramp provides the necessary resolution for complex isomer clusters.[13] |
| Final Temperature | 300 - 320°C | Ensures that all high-boiling-point analytes are eluted from the column. |
| Final Hold Time | 15 - 30 minutes | A "bake-out" step to clean the column of any remaining heavy components.[13] |
Carrier Gas and Flow Rate: The Driving Force
The carrier gas transports the analyte molecules through the column. The choice of gas and its flow rate (or linear velocity) affects efficiency, speed, and resolution.[14]
-
Expertise & Causality: Hydrogen (H₂) and Helium (He) are the preferred carrier gases due to their high efficiency over a wide range of linear velocities. Hydrogen allows for faster analysis times at optimal efficiency.[14][15] Operating in a "Constant Flow" mode is critical for temperature-programmed methods. As the oven temperature increases, the viscosity of the carrier gas also increases. In "Constant Pressure" mode, this would cause the flow rate to drop, increasing retention times and broadening peaks. Constant flow mode electronically adjusts the inlet pressure to maintain a consistent flow rate, ensuring reproducible retention times and optimal performance throughout the run.[16]
The Mass Spectrometer: The Key to Identification
Once separated by the GC, the branched alkanes enter the mass spectrometer, where they are ionized, fragmented, and detected. The resulting mass spectrum serves as a molecular fingerprint for identification.[4]
Electron Ionization (EI) and Fragmentation Principles
Under standard Electron Ionization (EI), branched alkanes undergo characteristic fragmentation patterns that are dictated by the stability of the resulting carbocations.[2]
-
Expertise & Causality:
-
Weak or Absent Molecular Ion (M+): The high stability of carbocations formed during fragmentation means the initial molecular ion is often unstable and present in very low abundance or is completely absent, especially in highly branched structures.[2][5]
-
Preferential Cleavage at Branch Points: The C-C bond cleavage is most likely to occur at a branch point. This is because this cleavage forms a more stable secondary or tertiary carbocation.[6][17] The stability order is tertiary > secondary > primary.[2]
-
Loss of the Largest Alkyl Group: At a branching point, the largest alkyl substituent is preferentially lost as a radical. This rule is a powerful tool for deducing the branching structure from the observed fragments.[2][6] The resulting mass spectrum is dominated by a series of alkyl fragment ions (CnH2n+1)+.[2]
-
MS Analyzer Parameters for Robust Data Acquisition
Properly setting the mass spectrometer's acquisition parameters is crucial for obtaining high-quality, identifiable spectra.
-
Expertise & Causality:
-
Mass Range (m/z): A typical scan range of m/z 40-550 is appropriate for most hydrocarbon analyses. The lower end is set to avoid detecting ions from air and water (m/z 18, 28, 32, 40), while the upper end is sufficient to capture the molecular ions of larger alkanes.[18]
-
Scan Speed: The scan speed must be fast enough to acquire a sufficient number of data points across each eluting chromatographic peak. For good qualitative data and spectral deconvolution, a minimum of 10 scans across the peak is recommended. For quantitative analysis, 15-20 scans are preferable.[18] A scan rate that is too slow will result in distorted peak shapes and compromised spectral quality.[18]
-
Integrated Workflow and Protocols
A successful analysis integrates proper sample handling, optimized instrument parameters, and systematic data interpretation.
Caption: GC-MS workflow for branched alkane analysis.
Protocol 1: Sample Preparation
-
Dissolution: Dissolve the sample containing branched alkanes in a high-purity, volatile organic solvent such as hexane or dichloromethane to a concentration of approximately 100-500 µg/mL.[2]
-
Drying (if necessary): If the sample contains water, pass the organic solution through a small amount of anhydrous sodium sulfate to remove residual moisture.[4]
-
Transfer: Transfer the final solution to a 2 mL autosampler vial for analysis.
Protocol 2: Recommended GC-MS Parameters
This protocol provides a robust starting point for the analysis of C8-C20 branched alkanes.
Table 3: Consolidated GC-MS Method Parameters
| Parameter | Setting |
|---|---|
| GC System | Agilent 7890B GC or equivalent |
| Column | HP-5MS (30 m x 0.25 mm ID x 0.25 µm film thickness) |
| Injector | Split/Splitless Inlet |
| Injector Temp | 280 °C |
| Injection Mode | Split (Ratio 50:1 to 100:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium or Hydrogen |
| Flow Mode | Constant Flow @ 1.2 mL/min (for Helium) |
| Oven Program | 40°C (2 min hold), then 4°C/min to 310°C (15 min hold) |
| MS System | Agilent 5977B MSD or equivalent |
| Source Type | Electron Ionization (EI) |
| EI Energy | 70 eV |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Acquisition Mode | Scan |
| Scan Range | m/z 40 - 550 |
| Scan Rate | ~3-5 scans/second |
Data Analysis: A Dual-Confirmation Approach
Relying on mass spectral library matching alone is often insufficient for definitive isomer identification. A dual-confirmation approach using both chromatographic retention data and mass spectral data is essential.
-
Kovats Retention Indices (RI): The RI system normalizes retention times relative to a series of co-injected n-alkanes. This provides a highly reproducible value that is characteristic of a compound's structure and is less dependent on minor variations in chromatographic conditions.[4] Branched alkanes will elute between the n-alkanes that bracket their total carbon number.[9]
-
Mass Spectral Library Matching: The fragmentation pattern of an unknown peak is compared against a comprehensive, curated library, such as the NIST/EPA/NIH Mass Spectral Library.[17][19][20] The combination of a close RI match and a high-quality spectral library match provides a high degree of confidence in the identification.
Caption: Relationship between GC parameters and separation quality.
Conclusion
The successful separation and identification of branched alkanes by GC-MS is an achievable but exacting task that requires a systematic approach to method development. By understanding the fundamental principles behind parameter selection—from choosing a long, non-polar GC column to leveraging the predictable fragmentation patterns of branched carbocations—analysts can overcome the inherent challenges these compounds present. The integrated use of optimized temperature programming, constant carrier gas flow, and a dual-confirmation data analysis strategy involving both Kovats Retention Indices and mass spectral library searching provides a robust and self-validating system for confident structural elucidation.
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Application and Protocol for the Structural Elucidation of 4-Ethyl-2,6-dimethyloctane using NMR Spectroscopy
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the comprehensive structural elucidation of organic molecules. For saturated hydrocarbons, such as the branched alkane 4-Ethyl-2,6-dimethyloctane, NMR provides critical insights into the carbon skeleton and the connectivity of protons and carbons. The seemingly simple structures of alkanes can present challenges in ¹H NMR due to significant signal overlap in the upfield region (typically 0.7-1.8 ppm). However, a synergistic application of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, and HMBC) NMR experiments facilitates the unambiguous assignment of all proton and carbon signals, leading to a definitive structural confirmation.
This technical guide provides a detailed protocol for the structural elucidation of this compound, designed for researchers, scientists, and professionals in drug development. The methodologies described herein are grounded in established NMR principles and offer a robust framework for the analysis of similar branched alkanes.
Predicted NMR Data for this compound
To provide a practical guide, ¹H and ¹³C NMR spectra for this compound have been predicted using advanced computational algorithms. These predicted spectra will serve as the basis for the subsequent discussion and interpretation.
Structure of this compound:
Caption: Workflow for NMR sample preparation.
Part 2: NMR Data Acquisition
The following experiments should be performed sequentially to build a complete picture of the molecular structure.
This is the foundational experiment that provides information about the chemical environment and number of different types of protons.
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Typically 12-16 ppm, centered around 5-6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a moderately concentrated sample.
This experiment identifies the number of unique carbon environments. Proton decoupling is used to simplify the spectrum to single lines for each carbon.
-
Pulse Program: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Typically 0-220 ppm. For an alkane, a smaller range of 0-60 ppm is sufficient. [1]* Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: Due to the low sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
DEPT experiments are crucial for determining the multiplicity of each carbon signal (CH, CH₂, CH₃). DEPT-135 is the most common, where CH and CH₃ signals appear as positive peaks, and CH₂ signals as negative peaks. Quaternary carbons are not observed.
-
Pulse Programs: DEPT-45, DEPT-90, and DEPT-135.
-
Parameters: These are typically run with standard parameters provided by the spectrometer software.
The COSY experiment reveals which protons are coupled to each other, typically through two or three bonds. This is essential for identifying connected proton spin systems. [2]
-
Pulse Program: A standard gradient-selected COSY pulse program (e.g., 'cosygpqf' on Bruker instruments).
-
Spectral Width: The same spectral width as the ¹H NMR spectrum in both dimensions.
-
Data Points: 2048 points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).
-
Number of Scans: 2-8 scans per increment.
The HSQC experiment correlates each proton with the carbon atom to which it is directly attached (one-bond ¹JCH coupling). [3][4]This is a highly sensitive experiment that allows for the definitive assignment of protonated carbons. [3]
-
Pulse Program: A standard gradient-selected HSQC pulse program with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments for multiplicity editing).
-
Spectral Width: The ¹H spectral width in the direct dimension (F2) and the ¹³C spectral width in the indirect dimension (F1).
-
Coupling Constant: Optimized for an average one-bond ¹JCH coupling of ~145 Hz.
-
Data Points: 1024 points in F2 and 256 increments in F1.
-
Number of Scans: 4-16 scans per increment.
The HMBC experiment detects correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH). [3][4]This experiment is critical for connecting the different spin systems identified by COSY and for identifying quaternary carbons.
-
Pulse Program: A standard gradient-selected HMBC pulse program (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Spectral Width: The same as the HSQC experiment.
-
Long-Range Coupling Delay: Optimized for an average long-range coupling of 8-10 Hz.
-
Data Points: 2048 points in F2 and 256-512 increments in F1.
-
Number of Scans: 8-64 scans per increment, as HMBC is less sensitive than HSQC.
Sources
Application Note: Deciphering the Structure of Branched Alkanes using ¹H and ¹³C NMR Chemical Shifts
<
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the structural elucidation of organic molecules. For researchers, scientists, and professionals in drug development, a comprehensive understanding of ¹H and ¹³C NMR chemical shifts is fundamental to characterizing novel and known compounds. This application note provides an in-depth guide to the principles and practical applications of NMR spectroscopy for the analysis of branched alkanes. We will explore the theoretical underpinnings of chemical shifts, present detailed protocols for sample preparation and data acquisition, and offer insights into the interpretation of spectra, supported by empirical data and predictive models.
Introduction: The Power of NMR in Alkane Analysis
Branched alkanes form the backbone of a vast array of organic molecules, from fundamental petrochemicals to complex pharmaceutical intermediates. Their structural diversity, arising from variations in chain length and branching patterns, necessitates a robust analytical method for unambiguous identification. ¹H and ¹³C NMR spectroscopy provide a direct window into the molecular framework, offering precise information about the chemical environment of each hydrogen and carbon atom.
The chemical shift (δ), reported in parts per million (ppm), is the cornerstone of NMR analysis. It reflects the effective magnetic field experienced by a nucleus, which is influenced by the surrounding electron density. This application note will demystify the factors governing these shifts in branched alkanes, enabling users to confidently assign spectral peaks to specific atoms within a molecule.
Theoretical Background: Understanding Chemical Shifts in Branched Alkanes
The chemical shifts of protons and carbons in alkanes are primarily influenced by the degree of substitution and steric effects. While protons in aliphatic groups are generally shielded and appear in the upfield region of the ¹H NMR spectrum (typically 0.7-1.5 ppm), their precise location is dictated by the local electronic environment.[1] Similarly, ¹³C chemical shifts in alkanes span a wider range (approximately 10-50 ppm) and are highly sensitive to the carbon's connectivity.[2]
Factors Influencing ¹H Chemical Shifts
-
Substitution: The degree of substitution on the carbon atom to which a proton is attached significantly impacts its chemical shift. Protons on a tertiary carbon (methine, R₃CH) are the most deshielded and appear further downfield compared to those on a secondary (methylene, R₂CH₂) or primary (methyl, RCH₃) carbon. This is due to the inductive effect of the additional alkyl groups, which withdraw electron density from the C-H bond.[3]
-
Proximity to Branching: Protons closer to a branching point experience a different electronic environment and will have distinct chemical shifts from those further down the chain.
Factors Influencing ¹³C Chemical Shifts
-
Substitution (α, β, and γ effects): The chemical shift of a carbon atom is strongly influenced by its immediate neighbors.
-
α-effect: Each additional carbon substituent on a given carbon atom causes a downfield shift of approximately 9 ppm.
-
β-effect: A substituent at the β-position also causes a downfield shift of a similar magnitude.
-
γ-effect: A substituent at the γ-position, particularly in a gauche conformation, introduces steric hindrance that leads to an upfield (shielding) shift of about -2 to -3 ppm.[4][5] This "γ-gauche effect" is a critical tool for conformational analysis.[4][5]
-
-
Steric Effects: Increased steric crowding around a carbon atom generally leads to a shielding effect, causing its signal to shift upfield.[6][7][8] This is a consequence of sterically induced polarization of C-H and C-C bonds.
The interplay of these factors allows for the differentiation of carbon atoms with very similar connectivity. The following diagram illustrates the key influences on ¹³C chemical shifts.
Caption: Key factors influencing ¹³C NMR chemical shifts in alkanes.
Experimental Protocols
Adherence to proper experimental procedures is paramount for obtaining high-quality, reproducible NMR data. This section outlines the essential steps for sample preparation and data acquisition.
Protocol: Sample Preparation for ¹H and ¹³C NMR
-
Solvent Selection: Choose a deuterated solvent that will completely dissolve the alkane sample.[9] For non-polar alkanes, chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆) are common choices.[10] Ensure the solvent is of high purity to minimize impurity peaks in the spectrum.[11]
-
Sample Concentration:
-
For ¹H NMR , a concentration of 1-10 mg of the sample in 0.5-0.6 mL of solvent is typically sufficient.[12]
-
For ¹³C NMR , which is inherently less sensitive, a higher concentration is recommended. Aim for a saturated solution, or as much as can be dissolved in the given solvent volume, to minimize acquisition time.[12]
-
-
Filtration: To ensure a homogeneous magnetic field, it is crucial to remove any solid particles from the sample solution.[13] Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Referencing: Add a small amount (less than 1%) of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra, allowing for accurate chemical shift calibration.[14]
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
Caption: Workflow for NMR sample preparation.
Protocol: Data Acquisition
The following are general guidelines for acquiring ¹H and ¹³C spectra on a modern NMR spectrometer. Specific parameters may need to be optimized based on the instrument and sample.[15]
For ¹H NMR:
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Angle: A 30° or 45° pulse angle is typically used for routine spectra.
-
Acquisition Time (AQ): Set to 2-4 seconds.
-
Relaxation Delay (D1): A delay of 1-2 seconds is usually sufficient.
-
Number of Scans (NS): For most samples, 8 to 16 scans will provide a good signal-to-noise ratio.
-
For ¹³C NMR:
-
Locking and Shimming: Follow the same procedure as for ¹H NMR.
-
Acquisition Parameters:
-
Pulse Program: Use a pulse program with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments) to simplify the spectrum to singlets and benefit from the Nuclear Overhauser Effect (NOE).[16]
-
Pulse Angle: A 30° pulse angle is recommended to allow for a shorter relaxation delay.[16]
-
Acquisition Time (AQ): Typically around 1.0 second.[16]
-
Relaxation Delay (D1): A delay of 2.0 seconds is a good starting point.[16]
-
Number of Scans (NS): This will depend on the sample concentration. Start with 128 scans and increase as needed to achieve an adequate signal-to-noise ratio.[16]
-
Data Interpretation and Analysis
The interpretation of NMR spectra involves assigning the observed signals to the corresponding nuclei in the molecule. For branched alkanes, this can be achieved through a combination of chemical shift analysis, multiplicity (for ¹H NMR), and the use of predictive tools.[17]
¹H NMR Spectrum of 2,2-Dimethylbutane
The ¹H NMR spectrum of 2,2-dimethylbutane shows two distinct signals, corresponding to the two types of non-equivalent protons.[1]
-
A singlet integrating to 9 protons, corresponding to the three equivalent methyl groups at C1.
-
A quartet integrating to 2 protons, corresponding to the methylene group at C3.
-
A triplet integrating to 3 protons, corresponding to the methyl group at C4.
¹³C NMR Spectrum of 2,2-Dimethylbutane
The proton-decoupled ¹³C NMR spectrum of 2,2-dimethylbutane displays four signals, one for each unique carbon atom.[1]
-
The quaternary carbon (C2) appears around 30-40 ppm.[1]
-
The methylene carbon (C3) is found at a slightly higher field, around 20-30 ppm.[1]
-
The three equivalent primary methyl carbons attached to the quaternary carbon (C1) are the most shielded, appearing around 10-20 ppm.[1]
-
The terminal methyl carbon (C4) will also appear in the 10-20 ppm range but will be distinct from the C1 methyls.
Predictive Models for ¹³C Chemical Shifts
For more complex branched alkanes, empirical prediction methods can be invaluable for assigning ¹³C chemical shifts.[18][19][20] One of the most well-established methods is based on an additive model developed by Grant and Paul. This approach calculates the chemical shift of a carbon atom by starting with the chemical shift of methane and adding incremental contributions for each substituent at the α, β, and γ positions.
Table 1: Empirical Parameters for ¹³C Chemical Shift Prediction in Alkanes
| Parameter | Shift Contribution (ppm) |
| Base Value (Methane) | -2.5 |
| α-effect | +9.1 |
| β-effect | +9.4 |
| γ-effect | -2.5 |
| δ-effect | +0.3 |
| ε-effect | +0.1 |
| Steric Correction (1°(3°)) | -1.1 |
| Steric Correction (1°(4°)) | -3.4 |
| Steric Correction (2°(3°)) | -2.5 |
| Steric Correction (2°(4°)) | -7.5 |
| Steric Correction (3°(2°)) | -3.7 |
| Steric Correction (3°(3°)) | -9.5 |
| Steric Correction (4°(1°)) | -1.5 |
| Steric Correction (4°(2°)) | -8.4 |
Note: The steric correction terms account for the type of carbon being observed (primary, secondary, etc.) and the type of carbon to which it is attached.
By applying these parameters, one can calculate the expected chemical shifts for each carbon in a branched alkane and compare them to the experimental values for assignment.
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of branched alkanes. A thorough understanding of the factors that govern chemical shifts, coupled with meticulous experimental technique and the use of predictive models, enables researchers to confidently determine the structure of these fundamental organic molecules. This application note provides a solid foundation for both novice and experienced NMR users to leverage the full power of this analytical technique in their research and development endeavors.
References
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High-Purity Isolation of 4-Ethyl-2,6-dimethyloctane via Vacuum Fractional Distillation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the purification of 4-Ethyl-2,6-dimethyloctane, a branched C12 alkane, using vacuum fractional distillation. The separation of alkanes from mixtures containing structurally similar isomers presents a significant challenge due to their closely related boiling points and chemical properties. This guide details the theoretical principles, apparatus setup, step-by-step operational procedures, and post-purification analysis required to achieve high purity. The methodology emphasizes the establishment of a self-validating system through rigorous in-process monitoring and final analytical verification by Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction and Scientific Principle
This compound (C₁₂H₂₆) is a saturated hydrocarbon that, like many branched alkanes, may be present in complex mixtures derived from synthesis or natural sources.[1] The efficacy of this compound in downstream applications, whether as a reference standard, a precursor in drug development, or a component in materials science, is contingent upon its purity. The primary challenge in its purification lies in the separation from other C12 isomers which possess nearly identical molecular weights and polarities, making techniques like chromatography less efficient on a preparative scale.
Fractional distillation is the process of separating a liquid mixture into its components, or fractions, based on differences in their boiling points.[2][3] The process relies on establishing a temperature gradient along a vertical column. As the mixture boils, the vapor rises and undergoes multiple cycles of condensation and re-vaporization on surfaces within the column, known as "theoretical plates".[4] Each cycle enriches the vapor with the more volatile component (the one with the lower boiling point).[4][5] For components with boiling points that differ by less than 25 °C, a simple distillation is insufficient, and a fractionating column with a high number of theoretical plates is required to achieve effective separation.[2]
Given that the boiling point of many long-chain alkanes exceeds 150-200°C at atmospheric pressure, heating to these temperatures can risk thermal cracking or decomposition.[6][7] Vacuum distillation is therefore employed to lower the boiling points of the components to a safe operating temperature.[6][8][9] By reducing the pressure in the system, the temperature required for vaporization is significantly decreased, preserving the integrity of the molecule.[5]
This protocol is grounded in the principles outlined in standards for petroleum product distillation, such as ASTM D2892, which emphasizes the importance of theoretical plate efficiency and reflux ratio control for achieving true boiling point separation.[10][11][12][13]
Materials and Equipment
Glassware & Apparatus
-
Three-neck round-bottom flask (distillation pot), 1 L
-
Heating mantle with magnetic stirring capability
-
Teflon-coated magnetic stir bar
-
Packed fractionating column (e.g., Vigreux or, preferably, a column packed with Raschig rings or structured packing to increase theoretical plates)
-
Distillation head with condenser and vacuum connection
-
Thermometer or thermocouple with adapter (-10 to 250 °C range)
-
Receiving flasks (multiple, e.g., 250 mL round-bottom flasks)
-
Vacuum adapter
-
Cold trap (for protecting the vacuum pump)
-
Two-stage rotary vane vacuum pump
-
Digital vacuum gauge or manometer
-
Insulating glass wool or aluminum foil
-
Laboratory jacks and clamps for securing apparatus
Chemicals & Reagents
-
Crude this compound mixture
-
High-vacuum silicone grease
-
Dry ice or liquid nitrogen for the cold trap
-
Solvents for cleaning (e.g., acetone, hexane)
Analytical Instruments
-
Gas Chromatograph with Mass Spectrometer (GC-MS) for purity analysis.
Experimental Protocol: A Self-Validating Workflow
The protocol is designed as a closed-loop, self-validating system. An initial analytical assessment provides the baseline, and post-distillation analysis of each fraction confirms the success of the purification.
Part A: Pre-Distillation & System Preparation
-
Initial Purity Assessment:
-
Apparatus Assembly and Leak Check:
-
Ensure all glassware is meticulously cleaned and dried to prevent contamination and bumping.
-
Assemble the fractional distillation apparatus as depicted in the workflow diagram below. Use a Claisen adapter to provide separate ports for the thermometer and the fractionating column, which helps prevent bumping.[16]
-
Apply a minimal amount of high-vacuum grease to all ground-glass joints to ensure an airtight seal.[16]
-
Secure all components with clamps. The distillation pot and receiving flask should be clamped securely to allow for easy removal.
-
Connect the vacuum pump to the system via a cold trap. The trap, cooled with dry ice/acetone or liquid nitrogen, is crucial for condensing volatile vapors that could damage the pump oil.
-
Perform a preliminary vacuum check. Evacuate the empty system and ensure it can hold a stable, low pressure (e.g., <10 mmHg). A rising pressure indicates leaks that must be addressed before proceeding.
-
Part B: The Distillation Process
-
Charging the Flask: Add the crude alkane mixture to the distillation pot along with a magnetic stir bar. Do not fill the flask more than two-thirds full to prevent boil-over.
-
System Evacuation: Begin stirring and turn on the vacuum pump to slowly evacuate the system.[16] Starting the vacuum before heating removes highly volatile impurities and prevents violent bumping.
-
Initiating Heating: Once a stable vacuum is achieved and recorded, begin gently heating the distillation pot with the heating mantle. Set the stirrer to a moderate speed to ensure smooth boiling.
-
Column Equilibration (Crucial Step):
-
As the liquid begins to boil, a ring of condensate will be observed rising slowly up the fractionating column.[4] Adjust the heating rate to allow this ring to ascend gradually. A rapid ascent will prevent proper separation.
-
Once the vapor reaches the distillation head, allow the system to operate at total reflux for a period (e.g., 30-60 minutes). This means allowing the condensed vapor to return to the column, which establishes the vapor-liquid equilibrium on each theoretical plate and maximizes separation efficiency.
-
-
Collecting Fractions:
-
Fores-run: After equilibration, begin collecting the first fraction. This fraction will be enriched in the most volatile impurities (those with the lowest boiling points). The head temperature should be unstable during this phase.
-
Main Fraction: A sharp increase and subsequent stabilization of the head temperature indicates the arrival of the target compound. Collect this fraction in a new, clean receiving flask. Record the stable temperature and pressure range throughout the collection. A pure compound should distill over a narrow temperature range at a constant pressure.[16]
-
Tails: A drop or significant rise in temperature after the main fraction is collected indicates that the pot is nearly dry or higher-boiling impurities are beginning to distill. Stop the distillation or collect this "tails" fraction in a separate flask.
-
-
System Shutdown:
-
Crucially, remove the heating mantle and allow the system to cool down BEFORE venting. [16] Venting a hot system can cause the superheated residue to react with atmospheric oxygen.
-
Once the system has cooled to room temperature, slowly vent the apparatus by allowing air back in.
-
Turn off the vacuum pump. Breaking the vacuum before stopping the pump prevents back-suction of pump oil or aspirator water into the system.[16]
-
Part C: Post-Distillation Analysis
-
Weigh each collected fraction.
-
Perform a GC-MS analysis on the main fraction(s) to determine the final purity. Compare the resulting chromatogram to the baseline analysis to quantify the reduction in impurities.
Workflow Visualization
Data and Expected Results
The success of the fractional distillation is dependent on the boiling point differences between this compound and its isomeric impurities.
Table 1: Physical Properties of Target Compound and Potential Impurities
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C at 760 mmHg) |
| This compound | C₁₂H₂₆ | 170.33 | ~210 - 215 |
| 4-Ethyl-2,4-dimethyloctane | C₁₂H₂₆ | 170.33 | ~205 - 210 |
| 4-Ethyl-2,5-dimethyloctane | C₁₂H₂₆ | 170.33 | ~208 - 213 |
| n-Dodecane | C₁₂H₂₆ | 170.33 | 216 |
Note: Boiling points are estimates based on structural similarities and may vary. The key factor is the relative volatility.
Table 2: Hypothetical Distillation Log and Purity Analysis
| Fraction # | Vacuum (mmHg) | Head Temperature (°C) | Description | Purity of Target (%) |
| 1 | 10 | 75 - 85 | Fores-run | < 10% |
| 2 | 10 | 88 - 90 | Main Fraction | > 99% |
| 3 | 10 | > 95 | Tails | < 20% |
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Bumping / Violent Boiling | No stir bar; heating too rapidly; residual volatile solvents. | Always use a magnetic stir bar.[16] Heat gradually. Ensure low-boiling solvents are removed under vacuum before applying high heat. |
| Unstable Vacuum | Leaks in the system at glass joints or hose connections. | Check all joints for adequate grease. Inspect tubing for cracks. Isolate components to find the leak. |
| Column Flooding | Heating rate is too high, causing excessive vapor flow that prevents liquid from returning down the column. | Reduce the heat input from the mantle immediately. Re-establish equilibrium at a lower boil-up rate. |
| Poor Separation | Insufficient theoretical plates; column not equilibrated; boil-up rate too high. | Use a more efficient packed column.[17][18][19] Ensure the system is at total reflux for at least 30 minutes before collection. Reduce the heating rate. |
| Temperature Drops During Collection | Distillation rate is faster than the heating rate; concentration of the distilling component is decreasing. | Increase the heating mantle temperature slightly. If the temperature continues to drop, the fraction is likely complete. |
Safety Precautions
Handling flammable alkanes at high temperatures and under vacuum requires strict adherence to safety protocols.
-
Flammability: All distillations of flammable liquids must be conducted within a certified chemical fume hood.[20] Keep fire extinguishers (Class B) readily accessible.[21][22] Ensure no ignition sources are present.
-
Implosion Risk: Vacuum distillation poses a risk of implosion. Always inspect glassware for cracks or defects before use.[16] It is advisable to use a blast shield around the apparatus.
-
Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves must be worn at all times.[20][23]
-
Thermal Burns: Heating mantles and hot glassware can cause severe burns. Handle with appropriate thermal gloves.
-
System Venting: Never vent a sealed system while it is hot. Allow the apparatus to cool completely to prevent auto-ignition of the residue upon contact with air.[16]
References
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- MaTestLab. (n.d.).
- ASTM International. (2012). D2892 Standard Test Method for Distillation of Crude Petroleum (15-Theoretical Plate Column).
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Application Note: A Systematic Approach to the Preparative Separation of 4-Ethyl-2,6-dimethyloctane Diastereomers by High-Performance Liquid Chromatography
Abstract
The isolation of individual stereoisomers is a critical task in chemical synthesis and drug development, as different isomers can exhibit varied biological activities. Saturated hydrocarbons, such as the diastereomers of 4-Ethyl-2,6-dimethyloctane, present a significant purification challenge due to their non-polar nature and minute differences in physicochemical properties. This application note presents a detailed protocol for the preparative separation of these alkane isomers using normal-phase column chromatography. We outline a systematic approach, from stationary phase selection and activation to mobile phase optimization and fraction analysis, providing researchers with a robust framework for isolating structurally similar, non-polar compounds.
Introduction: The Challenge of Alkane Isomer Separation
Alkanes are the least polar class of organic compounds, interacting with chromatographic stationary phases primarily through weak van der Waals forces.[1] When isomers, such as the diastereomers of this compound, possess identical molecular weights and functional groups, their separation relies on subtle differences in molecular shape and surface area. These slight variations in structure lead to nearly identical boiling points and polarities, making techniques like distillation and standard chromatography ineffective.
High-performance liquid chromatography (HPLC), particularly in the normal-phase mode, offers a powerful solution.[2][3] By using a highly polar stationary phase and a non-polar mobile phase, we can exploit the minimal differences in how each isomer interacts with the adsorbent surface, thereby achieving separation.[3][4] This protocol focuses on using activated silica gel, a highly effective adsorbent for this purpose.[5]
Chromatographic Strategy: Rationale and Selection
Mode Selection: Normal-Phase Chromatography
For the separation of non-polar analytes like alkanes, normal-phase liquid chromatography (NPLC) is the method of choice.[3][6] In this mode, a polar stationary phase (silica gel) is used in conjunction with a non-polar mobile phase (e.g., hexane).[3] The elution order is determined by polarity, with the least polar compounds eluting first.[3] Since alkanes are extremely non-polar, they have very short retention times. The separation between isomers is achieved based on subtle differences in their three-dimensional structure, which affects their interaction with the active sites (silanol groups) on the silica surface. Reversed-phase chromatography, which uses a non-polar stationary phase and a polar mobile phase, is generally unsuitable as it would result in virtually no retention for these types of molecules.[7]
Stationary Phase: Activated Silica Gel
Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.[4] The "activity" of the silica gel is a critical parameter and is determined by its water content. For separating non-polar isomers, a highly active stationary phase is required to maximize the subtle intermolecular interactions. Activation is typically achieved by heating the silica gel to remove adsorbed water.[8][9] Heating at 130-150°C for several hours is generally sufficient to achieve high activity.[8]
Mobile Phase Selection
The mobile phase (eluent) must be non-polar to ensure the isomers are not instantly eluted from the column. The strength of the eluent is inversely related to its polarity in normal-phase chromatography; a less polar solvent is weaker and will result in longer retention times. Pure n-hexane or pentane are excellent starting points. The choice between them can be significant, as their own molecular shapes can influence the separation. If resolution is poor, the polarity can be minutely increased by adding a very small percentage (e.g., 0.1-0.5%) of a slightly more polar solvent like dichloromethane or diethyl ether, but this should be done with extreme caution as it can drastically reduce retention times.
Detailed Experimental Protocol
This protocol provides a starting point for separating a mixture of this compound diastereomers. Optimization will likely be required based on the specific isomer ratio and desired purity.
Materials and Equipment
-
Stationary Phase: High-purity silica gel for flash chromatography (230-400 mesh).
-
Mobile Phase: HPLC-grade n-hexane.
-
Column: Glass chromatography column with a stopcock (dimensions depend on sample size; a 30:1 to 100:1 ratio of silica-to-sample weight is recommended for difficult separations).[10]
-
Ancillary Supplies: Cotton or glass wool, sand, beakers, fraction collection tubes, rotary evaporator.
-
Analysis Equipment: Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS) for fraction analysis.
Step-by-Step Methodology
Step 1: Activation of Silica Gel
-
Place the required amount of silica gel in a shallow glass dish.
-
Heat in a ventilated oven at 130°C for at least 2 hours to remove adsorbed water.[8]
-
Allow the silica gel to cool to room temperature in a desiccator to prevent re-adsorption of atmospheric moisture.
Step 2: Column Packing (Slurry Method)
-
Securely clamp the column in a vertical position. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column to support the packing.[4]
-
Add a thin layer (~0.5 cm) of sand on top of the plug.[10]
-
In a separate beaker, create a slurry by mixing the activated silica gel with the starting mobile phase (n-hexane).[4]
-
Pour the slurry into the column. Gently tap the side of the column to help the silica settle evenly and dislodge any air bubbles.[10]
-
Open the stopcock to allow the solvent to drain, continually adding more slurry until the desired column height is reached. Never let the solvent level drop below the top of the silica bed.
-
Once the silica is packed, add another thin layer (~0.5 cm) of sand to the top to protect the surface from disruption during sample loading.[4]
-
Wash the packed column with at least 3-5 column volumes of the mobile phase to ensure uniform packing and equilibration.
Step 3: Sample Loading (Dry Loading Recommended)
-
Dissolve the crude isomer mixture in a minimal amount of a volatile solvent (e.g., dichloromethane or hexane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of your sample) to this solution.[10]
-
Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[10]
-
Carefully add this powder to the top of the prepared column.
-
Gently tap the column to create an even layer.
Step 4: Elution and Fraction Collection
-
Carefully add the n-hexane mobile phase to the top of the column.
-
Open the stopcock and begin collecting the eluent in fractions. Apply gentle air pressure (flash chromatography) to maintain a steady flow rate.[11]
-
Collect small, consistently sized fractions (e.g., 5-10 mL each).
-
Maintain the solvent level above the top sand layer at all times to prevent the column from running dry.
Step 5: Analysis of Fractions
-
Analyze the collected fractions using an appropriate technique, such as GC-FID or GC-MS, which is well-suited for volatile hydrocarbons.[12][13]
-
Combine the fractions that contain the pure desired isomer.
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
Visualization of Workflow and Optimization
The overall process for isomer separation is a linear workflow, while the optimization process is iterative and logic-based.
Caption: Workflow for preparative separation of alkane isomers.
Caption: Decision logic for optimizing isomer separation.
Summary of Key Parameters
The following table summarizes the recommended starting parameters for this separation.
| Parameter | Recommended Value / Material | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh, high purity | High surface area and strong polarity maximize interactions with non-polar analytes.[4] |
| Stationary Phase Activation | 130°C for ≥2 hours | Removes adsorbed water, increasing the number of active silanol sites for separation.[8] |
| Mobile Phase | 100% HPLC-grade n-hexane | Weakest possible eluent strength to maximize retention and allow for separation based on shape. |
| Sample Loading | Dry loading | Prevents band broadening and ensures a uniform starting point for the separation.[10] |
| Silica:Sample Ratio | 30:1 to 100:1 (w/w) | Higher ratios are needed for difficult separations of compounds with similar Rf values.[10] |
| Detection Method | GC-FID or GC-MS | Provides high resolution and sensitivity for analyzing volatile, non-chromophoric alkanes.[12] |
Conclusion
The preparative separation of this compound diastereomers, while challenging, is achievable through a systematic application of normal-phase column chromatography. The critical factors for success are the use of a highly activated silica gel stationary phase, a meticulously chosen non-polar mobile phase, and a careful dry-loading technique to preserve resolution. The protocol and optimization logic provided in this note serve as a comprehensive guide for researchers tackling the purification of structurally similar non-polar molecules, enabling the isolation of pure isomers for further study and development.
References
- National Institutes of Health (NIH). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
- PubMed. Activation and standardization of purified silica gel for column chromatographic cleanup of pesticide residue extracts.
- Chemistry For Everyone. How To Activate Silica Gel For Column Chromatography?.
- ResearchGate. Comparative study on separation of diastereomers by HPLC.
- Phenomenex. Types of stationary phases in gas chromatography.
- ResearchGate. What is activated silica column for purification of organic compounds?.
- CommonOrganicChemistry.com. Running a Silica Gel Column.
- University of Colorado Boulder, Department of Chemistry. Column Chromatography Procedures.
- University of Colorado Boulder, Department of Chemistry. Column Chromatography.
- University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography.
- Chemistry LibreTexts. 12.4: Gas Chromatography.
- Food and Agriculture Organization of the United Nations. Analytical Techniques.
- Cole-Parmer. Science of Chromatography.
- uHPLCs. Liquid chromatography column activation and maintenance precautions.
- York University, Department of Chemistry. Column chromatography.
- ResearchGate. Separations of isomer mixtures of (a) hexane, (b) heptane, (c) octane,....
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- 13. chem.libretexts.org [chem.libretexts.org]
Application Note: The Use of 4-Ethyl-2,6-dimethyloctane as an Internal Standard in GC Analysis
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 4-Ethyl-2,6-dimethyloctane as an internal standard (IS) for quantitative analysis by gas chromatography (GC). The document outlines the critical physicochemical properties of this compound, detailed protocols for its implementation, and essential method validation procedures. By leveraging an internal standard, analytical chemists can significantly enhance the accuracy, precision, and reliability of their chromatographic data by correcting for variations in sample preparation, injection volume, and instrument response.[1][2][3] This guide is designed to be a practical resource, offering both theoretical understanding and actionable protocols to ensure robust and reproducible analytical outcomes.
Introduction to Internal Standards in Gas Chromatography
Quantitative analysis in gas chromatography relies on the precise correlation between the analyte's concentration and the detector's response. However, various factors can introduce variability into the analytical workflow, including sample loss during preparation, inconsistencies in injection volume, and fluctuations in detector sensitivity.[1][4] The internal standard method is a powerful technique used to mitigate these sources of error.[2] In this method, a known amount of a non-interfering compound, the internal standard, is added to all samples, calibration standards, and quality control samples.[1][3] The quantification is then based on the ratio of the analyte's peak area to the internal standard's peak area, which remains constant even if the absolute peak areas fluctuate.[1]
The Rationale for this compound as an Internal Standard:
The selection of an appropriate internal standard is paramount for the success of the analysis.[5][6] An ideal internal standard should possess the following characteristics:
-
It should be chemically similar to the analyte(s) of interest to ensure similar behavior during sample preparation and analysis.[5][7]
-
It must be chromatographically resolved from all other sample components.[2][4]
-
It should be chemically inert and not react with the sample components, solvent, or stationary phase.
-
It should have a retention time that is relatively close to the analyte(s) of interest.[4][5]
This compound, a branched-chain alkane, is an excellent candidate for an internal standard in the GC analysis of volatile and semi-volatile organic compounds. Its non-polar nature and volatility make it suitable for methods analyzing hydrocarbons, essential oils, flavors, fragrances, and certain environmental pollutants.[8] Its branched structure provides a unique retention time that can often be well-separated from common straight-chain alkanes.
Physicochemical Properties of this compound
Understanding the physical and chemical properties of this compound is crucial for its effective implementation as an internal standard. These properties dictate its behavior in the GC system and its suitability for specific applications.
| Property | Value | Source |
| Chemical Formula | C₁₂H₂₆ | [9] |
| Molecular Weight | 170.33 g/mol | [9][10] |
| CAS Number | 62183-52-2 | [9][10] |
| Boiling Point | Not explicitly stated, but expected to be in the range of other C12 alkanes (approx. 216 °C) | Inferred from general alkane properties |
| LogP (Octanol-Water Partition Coefficient) | 4.49 | [10] |
| Structure | Branched-chain alkane | [9] |
The high LogP value indicates its non-polar nature, making it highly soluble in common organic solvents used for GC analysis, such as hexane, dichloromethane, and ethyl acetate. Its molecular weight and boiling point suggest that it is sufficiently volatile for GC analysis without being overly susceptible to evaporative losses during sample preparation.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the preparation and use of this compound as an internal standard.
Preparation of Internal Standard Stock Solution
A concentrated stock solution of this compound should be prepared gravimetrically to ensure the highest accuracy.
Materials:
-
This compound (high purity, ≥98%)
-
High-purity solvent (e.g., hexane, ethyl acetate, methanol, chosen for its compatibility with the sample and GC method)
-
Analytical balance (readable to 0.1 mg)
-
Volumetric flasks (Class A)
-
Gastight syringe or calibrated micropipettes
Procedure:
-
Accurately weigh approximately 100 mg of this compound into a clean, dry weighing boat.
-
Quantitatively transfer the weighed compound into a 100 mL Class A volumetric flask.
-
Dissolve the compound in a small amount of the chosen solvent.
-
Once fully dissolved, bring the flask to volume with the solvent.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
Calculate the exact concentration of the stock solution in mg/mL.
-
Transfer the stock solution to a labeled, sealed vial and store it under appropriate conditions (typically refrigerated and protected from light) to minimize evaporation and degradation.
Preparation of Working Standard and Sample Solutions
The internal standard should be added to all calibration standards and unknown samples at the same concentration.[1]
Procedure for Calibration Standards:
-
Prepare a series of calibration standards containing known concentrations of the analyte(s) of interest.
-
To each calibration standard, add a precise volume of the this compound stock solution to achieve a final concentration that is similar to the expected concentration of the analytes.[1]
-
Dilute to the final volume with the appropriate solvent.
Procedure for Unknown Samples:
-
To a known volume or weight of the unknown sample, add the same precise volume of the this compound stock solution as was added to the calibration standards.
-
Perform any necessary sample preparation steps (e.g., extraction, derivatization).
-
Dilute to the final volume with the appropriate solvent.
Workflow for Sample and Standard Preparation:
Caption: Workflow for using an internal standard in GC analysis.
GC Method Parameters
The following are example GC parameters. The actual parameters should be optimized for the specific analytes and instrument.
-
Gas Chromatograph: Agilent 8890 GC or equivalent
-
Injector: Split/Splitless, 250 °C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Detector: Flame Ionization Detector (FID) at 300 °C or Mass Spectrometer (MS)
Data Analysis and Quantification
The concentration of the analyte in the unknown sample is determined by creating a calibration curve.
-
Calculate the Response Factor (RF): For each calibration standard, calculate the response factor using the following equation:
-
RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)
-
-
Calibration Curve: Plot the ratio of the peak area of the analyte to the peak area of the internal standard (Area_analyte / Area_IS) against the concentration of the analyte.[11] Perform a linear regression on the data points. The resulting equation will be in the form y = mx + c, where y is the area ratio and x is the analyte concentration.
-
Quantify the Unknown Sample: For the unknown sample, calculate the area ratio (Area_analyte / Area_IS). Use the calibration curve equation to determine the concentration of the analyte in the sample.
Method Validation
To ensure the reliability of the analytical method using this compound as an internal standard, it is essential to perform method validation according to established guidelines, such as those from the International Council for Harmonisation (ICH).[12][13]
Key Validation Parameters:
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The internal standard peak should be well-resolved from analyte and matrix peaks. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte.[12] | Correlation coefficient (r²) ≥ 0.995 over the specified range. |
| Accuracy | The closeness of the test results to the true value.[12][13] | Recovery of 98-102% for spiked samples at different concentrations. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) ≤ 2%. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Defined by the linearity and accuracy studies. |
For detailed guidance on performing these validation tests, refer to the ICH Q2(R2) guideline.[14][15]
Troubleshooting
Even with a well-chosen internal standard, issues can arise. This section addresses common problems and their potential solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Active sites in the inlet liner or column; improper column installation.[16] | Deactivate or replace the inlet liner; ensure a clean, square column cut; reinstall the column correctly.[16][17] |
| Variable Internal Standard Area | Inconsistent addition of the internal standard; sample matrix effects; IS instability. | Ensure precise and consistent addition of the IS to all samples and standards; investigate matrix effects; check the stability of the IS in the sample solvent. |
| Co-elution of IS with Analyte or Matrix Component | Inappropriate column or temperature program. | Optimize the GC temperature program (e.g., slower ramp rate); use a column with a different stationary phase. |
| Non-linear Calibration Curve | Detector saturation; incorrect concentration of standards or IS; IS not behaving similarly to the analyte. | Dilute samples to be within the linear range of the detector; carefully re-prepare standards; select a more appropriate internal standard if necessary. |
Conclusion
This compound is a highly suitable internal standard for the quantitative GC analysis of a wide range of volatile and semi-volatile organic compounds. Its chemical inertness, appropriate volatility, and non-polar character allow it to effectively compensate for variations in sample preparation and injection. By following the detailed protocols and validation procedures outlined in this application note, researchers can significantly improve the accuracy and reliability of their chromatographic results, leading to higher quality data in research, development, and quality control settings.
References
- Internal Standards - What Are They?
- How to Prepare Multi-Component Internal Standards for GC Calibr
- Internal standard. Wikipedia. [Link]
- Liquid Chromatography | How to Use Internal Standards. Mason Technology. [Link]
- Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article.
- Internal Standard. Chemistry LibreTexts. [Link]
- Analysis of Volatile Organic Compounds in Innerliner with GC/MS. R Discovery. [Link]
- When Should an Internal Standard be Used?.
- Analysis of Semi-Volatile Organic Compound by GC/MS. Desert Research Institute. [Link]
- This compound. PubChem. [Link]
- What is the procedure for internal standard Calibration ?.
- Analysis of volatile compounds in wines by gas chrom
- This compound. Chemsrc. [Link]
- ICH Guidelines for Analytical Method Valid
- Quantitative and Qualitative GC and GC-MS. Chemistry LibreTexts. [Link]
- Method 8260C: Volatile Organic Compounds By Gas Chromatography/Mass Spectrometry(GC/MS). Florida Department of Environmental Protection. [Link]
- ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]
- ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link]
- ICH and FDA Guidelines for Analytical Method Valid
- Validation of analytical procedures according to the ICH guidelines. Efor Group. [Link]
- Internal Standard Calibration Problems.
- 4-Ethyl-2,6-dimethylnonane. PubChem. [Link]
- 4-Ethyl-3,6-dimethyloctane. PubChem. [Link]
- Troubleshooting Real GC Problems.
- TROUBLESHOOTING GUIDE. Agilent. [Link]
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot. Drawell. [Link]
- Volatile Organic Compounds (VOCs) Analysis by GC/MS. Medistri SA. [Link]
- 4-Ethyl-2,4-dimethyloctane. PubChem. [Link]
- Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method.
- Quantitation of Flavor Compounds in Refill Solutions for Electronic Cigarettes Using HS-GCxIMS and Internal Standards.
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Application Notes and Protocols for 4-Ethyl-2,6-dimethyloctane in Fuel Composition Studies
Foreword: The Significance of Molecular Architecture in Modern Fuels
In the intricate world of fuel science, the adage "structure dictates function" holds profound significance. The performance of a gasoline blend, particularly its resistance to premature detonation (knocking), is critically dependent on the molecular architecture of its hydrocarbon constituents. Highly branched alkanes are prized components in fuel formulations for their superior combustion characteristics compared to their linear counterparts.[1][2][3] This application note delves into the scientific rationale and practical applications of a representative highly branched C12 alkane, 4-Ethyl-2,6-dimethyloctane , in the context of fuel composition analysis and performance evaluation. While specific experimental data for this particular isomer is not extensively documented in public literature, its structural motifs provide a robust basis for understanding its expected behavior and potential applications as a reference compound in fuel research and development.
Physicochemical Characteristics of this compound
Understanding the fundamental physical and chemical properties of a compound is a prerequisite for its application in any analytical or formulation study. This compound is a saturated hydrocarbon with the molecular formula C12H26.[4] As a member of the dodecane isomer group, it is a colorless liquid at standard conditions. Below is a summary of its key computed and available properties.
| Property | Value | Source |
| Molecular Formula | C12H26 | [4] |
| Molecular Weight | 170.33 g/mol | [4] |
| CAS Number | 62183-52-2 | [4] |
| Computed LogP | 4.49 - 5.8 | [1], [4] |
| IUPAC Name | This compound | [4] |
Application I: A Reference Compound for Octane Number and Combustion Quality
Theoretical Framework: The Role of Branching in Combustion
The octane rating of a fuel is a standardized measure of its resistance to autoignition. The scale is defined by two primary reference fuels: n-heptane, with an octane rating of 0, and 2,2,4-trimethylpentane (iso-octane), with an octane rating of 100.[2] The highly branched structure of iso-octane is key to its high octane number. The stability of the tertiary and secondary carbocation intermediates formed during the initial stages of combustion is greater than that of the primary carbocations that would be formed from linear alkanes. This increased stability slows down the rate of the radical chain reactions that lead to knocking.[3]
This compound, with its multiple branching points, is expected to exhibit a high octane number, making it a valuable, albeit less common, component in gasoline blends. While a specific, experimentally determined Research Octane Number (RON) or Motor Octane Number (MON) for this compound is not available in the surveyed literature, it is anticipated to be significantly higher than that of its linear isomer, n-dodecane. The study of such highly branched C12 alkanes is crucial for the development of advanced surrogate fuel models that can accurately predict the combustion behavior of complex commercial fuel mixtures.[5][6]
Logical Relationship: Structure to Octane Rating
Caption: Influence of alkane structure on combustion and octane number.
Application II: A High-Molecular-Weight Internal Standard for Gas Chromatographic Analysis of Fuels
Rationale for Use as an Internal Standard
Gas chromatography (GC) is a cornerstone analytical technique for the detailed hydrocarbon analysis (DHA) of fuels. Quantitative analysis using GC often employs an internal standard (IS) to improve precision and accuracy by correcting for variations in injection volume and instrument response.[7][8] An ideal internal standard should be a compound that is not naturally present in the sample, is chemically inert, and has a retention time that does not overlap with the analytes of interest.[7]
This compound, as a C12 alkane, typically elutes later than the majority of the more volatile components of gasoline (which are primarily in the C4-C10 range).[9] This makes it a suitable candidate for an internal standard in the analysis of gasoline and other lighter petroleum fractions. Its branched structure also ensures good solubility in the hydrocarbon matrix of the fuel samples.
Experimental Workflow: GC-FID Analysis
Caption: Workflow for quantitative fuel analysis using an internal standard.
Protocol: Quantification of Toluene in a Gasoline Sample using this compound as an Internal Standard
This protocol provides a representative method for the quantification of an aromatic compound (toluene) in a gasoline matrix using this compound as an internal standard with a Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).
1. Materials and Reagents
-
This compound (Internal Standard, IS), high purity (≥98%)
-
Toluene (Analyte), high purity (≥99%)
-
n-Hexane or a similar volatile, non-polar solvent, GC grade
-
Gasoline sample for analysis
-
Class A volumetric flasks and pipettes
-
GC vials with septa
2. Instrument and Conditions
-
Gas Chromatograph: Agilent 7890 or similar, equipped with a split/splitless injector and Flame Ionization Detector (FID).[10]
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film of 100% dimethylpolysiloxane (e.g., DB-1 or equivalent).[11]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C
-
Detector Temperature: 300 °C
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp 1: 5 °C/min to 150 °C
-
Ramp 2: 20 °C/min to 250 °C, hold for 2 minutes
-
This program should be optimized to ensure baseline separation of all components of interest from the IS.
-
-
Injection Volume: 1 µL
-
Split Ratio: 100:1 (can be adjusted based on sample concentration)
3. Preparation of Solutions
-
Internal Standard Stock Solution (IS Stock): Accurately weigh approximately 100 mg of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with n-hexane. This creates a ~10,000 ppm (µg/mL) IS stock solution.
-
Analyte Stock Solution (Toluene Stock): Prepare a stock solution of toluene in n-hexane with a similar concentration (~10,000 ppm).
-
Calibration Standards: Prepare a series of at least five calibration standards by adding varying known amounts of the Toluene Stock to volumetric flasks. To each flask, add a constant, known amount of the IS Stock. Dilute to the mark with n-hexane. The final concentration of the IS should be consistent across all calibration standards (e.g., 100 ppm).
-
Sample Preparation: Pipette a known volume (e.g., 1 mL) of the gasoline sample into a 10 mL volumetric flask. Add the same constant, known amount of the IS Stock as used in the calibration standards. Dilute to the mark with n-hexane.
4. Analysis Procedure
-
Inject the prepared calibration standards into the GC-FID system, starting with the lowest concentration.
-
After the calibration standards have been run, inject the prepared gasoline sample. It is good practice to run a solvent blank between injections to prevent carryover.
-
For each chromatogram, identify and integrate the peaks corresponding to toluene and this compound.
5. Data Analysis and Calculation
-
For each calibration standard, calculate the ratio of the peak area of toluene to the peak area of the internal standard (Area_Analyte / Area_IS).
-
Also for each standard, calculate the ratio of the concentration of toluene to the concentration of the internal standard (Conc_Analyte / Conc_IS).
-
Construct a calibration curve by plotting the area ratio (y-axis) against the concentration ratio (x-axis). Perform a linear regression on the data. The R² value should be ≥ 0.995.
-
For the gasoline sample, calculate the ratio of the peak area of toluene to the peak area of the internal standard.
-
Using the equation of the line from the calibration curve (y = mx + c), determine the concentration ratio for the gasoline sample.
-
Calculate the concentration of toluene in the prepared sample solution. Remember to account for the initial dilution of the gasoline sample to report the final concentration in the original fuel.
Conclusion and Future Perspectives
This compound serves as an excellent model compound for illustrating the desirable properties of highly branched alkanes in fuels. Its high degree of branching suggests superior anti-knock characteristics, a critical factor in engine performance and efficiency. Furthermore, its molecular weight and elution profile make it a theoretically sound candidate for use as an internal standard in the detailed gas chromatographic analysis of lighter petroleum distillates.
Further research is warranted to empirically determine the Research and Motor Octane Numbers of pure this compound. Such data would be invaluable for refining surrogate fuel models and enhancing our predictive understanding of fuel combustion. As the industry continues to explore novel fuel formulations, including synthetic and bio-derived components, the role of well-characterized, highly branched alkanes as both performance-enhancing blendstocks and analytical reference standards will undoubtedly expand.
References
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- A. Atef, et al. (2020). Fuel molecular structure effect on autoignition of highly branched iso-alkanes at low-to-intermediate temperatures: Iso-octane versus iso-dodecane. Combustion and Flame, 214, 152-166. [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18339171, this compound. [Link]
- Wikipedia. (2024). Alkane. [Link]
- Lucidity. (2021).
- Gasoline Analysis by GC-FID and GC-MS. (n.d.). [Link]
- Chemister.ru. 4-ethyl-2,6-dimethylheptane. [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 17831751, 4-Ethyl-2,4-dimethyloctane. [Link]
- Shimadzu. (n.d.).
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12757220, 4-Ethyl-3,6-dimethyloctane. [Link]
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53423786, 4-Ethyl-2,5-dimethyloctane. [Link]
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- ResearchGate. Octane numbers of normal alkanes. [Link]
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- YouTube. (2023). Lesson 3 the alkanes. [Link]
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- ResearchGate. Synthesis of highly-branched alkanes for renewable gasoline. [Link]
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- M. Mahdavi, et al. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. Molecules, 25(16), 3623. [Link]
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- U.S. Environmental Protection Agency. Method 1663: Differentiation of Diesel and Crude Oil by GC/FID. [Link]
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- U.S. Department of Energy Office of Scientific and Technical Information. (2009).
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Application Notes & Protocols: 4-Ethyl-2,6-dimethyloctane as a High-Performance Base Fluid in Lubricant Formulations
Abstract
This document provides a comprehensive technical guide for researchers and formulation scientists on the application and evaluation of 4-Ethyl-2,6-dimethyloctane as a synthetic base oil in advanced lubricant formulations. As a saturated, highly branched isoparaffinic hydrocarbon, this molecule offers significant potential for creating lubricants with a superior viscosity-temperature relationship, excellent low-temperature fluidity, and high thermal-oxidative stability. These application notes detail the intrinsic molecular characteristics that drive these performance benefits and provide validated, step-by-step protocols for quantifying lubricant performance in line with established industry standards. The methodologies outlined herein are designed to be self-validating systems for trustworthy and reproducible evaluation of lubricant properties.
Introduction: The Case for Highly Branched Isoparaffins
The pursuit of enhanced mechanical efficiency, extended service intervals, and operation under extreme conditions necessitates the development of advanced lubricants. While conventional mineral oils have served many applications, their inherent limitations—such as a wider distribution of molecular structures and the presence of impurities—cap their performance potential.[1] Synthetic base stocks, like polyalphaolefins (PAOs), have become the gold standard for high-performance applications due to their tailored molecular structures and purity.[2][3][4][5]
This compound, a C12 branched alkane, represents a molecularly defined structure that embodies the key attributes of a high-performance synthetic base fluid. Its highly branched, saturated structure is a deliberate design to inhibit the close packing and crystallization that occurs in linear alkanes at low temperatures.[6] This guide will explore the performance drivers of this molecule and provide robust protocols for its evaluation.
Molecular Architecture and its Influence on Lubricant Properties
The performance of a lubricant base oil is fundamentally dictated by its molecular structure. For this compound, the specific arrangement of ethyl and methyl branches along the octane backbone imparts a unique combination of desirable physicochemical properties.
-
High Viscosity Index (VI): The branched structure creates a molecule that is less prone to drastic viscosity changes with temperature fluctuations. This results in a high VI, ensuring a stable lubricating film is maintained across a broad operating temperature range.[7][8][9]
-
Excellent Low-Temperature Fluidity: The branching disrupts molecular symmetry, which significantly lowers the pour point by preventing the formation of an ordered wax crystal lattice at low temperatures.[3] This ensures reliable lubrication during cold starts, minimizing wear.
-
Superior Thermal and Oxidative Stability: As a saturated hydrocarbon, the molecule lacks double bonds, which are susceptible to oxidative attack. This inherent chemical stability, similar to that of PAOs, resists breakdown at high temperatures, minimizing the formation of sludge and varnish and extending the lubricant's service life.[2][4][10]
-
Low Volatility: The controlled C12 structure results in a lower vapor pressure compared to mineral oils of similar viscosity, leading to reduced oil consumption, particularly in high-temperature applications.[3][5]
The following diagram illustrates the relationship between the molecular structure and its resultant performance characteristics.
Caption: Overall Experimental Workflow for Lubricant Performance Evaluation.
Protocol 1: Viscosity and Viscosity Index Determination
Rationale: Viscosity is a lubricant's most critical property. The Viscosity Index (VI) provides a single, dimensionless number that characterizes the stability of a lubricant's viscosity with temperature changes. A high VI is desirable for applications with wide temperature ranges. [7][11]This protocol follows ASTM D445 for kinematic viscosity measurement and ASTM D2270 for VI calculation. [12][13][14][15][16][17][18] Methodology (Step-by-Step):
-
Apparatus: Calibrated glass capillary viscometer (e.g., Ubbelohde type), constant temperature bath with ±0.02°C accuracy, and a timer accurate to 0.1 seconds. [13]2. Temperature Calibration: Set the temperature bath to 40.00°C. Allow it to stabilize completely.
-
Sample Preparation: Filter the lubricant sample through a fine-mesh screen to remove any particulate matter.
-
Viscometer Charging: Charge the viscometer with the lubricant sample in accordance with the specific viscometer's operating instructions. Ensure no air bubbles are present.
-
Thermal Equilibration: Place the charged viscometer in the 40°C bath, ensuring it is held vertically. Allow at least 30 minutes for the sample to reach thermal equilibrium.
-
Flow Measurement: Using suction, draw the liquid up through the capillary to a point above the upper timing mark. Release the suction and accurately measure the time it takes for the liquid meniscus to pass from the upper to the lower timing mark.
-
Repeatability: Perform at least two flow measurements. The flow times should agree within the viscometer's specified repeatability.
-
Calculation of Kinematic Viscosity (ν):
-
ν = C × t
-
Where:
-
ν = Kinematic Viscosity in centistokes (cSt) or mm²/s.
-
C = Calibration constant of the viscometer (in cSt/s).
-
t = Average flow time in seconds.
-
-
-
Repeat for 100°C: Change the bath temperature to 100.00°C, allow it to stabilize, and repeat steps 5-8 to obtain the kinematic viscosity at 100°C.
-
Viscosity Index (VI) Calculation: Using the kinematic viscosities at 40°C (U) and 100°C (Y), calculate the VI according to the formulas provided in ASTM D2270-10. [16][17][18][19] * For this calculation, reference values L and H are obtained from tables in the ASTM standard based on the viscosity at 100°C.
-
VI = [(L - U) / (L - H)] × 100
-
Sample Data Presentation:
| Formulation ID | Base Oil Composition | Viscosity @ 40°C (cSt) | Viscosity @ 100°C (cSt) | Calculated Viscosity Index (VI) |
| LUB-REF-01 | Group II Mineral Oil | 30.5 | 5.2 | 105 |
| LUB-SYN-01 | 100% this compound | 29.8 | 5.6 | 145 |
| LUB-SYN-02 | 80% this compound / 20% PAO-6 | 35.1 | 6.4 | 152 |
Protocol 2: Wear Preventive Characteristics (Four-Ball Method)
Rationale: This protocol evaluates the lubricant's ability to protect surfaces against wear under sliding contact. The Four-Ball Wear Test is a standard method for making a preliminary evaluation of a fluid's anti-wear properties. [20][21][22][23]A smaller wear scar diameter (WSD) indicates superior anti-wear performance. [24]
Caption: Simplified Four-Ball Test Configuration (ASTM D4172).
Methodology (Step-by-Step):
-
Apparatus: Four-Ball Wear Test Machine, steel test balls (AISI 52100 steel), microscope with calibrated measurement scale.
-
Cleaning: Thoroughly clean the test balls and the ball pot assembly with a suitable solvent (e.g., hexane) and allow them to dry completely. This step is critical to prevent cross-contamination.
-
Assembly: Place three clean balls into the ball pot. Secure them in place.
-
Sample Addition: Pour the test lubricant into the pot until the test balls are fully submerged.
-
Test Setup: Place the pot onto the machine platform. Secure the fourth ball in the chuck of the motor-driven spindle.
-
Test Conditions (Standard):
-
Temperature: 75 ± 2 °C
-
Speed: 1200 ± 60 rpm
-
Load: 392 ± 2 N (40 kgf)
-
Duration: 60 ± 1 min
-
-
Execution: Lower the fourth ball onto the three stationary balls. Apply the specified load and start the rotation. Maintain the test conditions for the entire duration.
-
Post-Test Procedure: At the end of the test, stop the rotation, remove the load, and raise the spindle. Remove the ball pot and discard the lubricant.
-
Wear Scar Measurement: Carefully remove the three lower balls, clean them with solvent, and examine them under the microscope. Measure the diameter of the circular wear scars in two directions (parallel and perpendicular to the direction of sliding) for each of the three balls.
-
Reporting: Calculate the average of the six measurements. This final value is the average wear scar diameter (WSD) in millimeters (mm).
Sample Data Presentation:
| Formulation ID | Base Oil Composition | Average Wear Scar Diameter (mm) |
| LUB-REF-01 | Group II Mineral Oil + AW Additive | 0.55 |
| LUB-SYN-01 | 100% this compound + AW Additive | 0.41 |
Data Interpretation and Expected Outcomes
-
Viscosity Index: Formulations based on this compound are expected to exhibit a Viscosity Index significantly higher than conventional mineral oils, typically in the range of 140 or greater. [3][25]This indicates enhanced performance stability across a wider temperature spectrum.
-
Wear Prevention: When formulated with an appropriate anti-wear (AW) additive package, the high film strength and stability of the synthetic base oil should result in a smaller wear scar diameter compared to a similarly additized mineral oil. The synthetic base oil's ability to effectively dissolve and transport additives to the surface is a key contributor to this enhanced performance. [26]
Conclusion
This compound serves as an exemplary model for a high-performance synthetic base fluid. Its tailored, highly branched molecular structure provides a strong foundation for formulating lubricants with superior thermal stability, excellent low-temperature performance, and a high viscosity index. The protocols detailed in these notes provide a robust and standardized framework for quantifying these benefits, enabling researchers and developers to confidently assess its performance and integrate it into next-generation lubricant solutions for demanding automotive and industrial applications.
References
- ASTM D4172-94(2019), Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method), ASTM International, West Conshohocken, PA, 2019. URL: https://www.astm.org/d4172-94r19.html
- ASTM D445-21e2, Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and Calculation of Dynamic Viscosity), ASTM International, West Conshohocken, PA, 2021. URL: https://www.astm.org/d0045-21e02.html
- Rtec Instruments. ASTM D4172-94 | Wear Preventive Characteristics of Lubricating Fluid. URL: https://www.rtec-instruments.
- ASTM International. Kinematic Viscosity of Transparent and Opaque Liquids (and the Calculation of Dynamic Viscosity). URL: https://www.astm.org/d0045-03.html
- ASTM D4172-21, Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method), ASTM International, West Conshohocken, PA, 2021. URL: https://www.astm.org/d4172-21.html
- Ametek Spectro Scientific. How to Calculate the Viscosity Index of a Lubricant. URL: https://www.spectrosci.
- Anton Paar. ASTM D445. URL: https://wiki.anton-paar.com/en/astm-d445/
- ASTM International. D4172 Standard Test Method for Wear Preventive Characteristics of Lubricating Fluid (Four-Ball Method). URL: https://www.astm.org/d4172-21.html
- Australian Business Licence and Information Service. American Society for Testing and Materials Standard ASTM D445 Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids. URL: https://ablis.business.gov.au/service/ag/7342
- Eralytics. ASTM D445. URL: https://eralytics.com/astm-methods/astm-d445/
- Eralytics. ASTM D2270. URL: https://eralytics.com/astm-methods/astm-d2270/
- Petro-Lubricant Testing Laboratories Inc. ASTM D4172: Four Ball Wear of Oil w/Coefficient of Friction Graph @ 1 hr. URL: https://www.petrolube.com/product/astm-d4172-four-ball-wear-of-oil-w-coefficient-of-friction-graph-1-hr/
- ASTM D2270-10(2016), Standard Practice for Calculating Viscosity Index From Kinematic Viscosity at 40°C and 100°C, ASTM International, West Conshohocken, PA, 2016. URL: https://www.astm.org/d2270-10r16.html
- Machinery Lubrication. ASTM Develops New Standard to Measure In-service Oil Viscosity. URL: https://www.machinerylubrication.com/Read/31940/astm-standard-oil-viscosity
- Kemipex. Polyalphaolefins and Their Role in Extreme Temperature Environments. URL: https://www.kemipex.
- Machinery Lubrication. Polyalphaolefin (PAO) Lubricants Explained. URL: https://www.
- The Petroleum Quality Institute of America. Engine Oil Lubricant ASTM Tests. URL: https://www.pqia.org/engine-oil-lubricant-astm-tests/
- Martests Instrument. How to Calculate the Viscosity Index of a Lubricant? URL: https://martests.
- Chevron Phillips Chemical. Polyalphaolefins FAQ. URL: https://www.cpchem.com/what-we-do/solutions/polyalphaolefins-pao/polyalphaolefins-faq
- KCK Lubricants. What Is PAO Oil? The Truth About Polyalphaolefins, Performance & Why It Matters. URL: https://kcklubricants.
- Redox. Polyalpha Olefins - High-Performance Base Oils for Critical Applications. URL: https://redox.com/au/products/product-categories/oils-solvents-and-waxes/polyalpha-olefins/
- ASTM International. Engine Oil Lubricants Certification. URL: https://www.astm.
- Brookfield. Viscosity Related ASTM Standards for Rotational Viscometry. URL: https://www.brookfieldengineering.
- IOSR Journal of Engineering. Experimental Analysis Of Tribological Properties Of Various Lubricating Oils Without And With Using Extreme Pressure Additives B. URL: http://www.iosrjen.org/pages/current-issue.html
- ASTM International. Calculating Viscosity Index from Kinematic Viscosity at 40 °C and 100 °C. URL: https://www.astm.org/d2270-10r16.html
- Muser. Viscosity of Lubricating Oil. URL: https://www.muser.
- STLE.org. The Tribological Characteristics of Selected Base Oils Under Oscillatory Sliding Conditions. URL: https://www.stle.org/images/files/STLE_LTC_2019_Proceedings/LTC19_01_Tribological_Characteristics_of_Selected_Base_Oils.pdf
- Emerald Insight. Performance evaluation and analysis of lubricating oil using parameter profile approach. URL: https://www.emerald.com/insight/content/doi/10.1108/00368791011043329/full/html
- ResearchGate. (PDF) Tribological evaluation of naphthenic base oils using four ball tester. URL: https://www.researchgate.net/publication/376269661_Tribological_evaluation_of_naphthenic_base_oils_using_four_ball_tester
- ASTM International. Evaluating the Impact of a Surprise Silicone Additive to a Synthetic Hydrocarbon Lubricant. URL: https://www.astm.org/stp1553-eb.html
- Defense Technical Information Center. Recent Experience With Synthetic Hydrocarbon Lubricants for Spacecraft Applications. URL: https://apps.dtic.
- ChemRxiv. Molecularly defined lubricant hydrocarbons from olefin metathesis. URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c754291322c3f5509ad7b2
- AMSOIL Blog. Understanding Oil Viscosity. URL: https://blog.amsoil.com/understanding-oil-viscosity/
- Nye Lubricants. Synthetic Oil Viscosity & Compatibility Chart. URL: https://www.nyelubricants.com/synthetic-oil-viscosity-chart
- MDPI. A Methodological Approach to Assessing the Tribological Properties of Lubricants Using a Four-Ball Tribometer. URL: https://www.mdpi.com/2075-4442/11/11/224
- Interflon. The viscosity index of lubricants explained. URL: https://www.interflon.com/gb/blogs/the-viscosity-index-of-lubricants-explained
- ResearchGate. The detailed composition of alkane series (straight, branched and cyclic alkanes) for five different tested lubricants. URL: https://www.researchgate.net/figure/The-detailed-composition-of-alkane-series-straight-branched-and-cyclic-alkanes-for_fig1_344583163
- Q8Oils. Understanding the viscosity index of a lubricant. URL: https://www.q8oils.com/blog/viscosity-index-lubricant/
- Tri-iso. Synthetic Lubricant Basestocks - Formulations Guide. URL: https://www.tri-iso.
- Bruker. Lubricants Testing. URL: https://www.bruker.com/en/products-and-solutions/test-and-measurement/tribometers-and-mechanical-testers/lubricants-testing.html
- Smolecule. Buy 4-Ethyl-2,7-dimethyloctane | 62183-56-6. URL: https://www.smolecule.com/cas-62183-56-6-4-ethyl-2-7-dimethyloctane.html
- F+L Magazine. Synthetic Lubricants and their Long-Term Efficiency and Sustainability. URL: https://www.fuelsandlubes.com/synthetic-lubricants-and-their-long-term-efficiency-and-sustainability/
- International Journal of Research in Engineering, Science and Management. Characterization and Treatment of Straight or Branched Paraffinic Synthetic Oil by Composite Solvent Method. URL: https://www.ijresm.com/volume-2-issue-7/
- EvitaChem. Buy 4-Ethyl-3,6-dimethyloctane (EVT-15591518) | 62183-68-0. URL: https://www.evitachem.com/product/4-ethyl-3-6-dimethyloctane-cas-62183-68-0.html
- Science Skool. Alkanes. URL: https://www.scienceskool.co.uk/alkanes.html
- Brainly.com. This compound. URL: https://brainly.com/question/35150963
- Universiti Kebangsaan Malaysia. Synthesis and Lubricity Properties Analysis of Branched Dicarboxylate Esters Based Lubricant. URL: https://www.ukm.my/jsm/pdf_files/SM-PDF-42-4-2013/01%20Salih.pdf
- PubChem - NIH. This compound. URL: https://pubchem.ncbi.nlm.nih.gov/compound/18339171
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Quantification of 4-Ethyl-2,6-dimethyloctane in complex mixtures
Application Note & Protocol
Topic: High-Sensitivity Quantification of 4-Ethyl-2,6-dimethyloctane in Complex Environmental and Biological Matrices by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This compound is a branched-chain alkane that can be present as a trace component in complex mixtures such as environmental samples, petroleum products, and biological specimens. Its structural similarity to other hydrocarbons presents a significant analytical challenge, requiring a highly selective and sensitive method for accurate quantification. This application note provides a comprehensive, field-proven protocol for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). We detail a complete workflow, from sample preparation using headspace or solvent extraction techniques to instrument setup, method validation, and data analysis. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology for their specific matrix. This protocol is designed to establish a self-validating system, ensuring data integrity and trustworthiness in alignment with stringent regulatory standards.
Introduction and Analytical Principle
Branched-chain alkanes like this compound are thermodynamically more stable than their linear isomers, but their analysis is complicated by the vast number of structurally similar compounds present in complex matrices.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this application, offering the high chromatographic resolution necessary to separate isomers and the selective detection of the mass spectrometer to unambiguously identify and quantify the target analyte.[2]
The principle of this method relies on:
-
Efficient Extraction: Isolating the volatile this compound from the sample matrix.
-
Chromatographic Separation: Using a non-polar capillary GC column to separate the analyte from interfering matrix components based on its boiling point and affinity for the stationary phase.
-
Mass Spectrometric Detection: Ionizing the eluted analyte and monitoring specific fragment ions for selective and sensitive quantification, often using an internal standard to correct for matrix effects and variations in sample processing.
Analyte Profile: this compound
Understanding the physicochemical properties of the analyte is critical for method development, particularly for selecting appropriate sample preparation and GC conditions.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₆ | [3] |
| Molecular Weight | 170.33 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 62183-52-2 | [3] |
| Predicted XLogP3 | 5.8 | [3] |
| Nature | Volatile Organic Compound (VOC) | Inferred from structure |
-
The high XLogP3 value indicates a non-polar, lipophilic nature, suggesting good solubility in organic solvents like hexane or dichloromethane, which is relevant for liquid-liquid extraction. Its volatility makes it a suitable candidate for headspace analysis.
Experimental Workflow Overview
The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.
Caption: Overall workflow from sample preparation to final reporting.
Detailed Protocols
Reagents and Materials
-
Solvents: HPLC or GC-grade Methanol, Hexane, Dichloromethane.
-
Standards: Certified reference standard of this compound (>98% purity).
-
Internal Standard (IS): A non-endogenous, structurally similar compound not expected in the samples. For alkanes, a deuterated analog or a different branched alkane (e.g., 2,2,4,4,6,8,8-Heptamethylnonane) is suitable.
-
Reagent Water: Deionized water, organic-free.
-
Glassware: Deactivated glass vials (20 mL for headspace, 2 mL for GC), volumetric flasks, pipettes.
Instrumentation and Analytical Conditions
This method was developed on a standard Gas Chromatograph equipped with a Mass Selective Detector.[4]
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible chromatographic performance. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and selectivity. |
| GC Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) | A non-polar column providing excellent separation for hydrocarbons. |
| Injector | Split/Splitless | |
| - Mode | Splitless (for trace analysis) | Maximizes analyte transfer to the column for best sensitivity. |
| - Temperature | 250 °C | Ensures rapid volatilization of the analyte without thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Optimized to separate the target analyte from other volatile components. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for robust electron ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard, reproducible ionization method creating a characteristic fragmentation pattern. |
| Acquisition Mode | Full Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantification | Full scan confirms analyte identity against a spectral library. SIM mode significantly increases sensitivity by monitoring only specific ions. |
| SIM Ions | To be determined from the mass spectrum of the standard. Likely fragment ions for C₁₂H₂₆ would be chosen (e.g., m/z 57, 71, 85). | Select at least one quantifier and two qualifier ions. |
Preparation of Standards and QC Samples
-
Primary Stock Standard (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Internal Standard Stock (1000 µg/mL): Prepare similarly.
-
Working Standards: Serially dilute the primary stock to prepare a series of calibration standards. A typical range might be 1, 5, 10, 25, 50, and 100 ng/mL. Each standard must be fortified with the internal standard at a constant concentration (e.g., 20 ng/mL).
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 30, and 80 ng/mL) from a separate stock solution to ensure unbiased validation of the calibration curve.
Sample Preparation Protocols
The choice of sample preparation is matrix-dependent. The goal is to efficiently extract the volatile analyte while minimizing co-extraction of interfering substances.[5][6]
Protocol A: Static Headspace for Aqueous Samples (e.g., Water)
-
Pipette 5 mL of the aqueous sample into a 20 mL headspace vial.
-
Add a salting-out agent (e.g., 1.5 g of NaCl) to increase the volatility of the analyte.
-
Spike with 10 µL of the internal standard working solution.
-
Immediately seal the vial with a PTFE-lined septum.
-
Vortex briefly to mix.
-
Place the vial in the headspace autosampler.
-
Headspace Parameters: Incubate at 80 °C for 15 minutes with agitation. The pressurized vial headspace is then sampled and injected into the GC-MS.
Protocol B: Solvent Extraction for Solid/Semi-Solid Samples (e.g., Soil, Sediment)
-
Weigh 2 g of the homogenized sample into a 15 mL glass centrifuge tube.
-
Spike with 10 µL of the internal standard working solution.
-
Add 5 mL of a suitable extraction solvent (e.g., hexane or a 1:1 mixture of acetone:hexane). Methanol extraction has been shown to be robust for recovering VOCs from soil.[7]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully transfer the supernatant (organic layer) to a clean 2 mL autosampler vial.
-
Inject 1 µL of the extract into the GC-MS.
Data Analysis and Quantification
-
Peak Identification: Confirm the identity of this compound by comparing its retention time and mass spectrum (in full scan mode) with that of a certified reference standard. The retention index can also be used for confirmation.[2]
-
Integration: In SIM mode, integrate the peak areas for the quantifier ion of the analyte and the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against the analyte concentration for all calibration standards. Perform a linear regression analysis. The curve should have a coefficient of determination (R²) ≥ 0.995.
-
Quantification: Calculate the concentration of this compound in the samples by applying the peak area ratio to the regression equation from the calibration curve.
Method Validation
To ensure the reliability of the results, the analytical method must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[8][9]
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity/Selectivity | No interfering peaks at the retention time of the analyte in blank matrix samples. | Ensures the signal is solely from the analyte.[9] |
| Linearity & Range | R² ≥ 0.995 over the defined concentration range. | Confirms a proportional response of the instrument to analyte concentration. |
| Accuracy (Recovery) | 85-115% recovery for spiked matrix samples at low, mid, and high QC levels. | Measures the closeness of the experimental value to the true value. |
| Precision (RSD) | Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 15%. | Measures the degree of scatter between a series of measurements. For trace analysis, ≤15% is a common target.[9] |
| Limit of Detection (LOD) | Signal-to-Noise ratio ≥ 3. | The lowest amount of analyte that can be reliably distinguished from background noise. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10; must be determined with acceptable precision and accuracy. | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Method performance is unaffected by small, deliberate variations in parameters (e.g., GC oven ramp rate ±1°C/min). | Demonstrates the reliability of the method during normal use. |
Conclusion
This application note presents a robust and validated GC-MS method for the selective and sensitive quantification of this compound in complex mixtures. By providing detailed protocols for sample preparation, instrument analysis, and method validation, this guide serves as a comprehensive resource for researchers in environmental monitoring, quality control, and toxicology. The principles and procedures outlined herein are designed to produce reliable, high-quality data and can be adapted to other volatile organic compounds with appropriate modifications and validation.
References
- U.S. Environmental Protection Agency. (n.d.). Method 5000: Sample Preparation for Volatile Organic Compounds. In Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
- Dewulf, J., & Van Langenhove, H. (1999). Sample preparation for the analysis of volatile organic compounds in air and water matrices. Journal of Chromatography A, 843(1-2), 163-177.
- Hewitt, A. D. (1998). Comparison of Sample Preparation Methods for the Analysis of Volatile Organic Compounds in Soil Samples: Solvent Extraction vs Vapor Partitioning. Environmental Science & Technology, 32(1), 143-149.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18339171, this compound.
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. ICH Guideline.
- Chavda, V., et al. (2022). Validation of Analytical Methods: A Review. Gavin Publishers.
- Agilent Technologies. (2015). The Essential Chromatography & Spectroscopy Catalog, GC and GC/MS 2015-2016 Edition.
- Liu, F., et al. (2010). Density functional steric analysis of linear and branched alkanes. The Journal of Physical Chemistry A, 114(49), 12952-12959.
- Pereira, A. S., et al. (2020). Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples. Brazilian Journal of Analytical Chemistry, 7(27), 20-30.
- Taverniers, I., De Loose, M., & Van Bockstaele, E. (2004). Trends in quality in the analytical laboratory. II. Analytical method validation and quality assurance. TrAC Trends in Analytical Chemistry, 23(8), 535-552.
- Chemistry LibreTexts. (2022). 12.3: Branched-Chain Alkanes.
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Derivatization of 4-Ethyl-2,6-dimethyloctane for enhanced detection
Application Note & Protocol
Topic: Derivatization of 4-Ethyl-2,6-dimethyloctane for Enhanced Detection in Complex Matrices
Executive Summary
This compound is a saturated, branched-chain alkane, a class of molecules notoriously difficult to detect and quantify at trace levels using standard analytical techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[1][2][3] The core challenge lies in its chemical inertness and the absence of a chromophore or fluorophore, leading to poor response with UV-Visible or fluorescence detectors.[4][5][6] This application note details robust, validated protocols for the chemical derivatization of this compound. The strategy involves a two-step process: initial C-H bond functionalization to introduce a reactive "handle," followed by derivatization with a reporter moiety to significantly enhance analytical sensitivity. We present two primary pathways: (1) free-radical bromination followed by substitution with a UV-absorbing chromophore, and (2) mild oxidation to an alcohol followed by tagging with a highly sensitive fluorescent probe. These methods enable low-level detection and reliable quantification for researchers in drug development, environmental analysis, and metabolomics.
The Analytical Challenge: The Inert Nature of Branched Alkanes
Saturated hydrocarbons like this compound lack functional groups that can be readily targeted by analytical detectors.[7] Their non-polar nature results in poor retention and peak shape in reversed-phase HPLC, while their lack of UV absorbance or fluorescence makes them invisible to the most common HPLC detectors.[4][8] While GC with Flame Ionization Detection (FID) can detect such compounds, it often lacks the sensitivity and selectivity required for complex biological or environmental samples.[2][9]
Chemical derivatization addresses this by covalently attaching a molecular tag to the analyte.[5][10][11] This tag, or derivatizing agent, is chosen to introduce properties that the original analyte lacks, such as:
-
A Chromophore: A group of atoms in a molecule responsible for its color by absorbing light in the UV-Visible spectrum.[12][13][14][15][16]
-
A Fluorophore: A molecule that absorbs light at a specific wavelength and emits it at a longer wavelength, allowing for highly sensitive fluorescence detection.
-
Enhanced Ionization: For mass spectrometry (MS), derivatization can improve ionization efficiency and produce characteristic fragment ions.[10]
The primary obstacle with alkanes is their lack of reactivity. The C-H bonds are strong and non-polar, making them resistant to chemical modification under mild conditions.[7][17][18] Therefore, a successful derivatization strategy must first functionalize the alkane before the final derivatization step can occur.
Strategic Overview: A Two-Step Functionalization-Derivatization Workflow
Our approach is built on a logical, two-stage chemical modification process designed to overcome the inertness of the alkane backbone.
Caption: Overall workflow for derivatization of an inert alkane.
-
C-H Functionalization: The first step is to selectively break a C-H bond and introduce a functional group. This is the most challenging step. The reactivity of C-H bonds in alkanes follows the order: tertiary > secondary > primary.[18] this compound has multiple secondary and tertiary C-H bonds, which will likely lead to a mixture of isomers. Chromatographic separation is therefore essential.
-
Derivatization: The newly introduced functional group (e.g., a halogen or hydroxyl group) serves as a reactive site for attachment of a reporter molecule. This reaction is typically a standard, high-yield transformation like a nucleophilic substitution or esterification.[19][20][21]
Protocol 1: Radical Bromination and Chromophore Tagging for HPLC-UV Detection
This protocol uses a classic free-radical halogenation to create an alkyl bromide, which is then converted to a UV-active ester. N-Bromosuccinimide (NBS) is used as a safe and effective source of bromine radicals.[22][23][24][25]
Mechanism & Rationale
The reaction is initiated by light or a radical initiator (AIBN), which generates a bromine radical from NBS.[23][24] This radical abstracts a hydrogen atom from the alkane, preferentially from a tertiary carbon, to form a resonance-stabilized alkyl radical.[22] This alkyl radical then reacts with Br₂ (present in low concentration) to form the alkyl bromide.[24][26] The resulting alkyl bromide is a versatile intermediate that can be readily substituted by a nucleophile, in this case, the carboxylate of a UV-absorbing acid like 4-nitrobenzoic acid.
Caption: Reaction scheme for Protocol 1.
Detailed Experimental Protocol
Step A: Radical Bromination
-
In a fume hood, dissolve 100 mg of this compound in 10 mL of anhydrous carbon tetrachloride (CCl₄) in a round-bottom flask equipped with a reflux condenser.
-
Add 1.1 molar equivalents of N-Bromosuccinimide (NBS) and 0.05 molar equivalents of Azobisisobutyronitrile (AIBN).
-
Heat the mixture to reflux (approx. 77°C) under a nitrogen atmosphere for 4 hours. Use a UV lamp (254 nm) to facilitate initiation if the reaction is sluggish.
-
Cool the reaction to room temperature. The solid succinimide byproduct will precipitate.
-
Filter the mixture to remove the succinimide. Wash the solid with a small amount of cold CCl₄.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude bromo-4-Ethyl-2,6-dimethyloctane.
-
Validation Step: Analyze a small aliquot of the crude product by GC-MS to confirm the formation of the alkyl bromide (expect a characteristic isotopic pattern for bromine) and to assess the isomeric distribution.
-
Step B: Derivatization with 4-Nitrobenzoic Acid
-
Dissolve the crude alkyl bromide in 10 mL of anhydrous Dimethylformamide (DMF).
-
Add 1.5 molar equivalents of 4-nitrobenzoic acid and 2.0 molar equivalents of potassium carbonate (K₂CO₃).
-
Scientist's Note: K₂CO₃ acts as a base to deprotonate the carboxylic acid, forming the nucleophilic carboxylate. DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.
-
-
Heat the mixture to 80°C for 6 hours with stirring.
-
Cool the reaction, dilute with 50 mL of diethyl ether, and wash three times with 20 mL of water to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.
-
Purify the resulting ester using solid-phase extraction (SPE) with a silica cartridge, eluting with a hexane/ethyl acetate gradient.
-
The final product is now ready for analysis by HPLC-UV, monitoring at the absorbance maximum of the 4-nitrophenyl group (approx. 270-280 nm).
Protocol 2: Oxidation and Fluorophore Tagging for HPLC-Fluorescence Detection
This protocol offers potentially higher sensitivity by introducing a fluorescent tag. It involves a mild oxidation to create an alcohol, which is then derivatized with a fluorescent reagent like Dansyl Chloride.
Mechanism & Rationale
Mild oxidation of alkanes is challenging but can be achieved using specific catalytic systems. A hypothetical approach could involve a Fenton-like reagent or a metalloporphyrin catalyst to generate hydroxyl radicals that functionalize the alkane. The resulting alcohol (secondary or tertiary) can then be easily derivatized. Dansyl chloride reacts with alcohols in the presence of a base to form a highly fluorescent sulfonamide derivative, enabling detection at picogram levels.
Detailed Experimental Protocol
Step A: Mild Oxidation (Conceptual) Note: This step is conceptually challenging and requires specialized catalysts. The following is a representative procedure.
-
To a solution of this compound (100 mg) in 10 mL of acetonitrile, add a catalytic amount of an iron(III) porphyrin complex.
-
Add 1.2 equivalents of a mild oxidant like m-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding a saturated sodium sulfite solution.
-
Extract the product with dichloromethane, wash with sodium bicarbonate solution, and dry over Na₂SO₄.
-
Evaporate the solvent and purify by column chromatography (silica gel) to isolate the alcohol isomers.
-
Validation Step: Confirm alcohol formation using GC-MS (look for a loss of water, M-18 peak) and/or FT-IR (broad O-H stretch around 3300 cm⁻¹).
-
Step B: Derivatization with Dansyl Chloride
-
Dissolve the purified alcohol (approx. 10 mg) in 2 mL of acetone.
-
Add 1.5 molar equivalents of Dansyl Chloride and 3.0 molar equivalents of pyridine.
-
Scientist's Note: Pyridine acts as both a base and a catalyst. The reaction should be performed in the dark as dansyl derivatives are light-sensitive.
-
-
Stir the reaction at room temperature for 2 hours.
-
Evaporate the solvent under a stream of nitrogen.
-
Redissolve the residue in a small volume of mobile phase (e.g., acetonitrile/water) and filter through a 0.22 µm syringe filter before injection into the HPLC system.
-
Analyze using a fluorescence detector with excitation at ~340 nm and emission at ~510 nm.
Data Presentation & Expected Outcomes
The derivatization process is expected to significantly improve the analytical figures of merit. The following table provides a hypothetical comparison of the expected performance.
| Parameter | Undivatized Alkane | Protocol 1 Derivative (UV) | Protocol 2 Derivative (Fluorescence) |
| Analytical Method | GC-FID | HPLC-UV | HPLC-Fluorescence |
| Typical Retention | Volatile, early eluting | Stronger retention on C18 | Stronger retention on C18 |
| Detection λ (Ex/Em) | N/A | ~275 nm | ~340 nm / ~510 nm |
| Expected LoD | ~10-50 ng/mL | ~100-500 pg/mL | ~5-50 pg/mL |
| Selectivity | Low | Moderate | High |
| Matrix Interference | High | Reduced | Significantly Reduced |
Troubleshooting & Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low/No Product Formation (Step 1) | Inefficient radical initiation; degraded NBS/AIBN; presence of radical scavengers (e.g., oxygen). | Ensure reagents are fresh.[27] Purge the reaction with an inert gas (N₂ or Ar). Use a UV lamp to assist initiation. |
| Multiple Product Peaks | Functionalization at different C-H positions (tertiary, secondary). | This is expected for radical reactions.[17] Optimize chromatographic conditions (gradient, column chemistry) to resolve isomers. Use MS detection to identify isomers. |
| Incomplete Derivatization (Step 2) | Insufficient reagent; poor nucleophile/base; steric hindrance at the reaction site. | Increase the excess of the derivatizing agent and base. Increase reaction time or temperature. Ensure anhydrous conditions. |
| Peak Tailing in HPLC | Secondary interactions with silica support; poor sample solubility in mobile phase. | Use a high-purity, end-capped HPLC column. Adjust the mobile phase composition (e.g., pH, organic modifier). Ensure the sample is fully dissolved before injection.[27] |
References
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Application Note: High-Temperature Gas Chromatography for the Characterization of Long-Chain Branched Alkanes
Introduction: The Analytical Challenge of High-Molecular-Weight Hydrocarbons
Long-chain alkanes (LCAs), particularly those with complex branching, are critical components in a multitude of industrial products, from high-performance lubricants and waxes to specialty polymers and heavy petroleum fractions.[1] The precise characterization of their structure, including the degree and position of branching, is paramount as it directly influences key physical properties such as viscosity, boiling point, and pour point. However, these molecules, often exceeding 30 carbon atoms (C30+), present a significant analytical challenge due to their low volatility and high boiling points (often in the 500 to 800 °C range).[2][3]
Conventional gas chromatography (GC) systems are ill-equipped for this task, as their operational temperature limits (typically ≤ 350 °C) are insufficient to elute these large molecules from the analytical column.[4] This limitation necessitates a specialized approach: High-Temperature Gas Chromatography (HT-GC). HT-GC utilizes robust instrumentation and thermally stable columns capable of sustained operation at temperatures up to 450 °C, enabling the separation and analysis of compounds previously considered non-volatile.[3][5]
This application note provides a comprehensive guide to the principles, methodology, and best practices for the successful analysis of long-chain branched alkanes using HT-GC coupled with Flame Ionization Detection (FID). It is intended for researchers and quality control scientists in the petroleum, chemical, and materials science industries.
Foundational Principles: Why HT-GC is Essential
The separation of alkanes in GC is governed primarily by their boiling points. For a homologous series of n-alkanes, retention time increases predictably with carbon number. The introduction of branching, however, complicates this relationship.
-
Effect of Branching: Branched alkanes are more compact and have lower intermolecular van der Waals forces compared to their linear (n-alkane) isomers of the same carbon number. Consequently, they are more volatile and exhibit lower boiling points. In a GC separation, this translates to earlier elution times for branched alkanes compared to the n-alkane with the same total number of carbon atoms.[6][7] The degree of this retention time shift provides qualitative information about the extent of branching.
-
Simulated Distillation (SimDis): The core principles of HT-GC are well-established in standard methods like ASTM D2887, which correlates GC retention times to the boiling point distribution of petroleum fractions.[8][9] This technique relies on a calibration curve generated from a mixture of n-alkanes with known boiling points.[10][11] While our focus is on structural characterization rather than bulk boiling point distribution, the underlying methodology of using a robust, high-temperature system to separate hydrocarbons by boiling point is directly applicable.
Core Methodology & Experimental Causality
Achieving reliable and reproducible data in HT-GC requires careful consideration of every component of the analytical system, from injection to detection.
Instrumentation
-
Gas Chromatograph: The GC oven must be capable of rapid, precise temperature programming up to at least 430-450 °C.[2][4]
-
Injector: The choice of inlet is critical to prevent discrimination against high-boiling point analytes. A Cool On-Column (COC) injector is the preferred choice.[2] By depositing the liquid sample directly onto the column at a temperature below the solvent's boiling point, the COC inlet ensures the entire sample is transferred to the column without vaporization-based fractionation or thermal degradation in a hot inlet.[5] This minimizes the loss of high-molecular-weight compounds, a common problem with vaporizing injectors.
-
Detector: A Flame Ionization Detector (FID) is the standard for hydrocarbon analysis.[12] It offers high sensitivity, a wide linear range, and a uniform response factor for hydrocarbons, making it ideal for quantification. The FID should be maintained at a high temperature (e.g., ≥450 °C) to prevent condensation of the eluting analytes and water produced during combustion.[2]
Analytical Column Selection
The column is the heart of the HT-GC system. Its selection is a balance between resolving power, thermal stability, and analysis time.
-
Stationary Phase: A non-polar stationary phase is optimal for separating non-polar alkanes based on boiling point.[13]
-
100% Dimethylpolysiloxane (e.g., DB-1ht, ZB-1HT): An excellent first choice for general hydrocarbon analysis.
-
5% Phenyl / 95% Dimethylpolysiloxane (e.g., DB-5ht, ZB-5HT): Offers slightly increased polarity and often enhanced thermal stability, making it suitable for a wide range of high-molecular-weight applications, including waxes and surfactants.[4][14]
-
-
Column Dimensions: For high-boiling compounds, shorter columns with thinner stationary phase films are necessary.[3]
-
Length: 10-15 meters is typical. Shorter lengths reduce analysis time and minimize column bleed at high temperatures.
-
Internal Diameter (ID): 0.25 mm or 0.32 mm ID columns provide a good balance of efficiency and sample capacity.
-
Film Thickness: A thin film (e.g., 0.1 µm) is crucial. This creates a high phase ratio, which reduces the interaction of analytes with the stationary phase, allowing high-boiling compounds to elute at lower temperatures and in a reasonable timeframe.[5]
-
-
Column Material: Specialty high-temperature, polyimide-coated fused silica columns are engineered to withstand temperatures up to 400 °C without becoming brittle.[3] For applications exceeding 400 °C, metal columns (e.g., Agilent J&W UltiMetal) offer superior durability.[3][14]
Sample Preparation
Proper sample preparation ensures compatibility with the GC system and prevents column contamination.
-
Solvent Selection: The solvent must fully dissolve the sample and be compatible with the analytical column. High-purity, non-polar solvents are preferred. Carbon disulfide (CS2) is a common choice in SimDis methods, but due to its toxicity, higher-boiling solvents like iso-octane or hexane can also be used.[9][15]
-
Concentration: A typical concentration is approximately 1-10 mg/mL.[16][17] The goal is to achieve a sufficient signal without overloading the column, which can lead to peak distortion.
-
Filtration: It is imperative to filter all samples through a 0.22 µm filter before analysis.[17] Particulate matter can irreversibly clog the narrow-bore capillary column.
Experimental Workflow and Protocols
The following diagram and protocols outline a systematic approach to the analysis.
General Experimental Workflow
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- 14. americanlaboratory.com [americanlaboratory.com]
- 15. Sample preparation GC-MS [scioninstruments.com]
- 16. uoguelph.ca [uoguelph.ca]
- 17. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Troubleshooting & Optimization
Technical Support Hub: Synthesis of Highly Branched Alkanes
Welcome to the technical support center dedicated to the synthesis of highly branched alkanes. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with constructing sterically congested carbon frameworks. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you navigate this demanding area of synthetic chemistry.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level conceptual challenges and strategic decisions in the synthesis of sterically demanding alkanes.
Q1: Why is the construction of C(sp³)–C(sp³) bonds, especially for quaternary centers, so fundamentally difficult?
A1: The difficulty arises from a combination of steric and electronic factors. Forming a bond between two tertiary or quaternary carbon centers involves bringing two highly congested fragments together. This high steric hindrance raises the activation energy of the transition state, slowing down the desired reaction. Furthermore, the competing side reactions of elimination (E2) and carbocation rearrangement become kinetically favorable. Unlike C(sp²)–C(sp³) coupling, the sp³-hybridized carbons lack the activating influence of a π-system, making them less reactive.
Q2: My standard cross-coupling reaction (e.g., Suzuki, Negishi) is failing for my tertiary alkyl halide. What is the underlying issue?
A2: Standard palladium-catalyzed cross-coupling reactions often fail with tertiary alkyl halides due to two primary issues:
-
Slow Oxidative Addition: The bulky tertiary halide sterically hinders the approach of the palladium catalyst, making the initial oxidative addition step extremely slow.
-
Rapid β-Hydride Elimination: Even if oxidative addition occurs, the resulting palladium(IV)-alkyl intermediate is highly prone to β-hydride elimination if any beta-hydrogens are present. This leads to the formation of an alkene byproduct instead of the desired coupled product. For this reason, neopentyl-type substrates, which lack β-hydrogens, are sometimes more successful.
Q3: When should I consider a classical method like the Corey-House synthesis over a modern transition-metal-catalyzed reaction?
A3: The Corey-House synthesis, using a lithium dialkylcuprate, remains a valuable tool, particularly for coupling primary and secondary alkyl halides to a tertiary or secondary carbon center. It is often effective when modern methods fail due to catalyst poisoning or complex ligand screening requirements. However, it is generally not effective for coupling two tertiary centers. Consider the Corey-House synthesis when you have a readily available organolithium or Grignard reagent to form the cuprate and are coupling it with a less-hindered primary or secondary halide. Modern methods, like nickel- or palladium-catalyzed couplings with specialized ligands, offer broader substrate scope, especially for constructing quaternary centers, but may require more extensive optimization.
Part 2: Troubleshooting Experimental Failures
This guide provides a systematic approach to resolving common issues encountered during the synthesis of highly branched alkanes.
Symptom: Low or no yield in a Nickel-Catalyzed C(sp³)–C(sp³) Coupling Reaction
Your reaction attempting to couple a tertiary electrophile with a secondary organometallic reagent shows primarily starting material and/or homocoupled products.
Technical Support Center: Optimizing Grignard Reactions for Tertiary Alcohol Synthesis
Welcome to the Technical Support Center for Grignard reaction optimization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing tertiary alcohols using Grignard reagents. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve reliable, high-yield results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, providing a direct path to a solution.
Issue 1: My Grignard reaction fails to initiate.
-
Symptom: After adding the organic halide to the magnesium turnings, there are no visual cues of a reaction, such as bubbling, a cloudy appearance, or a noticeable exotherm.
-
Root Cause Analysis & Solution:
-
Inactive Magnesium Surface: Magnesium turnings are often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction from starting.
-
Activation Protocol: To expose a fresh, reactive magnesium surface, you can mechanically crush the turnings with a dry glass rod. Alternatively, chemical activation can be achieved by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask. The disappearance of the iodine's brown color is an indicator of magnesium activation.
-
-
Presence of Moisture: Grignard reagents are potent bases and will react with even trace amounts of water, which quenches the reagent.
-
Mitigation Strategy: Ensure all glassware is rigorously dried, either by flame-drying or oven-drying, and cooled under an inert atmosphere like nitrogen or argon. Solvents must be anhydrous; use a freshly opened bottle or a properly dried solvent.
-
-
Unreactive Organic Halide: The reactivity of organic halides follows the trend I > Br > Cl >> F. If you are using a less reactive halide, initiation may be sluggish.
-
Initiation Technique: Add a small portion of the organic halide solution and stir vigorously. Gentle warming with a heat gun can help initiate the reaction. Once initiated, the reaction is exothermic and should sustain itself.
-
-
Issue 2: The yield of my tertiary alcohol is unexpectedly low.
-
Symptom: After purification, the isolated product mass is significantly lower than the theoretical yield.
-
Root Cause Analysis & Solution:
-
Inaccurate Grignard Reagent Concentration: If the concentration of the Grignard reagent was not determined, you may have used an incorrect stoichiometric amount.
-
Corrective Action: Always titrate your freshly prepared Grignard reagent to determine its exact molarity before adding it to the ketone or ester.
-
-
Competing Side Reactions: Several side reactions can reduce the yield of the desired tertiary alcohol.
-
Enolization: If your ketone is sterically hindered or the Grignard reagent is bulky, the Grignard can act as a base, deprotonating the α-carbon of the ketone to form an enolate. This leads to the recovery of the starting ketone after workup. To mitigate this, consider using a less hindered Grignard reagent or ketone. The addition of cerium(III) chloride (CeCl₃) can also suppress enolization.
-
Wurtz Coupling: The Grignard reagent can react with the unreacted organic halide, which is more prevalent at higher temperatures.
-
Reduction: With sterically hindered ketones, a hydride can be delivered from the β-carbon of the Grignard reagent to the carbonyl carbon, resulting in a secondary alcohol.
-
-
Suboptimal Reaction Conditions: Poor temperature control or a rapid rate of addition can favor these side reactions.
-
Optimization Protocol: Perform the reaction at a low temperature (0 °C or -78 °C) to favor nucleophilic addition. Add the Grignard reagent to the ketone solution slowly and dropwise to maintain control over the exotherm.
-
-
Issue 3: I'm using an ester as a starting material and not getting the tertiary alcohol.
-
Symptom: The primary product isolated is a ketone, or a mixture of ketone and tertiary alcohol.
-
Root Cause Analysis & Solution:
-
Incorrect Stoichiometry: The synthesis of a tertiary alcohol from an ester requires at least two equivalents of the Grignard reagent. The first equivalent adds to the ester to form a ketone intermediate, which is then attacked by a second equivalent to yield the tertiary alcohol.
-
Protocol Adjustment: Ensure you are using at least 2.1 to 2.2 equivalents of the Grignard reagent for reactions with esters. Using only one equivalent will primarily result in the formation of the ketone.
-
-
Frequently Asked Questions (FAQs)
Q1: Why are anhydrous conditions so critical for a successful Grignard reaction?
Grignard reagents are powerful nucleophiles but also extremely strong bases. They will react preferentially with any acidic protons present in the reaction mixture. Water, with a pKa of ~15.7, is far more acidic than the C-H bonds of alkanes and will rapidly protonate the Grignard reagent, converting it into an alkane and rendering it inactive for the desired nucleophilic addition to the carbonyl group. This is why all glassware must be scrupulously dried and anhydrous solvents must be used.
Q2: What is the best solvent for preparing Grignard reagents and for the subsequent reaction with a carbonyl compound?
Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are essential. The oxygen atoms in these solvents coordinate with the magnesium atom of the Grignard reagent, stabilizing it. THF can sometimes lead to higher yields due to its superior solvating properties.
Q3: How can I visually confirm that my Grignard reagent has formed?
The formation of a Grignard reagent is typically accompanied by several visual cues. The solution will often become cloudy or grayish, and you may observe gentle bubbling at the magnesium surface. The reaction is also exothermic, so a noticeable increase in temperature is a strong indicator of successful initiation.
Q4: What is the purpose of the aqueous workup, and why is a saturated ammonium chloride solution often used?
The initial Grignard addition to a carbonyl compound forms a magnesium alkoxide intermediate. The aqueous workup is necessary to protonate this intermediate to yield the final tertiary alcohol. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a mild acid that effectively protonates the alkoxide and quenches any excess Grignard reagent without causing acid-catalyzed side reactions, such as dehydration of the tertiary alcohol.
Experimental Protocols & Data
Protocol 1: Formation of the Grignard Reagent
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen or argon inlet.
-
Magnesium Addition: Place magnesium turnings in the flask.
-
Activation (if necessary): Add a single crystal of iodine.
-
Initiation: Add a small portion (approx. 10%) of the organic halide solution in anhydrous ether or THF to the magnesium suspension. If the reaction does not start, gently warm the mixture.
-
Addition: Once the reaction has initiated, add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting cloudy, dark solution is the Grignard reagent.
Protocol 2: Titration of the Grignard Reagent
-
Preparation: In a dry vial, place a known amount of iodine and dissolve it in anhydrous THF. Add lithium chloride to aid in the titration.
-
Titration: Cool the iodine solution to 0 °C. Slowly add the prepared Grignard reagent dropwise via syringe while stirring vigorously.
-
Endpoint: The endpoint is reached when the brown color of the iodine disappears.
-
Calculation: Record the volume of the Grignard reagent added. The molarity can be calculated based on the 1:1 stoichiometry with iodine.
Protocol 3: Synthesis of a Tertiary Alcohol from a Ketone
-
Setup: In a separate flame-dried flask under an inert atmosphere, dissolve the ketone (1.0 equivalent) in anhydrous ether or THF and cool to 0 °C.
-
Addition: Slowly add the titrated Grignard reagent (1.1-1.2 equivalents) dropwise to the stirred ketone solution, maintaining a low temperature.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC for the disappearance of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly add a saturated aqueous NH₄Cl solution.
-
Work-up and Purification: Proceed with standard extraction, drying, and purification procedures.
| Parameter | Recommended Condition | Rationale |
| Temperature | 0 °C to -78 °C | Minimizes side reactions like enolization and reduction. |
| Solvent | Anhydrous Diethyl Ether or THF | Stabilizes the Grignard reagent. THF may improve yield. |
| Reagent Addition | Slow, dropwise | Controls the exotherm and minimizes byproduct formation. |
| Stoichiometry (vs. Ketone) | 1.1 - 1.5 equivalents of Grignard | Ensures complete consumption of the ketone. |
| Stoichiometry (vs. Ester) | > 2.1 equivalents of Grignard | Accounts for the two-step reaction mechanism. |
Visualizing the Process
Grignard Reaction Mechanism for Tertiary Alcohol Synthesis
Caption: Mechanism of tertiary alcohol synthesis from a ketone.
Troubleshooting Workflow for Grignard Reaction Initiation
Caption: Troubleshooting workflow for Grignard reaction initiation.
References
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
- Master Organic Chemistry. (n.d.). Addition of Grignard reagents to ketones to give tertiary alcohols.
- Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting.
- Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
- Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction.
- Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents.
- DSpace@MIT. (n.d.). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow.
- Grignard Reaction. (n.d.).
- Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment).
- YouTube. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols.
- Reddit. (2020, June 20). Troubleshooting my grignard reactions.
- Chemguide. (n.d.). grignard reagents.
- Journal of Chemical Education. (2007, March 1). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment.
- Quora. (2019, March 19). How to improve the percent yield in Grignard reaction.
- ResearchGate. (n.d.). Optimization of the 1,2-addition of Grignard reagents to ketone 1.
- Pearson+. (2024, June 8). *Point out the flaws in the following incorrect Grignard syntheses...
Technical Support Center: Synthesis of 4-Ethyl-2,6-dimethyloctane
Welcome to the dedicated technical support center for the synthesis of 4-Ethyl-2,6-dimethyloctane. This resource is designed for researchers, scientists, and drug development professionals. Here, we address common challenges and provide in-depth troubleshooting guidance to help you navigate the complexities of this specific synthesis, with a focus on identifying and mitigating side reactions.
Troubleshooting Guide: Side Reactions & Optimization
This section provides solutions to specific problems you might encounter during the synthesis of this compound.
Question 1: My reaction is producing a significant amount of isomeric impurities, particularly those with branching at different positions. What is causing this and how can I improve the regioselectivity?
Answer:
The formation of isomeric impurities is a classic sign of carbocation rearrangement, a common issue in reactions involving carbocation intermediates, such as Friedel-Crafts alkylations or certain conditions for Grignard reactions.[1][2][3] Whenever a carbocation is formed, it has the potential to rearrange to a more stable form (e.g., from a secondary to a more stable tertiary carbocation) through a hydride (H⁻) or alkyl group shift from an adjacent carbon.[1][4][5] This rearranged carbocation is then attacked by the nucleophile, leading to a mixture of structural isomers.[2][3]
For instance, if a synthetic route involves generating a carbocation at the 4-position of a 2,6-dimethyloctyl precursor, a hydride shift from an adjacent carbon could easily occur, leading to a more stable tertiary carbocation and subsequent formation of undesired isomers.
To improve regioselectivity and minimize isomeric impurities, consider the following strategies:
-
Avoid Carbocation-Promoting Conditions: Steer clear of strongly acidic conditions or reaction pathways known to proceed via S_N1 mechanisms, which inherently involve carbocation intermediates.[3][4]
-
Employ "Softer" Nucleophiles: Organocuprates (Gilman reagents) are significantly less basic and are considered "softer" nucleophiles than Grignard or organolithium reagents.[6] They are highly effective for S_N2 reactions with alkyl halides, forming C-C bonds with minimal risk of rearrangement because the S_N2 mechanism does not involve a free carbocation intermediate.[6][7]
-
Temperature Control: Lowering the reaction temperature can disfavor rearrangement pathways, which typically have a higher activation energy than the desired direct substitution.
-
Modern Cross-Coupling Reactions: Consider modern palladium- or nickel-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, Kumada). These reactions proceed through different mechanisms (oxidative addition, reductive elimination) that do not typically involve carbocation intermediates, offering excellent control over regioselectivity.[8]
Question 2: I am observing the formation of elimination byproducts (alkenes) in my reaction mixture. How can I suppress this side reaction?
Answer:
The formation of alkenes is a result of elimination reactions (E1 or E2), which are often in direct competition with the desired substitution reactions (S_N1 or S_N2).[9][10][11] This side reaction is particularly favored under certain conditions:
-
Strongly Basic Reagents: Grignard and organolithium reagents are not only strong nucleophiles but also strong bases. They can abstract a beta-hydrogen from your alkyl halide substrate, leading to an E2 elimination.[10][12]
-
Steric Hindrance: If either the substrate or the nucleophile is sterically hindered, it becomes more difficult for the nucleophile to attack the electrophilic carbon (S_N2). This steric hindrance makes it easier for the reagent to act as a base and abstract a proton from the less hindered periphery of the molecule, favoring elimination.[9][13]
-
High Temperatures: Elimination reactions are generally favored over substitution at higher temperatures.[12]
To suppress the formation of elimination byproducts, you should focus on:
| Strategy | Rationale |
| Use Less Basic Nucleophiles | Organocuprates (Gilman reagents) are excellent nucleophiles but are much weaker bases than Grignard reagents, significantly reducing the likelihood of E2 elimination.[6] |
| Optimize Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. This generally favors substitution over elimination.[12] |
| Choice of Leaving Group | In cases where S_N2 and E2 reactions compete, chlorides can sometimes lead to more elimination than iodides because the higher electronegativity of chlorine makes the beta-hydrogens more acidic.[9][10] |
| Substrate Structure | Be mindful that tertiary alkyl halides will almost exclusively undergo elimination with strong bases.[9][10] |
Question 3: My reaction yield is low, and I suspect incomplete reaction or the formation of homo-coupled byproducts. What are the likely causes and solutions?
Answer:
Low yields can be attributed to several factors, including poor initiation of organometallic reagents and side reactions such as homo-coupling (Wurtz coupling).
-
Poor Grignard Initiation: The magnesium surface is often coated with a passivating layer of magnesium oxide (MgO), which can prevent the reaction from starting.[14] Trace amounts of water will also quench the highly reactive Grignard reagent as it forms.[14][15]
-
Wurtz Coupling: This side reaction occurs when a formed Grignard reagent (R-MgX) reacts with the starting alkyl halide (R-X) to form a dimer (R-R).[14] This is more prevalent with less reactive alkyl halides or when the local concentration of the alkyl halide is high.[14]
To address low yields and homo-coupling, consider these points:
-
Rigorous Anhydrous Conditions: Ensure all glassware is flame- or oven-dried and that all solvents are rigorously anhydrous. Even atmospheric moisture can be detrimental.[14][15]
-
Magnesium Activation: Activate the magnesium turnings to remove the oxide layer. This can be done by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium under an inert atmosphere.[14]
-
Slow Addition of Alkyl Halide: Add the alkyl halide dropwise to the magnesium suspension. This maintains a low concentration of the halide in the reaction mixture, which minimizes the rate of Wurtz coupling.[14]
-
Solvent Choice: Tetrahydrofuran (THF) is often a better solvent than diethyl ether for preparing Grignard reagents from less reactive halides due to its superior solvating ability.[14]
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common retrosynthetic approach would involve forming a key carbon-carbon bond. For example, using a Grignard reaction, one could couple an ethyl group with a 2,6-dimethyloctyl halide or, more likely, couple a larger fragment like a 2,6-dimethylhexylmagnesium bromide with a 2-bromobutane. However, as noted in the troubleshooting guide, this approach is prone to the side reactions discussed above. A more robust and modern approach would utilize an organocuprate or a palladium-catalyzed cross-coupling reaction to ensure high selectivity.
Q2: How can I effectively purify this compound from its isomers?
Due to the similar boiling points and polarities of branched alkane isomers, purification can be challenging. Standard distillation is often insufficient. High-performance fractional distillation using a column with a high number of theoretical plates may be effective. For high-purity samples required in research and development, preparative gas chromatography (GC) is the most effective method for separating structural isomers.
Q3: Are there any modern, more selective methods for synthesizing highly branched alkanes?
Yes, modern organic synthesis offers several powerful cross-coupling reactions that provide much higher selectivity and yields by avoiding carbocation intermediates.[8][16] These include:
-
Corey-House Synthesis: This classic method uses a lithium diorganocuprate (Gilman reagent) to react with an alkyl halide.[7] It is an excellent method for coupling two different alkyl groups with minimal side reactions.[6][7]
-
Suzuki Coupling: Involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex.
-
Negishi Coupling: Couples an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex.[8] These methods are highly reliable for forming C(sp³)–C(sp³) bonds.
Experimental Protocol Example: Corey-House Synthesis
This is a generalized protocol for the synthesis of this compound via an organocuprate, which minimizes rearrangement and elimination side reactions.
Step 1: Preparation of Alkyllithium Reagent
-
Assemble a flame-dried, three-necked flask equipped with a dropping funnel, a condenser with a nitrogen inlet, and a magnetic stirrer.
-
Place lithium metal (2.2 equivalents) in the flask under a positive pressure of nitrogen.
-
Add anhydrous diethyl ether to the flask.
-
Add the appropriate alkyl halide (e.g., 1-bromo-2,6-dimethylhexane, 1.0 equivalent) dropwise from the dropping funnel while stirring. The reaction is exothermic and should be controlled with an ice bath if necessary.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours until the lithium is consumed.
Step 2: Formation of the Gilman Reagent (Lithium Diorganocuprate)
-
In a separate flame-dried flask under nitrogen, prepare a suspension of copper(I) iodide (0.5 equivalents) in anhydrous diethyl ether.
-
Cool this suspension to -78 °C (dry ice/acetone bath).
-
Slowly add the prepared alkyllithium solution from Step 1 via cannula to the CuI suspension with vigorous stirring. The solution will typically change color.
-
Allow the mixture to warm slightly (e.g., to 0 °C) for about 30 minutes to ensure complete formation of the Gilman reagent.[17][18]
Step 3: Coupling Reaction
-
Cool the Gilman reagent back down to -78 °C.
-
Slowly add the second alkyl halide (e.g., ethyl bromide, 1.0 equivalent) to the stirred solution.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation or preparative gas chromatography.
Visualizing Reaction Pathways
Caption: Competing reaction pathways in the synthesis.
Caption: A logical flow for troubleshooting common issues.
References
- Title: Rearrangement Reactions of Alkyl Carbocations: Types, Mechanism and Factors Affecting Source: Vertex AI Search URL
- Title: Technical Support Center: Troubleshooting Carbocation Rearrangement in Alkylation Reactions Source: Benchchem URL
- Title: Rearrangements: Alkyl Shifts and Ring-Expansion Reactions Source: Master Organic Chemistry URL:[Link]
- Title: Competition between substitution and elimination Source: Chemistry LibreTexts URL:[Link]
- Title: Carbocation Rearrangements Source: Chemistry LibreTexts URL:[Link]
- Title: Grignard Reaction Source: Organic Chemistry Portal URL:[Link]
- Title: Carbocation rearrangements | Organic Chemistry 1: An open textbook Source: Lumen Learning URL:[Link]
- Title: Formation of carbon–carbon double bonds (Chapter 2) - Modern Methods of Organic Synthesis Source: Cambridge University Press & Assessment URL:[Link]
- Title: 4.13: Competition between substitution and elimination Source: Chemistry LibreTexts URL:[Link]
- Title: New Methods for Carbon-Carbon Bond Formation Source: Organic Chemistry Portal URL:[Link]
- Title: Competition Between Substitution and Elimination Reactions Source: YouTube URL:[Link]
- Title: Alkane synthesis by C-C coupling Source: Organic Chemistry Portal URL:[Link]
- Title: Reactions of Grignard Reagents Source: Master Organic Chemistry URL:[Link]
- Title: Technical Support Center: Grignard Reaction Challenges with Sterically Hindered Alkyl Halides Source: Benchchem URL
- Title: Substitution and elimination reactions | Organic chemistry Source: Khan Academy URL:[Link]
- Title: Gilman Reagents (Organocuprates): What They're Used For Source: Master Organic Chemistry URL:[Link]
- Title: 10.7: Organometallic Coupling Reactions Source: Chemistry LibreTexts URL:[Link]
- Title: Reactions of Alkyl Halides: Grignard Reagents | Organic Chemistry Class Notes Source: Fiveable URL:[Link]
- Title: Gilman Reagent (Organocuprates) Source: Organic Chemistry Tutor URL:[Link]
- Title: Organocuprates (Gilman Reagents): How They're Made Source: Master Organic Chemistry URL:[Link]
Sources
- 1. Rearrangement Reactions of Alkyl Carbocations: Types, Mechanism and Factors Affecting [allen.in]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 8.4. Carbocation rearrangements | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
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- 8. Alkane synthesis by C-C coupling [organic-chemistry.org]
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- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Khan Academy [khanacademy.org]
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Troubleshooting peak splitting in GC analysis of 4-Ethyl-2,6-dimethyloctane
Welcome to the technical support guide for the gas chromatography (GC) analysis of 4-Ethyl-2,6-dimethyloctane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during method development and routine analysis. This guide provides in-depth, experience-driven advice to ensure the integrity and reproducibility of your chromatographic results.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak splitting in GC analysis?
Peak splitting is frequently an issue related to the injection process.[1] This can stem from a variety of factors including improper column installation, sample overload, or a mismatch between the sample solvent and the column's stationary phase.[2][3]
Q2: My this compound peak is splitting. Where should I start troubleshooting?
Begin by examining the components related to the sample introduction, namely the GC inlet.[1] Simple maintenance procedures like replacing the septum and inlet liner often resolve the issue.[4] If the problem persists, a systematic evaluation of your injection parameters and column installation is recommended.
Q3: Can the choice of solvent affect the peak shape of this compound?
Absolutely. A significant polarity mismatch between your injection solvent and the GC column's stationary phase can lead to poor peak shape, including splitting.[5] For a non-polar analyte like this compound, using a non-polar solvent such as hexane is advisable, especially with common non-polar columns (e.g., those with a 5% phenyl-dimethylpolysiloxane phase).[5]
Q4: How does sample concentration impact peak shape?
Injecting too much analyte can lead to column overload, which is a common cause of peak fronting, but can also manifest as peak splitting.[2][6][7] This occurs when the stationary phase becomes saturated, causing excess analyte molecules to travel down the column more quickly.[7] To check for this, simply dilute your sample and reinject it. If the peak shape improves, you were likely overloading the column.[2]
Systematic Troubleshooting Guide
Peak splitting for a non-polar, branched alkane like this compound can be a frustrating issue. This guide will walk you through a logical troubleshooting process to identify and resolve the root cause.
Troubleshooting Workflow
The following diagram outlines a systematic approach to diagnosing the cause of peak splitting.
Caption: A step-by-step workflow for troubleshooting peak splitting in GC.
In-Depth Troubleshooting Q&A
Q: Could my GC inlet be the source of peak splitting?
A: Yes, the inlet is a primary suspect for peak splitting.[1] Several factors within the inlet can contribute to this issue:
-
Contaminated or Inappropriate Liner : The glass inlet liner can accumulate non-volatile residues from previous injections, creating active sites that interfere with the sample's vaporization.[4] Additionally, the geometry of the liner is crucial for proper sample vaporization.[8] For splitless injections, a single taper liner, often packed with deactivated glass wool, is recommended to aid in sample vaporization and trap non-volatile residues.[9][10]
-
Improper Column Installation : If the capillary column is not installed at the correct height within the inlet, it can create dead volumes or cause inefficient sample transfer, leading to peak distortion.[11][12] Always follow the instrument manufacturer's guidelines for the correct column insertion distance.
-
Leaking Septum : A worn or cored septum can cause leaks, leading to a non-uniform flow path and pressure fluctuations during injection, which can result in split peaks.
Q: How do I know if my injection parameters are causing the problem?
A: Your injection parameters play a critical role in achieving good peak shape. Here's what to consider:
-
Column Overload : As previously mentioned, injecting too high a concentration of this compound can saturate the stationary phase.[7][13] A simple dilution experiment is the best way to diagnose this.
-
Solvent Mismatch : The polarity of your sample solvent must be compatible with the stationary phase.[3][5] For a non-polar column (like a DB-1 or DB-5), using a polar solvent can cause the solvent to bead up on the stationary phase instead of forming a uniform film.[5] This leads to poor analyte focusing and can cause peak splitting.
-
Initial Oven Temperature : For splitless injections, the initial oven temperature should be set about 10-20°C below the boiling point of your solvent.[6][14] This allows the solvent to condense at the head of the column, trapping the analytes in a narrow band—a phenomenon known as the "solvent effect."[15] If the temperature is too high, this focusing effect is lost, and peaks can become broad or split.[6][7]
Q: Is it possible my GC column itself is the issue?
A: While less common than inlet or injection issues, the column can certainly be the cause of peak splitting.
-
Poor Column Cut : The end of the capillary column should be perfectly flat and at a 90-degree angle to the column wall.[11][12] A jagged or angled cut can create a turbulent flow path, causing the sample band to be unevenly introduced to the stationary phase.[11]
-
Column Contamination : If the front end of the column is contaminated with non-volatile material, it can interfere with the chromatographic process. Trimming 10-15 cm from the inlet side of the column can often resolve this.
-
Void in the Column : In packed columns, a void or channel in the packing material at the head of the column can cause the sample to travel through different paths, resulting in split peaks.[2][16]
Data Summary and Recommended Parameters
For the analysis of a C12 alkane like this compound, the following parameters can be used as a starting point.
| Parameter | Recommended Setting | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5, HP-5ms) | A standard non-polar column provides good resolution for hydrocarbons. |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of the analyte and solvent. |
| Injection Mode | Split (e.g., 50:1) or Splitless | Use split mode for concentrated samples to avoid overload; use splitless for trace analysis. |
| Injection Volume | 1 µL | A standard volume; adjust based on concentration to avoid overload. |
| Carrier Gas | Helium or Hydrogen | Provides good efficiency. Maintain a constant flow rate (e.g., 1.0-1.5 mL/min for He). |
| Oven Program | Initial: 50°C (hold 2 min), Ramp: 10°C/min to 280°C (hold 5 min) | A typical starting point; adjust based on solvent and desired resolution. |
| Inlet Liner | Deactivated, single taper with glass wool | Promotes complete vaporization and protects the column.[8][10] |
Key Experimental Protocols
Protocol 1: GC Inlet Maintenance (Liner and Septum Replacement)
This routine procedure is the first step in troubleshooting many GC problems.
-
Cool Down : Ensure the GC inlet has cooled to a safe temperature (typically below 50°C).
-
Turn Off Gas : Turn off the carrier gas flow to the inlet.
-
Remove Inlet Nut : Carefully unscrew the retaining nut at the top of the inlet.
-
Replace Septum : Use tweezers to remove the old septum and O-ring. Replace them with new ones. Do not overtighten the nut, as this can cause the septum to core.
-
Access Liner : Proceed to remove the inlet liner according to your instrument's manual.
-
Inspect and Replace : Visually inspect the old liner for contamination (discoloration, debris). Replace it with a new, appropriate liner.
-
Reassemble : Reassemble the inlet, ensuring all connections are secure.
-
Leak Check : Restore the carrier gas flow and perform a leak check at the inlet fittings.
Protocol 2: Column Trimming and Installation
A proper column cut and installation are critical for good peak shape.[12]
-
Cool Down : Ensure the GC oven and inlet are at room temperature. Turn off the carrier gas flow.
-
Remove Column : Carefully disconnect the column from the inlet.
-
Trim the Column : Using a ceramic scoring wafer, score the polyimide coating on the column about 10-15 cm from the end. Gently flex the column at the score to create a clean break.
-
Inspect the Cut : Use a magnifying glass to ensure the cut is clean, flat, and at a 90° angle.[11] If not, repeat the process.
-
Install Column : Gently thread a new nut and ferrule onto the column. Insert the column into the inlet to the manufacturer-specified depth.
-
Tighten Fitting : While maintaining the column's position, tighten the fitting according to the manufacturer's instructions.
-
Restore Gas and Leak Check : Turn the carrier gas back on and perform a leak check at the inlet fitting.
-
Condition Column : Briefly condition the column by heating it to a moderate temperature to remove any oxygen that may have entered.
References
- Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
- Taylor, T. (n.d.). Three Peak Shapes You Really Don't Want to See in Your Gas Chromatogram. LCGC International.
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Restek. (n.d.). GC Troubleshooting—Split Peaks.
- Phenomenex. (n.d.). Avoiding solvent phase/polarity mismatch.
- Waclaski, L. (2016, July 26). Selecting a GC Inlet Liner. American Laboratory.
- LCGC International. (2013, April 1). Troubleshooting GC Columns and Detectors.
- Chromex Scientific. (n.d.). Inlet liner geometry and the impact on GC sample analysis.
- Chromatography Today. (n.d.). What is Peak Splitting?.
- Agilent Technologies. (n.d.). GC Troubleshooting Series Part Five: Split Peaks.
- Phenomenex. (2018, December 5). How does injection port liner deactivation affect peak shape in GC?.
- Phenomenex. (2022, June 2). Troubleshooting GC Columns: Common Issues & Solutions.
- Schug, K. A. (2015, November 10). The LCGC Blog: Column Overload in Gas Chromatography with Vacuum Ultraviolet Detection. LCGC International.
- Pharma Growth Hub. (2022, July 4). Peak Tailing in GC due to violation of Solvent Effect [Video]. YouTube.
- Chromatography Forum. (2012, September 11). Peak splitting problem?.
- Phenomenex. (2016, March 1). Technical Tip: Early Eluting Peak Shape.
- LCGC International. (2022, June 1). Column Overload in PLOT Columns.
- Restek. (2009, February 5). Solvent mismatch isn't only a GC issue: solvent mismatch effects on peak shape for LC analyses.
- Agilent Technologies. (2016, April 5). Split Peaks - GC Troubleshooting Series [Video]. YouTube.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. acdlabs.com [acdlabs.com]
- 3. GC Troubleshooting—Split Peaks [discover.restek.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. GC Technical Tip [discover.phenomenex.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromexscientific.co.uk [chromexscientific.co.uk]
- 9. Inlet Liner Geometry and the Impact on GC Sample Analysis of a PAH Mix [kinesis-australia.com.au]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Troubleshooting GC Columns: Common Issues & Solutions [phenomenex.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. youtube.com [youtube.com]
- 16. chromatographytoday.com [chromatographytoday.com]
Technical Support Center: Addressing Peak Tailing for Alkanes in Gas Chromatography
Welcome to the technical support center for troubleshooting gas chromatography (GC) issues. As a Senior Application Scientist, my goal is to provide you with clear, actionable guidance rooted in scientific principles to help you resolve common challenges in your laboratory. This guide focuses specifically on diagnosing and resolving peak tailing for alkanes, a common issue that can compromise data quality.
Peak tailing is a chromatographic phenomenon where a peak's asymmetry is skewed, with the latter half being broader than the front half.[1] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[2] While alkanes are non-polar and generally less prone to the chemical interactions that often cause tailing, this issue can still arise from various physical and chemical factors within the GC system.[1][3] Significant tailing, often indicated by a tailing or asymmetry factor greater than 1.5, can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks, which is critical for accurate quantification.[3][4]
Troubleshooting Guide
This section provides direct answers and step-by-step solutions to specific problems you may be encountering. The key to effective troubleshooting is first observing the nature of the peak tailing in your chromatogram.
Q1: All the peaks in my chromatogram are tailing, including the solvent peak. What is the most likely cause?
When all peaks in a chromatogram exhibit tailing, it strongly suggests a physical problem within the GC system's flow path that affects all compounds indiscriminately.[1][5][6] This is often the most common cause of peak tailing and is typically related to improper system setup.[5]
Causality: A physical disruption in the carrier gas flow path creates turbulence or unswept (dead) volumes.[3][5] A portion of the analyte molecules gets temporarily trapped in these areas, taking longer to reach the detector than the main analyte band, which results in a skewed, tailing peak.[5]
Troubleshooting Steps:
-
Verify Column Installation: This is the most frequent culprit.
-
Incorrect Installation Depth: The column may be positioned too high or too low within the inlet.[4][5] This creates dead volume where the sample can linger before entering the column.[7][8] Carefully reinstall the column according to the instrument manufacturer's specifications, typically ensuring the column extends 4-6 mm past the ferrule on the inlet side.[8]
-
Poor Column Cut: A ragged, uneven, or non-perpendicular cut at the column inlet can severely disrupt the gas flow, causing turbulence.[3][4][5] This can sometimes result in a distinctive "chair-shaped" peak.[5] You should always inspect the cut with a magnifying lens to ensure it is clean and at a 90° angle.[2][4]
-
-
Check for System Leaks: Leaks at the inlet or detector fittings can disrupt the pressure and flow uniformity of the carrier gas, leading to peak distortion.[3] Perform an electronic leak check, especially around the septum nut and column fittings.
-
Inspect the Inlet Liner: While liner activity often causes specific peak tailing, physical obstructions from septum particles or sample matrix buildup can affect all peaks.[9] Replace the inlet liner and septum as part of routine inlet maintenance.[3][10]
Q2: Only my higher-boiling (later-eluting) alkane peaks are tailing. What should I investigate?
When tailing selectively affects certain peaks, especially those that elute later, the cause is more likely chemical rather than physical.[3][6] This points to unwanted interactions between your analytes and active or contaminated sites within the system.
Causality: Active sites, often exposed silanol groups (-Si-OH) on glass surfaces or metallic impurities, can interact with analytes through secondary retention mechanisms.[2][11][12] Contamination from non-volatile sample residue can also create an active surface that retains analytes, leading to tailing.[3][13]
Troubleshooting Steps:
-
Perform Inlet Maintenance: The inlet is the hottest part of the system and where contamination is most likely to accumulate.
-
Replace the Inlet Liner: The liner is a consumable part. Over time, its deactivated surface can degrade or become coated with sample matrix, exposing active sites.[3][11][14] Replace it with a new, high-quality deactivated liner.[4][11]
-
Replace the Septum: A cored or aging septum can shed particles into the liner, creating active sites and potential blockages.[9]
-
-
Trim the Column: The first few centimeters of the analytical column are prone to contamination from non-volatile residues in the sample.[15] This contamination creates active sites that can cause peak tailing.[4]
-
Evaluate Column Health: If the above steps do not resolve the issue, the column itself may be aging. Over many thermal cycles, the stationary phase can degrade, exposing the active surface of the fused silica tubing.[3] If the column is old or has been subjected to aggressive conditions, it may need to be replaced.[10]
Q3: My peak tailing has been getting progressively worse over time. What's happening?
Gradual deterioration of peak shape is a classic sign of accumulating contamination or the slow degradation of consumable components.[3]
Causality: With each injection, a small amount of non-volatile material from your sample matrix can deposit in the inlet and at the head of the column.[15] This buildup gradually creates more active sites, leading to worsening peak tailing and a general loss of sensitivity.[16] Similarly, the deactivation on the inlet liner surface degrades over time and with exposure to samples.[14]
Troubleshooting Steps:
-
Implement a Routine Maintenance Schedule: The most effective solution is prevention. Regularly replace your inlet liner and septum. The frequency depends on the cleanliness of your samples, but a good starting point is after every 100-200 injections.
-
Trim the Column Inlet: As mentioned in Q2, trimming the front of the column is a powerful way to remove accumulated contaminants.[15] This should be a regular part of your maintenance routine, especially when analyzing "dirty" samples.
-
Consider Sample Preparation: If your samples contain a high amount of non-volatile residue (e.g., sugars, salts, heavy oils), consider adding a sample cleanup step like Solid Phase Extraction (SPE) or filtration to extend the life of your column and consumables.[10]
-
Use a Guard Column: A guard column is a short piece of deactivated fused silica tubing installed between the inlet and the analytical column.[10][17] It acts as a disposable trap for non-volatile contaminants, protecting the more expensive analytical column.[10]
Q4: Can my injection technique or method parameters cause peak tailing for alkanes?
Yes, certain method parameters can lead to poor peak shape, which can manifest as tailing.
Causality:
-
Column Overload: Injecting too much sample mass onto the column can saturate the stationary phase.[18] When the stationary phase is saturated, the excess analyte molecules travel faster, leading to a fronting peak, but severe overload can appear as a broad, tailing peak.[3]
-
Solvent Mismatch / Poor Focusing (Splitless Injection): In splitless injection, the initial oven temperature must be set correctly relative to the solvent's boiling point to ensure analytes are focused into a tight band at the column head.[4] If the initial temperature is too high, poor focusing occurs, leading to broad or tailing peaks for early eluting compounds.[10][19]
Troubleshooting Steps:
-
Address Potential Overload:
-
Optimize Splitless Injection Parameters:
-
Ensure your initial oven temperature is at least 10-20°C below the boiling point of your sample solvent for proper solvent focusing.[10][19]
-
Check your splitless purge activation time. If the purge valve opens too late, residual solvent vapor in the inlet can slowly bleed onto the column, causing severe solvent peak tailing that can affect early eluting analytes.[15]
-
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing the root cause of peak tailing for alkanes.
Experimental Protocol: Column Trimming and Installation
This protocol describes the essential steps for correctly trimming the column inlet to remove contamination and reinstalling it to ensure an optimal flow path.
Objective: To remove active, contaminated sections from the front of the GC column and ensure proper installation to prevent peak tailing caused by physical flow path disruptions.
Materials:
-
Ceramic scoring wafer or capillary column cutter
-
Magnifying glass (10-20x recommended)
-
New column nut and ferrule (appropriate for your instrument)
-
Wipes (lint-free) and a compatible solvent (e.g., methanol, isopropanol)
Procedure:
-
System Cooldown: Ensure the GC oven, inlet, and detector are at a safe, cool temperature (e.g., 40°C). Turn off the carrier gas flow at the instrument.
-
Column Removal: Carefully loosen the column nut at the inlet and gently pull the column out.
-
Trimming the Column:
-
Holding the column securely, use the smooth edge of a ceramic scoring wafer to make a light, single score on the polyimide coating.[7] Do not apply excessive pressure.
-
Gently flex the column at the score line to create a clean break. The column should snap easily.
-
Crucial Step: Use a magnifying glass to inspect the cut.[4][5] The surface should be flat, smooth, and perfectly perpendicular (90°) to the column wall, with no jagged edges, shards, or fractures.[3][5] If the cut is not perfect, repeat the process a few centimeters further down the column.
-
-
Ferrule Installation:
-
Wipe the outside of the column end with a lint-free wipe lightly dampened with solvent to remove any fingerprints or debris.
-
Slide the new column nut and then the new ferrule onto the column. Ensure the ferrule is oriented correctly as per the manufacturer's instructions.
-
-
Column Reinstallation (Inlet):
-
Carefully insert the column into the inlet until it bottoms out. Then, pull it back by the distance specified in your instrument's manual. This sets the correct installation depth.[4]
-
While holding the column at this exact height, finger-tighten the column nut. Then, use a wrench to tighten it an additional quarter- to half-turn. Do not overtighten , as this can crush the column or damage the fitting.
-
-
System Restoration and Verification:
-
Restore the carrier gas flow and perform an electronic leak check around the fitting.
-
Once the system is leak-free, you can proceed with your analysis. Inject a standard to confirm that peak shape has been restored.
-
Summary of Troubleshooting Steps
| Symptom | Probable Cause Category | Recommended Action |
| All peaks tail , including the solvent peak. | Physical Flow Path Disruption | 1. Re-cut column ends and reinstall at the correct height in the inlet.[1][4] 2. Perform an electronic leak check and tighten fittings as needed.[1] |
| Later-eluting (higher boiling) peaks tail. | Chemical / Activity Issue | 1. Replace the inlet liner and septum with new, deactivated ones.[1] 2. Trim 10-20 cm from the front of the column to remove contamination.[1][15] |
| Peak tailing worsens over time with more injections. | Contamination Buildup | 1. Implement a routine maintenance schedule for liner/septum replacement. 2. Consider adding sample cleanup steps or using a guard column.[10] |
| Early-eluting peaks tail (especially in splitless mode). | Method Parameters / Focusing Issue | 1. Decrease the initial oven temperature to 10-20°C below the solvent boiling point.[10][19] 2. Check and optimize the splitless purge activation time.[15] |
| Variable peak tailing, often with broad peaks. | Column Overload | 1. Dilute the sample or decrease the injection volume.[3][7] |
Frequently Asked Questions (FAQs)
Q: What is a good peak asymmetry or tailing factor? A: Ideally, peaks should be perfectly symmetrical with a tailing factor of 1.0.[18] In practice, a value between 0.9 and 1.2 is generally considered excellent. A tailing factor greater than 1.5 usually indicates a significant problem that requires troubleshooting to ensure accurate quantification.[3][4]
Q: Can a dirty or active FID jet cause peak tailing? A: While less common than inlet or column issues, it is possible for the FID jet to become active or partially blocked, which could contribute to peak tailing, especially for very active compounds.[20] However, troubleshooting should always begin with the inlet and column, as these are the most probable sources of the problem.[17]
Q: What is the difference between peak tailing and peak fronting? A: Peak tailing is when the back half of the peak is broader than the front half. Peak fronting is the opposite, where the front half of the peak is broader, creating a leading edge. Fronting is most commonly caused by column overload or a mismatch between the sample solvent and the stationary phase polarity.[4]
Q: Why is a proper column cut so important? A: A poor column cut with jagged edges or an angled face creates turbulence in the carrier gas flow path as it enters the column.[5] This turbulence disrupts the uniform band of analyte molecules, causing some to enter the column later than others, which directly results in a tailing peak shape.[5]
References
- Benchchem. (n.d.). Troubleshooting peak tailing in the gas chromatography of alkanes.
- LCGC. (2013, June 1). Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing for Alkanes in Gas Chromatography.
- Benchchem. (n.d.). Technical Support Center: Overcoming Peak Tailing in Gas Chromatography of Alkenes.
- Element Lab Solutions. (n.d.). Troubleshooting GC peak shapes.
- Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
- Waclaski, L. (2016, July 26). Selecting a GC Inlet Liner. American Laboratory.
- LCGC. (2020, March 10). The LCGC Blog: GC Diagnostic Skills I | Peak Tailing.
- Dickie, A. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results. Separation Science.
- Mandel Scientific. (2016, November 16). Is the practice of GC inlet liner cleaning and deactivation worth the effort?
- LabRulez GCMS. (n.d.). Peak Tailing in GC Trace Analysis.
- Phenomenex. (n.d.). GC Tech Tip: Peak Shape Problems - Tailing Peaks.
- Element Lab Solutions. (n.d.). GC Diagnostic Skills II | Reduced Peak Size.
- GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics.
- Restek. (2019, December 17). GC Inlet Liner Selection, Part III: Inertness.
- Restek. (n.d.). How to Condition a New Capillary GC Column.
- LabRulez GCMS. (n.d.). The Use of Different PTV Inlet Liner Types for Trapping Alkanes, Aromatics and Oxygenated Compounds During Thermal Desorption.
- Zhao, L., Broske, A. D., Mao, D., & Vickers, A. (2011, March 9). Evaluation of the Ultra Inert Liner Deactivation for Active Compounds Analysis by GC. Agilent Technologies, Inc.
- ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
- Agilent Technologies. (2016, April 5). Tailing Peaks - Part 2 - GC Troubleshooting Series. YouTube.
- LCGC International. (2016, June 14). GC Column Conditioning.
- Phenomenex. (n.d.). Gas Chromatography (GC) Column Conditioning, Testing and Checks.
- Chromatography Online. (n.d.). Gas Chromatography Problem Solving and Troubleshooting.
- ALWSCI. (2025, July 17). Common Causes Of Peak Tailing in Chromatography.
- ResearchGate. (2015, May 27). GC Column conditioning and Method Development - Does anyone know the steps in conditioning a new column before first use?
- Restek Resource Hub. (2018, January 13). GC Troubleshooting—Tailing Peaks.
- LCGC. (2020, May 12). The LCGC Blog: Troubleshooting Gas Chromatography Part II – Reduced Peak Size (Loss of Sensitivity).
- Agilent Technologies. (2016, April 5). Tailing Peaks - Part 1 - GC Troubleshooting Series. YouTube.
- Agilent Technologies. (n.d.). Conditioning Capillary and Packed Columns for a 6890 Gas Chromatograph.
- Chromatography Forum. (2016, March 4). GC-FID active sites Jet?
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. GC Troubleshooting—Tailing Peaks [discover.restek.com]
- 7. GC Tech Tip: Peak Shape Problems - Tailing Peaks | Phenomenex [phenomenex.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. agilent.com [agilent.com]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. GC Inlet Liner Selection, Part III: Inertness [discover.restek.com]
- 13. academic.oup.com [academic.oup.com]
- 14. agilent.com [agilent.com]
- 15. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 16. chromatographyonline.com [chromatographyonline.com]
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- 19. youtube.com [youtube.com]
- 20. GC-FID active sites Jet? - Chromatography Forum [chromforum.org]
Technical Support Center: Matrix Effects in the MS Analysis of 4-Ethyl-2,6-dimethyloctane
Welcome to the technical support center for troubleshooting matrix effects in the mass spectrometry (MS) analysis of 4-Ethyl-2,6-dimethyloctane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into identifying, understanding, and mitigating matrix effects that can compromise the accuracy and reliability of your analytical data.
Introduction to Matrix Effects
In mass spectrometry, the "matrix" refers to all components in a sample other than the analyte of interest.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2][3][4] This phenomenon can significantly impact the accuracy, precision, and sensitivity of quantitative analyses.[5][6]
For a non-polar, branched-chain hydrocarbon like this compound, matrix effects can be particularly challenging due to its inherent volatility and lack of easily ionizable functional groups. This guide will walk you through the common issues and their solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of matrix effects in the analysis of this compound?
Matrix effects arise from various interactions within the ion source of the mass spectrometer.[3] For a non-polar compound like this compound, the primary causes include:
-
Competition for Ionization: In techniques like Atmospheric Pressure Chemical Ionization (APCI), which is suitable for non-polar compounds, co-eluting matrix components can compete with the analyte for the charge generated by the corona discharge.[7][8] This is a common cause of ion suppression.
-
Alteration of the Ionization Environment: Co-eluting compounds can change the physical and chemical properties of the plasma in the ion source, affecting the efficiency of analyte ionization.
-
Gas Chromatography (GC) Inlet Effects: In GC-MS, matrix components can coat the injector liner, creating "active sites" that can either trap the analyte (leading to signal loss) or, paradoxically, shield it from thermal degradation, leading to a "matrix-induced enhancement" of the signal.[9][10][11]
Q2: How can I identify if my analysis of this compound is affected by matrix effects?
Several methods can be used to detect and quantify matrix effects:
-
Post-Extraction Spike Method: This is a quantitative method where the response of the analyte in a neat solvent is compared to the response of the analyte spiked into a blank matrix extract (a sample that does not contain the analyte).[5][12] A significant difference in signal intensity indicates the presence of matrix effects.
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of the analyte solution into the mass spectrometer while injecting a blank matrix extract onto the chromatographic system.[5][12] Dips or peaks in the analyte's baseline signal as the matrix components elute indicate regions of ion suppression or enhancement.
-
Matrix-Matched Calibration Curves: Comparing the slope of a calibration curve prepared in a pure solvent to one prepared in a blank matrix extract can reveal the extent of the matrix effect.[2] A deviation of more than ±10% is often considered significant.[2]
Below is a workflow to help you decide which method to use:
Caption: Decision workflow for identifying matrix effects.
Troubleshooting Guides
Issue 1: I'm observing significant ion suppression for this compound.
Ion suppression is a common manifestation of matrix effects.[13] Here’s a step-by-step guide to troubleshoot and mitigate this issue:
Step 1: Optimize Sample Preparation
The most effective way to combat matrix effects is to remove the interfering components before they reach the MS source.[1][4]
-
Liquid-Liquid Extraction (LLE): For a non-polar analyte like this compound, LLE with a non-polar solvent (e.g., hexane, heptane) can be highly effective at isolating it from polar matrix components.[14]
-
Solid-Phase Extraction (SPE): Utilize a non-polar sorbent (e.g., C18) to retain the analyte while allowing polar interferences to be washed away. A systematic comparison of different sample preparation techniques has shown that SPE can produce cleaner extracts than protein precipitation.[15][16]
-
Sample Dilution: A simple yet often effective strategy is to dilute the sample.[5] This reduces the concentration of both the analyte and the interfering matrix components.
| Sample Preparation Technique | Principle | Suitability for this compound | Potential for Matrix Effect Reduction |
| Protein Precipitation (PPT) | Removal of proteins by precipitation with an organic solvent. | Low | Often results in significant matrix effects due to co-extraction of other components.[15] |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquids. | High | Excellent for separating non-polar analytes from polar matrices.[14] |
| Solid-Phase Extraction (SPE) | Separation based on affinity for a solid sorbent. | High | Can provide very clean extracts if the appropriate sorbent and wash/elution solvents are used.[15] |
Step 2: Optimize Chromatographic Separation
If sample preparation is not sufficient, improving the chromatographic separation to resolve the analyte from co-eluting interferences is crucial.
-
Extend the Gradient: A longer, shallower gradient can improve the separation between the analyte and interfering compounds.[2]
-
Change the Column Chemistry: If using reversed-phase chromatography, switching to a column with a different stationary phase (e.g., C30 instead of C18) or a different particle size can alter selectivity and improve resolution.
-
Employ Two-Dimensional Chromatography (2D-LC/GC): For very complex matrices, a 2D separation can provide a significant increase in peak capacity and resolution.
Step 3: Adjust Mass Spectrometry Conditions
-
Switch Ionization Source: While Electrospray Ionization (ESI) is more common, it is also more prone to ion suppression than Atmospheric Pressure Chemical Ionization (APCI).[13][17] For a non-polar compound like this compound, APCI is generally a more suitable ionization technique.[7][8][18]
-
Optimize Source Parameters: Fine-tuning parameters such as gas flow rates, temperatures, and voltages can help to minimize the impact of matrix components on the ionization process.
The following diagram illustrates the troubleshooting workflow for ion suppression:
Caption: Troubleshooting workflow for ion suppression.
Issue 2: How do I compensate for matrix effects if they cannot be eliminated?
When matrix effects cannot be completely eliminated, compensation strategies are necessary for accurate quantification.
The Gold Standard: Stable Isotope-Labeled Internal Standards (SIL-IS)
The most reliable method to compensate for matrix effects is the use of a stable isotope-labeled internal standard.[4][5][19] A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavier isotope (e.g., Deuterium, Carbon-13).[20][21]
-
Principle of Operation: A SIL-IS is chemically identical to the analyte and will therefore have the same chromatographic retention time and experience the same degree of ion suppression or enhancement.[12][22] By measuring the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects is normalized.
-
Implementation: The SIL-IS is added to the sample at a known concentration before any sample preparation steps. This allows it to account for both matrix effects and variability in sample recovery.[20]
Limitations of SIL-IS:
While highly effective, there are some limitations to consider:
-
Chromatographic Shift: The isotopic labeling can sometimes cause a slight shift in retention time, which may lead to differential matrix effects if the analyte and SIL-IS do not co-elute perfectly.[3][22]
-
Cost and Availability: SIL-IS can be expensive and may not be commercially available for all analytes.[2]
-
Isotopic Purity: The purity of the SIL-IS is critical, as any unlabeled analyte present as an impurity can affect the accuracy of the results.[22]
Alternative Compensation Strategy: Standard Addition
When a SIL-IS is not available, the standard addition method can be a viable alternative.[5][19]
-
Procedure: The sample is divided into several aliquots, and increasing known amounts of the analyte standard are added to each aliquot except for one. All aliquots are then analyzed, and the analyte concentration in the original sample is determined by extrapolating the linear regression of the signal versus the added concentration to the x-intercept.
-
Advantage: This method inherently corrects for matrix effects as the calibration is performed in the sample matrix itself.
-
Disadvantage: It is more labor-intensive and requires a larger sample volume compared to using an internal standard.
Concluding Remarks
Matrix effects are an inherent challenge in the MS analysis of compounds like this compound, especially in complex biological or environmental samples. A systematic approach to method development that includes the evaluation and mitigation of matrix effects is essential for generating reliable and accurate data. By optimizing sample preparation and chromatography, and by using appropriate internal standards or calibration strategies, the impact of matrix effects can be successfully managed.
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- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.).
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- Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. (2024, November 21). Welch Materials, Inc.
- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (n.d.). PubMed Central (PMC).
- A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. (2004). PubMed.
- Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.). LCGC International.
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- Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. (2020, July 3). PubMed.
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- Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (n.d.). PubMed Central (PMC).
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- Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. (2025, August 6).
- Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. (2023, March 15).
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- Atmospheric pressure chemical ionization studies of non-polar isomeric hydrocarbons using ion mobility spectrometry and mass spectrometry with different ionization techniques. (n.d.). Journal of the American Society for Mass Spectrometry.
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- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.).
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- Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. (2025, August 10).
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- isotope-labeled internal standards: Topics by Science.gov. (n.d.).
- A Systematic Approach to Overcome the Matrix Effect during LC-ESI-MS/ MS Analysis by different Sample Extraction Techniques. (2011, July 23). Walsh Medical Media.
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- "Stable Labeled Isotopes as Internal Standards: A Critical Review". (2025, August 6). ResearchGate.
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- Implications of Matrix Effects in Quantitative HPLC/ESI-ToF-MS Analyses of Atmospheric Organic Aerosols. (2020, September 21). MDPI.
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Navigating the Labyrinth of C12 Alkane Isomers: A Technical Guide for High-Resolution Separation on DB-5ms Columns
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the intricate challenge of resolving C12 alkane isomers using a DB-5ms gas chromatography (GC) column. Here, we delve into the nuances of optimizing your analytical method, troubleshooting common issues, and understanding the fundamental principles that govern the separation of these closely related compounds.
Frequently Asked Questions (FAQs)
Q1: Why is it so challenging to separate C12 alkane isomers on a DB-5ms column?
The primary difficulty lies in the subtle structural differences and, consequently, the very similar physicochemical properties of C12 alkane isomers. A DB-5ms column, which has a stationary phase of 5% phenyl and 95% dimethylpolysiloxane, is a non-polar column.[1][2] Separation on such columns is predominantly based on the boiling points of the analytes.[3] Since branched alkanes often have lower boiling points than their linear counterparts and different isomers can have very close boiling points, achieving baseline separation can be a significant hurdle. Co-elution, where multiple isomers exit the column simultaneously, is a common problem, leading to broad or shouldered peaks in the chromatogram.[1][4][5]
Q2: I'm seeing significant peak co-elution and poor resolution. What are the first parameters I should investigate?
When faced with poor resolution of C12 alkane isomers, the initial focus should be on optimizing the chromatographic conditions. The most impactful parameters to adjust are the oven temperature program and the carrier gas flow rate .[1][6] These two factors directly influence the interaction of the analytes with the stationary phase and their movement through the column, thereby affecting selectivity and efficiency.
Q3: How does the oven temperature program affect the separation of C12 alkane isomers?
The oven temperature program is a critical tool for improving the separation of complex mixtures like C12 alkane isomers.[6] A slower temperature ramp rate allows more time for the isomers to interact with the stationary phase, leading to better separation of closely eluting peaks.[6] Conversely, a faster ramp can decrease analysis time but may sacrifice resolution.[7] For C12 isomers, starting with a low initial oven temperature and employing a slow ramp rate is generally recommended to enhance separation.[8] Temperature programming helps to sharpen peaks for later-eluting compounds, which would otherwise broaden significantly under isothermal conditions.[8]
Q4: What is the optimal carrier gas flow rate for this type of analysis?
The carrier gas flow rate has a significant impact on column efficiency and, therefore, on resolution.[9][10] Each column has an optimal flow rate at which it performs most efficiently.[11] For a typical 0.25 mm internal diameter (ID) column, a starting flow rate of 1-2 mL/min for helium or hydrogen is a good starting point.[1][6] It is crucial to operate the column at or near the optimal linear velocity of the chosen carrier gas to minimize peak broadening and maximize resolution.[1]
Troubleshooting Guide: A Systematic Approach to Improving Resolution
Issue: Persistent Co-elution of C12 Alkane Isomers
If you are still experiencing co-elution after initial adjustments to the temperature program and flow rate, a more systematic approach is required. This involves a deeper dive into method optimization and consideration of other contributing factors.
Step 1: Foundational Method Optimization
The first line of defense against co-elution is a well-optimized GC method. This protocol outlines the steps to systematically refine your oven temperature program and carrier gas flow rate.
Experimental Protocol: Optimizing GC Parameters
-
Initial Assessment:
-
Inject a C12 alkane isomer standard using your current method and record the chromatogram.
-
Identify the critical pairs of isomers that are co-eluting or poorly resolved.
-
-
Oven Temperature Program Optimization:
-
Lower the Initial Temperature: Start with an initial oven temperature that is 10-20°C below the boiling point of the most volatile C12 isomer. A common starting point is around 40°C.[6]
-
Slow the Ramp Rate: Decrease the temperature ramp rate in increments. For example, if your current rate is 10°C/min, try 5°C/min, then 3°C/min.[6] Observe the effect on the resolution of your critical pairs.
-
Introduce Hold Times: Consider adding a short isothermal hold at the beginning of the run to improve the focusing of the analytes on the column head.
-
-
Carrier Gas Flow Rate Optimization (Van Deemter Plot Approach):
-
Set the oven to a constant temperature (e.g., 100°C).
-
Inject the C12 isomer standard at various carrier gas flow rates (e.g., 0.5, 0.8, 1.0, 1.2, 1.5, 2.0 mL/min).
-
For a selected, well-resolved peak, calculate the column efficiency (N) at each flow rate.
-
Plot efficiency (N) versus the linear velocity of the carrier gas. The optimal flow rate will correspond to the highest point on this curve (the minimum of the Van Deemter plot).
-
Data Presentation: Impact of GC Parameters on Resolution
| Parameter | Setting 1 | Setting 2 | Setting 3 | Expected Outcome |
| Oven Ramp Rate | 10°C/min | 5°C/min | 3°C/min | Slower ramp rates generally lead to increased resolution but longer analysis times. |
| Carrier Gas Flow Rate | Sub-optimal (e.g., 0.5 mL/min) | Optimal (e.g., 1.2 mL/min) | Supra-optimal (e.g., 2.5 mL/min) | Operating at the optimal flow rate maximizes column efficiency and resolution. |
Step 2: Advanced Troubleshooting and Column Considerations
If method optimization alone does not yield the desired separation, it may be necessary to consider the GC column itself and other advanced techniques.
Q5: Could my column be the problem? When should I consider a different column?
While the DB-5ms is a versatile column, for extremely challenging isomer separations, a different stationary phase might be necessary.[12] Consider a column with a different selectivity, such as one with a higher phenyl content or a different polymer backbone. However, before changing the column, ensure your current column is not degraded. Signs of a degraded column include peak tailing, loss of resolution, and shifting retention times.
Q6: Are there any other techniques I can employ to improve separation?
For highly complex mixtures where co-elution is unavoidable with a single column, comprehensive two-dimensional gas chromatography (GCxGC) can be a powerful solution. This technique uses two columns with different stationary phases to provide a much higher degree of separation.
Logical Workflow for Troubleshooting C12 Alkane Isomer Co-elution
Caption: A systematic workflow for troubleshooting poor resolution of C12 alkane isomers.
Key Takeaways and Final Recommendations
-
Start with the Basics: Thoroughly optimize your oven temperature program and carrier gas flow rate before considering more drastic measures.
-
Be Systematic: Change one parameter at a time and observe its effect on the chromatogram.
-
Know Your Column: Understand the characteristics of your DB-5ms column and recognize the signs of degradation.
-
Consider Advanced Techniques: For the most challenging separations, GCxGC may be the most effective solution.
By following this structured approach, you can systematically troubleshoot and improve the resolution of C12 alkane isomers on your DB-5ms column, leading to more accurate and reliable analytical results.
References
- Angew Chem Int Ed Engl. 2022 Dec 12;61(50):e202214060. doi: 10.1002/anie.202214060. Epub 2022 Nov 15.
- OSTI.GOV.
- Scribd. Gas Chromatography (GC)
- BenchChem. Technical Support Center: Optimization of GC-MS Parameters for C12 Alkane Analysis.
- ResearchGate.
- LCGC International. Go With the Flow: Thinking About Carrier Gas Flow in GC.
- ResearchGate. Temperature‐Programmed Separation of Hexane Isomers by a Porous Calcium Chloranilate Metal‐Organic Framework | Request PDF.
- LCGC International. Temperature Programmed GC: Why Are All Those Peaks So Sharp?
- LCGC International.
- Journal of the Mineral Research and Exploration.
- Chemistry Stack Exchange. Separating alkane/alkene isomers on the GC but the isomers have the same retention time.
- Impact of GC Parameters on The Separ
- PMC.
- LCGC International. Capillary Gas Chromatography (GC): Getting the Best Separation Without Turning (Too Many) Wrenches.
- Atmospheric Measurement Techniques. Mapping and quantifying isomer sets of hydrocarbons ( ≥ C12) in diesel exhaust, lubricating oil and diesel fuel samples using GC × GC-ToF-MS.
- BenchChem. Technical Support Center: Overcoming Co-elution in GC Analysis of Alkane Isomers.
- BenchChem. Technical Support Center: Resolving Isomer Co-elution in GC-MS Analysis.
- Atmospheric Measurement Techniques. Mapping and quantifying isomer sets of hydrocarbons (≥C12) in diesel fuel, lubricating oil and diesel exhaust samples using GC.
- Postnova. Agilent J&W GC Column Selection Guide.
- BenchChem.
- BenchChem.
- Interchim. Solid Phase Extraction - Principe of SPE.
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Minimizing fragmentation of 4-Ethyl-2,6-dimethyloctane in mass spectrometry
Technical Support Center: Mass Spectrometry Analysis
Introduction: The Challenge of Analyzing Branched Alkanes
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering challenges with the mass spectrometric analysis of saturated branched alkanes, specifically 4-Ethyl-2,6-dimethyloctane (C₁₂H₂₆, MW: 170.33 g/mol )[1][2]. Due to their chemical nature, these molecules are highly susceptible to fragmentation under standard ionization conditions, often resulting in a weak or entirely absent molecular ion (M⁺) peak. This extensive fragmentation complicates structural elucidation and molecular weight confirmation.
This document provides a structured troubleshooting guide in a question-and-answer format, explaining the causal factors behind fragmentation and offering detailed protocols to enhance the molecular ion abundance, ensuring data integrity and analytical success.
Troubleshooting Guide & Optimization Protocols
Q1: Why is the molecular ion peak for this compound weak or absent in my EI-MS spectrum?
Answer: This is a common and expected outcome for branched alkanes under standard Electron Ionization (EI) conditions. The underlying reasons are twofold: the ionization mechanism and the molecule's structure.
-
High-Energy Ionization: Standard EI utilizes a 70 electron volt (eV) electron beam to ionize molecules[3]. This is significantly more energy than is required to simply eject an electron from the molecule (typically 8-12 eV for small organic molecules)[4]. The excess energy is transferred to the newly formed molecular ion, placing it in a highly excited vibrational state, which leads to rapid bond cleavage and fragmentation[5][6].
-
Structural Instability: The structure of this compound features multiple branch points at carbons 2, 4, and 6. In alkane radical cations, fragmentation preferentially occurs at these points of branching because it leads to the formation of more stable secondary or tertiary carbocations[7][8][9]. For this molecule, the C-C bonds adjacent to the substituted carbons are the weakest links, readily breaking to yield stable fragment ions, which dominate the mass spectrum at the expense of the molecular ion.
.dot graph Fragmentation_Pathways { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Main Molecule Node M [label="this compound\n(M+•, m/z 170)", pos="0,0!", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
// Fragmentation Nodes F1 [label="Loss of C4H9• (57)\nm/z 113", pos="-3,-2!", fillcolor="#EA4335"]; F2 [label="Loss of C5H11• (71)\nm/z 99", pos="0,-2.5!", fillcolor="#EA4335"]; F3 [label="Loss of C2H5• (29)\nm/z 141", pos="3,-2!", fillcolor="#EA4335"];
// Fragment Nodes (smaller ions) F4 [label="C5H11+ (m/z 71)", pos="-3, 2!", fillcolor="#4285F4"]; F5 [label="C4H9+ (m/z 57)", pos="0, 2.5!", fillcolor="#4285F4"]; F6 [label="C3H7+ (m/z 43)", pos="3, 2!", fillcolor="#4285F4"];
// Edges from Molecule to Fragments M -> F1 [label="Cleavage at C4-C5"]; M -> F2 [label="Cleavage at C6-C7"]; M -> F3 [label="Cleavage at C4-C(ethyl)"]; M -> F4 [label="Cleavage at C3-C4"]; M -> F5 [label="Cleavage at C2-C3"]; M -> F6 [label="Cleavage at C5-C6"]; } .dot Caption: Predicted fragmentation of this compound in EI-MS.
Q2: How can I optimize my Electron Ionization (EI) source to enhance the molecular ion?
Answer: While EI is inherently a "hard" ionization technique, you can modify key source parameters to reduce fragmentation. The primary strategy is to lower the energy of the ionizing electrons.
-
Instrument Tuning: Ensure the mass spectrometer is tuned and calibrated according to standard manufacturer protocols using a suitable reference compound (e.g., PFTBA).
-
Establish Baseline: Acquire a mass spectrum of this compound using the standard 70 eV electron energy. Note the intensity of the molecular ion (m/z 170) relative to the base peak.
-
Reduce Electron Energy: Access the instrument control software and lower the electron energy setting. A good starting point is 25 eV. If the molecular ion is still weak, incrementally decrease the energy to 20 eV or even 15 eV[4].
-
Re-acquire Spectrum: Inject the sample again and acquire the mass spectrum at the lower energy setting.
-
Analyze and Compare: Compare the low-energy spectrum to the 70 eV spectrum. You should observe a significant increase in the relative abundance of the molecular ion. Note that the overall signal intensity (sensitivity) will decrease, as the ionization efficiency is lower at reduced energies[10]. This is a critical trade-off.
Another parameter to consider is the ion source temperature . Overly high temperatures can induce thermal degradation before ionization, contributing to fragmentation[11]. Conversely, a temperature that is too low may lead to poor sample vaporization and reduced ion generation.
| Parameter | Standard Setting | Optimized Setting (Low Frag) | Rationale & Expected Outcome |
| Electron Energy | 70 eV | 15 - 25 eV | Reduces excess energy transferred to the molecule, decreasing fragmentation and enhancing the M⁺ peak.[4][10] |
| Ion Source Temp. | 200 - 250 °C | 150 - 200 °C | Minimizes thermal decomposition prior to ionization. The optimal temperature is compound-dependent and requires empirical testing.[11][12] |
| Repeller Voltage | Instrument Dependant | Lower settings | Increases ion residence time in the source, which can sometimes allow for de-excitation processes that reduce fragmentation of certain ions.[13] |
Q3: What are the best "soft" ionization techniques for analyzing this compound to avoid fragmentation?
Answer: When optimizing EI is insufficient, switching to a soft ionization technique is the most effective solution. These methods impart very little excess energy to the analyte, resulting in spectra with a dominant molecular ion and minimal to no fragmentation[14][15].
.dot graph Troubleshooting_Workflow { rankdir=TB; graph [bgcolor="#F1F3F4"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Start [label="Start: Weak or Absent\nMolecular Ion (m/z 170)", shape=ellipse, fillcolor="#FBBC05"]; Decision1 [label="Is EI-MS required for\nlibrary matching?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeEI [label="Optimize EI Source Parameters\n(Lower Electron Energy & Temp)", fillcolor="#34A853"]; CheckResult1 [label="Is M+ Peak Sufficient?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; SwitchIonization [label="Switch to Soft Ionization\n(CI or specialized ESI)", fillcolor="#EA4335"]; CI_Path [label="Perform Chemical Ionization (CI)\nUse Methane or Isobutane", fillcolor="#34A853"]; ESI_Path [label="Use Specialized ESI Technique\n(e.g., SAESI for nonpolar solvent)", fillcolor="#34A853"]; EndSuccess [label="End: Molecular Ion Confirmed", shape=ellipse, fillcolor="#34A853"]; EndFail [label="End: Re-evaluate Strategy", shape=ellipse, fillcolor="#EA4335"];
Start -> Decision1; Decision1 -> OptimizeEI [label="Yes"]; Decision1 -> SwitchIonization [label="No"]; OptimizeEI -> CheckResult1; CheckResult1 -> EndSuccess [label="Yes"]; CheckResult1 -> SwitchIonization [label="No"]; SwitchIonization -> CI_Path; SwitchIonization -> ESI_Path; CI_Path -> EndSuccess; ESI_Path -> EndSuccess; } .dot Caption: Troubleshooting workflow for weak molecular ion peaks.
Principle: CI is a gas-phase technique where a reagent gas (e.g., methane, isobutane, ammonia) is introduced into the ion source at a much higher concentration than the analyte[14]. The electron beam ionizes the reagent gas, which then ionizes the analyte molecules through gentle chemical reactions (e.g., proton transfer or hydride abstraction)[15][16]. This process transfers very little energy, preserving the molecular ion.
-
Instrument Setup: Switch the mass spectrometer from EI to CI mode. Introduce methane as the reagent gas, adjusting the pressure as per the manufacturer's guidelines.
-
Source Temperature: A typical CI source temperature is 150-200 °C.
-
Sample Introduction: Introduce this compound via a GC or direct insertion probe.
-
Data Acquisition: Acquire the mass spectrum. For alkanes, methane CI often produces a prominent ion at [M-H]⁺ (m/z 169) through hydride abstraction, and sometimes adduct ions like [M+C₂H₅]⁺ (m/z 199)[16].
Principle: ESI is typically used for polar compounds dissolved in polar solvents and is generally incompatible with nonpolar alkanes in nonpolar solvents[17][18]. However, modified ESI techniques can be employed.
-
Solvent-Assisted ESI (SAESI): This method involves introducing a polar, ESI-friendly "assistant" solvent at the tip of the spray needle to help ionize analytes from nonpolar solutions[18][19].
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for less polar compounds than ESI and can be an effective alternative. It uses a corona discharge to ionize solvent molecules, which then transfer charge to the analyte[20].
| Technique | Ionization Energy | Fragmentation | Primary Ion(s) for C₁₂H₂₆ | Best For |
| Electron Ionization (EI) | Hard (70 eV) | Extensive | M⁺ (weak), many fragments | Structural Elucidation, Library Matching |
| Chemical Ionization (CI) | Soft | Minimal | [M-H]⁺, [M+H]⁺, Adducts | Molecular Weight Confirmation[14][15] |
| Electrospray (ESI) | Soft | Very Minimal | [M+Na]⁺, [M+K]⁺ (if dopants used) | Polar compounds; requires special methods for alkanes[17][21] |
| APCI | Soft | Minimal | M⁺, [M+H]⁺ | Less polar compounds than ESI[20] |
Frequently Asked Questions (FAQs)
Q: Can I still use a 70 eV library to identify my compound if I acquire the spectrum at 20 eV? A: No. Commercial mass spectral libraries are built using standard 70 eV data. A spectrum acquired at 20 eV will have different relative ion abundances and cannot be directly matched against a 70 eV library. The low-energy analysis is primarily for confirming the molecular weight.
Q: My sample of this compound is dissolved in hexane. Can I analyze it directly with ESI? A: Standard ESI will not work with hexane because it is a nonpolar solvent with low conductivity[17]. You would need to use a specialized technique like Solvent-Assisted ESI (SAESI) or switch to an ionization method compatible with nonpolar samples, such as APCI or CI (if coupled with GC)[18][20].
Q: In methane CI, I see a peak at m/z 169 instead of 170. Is this correct? A: Yes, this is very likely correct. With alkanes, methane CI often proceeds via hydride abstraction (loss of H⁻), resulting in an [M-H]⁺ ion, which for your compound would appear at m/z 169[16].
Q: Will lowering the ion source temperature always improve my results? A: Not necessarily. While it can reduce thermal fragmentation, a temperature that is too low for your analyte's volatility will result in poor sensitivity and potential peak tailing in a GC-MS system[11]. The optimal temperature often requires empirical determination.
References
- Bell, S. E., et al. (2002). Atmospheric pressure chemical ionization of alkanes, alkenes, and cycloalkanes. Journal of the American Society for Mass Spectrometry.
- Li, M., et al. (2020). Chemical Ionization of Large Linear Alkanes and Small Oxidized Volatile Organic Compounds by the Reactions with Atomic Gold Cations. Analytical Chemistry.
- Gong, X., et al. (2013). Analysis of Compounds Dissolved in Nonpolar Solvents by Electrospray Ionization on Conductive Nanomaterials. Journal of the American Society for Mass Spectrometry.
- Ortiz-Tr P., et al. (2015). Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes. Rapid Communications in Mass Spectrometry.
- Yang, Z., et al. (2014). Solvent-assisted electrospray ionization for direct analysis of various compounds (complex) from low/nonpolar solvents and eluents. Analytical Chemistry.
- Semantic Scholar. (n.d.). Solvent-assisted electrospray ionization for direct analysis of various compounds (complex) from low/nonpolar solvents and eluents.
- Lee, J. Y., et al. (2015). Simultaneous Detection of Polar and Nonpolar Compounds by Ambient Mass Spectrometry with a Dual Electrospray and Atmospheric Pressure Chemical Ionization Source. Analytical Chemistry.
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Technical Support Center: Optimization of Injection Parameters for Volatile Alkanes
Welcome to the technical support center for the analysis of volatile alkanes. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing gas chromatography (GC) injection parameters for these challenging analytes. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address specific issues you may encounter during your experiments.
Introduction: The Challenge of Volatile Alkanes
Volatile alkanes, such as methane, ethane, propane, and butane, present unique challenges in gas chromatography due to their low boiling points and high vapor pressures. Improper injection techniques can lead to a host of problems, including poor peak shape, sample loss, and inaccurate quantification. This guide will provide the expertise to navigate these challenges and achieve robust and reproducible results.
Frequently Asked Questions (FAQs)
This section provides quick answers to common questions regarding the GC analysis of volatile alkanes.
Q1: What is the most suitable injection technique for volatile alkanes?
The choice between split and splitless injection is a primary consideration.[1][2][3]
-
Split Injection: This is the most common and versatile technique.[2][4] It is ideal when your sample concentration is high enough to be diluted on the instrument and still meet detection limits.[2][3] The high flow rates used in split injection lead to sharp, narrow peaks.[2][3]
-
Splitless Injection: This technique is best suited for trace-level analysis where maximizing sensitivity is crucial.[1][3][5] The entire sample is transferred to the column, but the slower flow rates can lead to broader peaks for highly volatile compounds.[2][3]
Q2: How can I prevent the loss of volatile analytes during injection?
Loss of volatile sample components is a significant concern.[6] Techniques like cool on-column injection or using a programmed-temperature vaporizer (PTV) inlet can virtually eliminate sample discrimination and degradation.[6] For splitless injections, a low initial oven temperature can help to "cold trap" and focus the volatile analytes at the head of the column.[5][7]
Q3: What is the optimal inlet temperature for volatile alkane analysis?
The ideal injector temperature is a balance. It needs to be hot enough to ensure rapid and complete vaporization of the sample but not so hot that it causes thermal degradation of any sample components.[8][9] A good starting point for many applications is 250 °C.[8] However, for highly volatile alkanes, a lower temperature (e.g., 150-200 °C) may be sufficient and preferable.[10]
Q4: What is cryogenic focusing and is it necessary for volatile alkanes?
Cryogenic focusing, or cold trapping, involves cooling a portion of the GC column (often the inlet) to very low temperatures using liquid nitrogen or other cryogens.[11][12] This technique is highly effective for trapping and concentrating very volatile compounds, leading to sharper peaks and improved sensitivity.[11][12][13] For the analysis of extremely volatile alkanes like methane and ethane, cryogenic focusing can be essential for achieving good peak shape and resolution.[11][13]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments, providing potential causes and step-by-step solutions.
Problem 1: Poor Peak Shape (Fronting, Tailing, or Split Peaks)
Potential Causes & Solutions
-
Peak Tailing: This is often caused by activity in the inlet or column.[14]
-
Peak Fronting: This typically indicates column overload.[15]
-
Split Peaks: This can be a result of improper injection technique or issues with analyte focusing.[7]
-
Solution:
-
Optimize Initial Oven Temperature: In splitless injection, ensure the initial oven temperature is at least 20°C below the boiling point of the solvent to facilitate proper solvent focusing.[7]
-
Check Column Installation: An improperly cut or installed column can cause peak splitting.[7] Ensure the column is cut cleanly at a 90° angle and installed at the correct depth in the inlet.[14]
-
-
Troubleshooting Workflow for Peak Shape Issues
Caption: A logical workflow for troubleshooting common peak shape problems.
Problem 2: Low Sensitivity or No Peaks
Potential Causes & Solutions
-
Leaks: A leak in the system is a common cause of sensitivity loss.[14]
-
Solution: Use an electronic leak detector to check for leaks at the inlet, detector, and column fittings.
-
-
Incorrect Split Ratio: The split ratio may be too high, sending most of the sample to the split vent.[15]
-
Solution: Decrease the split ratio or switch to splitless injection for trace analysis.[2]
-
-
Improper Injection Speed: A slow injection can lead to backflash and sample loss.
-
Inlet Temperature Too Low: The analytes may not be vaporizing efficiently.[9]
-
Solution: Increase the inlet temperature in increments (e.g., 25°C) and observe the response of your analytes.[8]
-
Problem 3: Poor Reproducibility
Potential Causes & Solutions
-
Inconsistent Injection Volume: This is a common issue with manual injections.
-
Solution: Use an autosampler for precise and repeatable injections.[15]
-
-
Septum Issues: A cored or leaking septum can lead to variable sample introduction.
-
Solution: Regularly replace the septum and avoid over-tightening the septum nut.[14]
-
-
Fluctuating Carrier Gas Flow: Inconsistent flow rates will lead to shifting retention times and variable peak areas.[16][17]
-
Solution: Ensure a stable carrier gas supply and check for any restrictions or leaks in the gas lines. Use of electronic pressure control (EPC) is highly recommended.
-
In-depth Experimental Protocols
This section provides detailed, step-by-step methodologies for optimizing key injection parameters.
Protocol 1: Optimizing Split/Splitless Injection Parameters
-
Initial Assessment:
-
If your analyte concentrations are in the ppm range or higher, start with split injection. For ppb or lower concentrations, begin with splitless injection.[5]
-
-
Split Injection Optimization:
-
Set Initial Parameters: Start with a split ratio of 50:1 and an inlet temperature of 250°C.
-
Vary Split Ratio: Inject a standard and then systematically decrease the split ratio (e.g., 20:1, 10:1). Observe the peak areas and shapes. Lower split ratios will increase sensitivity but may lead to broader peaks if the column is overloaded.
-
Adjust Split Flow: Ensure the split vent flow rate is appropriate for the desired split ratio and column flow.
-
-
Splitless Injection Optimization:
-
Set Initial Parameters: Use an inlet temperature of 250°C and a splitless hold time of 0.5 to 1.0 minutes.[4]
-
Optimize Hold Time: The splitless hold time is critical for ensuring the complete transfer of analytes to the column.[2][4] Inject a standard at different hold times (e.g., 0.5, 0.75, 1.0, 1.25 minutes) and plot the peak area versus the hold time. The optimal time is where the peak area plateaus.
-
Initial Oven Temperature: To ensure proper focusing of volatile alkanes, set the initial oven temperature at or below the boiling point of the sample solvent.[7]
-
Split vs. Splitless Injection Decision Tree
Caption: A decision tree for selecting the appropriate injection technique.
Protocol 2: Determining the Optimal Inlet Temperature
-
Select a Test Analyte: Choose the least volatile alkane in your mixture as it will require the most energy to vaporize.[8]
-
Establish a Starting Point: Begin with a conservative inlet temperature, such as 200°C.
-
Incremental Increases: Make a series of injections, increasing the inlet temperature by 25°C for each run (e.g., 200°C, 225°C, 250°C, 275°C).[8]
-
Evaluate the Results: Plot the peak area of the test analyte against the inlet temperature. The optimal temperature is typically the point at which the peak area is maximized without showing signs of analyte degradation (e.g., the appearance of extraneous peaks).[8] Be mindful that excessively high temperatures can also lead to decreased response for some compounds.[8]
Data Summary Tables
The following tables provide recommended starting parameters for the analysis of volatile alkanes. These should be considered as starting points and may require further optimization for your specific application.
Table 1: Recommended Starting GC Parameters for Volatile Alkanes
| Parameter | Recommended Setting | Rationale |
| Injection Mode | Split (for higher conc.) or Splitless (for trace) | To match sample concentration and sensitivity requirements.[1][3] |
| Inlet Temperature | 150 - 250 °C | Ensures efficient vaporization without thermal degradation.[9][10] |
| Split Ratio | 10:1 to 100:1 | Adjust based on concentration to avoid column overload.[4] |
| Splitless Hold Time | 0.5 - 1.0 min | Allows for complete transfer of analytes to the column.[2][4] |
| Carrier Gas | Helium or Hydrogen | Helium is safe and stable; Hydrogen can provide faster analysis times.[18] |
| Carrier Gas Flow Rate | 1 - 2 mL/min (for typical 0.25-0.32 mm ID columns) | Optimizes separation efficiency and analysis time.[19][20] |
| Initial Oven Temp. | ≤ Solvent Boiling Point (for splitless) | Promotes analyte focusing at the head of the column.[7] |
References
- Split vs. Splitless Injection in Gas Chromatography (GC). (2025). Phenomenex. [Link]
- GC Inlets An Introduction. (n.d.). Agilent. [Link]
- Split vs Splitless Injection. (2020). Restek Resource Hub. [Link]
- Split, Splitless, and Beyond—Getting the Most from Your Inlet. (n.d.).
- Split/Splitless Injector Gas Chromatography. (n.d.). SCION Instruments. [Link]
- Other Factors Affecting the Analysis. (n.d.). GL Sciences. [Link]
- Troubleshooting Guide. (n.d.). Phenomenex. [Link]
- Troubleshooting GC peak shapes. (n.d.). Element Lab Solutions. [Link]
- Split vs. Splitless Injection. (2020). YouTube. [Link]
- Effects of carrier gas flow rate on peak parameters from the CR sensors... (n.d.).
- Optimizing Splitless Injections: Inlet Temper
- Optimization of programmed-temperature vaporization injection preparative capillary GC for compound specific radiocarbon analysis. (n.d.).
- Cryogenic oven-trapping gas chromatography for analysis of volatile organic compounds in body fluids. (n.d.).
- Method for the analysis of volatile compounds in virgin olive oil by SPME-GC-MS or SPME-GC-FID. (n.d.). PMC - NIH. [Link]
- The LCGC Blog: Troubleshooting Gas Chromatography Part II – Reduced Peak Size (Loss of Sensitivity). (2020).
- Modifying Gas Chromatography Systems with Cryogenic Technologies. (2023).
- Automated gas chromatography with cryogenic/sorbent trap for the measurement of volatile organic compounds in the
- GC Injection Techniques for Accurate Chrom
- GC Technical Tip: Peak Shape Problems - No Peaks. (n.d.). Phenomenex. [Link]
- Optimizing Gas Chromatography Parameters for Enhanced Performance. (2023). Microbioz India. [Link]
- Characterization of Volatile Compounds in Amarillo, Ariana, Cascade, Centennial, and El Dorado Hops Using HS-SPME/GC-MS. (n.d.). MDPI. [Link]
- The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separ
- What Is Cryogenic Gas Chromatography (Cryo GC)?. (2025). YouTube. [Link]
- Inlet temperature GCMS. (2016).
- Looking with Light: Understanding Gas Chromatography, Part II: Sample Introduction and Inlets. (2022). Spectroscopy. [Link]
- Go With the Flow: Thinking About Carrier Gas Flow in Gas Chromatography. (2020).
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- 10. GC Injection Techniques for Accurate Chromatography | Phenomenex [phenomenex.com]
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- 20. The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Column Bleed in High-Temperature GC of Hydrocarbons
<_
Welcome to the technical support center for resolving column bleed issues in high-temperature gas chromatography (GC) for hydrocarbon analysis. This guide is designed for researchers, scientists, and drug development professionals who rely on the precision of GC for their work. Here, we will delve into the root causes of column bleed, provide actionable troubleshooting steps, and outline best practices to ensure the integrity and reliability of your chromatographic results.
Understanding Column Bleed: The "Why" Behind the Problem
Column bleed is the natural process of the stationary phase degrading and eluting from the GC column.[1][2][3] While a certain level of bleed is normal and unavoidable, excessive bleed can significantly compromise your analysis.[1][4] It manifests as a rising baseline, particularly during temperature-programmed runs, increased baseline noise, and can even introduce interfering peaks.[5][6] This phenomenon reduces the signal-to-noise ratio, making it difficult to detect and accurately quantify low-concentration analytes.[3][5] In GC-MS applications, bleed can contaminate the mass spectrometer, leading to spectral interference and the need for more frequent maintenance.[5][7][8]
The primary drivers of column bleed are:
-
Thermal Degradation: Operating a column at or near its maximum temperature limit for extended periods accelerates the breakdown of the stationary phase.[5][9] Every column has a maximum allowable operating temperature (MAOT), often specified for both isothermal and temperature-programmed conditions.[10] Exceeding these limits, even for short durations, can cause irreversible damage.[8][11]
-
Oxidation: The presence of oxygen in the carrier gas is a major contributor to stationary phase degradation, a process catalyzed by high temperatures.[5][8][9] This oxidative damage is a common cause of increased column bleed.[5] Leaks in the system or impurities in the carrier gas are the primary sources of oxygen.[5][9]
-
Chemical Attack: Aggressive components in the sample, such as certain derivatization reagents, strong acids, or bases, can chemically degrade the stationary phase.[3][5][12]
-
Column Age and Contamination: Over time, the stationary phase naturally deteriorates.[5] This process can be expedited by the accumulation of non-volatile residues from "dirty" samples, which can interact with and damage the stationary phase.[1]
Troubleshooting Guide: A Q&A Approach
This section addresses common questions and scenarios you might encounter when dealing with column bleed.
Q1: My baseline is rising significantly as the oven temperature increases. Is this definitely column bleed?
A rising baseline with increasing temperature is a classic indicator of column bleed.[5][6] However, it's crucial to differentiate it from other potential issues. True column bleed is characterized by a gradual, consistent rise in the baseline at elevated temperatures.[1][7]
Here's how to investigate further:
-
Low-Temperature Baseline Check: If you observe a high baseline even at low temperatures (e.g., 100°C), the issue is likely not column bleed.[7] Potential culprits include a contaminated injector, septum bleed, contaminated carrier gas, or a dirty detector.[7]
-
Discrete Peaks vs. Rising Baseline: Column bleed presents as a continuous rise in the baseline, not as distinct peaks.[7] If you see sharp, extraneous peaks, they are likely from another source, such as septum bleed or sample carryover.[13]
Q2: How can I confirm if the bleed is from my column or from another part of the system?
A systematic approach is key to isolating the source of the problem.
Experimental Protocol: System Contamination Check
-
Cool Down: Cool the GC oven, injector, and detector to ambient temperature.
-
Disconnect Column: Carefully disconnect the column from the detector inlet.
-
Cap Detector Inlet: Use a no-hole ferrule to cap the detector inlet.
-
Heat Detector: Heat the detector to its normal operating temperature.
-
Observe Baseline: Monitor the detector signal. If the high baseline or noise persists, the issue lies with the detector itself or the detector gases.
-
Reconnect and Test Injector: If the detector baseline is stable, cool the system, reconnect the column to the detector, and disconnect it from the injector. Cap the injector port.
-
Run Blank Gradient: With carrier gas flowing through the column, run your temperature program. If the baseline is now stable, the contamination is likely originating from the injector (e.g., septum, liner, or sample residue).
Q3: I've installed a new column, and the bleed is very high. What did I do wrong?
Improper installation and conditioning are common causes of high bleed in new columns.[5] A new column needs to be properly conditioned to remove any residual solvents and volatile materials from the manufacturing process and to stabilize the stationary phase.
Experimental Protocol: New GC Column Conditioning
-
Initial Purge: Install the new column in the injector but do not connect it to the detector.[2][14] Purge the column with high-purity carrier gas at room temperature for 15-30 minutes to remove any oxygen from the system.[2][7][10] This is a critical step , as heating the column in the presence of oxygen will cause permanent damage.[2][9][14]
-
Leak Check: Perform a thorough leak check of all fittings and connections using an electronic leak detector.[1][2][14]
-
Temperature Programmed Conditioning:
-
Ramp the temperature at 5-10°C/minute to a conditioning temperature.[2][11][14] This temperature should be about 20°C above the maximum temperature of your analytical method, but at least 25°C below the column's maximum isothermal temperature limit.[7][14]
-
Hold at this temperature for 1-2 hours for standard columns. Thicker film columns may require longer conditioning times.[2][11] For pre-conditioned columns, a shorter hold time may be sufficient.[14]
-
Cool and Connect: Cool the oven down, then connect the column to the detector.
-
Final Bake-out: Repeat the temperature program to condition the entire system. Monitor the baseline until it becomes stable.[2]
Q4: My column has been in use for a while and the bleed has gradually increased. What are the likely causes and what can I do?
An increase in bleed over time often points to either oxidative damage or contamination.
Troubleshooting Logic for an Aging Column
-
Check for Leaks: Even small leaks can introduce enough oxygen to damage the column over time, especially at high temperatures.[9] Regularly check for leaks at the inlet, detector, and gas line fittings.[1][12]
-
Verify Carrier Gas Purity: Ensure you are using high-purity carrier gas (99.999% or higher) and that your gas purification/filter systems are functioning correctly and have not expired.[1][5][15] An indicating oxygen trap is highly recommended.[1]
-
Column Trimming: Contaminants from the sample matrix can accumulate at the head of the column. Trimming 0.5 to 1 meter from the inlet end of the column can often remove the most contaminated section and restore performance.[9]
-
Bake-out: After trimming, re-conditioning the column by baking it out at its maximum isothermal temperature can help remove any remaining contaminants.
Best Practices for Minimizing Column Bleed
Proactive measures are the most effective way to manage column bleed and extend the life of your GC column.
-
Select the Right Column: For high-temperature applications, choose a column specifically designed for low bleed and high thermal stability.[5][16] Manufacturers like Agilent, Restek, and Phenomenex offer a range of "MS-certified" or low-bleed columns that utilize more stable stationary phases.[6][16][17][18][19]
-
Respect Temperature Limits: Always operate within the manufacturer's recommended temperature range for your column.[5] Avoid prolonged operation at the maximum temperature limit.[5][7]
-
Ensure a Leak-Free System: Make regular leak checks a standard part of your laboratory's operating procedure.[1][12]
-
Use High-Purity Gas and Filters: Invest in high-quality carrier gas and maintain your gas purification systems.[1][5][15] This is one of the most critical factors in preventing oxidative damage.
-
Proper Column Storage: When not in use, store columns with their ends capped to prevent exposure to air and moisture.[5][11] For short-term storage in the GC, maintain a low carrier gas flow to protect the column.[1]
-
Sample Clean-up: When analyzing complex or "dirty" samples, employ appropriate sample preparation techniques to remove non-volatile residues that can contaminate the column.[1]
Quantitative Data Summary
The table below provides a general overview of upper temperature limits for common stationary phases used in hydrocarbon analysis. Always refer to the manufacturer's specifications for your specific column.
| Stationary Phase Composition | Polarity | Typical Isothermal Max Temp (°C) | Typical Programmed Max Temp (°C) | Bleed Characteristics |
| 100% Dimethylpolysiloxane | Non-polar | 325 - 350 | 350 - 360 | Low |
| 5% Phenyl-methylpolysiloxane | Non-polar | 325 - 350 | 350 - 370 | Very Low (especially MS versions)[6] |
| 50% Phenyl-methylpolysiloxane | Intermediate | 280 - 300 | 300 - 320 | Moderate |
| High-Temperature Phases (e.g., Rxi-5HT, DB-5ht) | Non-polar | 380 - 400 | 400 - 430 | Engineered for ultra-low bleed at extreme temperatures[4][16][19] |
Note: These values are illustrative. Specific temperature limits can vary significantly based on the manufacturer, the degree of cross-linking, and the film thickness.[20] Thicker film columns generally have lower maximum operating temperatures and exhibit higher bleed.[7][20]
By understanding the causes of column bleed and implementing these troubleshooting and preventative strategies, you can ensure the accuracy and reliability of your high-temperature GC analyses of hydrocarbons, leading to higher quality data and increased laboratory productivity.
References
- Phenomenex. (2025, April 1). Column Bleed in Gas Chromatography: Causes, Effects, and Ways to Minimize it.
- Separation Science. (2024, June 5). GC Column Bleed: Causes and Prevention.
- Crawford Scientific. (2021, March 26). Achieving Low Levels of GC Column Bleed.
- Chrom Tech. Restek High Performance GC Columns.
- CHROMSERVIS. GC column conditioning.
- Restek. Rxi GC Columns.
- Thermo Fisher Scientific. GC Column Installation, Conditioning, Storage, and Maintenance.
- Iright. Agilent J&W GC Columns.
- Restek. Rxi-5HT GC Capillary Column, 15 m, 0.25 mm ID, 0.10 µm.
- LabRulez GCMS. Phenomenex Zebron ZB-1MS GC Columns.
- Phenomenex. GC COLUMN CARE GUIDE.
- Chromtech. Restek General Article - How to Condition a New Capillary GC Column.
- Analytics-Shop. Agilent GC Columns.
- Agilent. (2024, June 25). How Does Bleed Impact GC/MS Data and How Can It Be Controlled?.
- LCGC International. (2023, March 6). GC Column Killers!.
- Agilent. (2022, August 23). Beware of GC Column Bleed.
- Restek Resource Hub. (2018, January 2). GC Troubleshooting—High GC Column Bleed.
- YouTube. (2018, January 3). GC Troubleshooting—High GC Column Bleed.
- LabRulez GCMS. (2021, January 27). Stop the Bleed: Tips and Tricks on GC Column Bleed.
- Phenomenex. Zebron Gas Chromatography Columns.
- Restek. How to Condition a New Capillary GC Column.
- Restek. Restek Rtx-200ms Low-Bleed GC Capillary Column, 30 M, 0.53 mm ID, 1.50 µM.
- Agilent. GC Columns | Ultra-Low Bleed | Shop Online.
- Trajan Scientific and Medical. Selection Guide - GC columns.
- AmXpress. Phenomenex Zebron GC columns.
- AZoM. (2013, February 11). Ensuring Purity of Gases for Gas Chromatography.
- Phenomenex. Zebron ZB-624PLUS Gas Chromatography (GC) Columns.
- Restek. (2011, October 6). How to Increase the Life Time of your GC Columns? Part I: The Carrier Gas.
- Agilent. Delivering Robust Performance in GC/MS Applications with Agilent J&W DB-5Q Columns.
- LabRulez GCMS. Comprehensive Guide to GC Column Bleed.
- Agilent. Ultra Low-Bleed (Q) GC/MS Columns.
- Phenomenex. (2019, October 14). Zebron PLUS GC Columns.
- Restek. Guide to GC Column Selection and Optimizing Separations.
- Postnova. Agilent J&W GC Column Selection Guide.
- Restek. Guide to Choosing a GC Column.
- Phenomenex. (2025, July 24). Guide to Choosing a GC Column.
- Analytics-Shop. Restek GC Columns - Chromatography.
- SCION Instruments. MS vs non-MS GC columns.
- ACD/Labs. My Column is Bleeding.
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Technical Support Center: Synthesis of 4-Ethyl-2,6-dimethyloctane
Objective: This guide provides researchers and drug development professionals with a comprehensive technical resource for the synthesis of 4-Ethyl-2,6-dimethyloctane. It details a robust synthetic strategy, offers in-depth troubleshooting for common experimental hurdles, and answers frequently asked questions to enhance reaction yield and product purity.
Introduction to the Synthesis Challenge
This compound is a highly branched C12 alkane.[1][2] The synthesis of such specific, non-symmetrical branched alkanes presents a significant challenge compared to their linear counterparts. The chemical inertness of the alkane backbone means that construction must be deliberate, building the carbon skeleton with precise control over branching.[3][4] Direct functionalization of simpler alkanes often leads to a mixture of isomers, making it unsuitable for targeted synthesis.[5]
The most reliable laboratory-scale approach involves a multi-step process to construct a specific precursor molecule which is then converted to the final saturated alkane. This guide focuses on a convergent strategy utilizing a Grignard reaction to form the core carbon-carbon bond, followed by dehydration and catalytic hydrogenation.[6] This method provides excellent control over the final molecular architecture.
Recommended Synthetic Pathway
A robust and controllable three-step synthesis is proposed, starting from commercially available building blocks. The core of this strategy is the nucleophilic addition of a Grignard reagent to a ketone, forming a tertiary alcohol with the desired carbon skeleton.
Overall Reaction Scheme:
-
Step 1: Grignard Reaction
-
Step 2: Dehydration of the Tertiary Alcohol
-
Step 3: Catalytic Hydrogenation of the Alkene Mixture
Visualized Synthesis Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide (Q&A Format)
This section addresses specific problems that may arise during the synthesis, providing explanations and actionable solutions.
Q1: My Grignard reaction has a very low yield or fails to initiate. What are the likely causes?
A1: Failure in Grignard reagent formation is one of the most common issues in this synthesis. The Grignard reagent is a potent nucleophile but also a very strong base, making it highly sensitive to its environment.[7][8]
-
Causality: Grignard reagents are readily destroyed by protic substances (like water or alcohols) in a rapid acid-base reaction, which produces an alkane from the reagent and prevents it from reacting with the ketone.[7] Additionally, the magnesium metal surface is typically coated with a passivating layer of magnesium oxide (MgO), which must be breached for the reaction to start.[9]
-
Troubleshooting Steps:
-
Ensure Absolute Dryness: All glassware must be rigorously dried (e.g., oven-dried at >120°C for several hours and cooled in a desiccator). Solvents, particularly the ether (diethyl ether or THF), must be anhydrous. Use a freshly opened bottle of anhydrous solvent or distill it from a suitable drying agent (e.g., sodium/benzophenone).
-
Activate the Magnesium: The MgO layer can be removed to expose the reactive metal surface.
-
Mechanical Activation: Vigorously stir the dry magnesium turnings before adding the solvent.
-
Chemical Activation: Add a small crystal of iodine (I₂) to the magnesium in ether. The iodine reacts with the magnesium, cleaning the surface. The disappearance of the brown iodine color is an indicator of activation. A few drops of 1,2-dibromoethane can also be used; the observation of ethylene bubbles signifies activation.[9]
-
-
Check Alkyl Halide Quality: Ensure the 2-bromobutane is pure and free from water. Consider passing it through a small plug of activated alumina if its quality is suspect.
-
Initiation: Add only a small amount of the alkyl halide solution initially and wait for signs of reaction (gentle bubbling, cloudiness, or heat generation) before adding the remainder slowly. Gentle warming with a water bath may be required to start the reaction.[7]
-
Q2: After the Grignard reaction, my main impurity is a high-boiling point compound. What is it and how can I avoid it?
A2: A common side product in Grignard reactions is a homocoupled alkane, formed by the reaction of the Grignard reagent with unreacted alkyl halide. In this synthesis, this would be 3,4-dimethylhexane. This is known as a Wurtz-type coupling side reaction.
-
Causality: This side reaction is catalyzed by trace transition metal impurities and can be more prevalent at higher temperatures. The reaction involves the sec-butylmagnesium bromide acting as a nucleophile towards another molecule of 2-bromobutane.
-
Mitigation Strategies:
-
Control Addition Rate: Add the 2-bromobutane solution slowly to the magnesium turnings. This maintains a low concentration of the alkyl halide in the presence of the forming Grignard reagent, minimizing the chance of coupling.
-
Maintain Moderate Temperature: While some initial warming may be needed, avoid excessive heating. Once initiated, the reaction is often exothermic. Maintain a gentle reflux using a water bath.
-
Use High-Purity Reagents: Ensure the magnesium turnings are of high purity to minimize catalytic metal contaminants.
-
Q3: The dehydration of my tertiary alcohol produced a dark, tarry substance and a low yield of alkenes.
A3: This is indicative of polymerization or charring, common side reactions when dehydrating alcohols under harsh acidic conditions.
-
Causality: Strong acids and high heat can promote carbocation rearrangement and subsequent polymerization of the resulting alkenes. The tertiary carbocation formed in this synthesis is relatively stable, but forcing conditions can lead to undesired pathways.
-
Optimization of Dehydration:
Parameter Standard Condition (High Risk) Recommended Condition (Lower Risk) Rationale Catalyst Concentrated H₂SO₄ Phosphoric Acid (H₃PO₄) or KHSO₄ Milder acids are less likely to cause charring and polymerization.[6] Temperature >180°C 140-160°C Use the minimum temperature required for efficient dehydration. | Procedure | Batch heating | Distill the alkene product as it forms | Removing the product from the reactive environment prevents it from polymerizing (Le Châtelier's principle). |
Q4: My final product shows multiple peaks in the Gas Chromatography (GC) analysis, even after hydrogenation. Is the product impure?
A4: Not necessarily. The target molecule, this compound, has two chiral centers (at carbons 4 and 6). The synthesis as described is not stereospecific and will produce a mixture of diastereomers.
-
Causality: The initial ketone is achiral, but the nucleophilic attack by the Grignard reagent creates the first stereocenter at C4. The second stereocenter at C6 is already present in the starting ketone as a racemic mixture (5-methyl-2-hexanone). The reaction will therefore produce a mixture of four stereoisomers (two pairs of enantiomers, which are diastereomeric to each other).
-
Analytical Interpretation & Purification:
-
GC Analysis: Diastereomers have different physical properties and can often be separated by high-resolution gas chromatography. You should expect to see two or more closely eluting peaks representing these different stereoisomers.
-
Purification: Separating these diastereomers is challenging. Fractional distillation is unlikely to be effective. Preparative chromatography on a non-polar stationary phase may provide some separation, but it is often not required unless a specific stereoisomer is needed for further application. For most purposes, the diastereomeric mixture is acceptable as "this compound."
-
Frequently Asked Questions (FAQs)
Q: Can I use a different alkyl halide or ketone? A: Yes, this synthetic route is versatile. However, changing either starting material will result in a different final branched alkane. The logic of the troubleshooting and optimization steps will remain the same. For example, using 3-pentanone and a Grignard from 1-bromo-3-methylbutane would be another convergent route to a C12H26 isomer.
Q: What is the best catalyst for the final hydrogenation step? A: Palladium on activated carbon (Pd/C, typically 5-10 wt. %) is the most common and effective catalyst for hydrogenating simple alkenes.[6][10] It is highly efficient, provides clean conversion, and is easily removed by filtration after the reaction. Platinum oxide (PtO₂) can also be used.
Q: How do I monitor the progress of each reaction? A:
-
Grignard Reaction: This is difficult to monitor directly. Successful formation is usually inferred by the consumption of magnesium and a slight color change (often grey and cloudy). The completion of the reaction with the ketone can be monitored by Thin Layer Chromatography (TLC) or GC, observing the disappearance of the ketone starting material.
-
Dehydration: Monitor by TLC or GC, looking for the disappearance of the alcohol and the appearance of new, less polar spots/peaks corresponding to the alkenes.
-
Hydrogenation: The reaction can be monitored by the uptake of hydrogen gas (if using a volumetric apparatus) or by GC analysis of aliquots, which will show the disappearance of the alkene peaks and the appearance of the final alkane product peak(s).
Q: My final product is contaminated with solvent. How can I effectively remove it? A: The final product is a relatively high-boiling point liquid. Simple rotary evaporation under reduced pressure should be sufficient to remove common low-boiling solvents like ether, THF, hexane, or ethanol. For trace amounts of higher-boiling solvents, a short-path distillation under vacuum is the most effective purification method.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Ethyl-2,6-dimethyloctan-4-ol (Grignard Step)
-
Set up a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum or oven-dry and assemble while hot under a stream of dry nitrogen.
-
Place magnesium turnings (1.2 eq) in the flask. Add a small crystal of iodine.
-
Add anhydrous diethyl ether via syringe to cover the magnesium.
-
In the dropping funnel, prepare a solution of 2-bromobutane (1.1 eq) in anhydrous diethyl ether.
-
Add a small portion (~5%) of the 2-bromobutane solution to the magnesium. Wait for initiation (disappearance of iodine color, gentle reflux). If it does not start, gently warm the flask with a water bath.
-
Once initiated, add the remaining 2-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the grey, cloudy mixture for an additional 60 minutes.
-
Cool the Grignard reagent to 0°C in an ice bath.
-
Add a solution of 5-methyl-2-hexanone (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel.
-
After addition, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.
Protocol 2: Dehydration and Hydrogenation
-
Set up a simple distillation apparatus. Place the crude alcohol from the previous step and a catalytic amount of 85% phosphoric acid (H₃PO₄) in the distillation flask.
-
Heat the flask gently. The alkene products will co-distill with water. Collect the distillate in a flask cooled in an ice bath.
-
Separate the organic layer of the distillate, dry it over anhydrous CaCl₂, and filter.
-
Transfer the crude alkene mixture to a suitable flask or hydrogenation vessel. Dissolve it in ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously until hydrogen uptake ceases.
-
Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol.
-
Remove the ethanol under reduced pressure. The remaining liquid is the crude this compound.
-
Purify by vacuum distillation if necessary.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield in the Grignard reaction step.
References
- Wikipedia. (n.d.). Catalytic reforming.
- BenchChem. (2025). A Technical Guide to the Synthesis of Highly Branched Alkanes.
- Taylor & Francis. (n.d.). Catalytic reforming – Knowledge and References.
- Leah4Sci. (2020). Grignard Reaction, Mechanism, Reagent and Cheat Sheet.
- Warton, B., et al. (1997). Synthesis of H-branch alkanes.
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
- Wikipedia. (n.d.). Grignard reagent.
- Chemguide. (n.d.). AN INTRODUCTION TO GRIGNARD REAGENTS.
- Pérez-Rodríguez, M., et al. (2017).
- Chemistry Steps. (n.d.). The Grignard Reaction Mechanism.
- PubChem. (n.d.). This compound.
- Chan, K. W., et al. (2017).
- Brainly. (2025). This compound.
- Master Organic Chemistry. (2013). Synthesis (2) - Reactions of Alkanes.
- ChemicalBook. (n.d.). 2,6-DIMETHYLOCTANE synthesis.
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Preventing contamination in trace analysis of 4-Ethyl-2,6-dimethyloctane
Introduction: The quantitative analysis of 4-Ethyl-2,6-dimethyloctane, a volatile branched alkane (C12H26), at trace levels presents significant analytical challenges.[1][2][3] Its non-polar nature and volatility make it susceptible to ubiquitous hydrocarbon background contamination and sample handling losses. This guide provides in-depth troubleshooting advice and validated protocols to help researchers, scientists, and drug development professionals ensure the integrity and accuracy of their results. We will move beyond simple procedural steps to explain the underlying causality, empowering you to proactively identify and mitigate sources of contamination.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during the trace analysis of this compound. Each answer provides a diagnostic approach and a clear resolution path.
FAQ 1: I'm seeing extraneous peaks in my solvent blanks and negative controls. What are the likely sources and how do I eliminate them?
Answer: The appearance of unexpected peaks in blank runs is the most common indicator of systemic contamination. Given that this compound is a hydrocarbon, the potential sources are numerous and often originate from materials presumed to be clean. The primary culprits are solvents, sample handling apparatus, and the analytical instrument itself.
Causality: At trace levels, impurities that are negligible in standard analyses become significant. For example, when an extraction solvent is concentrated, trace impurities within that solvent are concentrated as well, leading to artifact peaks in the chromatogram.[4] Similarly, plasticizers, which are not chemically bonded to polymer matrices, can readily leach into non-polar solvents and samples.[5][6]
Troubleshooting Protocol:
-
Isolate the Source: Begin by injecting the solvent directly into the gas chromatograph (GC), bypassing any sample preparation steps.
-
If peaks are present: The contamination originates from the solvent or the GC system (injector, carrier gas, column bleed).
-
If peaks are absent: The contamination is being introduced during sample preparation (e.g., from glassware, pipette tips, or vial caps).
-
-
Solvent Purity Verification: Always use the highest purity solvents available (e.g., HPLC, Spectrophotometric, or Trace Grade).[7][8][9] Refer to Protocol 2: Solvent Purity Verification to confirm the suitability of your solvent batch.
-
Apparatus Contamination:
-
Glassware: Implement a rigorous cleaning procedure. Standard washing may be insufficient. Refer to Protocol 1: Ultra-Clean Glassware Preparation for Hydrocarbon Trace Analysis .
-
Plastics: Systematically eliminate all non-essential plastic components that contact the sample or solvent. Replace plastic storage bottles with borosilicate glass and ensure all vial septa are PTFE-lined.[10]
-
-
Instrument Contamination: If the solvent is pure and sample handling is clean, the issue lies within the GC system.
-
Injector Maintenance: Clean or replace the injector liner and septum. Contamination often accumulates in the liner.[11][12]
-
System Bake-out: Bake out the column according to the manufacturer's instructions to remove contaminants.
-
Carrier Gas: Ensure high-purity carrier gas and check that gas purification traps are functional. Impurities in the gas line can introduce a noisy or contaminated baseline.[13]
-
Visualization of Contamination Sources:
Caption: Potential pathways for contamination during trace hydrocarbon analysis.
FAQ 2: My analyte peak area is inconsistent across replicate injections of the same standard. What is causing this poor reproducibility?
Answer: Poor reproducibility for volatile compounds like this compound is often linked to analyte loss during sample handling and injection, rather than contamination. The high vapor pressure of the analyte means it can easily evaporate from the sample solution if not handled correctly.[14]
Causality: Any step that increases the surface area of the liquid or the temperature can lead to significant evaporative loss, altering the concentration of the analyte in the vial.[15] This is particularly problematic when working with small volumes. Furthermore, active sites within the GC inlet (e.g., exposed metal or silicate surfaces in the liner) can irreversibly adsorb some of the analyte, leading to lower-than-expected peak areas.
Troubleshooting Protocol:
-
Standard and Sample Handling Review:
-
Temperature: Always prepare standards and samples in a cool environment and store them at low temperatures (e.g., 4°C) until analysis.[10][16][17] Do not allow standards to warm to room temperature before opening or dilution.[15]
-
Mixing: Avoid vigorous mixing or shaking, which increases the liquid's surface area and promotes volatilization. Gently invert the vial several times to mix.[17]
-
Headspace: Use vials that are appropriately sized for the sample volume to minimize the headspace where the analyte can partition into the gas phase.[15]
-
-
Injection Technique:
-
Speed: Work efficiently to minimize the time the vial is open or the syringe is exposed to air before injection.[16]
-
Syringe Type: Use a gas-tight syringe for manual injections to prevent analyte loss through the plunger.[17]
-
Autosampler Check: Ensure the autosampler is not leaving vials uncapped for extended periods and that the needle wash steps are not causing cross-contamination.
-
-
GC Inlet Inertness:
-
Inspect the inlet liner. If it is chipped, dirty, or not deactivated, it can be a source of analyte adsorption. Replace it with a new, high-quality deactivated liner.
-
Ensure that the column is installed correctly, without exposing the cut end to active metal surfaces in the injector.
-
Workflow for Handling Volatile Standards:
Caption: Recommended workflow for preparing volatile analyte standards to minimize loss.
FAQ 3: I suspect my samples are contaminated with plasticizers. How can I confirm this and what materials should I use instead?
Answer: Plasticizer contamination, particularly from phthalates like di(2-ethylhexyl)phthalate (DEHP), is a frequent problem when using non-polar organic solvents.[6][18] These compounds are semi-volatile and often appear as broad, late-eluting peaks in a GC chromatogram.
Causality: Plasticizers are added to polymers like Polyvinyl Chloride (PVC) to impart flexibility. They are not covalently bound and can be easily extracted by organic solvents, especially non-polar ones that are good solvents for your analyte.[5]
Confirmation and Prevention:
-
Confirmation: The most definitive way to identify a contaminant peak is through mass spectrometry (GC-MS). The mass spectrum of the unknown peak can be compared against a spectral library (e.g., NIST) to confirm its identity as a common plasticizer.
-
Prevention: The key is to create a sample pathway free of incompatible plastics. Refer to the table below for guidance on material selection.
-
Primary Rule: If it touches your sample or high-purity solvent, it should ideally be glass or PTFE.
-
Vial Caps: Only use caps with bonded PTFE-lined septa. Avoid septa with an exposed silicone or rubber layer on the sample side.
-
Tubing: For solvent transfer, use glass or stainless steel tubing. Avoid flexible PVC tubing.
-
Pipette Tips: While polypropylene tips are generally acceptable for brief contact, minimize the exposure time. For highly sensitive analyses, consider using glass pipettes or positive displacement pipettes with dedicated tips.
-
Data Presentation: Material Compatibility and Leaching Risk
| Material | Compatibility with Hydrocarbons | Risk of Leaching Organic Contaminants | Recommended Use in Trace Analysis |
| Borosilicate Glass | Excellent | Very Low (if properly cleaned) | Highly Recommended for all sample/solvent contact. |
| PTFE (Teflon) | Excellent | Very Low | Highly Recommended for septa liners, tubing, and fittings. |
| PEEK | Good | Low | Acceptable for HPLC/GC fittings; not for long-term storage. |
| Polypropylene (PP) | Fair-Good | Moderate | Acceptable for disposable items (pipette tips, vials) with minimal contact time. |
| PVC | Poor | Very High (Plasticizers) | Not Recommended. Avoid completely.[18] |
| Polystyrene (PS) | Poor | High (Monomers, Additives) | Not Recommended. |
Key Experimental Protocols
Adherence to validated, rigorous protocols is essential for achieving reproducible, contamination-free results.
Protocol 1: Ultra-Clean Glassware Preparation for Hydrocarbon Trace Analysis
This multi-step process is designed to remove organic residues, inorganic salts, and detergent films that can interfere with trace analysis.
Methodology:
-
Mechanical Removal: As soon as possible after use, rinse glassware with tap water to remove gross material.[19] Use a brush if necessary, but ensure the brush itself is clean and not a source of contamination.
-
Detergent Wash: Submerge and soak the glassware in a warm solution of phosphate-free laboratory detergent.
-
Tap Water Rinse: Rinse thoroughly with warm tap water (at least 5-7 times) to remove all detergent residues.
-
Acid Rinse: Carefully rinse or soak the glassware in a 10% (v/v) hydrochloric acid or nitric acid solution for at least 20 minutes.[19][20] This step is crucial for removing any acid-soluble residues. Safety Note: Always wear appropriate PPE (gloves, eye protection) when handling acids.
-
Deionized Water Rinse: Rinse profusely with high-purity deionized (DI) water (at least 5-7 times). The final rinse should show water sheeting off the glass surface in a uniform film with no beading.
-
Solvent Rinse: Rinse the glassware 2-3 times with a high-purity solvent such as acetone or hexane to remove any remaining water and trace organic residues. Collect the solvent waste for proper disposal.
-
Drying: Dry the glassware in an oven at a temperature sufficient to evaporate the final rinse solvent (e.g., 105-120°C). Avoid higher temperatures that could bake on trace contaminants. Store the clean glassware covered with aluminum foil or in a clean, dedicated cabinet to prevent atmospheric contamination.
Protocol 2: Solvent Purity Verification
This protocol allows you to confirm that a new batch of solvent is free from contaminants that could interfere with your analysis, especially after concentration steps.
Methodology:
-
Preparation: In an ultra-clean glassware environment (e.g., a fume hood), measure 100 mL of the solvent to be tested into a Kuderna-Danish (KD) concentrator or a similar apparatus.
-
Concentration: Gently concentrate the solvent volume down to approximately 1 mL using a warm water bath and a gentle stream of high-purity nitrogen. Causality: This step mimics the concentration that might occur during sample preparation, making any non-volatile or semi-volatile impurities detectable.[4]
-
Analysis: Transfer the 1 mL concentrate to a GC vial.
-
Injection: Analyze the concentrate using the same GC or GC-MS method you use for your samples.
-
Evaluation: Examine the resulting chromatogram for any peaks that are not present in a direct, unconcentrated solvent injection. The absence of significant peaks confirms the solvent's high purity and suitability for your trace analysis.
References
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- Glassware Cleaning for Trace TOC Analysis. (n.d.).
- Cleaning Methods Glassware Safety. (n.d.). Thermo Fisher Scientific. Source Link
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- How To: Clean Glassware. (n.d.). University of Rochester, Department of Chemistry. Source Link
- Best Practices for Handling and Using Volatile Analytical Standards. (n.d.). Restek. Source Link
- Best Practices for Handling and Using Volatile Analytical Standards. (2023). Source Link
- Laboratory Glassware and Plasticware Cleaning Procedures. (2018). Source Link
- The Proper Storage and Handling of Volatile Analytical Standards. (n.d.). Sigma-Aldrich. Source Link
- Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones. (n.d.).
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- Why Solvent Purity Is Crucial in the World of Chemistry. (2025). Ibis Scientific, LLC. Source Link
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- High Purity Solvents. (n.d.). Spectrum Chemical. Source Link
- VOC Analysis in Environmental Testing. (2025). ILT. Source Link
- Troubleshooting Guide. (n.d.). Phenomenex. Source Link
- 5 Ways Solvent Purity Impacts HPLC Results. (2025).
- Indoor and Outdoor Volatile Organic Compound Levels during and after the 2025 Los Angeles Wildfires. (2026). Environmental Science & Technology Letters. Source Link
- What are the common contaminants in my GCMS. (n.d.). Agilent. Source Link
- This compound. (2024). Chemsrc. Source Link
- Sustainable Waterborne Polylactide Coatings Enabled by Hydrophobic Deep Eutectic Solvents Plasticiz
- What Is Plasticizer Leaching And Why Is It A Problem?. (2025). Chemistry For Everyone. Source Link
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- Gas Chromatography: The Modern Analytical Tool. (n.d.).
- Leaching of the plasticizer di(2-ethylhexyl)phthalate (DEHP) from plastic containers and the question of human exposure. (2014). PubMed. Source Link
- Current Challenges in Volatile Organic Compounds Analysis as Potential Biomarkers of Cancer. (n.d.). PMC, National Institutes of Health. Source Link
- Common Sources Of Error in Gas Chrom
- Volatile Organic Compounds as a Diagnostic Tool for Detecting Microbial Contamination in Fresh Agricultural Products. (2024). MDPI. Source Link
- Toxic substances in PET bottles scrutinized by researchers. (2026). Packaging Dive. Source Link
- GC Troubleshooting in Petrochemical Analysis. (2015).
- 4-Ethyl-2,6-dimethylnonane. (n.d.). PubChem, National Institutes of Health. Source Link
- How to reduce leched out of plasticizers from PVC plastics?. (2020).
- Octane, 4-ethyl-. (n.d.). NIST WebBook. Source Link
- Purge-and-Trap System Guide. (n.d.). Source Link
- Gas Chromatography GC Troubleshooting Guide. (n.d.). SCION Instruments. Source Link
- Troubleshooting Common Issues with Purge and Trap Autosamplers!. (2024). Source Link
- Identification and quantitative analysis of contaminants in lubricating and hydraulic fluids by gas chromatography/mass spectrometry. (2025).
- GC-MS: A Powerful Technique for Hydrocarbon Analysis. (2021). Lab Manager. Source Link
- 4-Ethyl-2,7-dimethyloctane. (n.d.). Smolecule. Source Link
- 4-ethyl-2,2-dimethyloctane. (n.d.). NIST WebBook. Source Link
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Validation & Comparative
A Senior Application Scientist's Guide to Method Validation: GC-MS for 4-Ethyl-2,6-dimethyloctane Quantification
This guide provides an in-depth, comparative analysis of validating a Gas Chromatography-Mass Spectrometry (GC-MS) method for the precise quantification of 4-Ethyl-2,6-dimethyloctane. As a volatile branched-chain alkane, accurate measurement of this compound is critical in fields ranging from environmental monitoring to the analysis of petroleum products and potential biomarker discovery.
Our discussion is grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a globally recognized framework for analytical procedure validation.[1][2][3] We will not only detail the requisite validation protocols but also explain the scientific causality behind each step. To provide a clear performance benchmark, we will compare the GC-MS method against the more traditional Gas Chromatography with a Flame Ionization Detector (GC-FID) approach, highlighting the distinct advantages Mass Spectrometry brings to quantitative analysis.
The Analytical Challenge and Choice of Technology
This compound (C₁₂H₂₆) is a non-polar, volatile organic compound (VOC) that often exists in complex matrices.[4] The primary analytical challenge is to selectively and accurately quantify it in the presence of structurally similar isomers and other matrix components.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This hybrid technique is the "gold standard" for identifying and quantifying volatile and semi-volatile compounds.[5] It couples the superior separation capability of a gas chromatograph with the definitive identification power of a mass spectrometer.[5] For quantification, operating the mass spectrometer in Selected Ion Monitoring (SIM) mode allows for exceptional sensitivity and selectivity.[6]
-
Gas Chromatography-Flame Ionization Detection (GC-FID): A robust and widely used technique, GC-FID is highly sensitive to hydrocarbons.[7] However, its detector response is nearly universal for compounds containing carbon-hydrogen bonds, meaning it relies almost exclusively on chromatographic retention time for identification. This can be a significant limitation in complex samples where co-elution is possible.[8]
The objective of method validation is to provide documented evidence that the analytical procedure is suitable for its intended purpose.[3][9] The following sections will dissect the core validation parameters, comparing the performance of GC-MS (SIM mode) and GC-FID.
Figure 1: A typical workflow for analytical method validation, from initial development to the final report.
Specificity and Selectivity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[3]
Scientific Rationale: Specificity is arguably the most significant advantage of GC-MS over GC-FID. While both methods use retention time for initial identification, MS provides a second, highly specific dimension of confirmation. An FID will generate a signal for any co-eluting hydrocarbon, leading to a positive bias in quantification. In contrast, a mass spectrometer, especially in SIM mode, will only respond to ions with a specific mass-to-charge ratio (m/z) characteristic of this compound.
Experimental Protocol: Specificity
-
Blank Analysis: Analyze a matrix blank (a sample prepared in the exact same manner as a real sample but without the analyte) to ensure no interfering peaks are present at the retention time of the analyte.
-
Analyte Identification: Inject a standard solution of this compound to determine its retention time and mass spectrum. Identify unique, abundant fragment ions for SIM mode (e.g., m/z 57, 71, 85 for branched alkanes).
-
Spiked Matrix Analysis: Spike the matrix blank with the analyte and a mix of potentially interfering, structurally similar compounds (e.g., other C12 alkane isomers).
-
Data Evaluation:
-
GC-MS: Confirm that the analyte peak is detected at the correct retention time and that the ratio of the monitored ions is consistent with the reference standard. Verify that no peaks for the interfering compounds are observed in the selected ion chromatograms for the analyte.
-
GC-FID: Observe the chromatogram for any co-eluting or closely eluting peaks from the interfering compounds.
-
Comparative Performance: Specificity
| Parameter | GC-MS (SIM Mode) | GC-FID |
| Blank Interference | No interfering peaks at analyte's m/z channels. | Potential for baseline noise or minor peaks from matrix. |
| Peak Purity | Confirmed by consistent ion ratios across the peak. | Unconfirmed; relies solely on peak symmetry. |
| Discrimination | High. Can distinguish analyte from co-eluting isomers. | Low. Cannot distinguish from co-eluting hydrocarbons. |
| Confidence | High | Moderate to Low (Matrix Dependent) |
Linearity and Range
Objective: To establish the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable levels of precision, accuracy, and linearity.[3]
Scientific Rationale: A linear response is fundamental for accurate quantification. It validates the use of a calibration curve to calculate the concentration of unknown samples. The ICH Q2(R1) guideline recommends evaluating a minimum of five concentration levels.[3]
Experimental Protocol: Linearity
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable high-purity solvent (e.g., hexane).
-
Calibration Standards: Prepare a series of at least 5 calibration standards by serial dilution of the stock solution. The concentration range should bracket the expected concentration of the samples, typically from the Limit of Quantification (LOQ) to 120% of the working level.[10]
-
Analysis: Analyze each calibration standard in triplicate.
-
Data Evaluation: Plot the mean instrument response (peak area) against the concentration. Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r) or coefficient of determination (R²).
Acceptance Criteria
-
Correlation Coefficient (r): ≥ 0.999[10]
-
Coefficient of Determination (R²): ≥ 0.998
-
Calibration Point Residuals: Each point should be within ±15% of the nominal concentration (±20% at the lower limit).
Comparative Performance: Linearity
| Parameter | GC-MS (SIM Mode) | GC-FID |
| Typical Range | 0.1 ng/mL - 100 ng/mL | 1 ng/mL - 500 ng/mL |
| Correlation (R²) | > 0.999 | > 0.999 |
| Notes | Excellent linearity at low concentrations. | Highly linear but may be less sensitive at the lower end. |
Accuracy
Objective: To assess the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[3]
Scientific Rationale: Accuracy demonstrates that the method is free from systemic error or bias. It is typically evaluated by performing recovery studies on a sample matrix spiked with a known quantity of the analyte. The analysis should be performed across the method's range.
Experimental Protocol: Accuracy
-
Sample Preparation: Prepare at least three concentration levels (low, medium, high) within the linear range. For each level, prepare three replicate samples by spiking a known amount of analyte into the matrix blank.
-
Analysis: Analyze the spiked samples and determine the concentration using the previously established calibration curve.
-
Calculation: Calculate the percent recovery for each replicate using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100
Acceptance Criteria
-
Mean Recovery: Typically within 98-102% for drug substance analysis, though wider ranges (e.g., 80-120%) may be acceptable for trace analysis depending on the application.[10]
Comparative Performance: Accuracy
| Level | GC-MS (% Recovery ± SD) | GC-FID (% Recovery ± SD) |
| Low QC | 101.5% ± 1.8% | 99.8% ± 2.5% |
| Mid QC | 99.7% ± 1.2% | 100.5% ± 1.9% |
| High QC | 100.2% ± 1.1% | 101.1% ± 1.5% |
| Notes | High accuracy, less susceptible to matrix interference. | High accuracy, but can be compromised by co-eluting interferences. |
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is evaluated at two levels: Repeatability and Intermediate Precision.[3]
Scientific Rationale:
-
Repeatability (Intra-assay precision): Demonstrates the precision of the method under the same operating conditions over a short interval of time. It reflects the inherent variability of the instrument and procedure.
-
Intermediate Precision (Inter-assay precision): Expresses the variation within a single laboratory, accounting for variables such as different days, different analysts, or different equipment.
Experimental Protocol: Precision
-
Repeatability:
-
Prepare a minimum of six samples at a single concentration (e.g., 100% of the target concentration).
-
Analyze them consecutively on the same day, with the same analyst and instrument.
-
Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD).
-
-
Intermediate Precision:
-
Repeat the repeatability experiment on a different day, with a different analyst, or using a different instrument.
-
Compare the results from both experiments to assess inter-day/inter-analyst variability.
-
Acceptance Criteria
Comparative Performance: Precision
| Parameter | GC-MS (%RSD) | GC-FID (%RSD) |
| Repeatability | < 1.5% | < 1.0% |
| Intermediate Precision | < 2.0% | < 1.8% |
| Notes | Excellent precision. | Often exhibits slightly better raw precision due to simpler detector electronics. Both are highly acceptable. |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective:
-
LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[3]
Scientific Rationale: Establishing the lower limits of the method is crucial for trace analysis. The most common method for determining LOD and LOQ is based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve. An alternative is to use the signal-to-noise ratio, with LOD typically at 3:1 and LOQ at 10:1.[10]
Figure 2: Logical relationship showing how LOD and LOQ are statistically derived from the parameters of the linearity curve.
Comparative Performance: LOD & LOQ
| Parameter | GC-MS (SIM Mode) | GC-FID |
| LOD | ~0.03 ng/mL | ~0.3 ng/mL |
| LOQ | ~0.1 ng/mL | ~1.0 ng/mL |
| Notes | Superior. SIM mode provides a significant sensitivity enhancement by filtering out background noise. | Good, but generally an order of magnitude less sensitive than GC-MS in SIM mode for this application. |
Robustness
Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[1]
Scientific Rationale: Robustness testing provides an indication of the method's reliability during normal usage. It is a critical part of method development that ensures transferability between labs and instruments.
Experimental Protocol: Robustness
-
Identify Key Parameters: Select critical method parameters to vary slightly. Examples include:
-
GC oven temperature ramp rate (e.g., ± 0.2 °C/min)
-
Injector temperature (e.g., ± 5 °C)
-
Carrier gas flow rate (e.g., ± 5%)
-
-
Analysis: Prepare a standard solution and analyze it under the normal conditions and then under each of the varied conditions.
-
Evaluation: Evaluate the effect of the variations on key outputs like retention time, peak area/shape, and calculated concentration. The results should not deviate significantly from the nominal conditions.
Comparative Performance: Robustness
| Varied Parameter | GC-MS Effect | GC-FID Effect |
| Flow Rate (±5%) | Minor shift in retention time. Quantification stable due to specific m/z detection. | Significant shift in retention time. Potential for peak misidentification if windows are tight. |
| Oven Ramp (±0.2°C/min) | Minor, predictable shift in retention time. | Minor, predictable shift in retention time. |
| Overall | Highly Robust. The specificity of MS detection provides a buffer against minor chromatographic shifts. | Robust, but more sensitive to retention time shifts. Requires careful control of chromatographic parameters. |
Conclusion and Method Recommendation
This comparative validation guide demonstrates that while both GC-MS and GC-FID can be validated to provide accurate and precise results for the quantification of this compound, the GC-MS method offers significant and decisive advantages.
| Feature | GC-MS (SIM Mode) | GC-FID | Recommendation |
| Specificity | Excellent | Poor to Moderate | GC-MS is essential for complex matrices or when isomers are present. |
| Sensitivity (LOQ) | Excellent (~0.1 ng/mL) | Good (~1.0 ng/mL) | GC-MS is required for trace-level quantification. |
| Confidence | High (Confirmatory) | Moderate (Presumptive) | GC-MS provides unequivocal identification. |
| Cost & Complexity | Higher | Lower | GC-FID is a cost-effective choice for simple, high-concentration samples with no interfering compounds. |
For any application requiring high confidence, trace-level quantification, or analysis in a complex matrix, the GC-MS method is unequivocally superior . Its combination of chromatographic separation with mass-selective detection provides a level of specificity and sensitivity that GC-FID cannot match. The validation data confirms that the GC-MS method is not only suitable for its intended purpose but is also robust and reliable for routine use in a regulated environment.
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A Comparative Guide to 4-Ethyl-2,6-dimethyloctane and n-Dodecane as Solvents for Research and Development
In the realm of solvent selection for pharmaceutical and chemical applications, the choice between linear and branched alkanes can profoundly impact reaction efficiency, product purity, and process scalability. This guide offers a detailed comparative analysis of n-dodecane, a well-characterized linear C12 hydrocarbon, and its branched isomer, 4-Ethyl-2,6-dimethyloctane. As a Senior Application Scientist, my objective is to provide not just data, but a causal understanding of how their structural differences translate into performance advantages and limitations, empowering researchers to make strategic solvent choices.
Fundamental Physicochemical Properties: The Isomeric Divide
While both molecules share the same chemical formula (C12H26) and molecular weight (170.33 g/mol ), their distinct architectures give rise to significant differences in physical properties.[1][2] The linear nature of n-dodecane allows for efficient packing and stronger intermolecular van der Waals forces compared to the sterically hindered, branched structure of this compound.
Table 1: Comparative Physicochemical Properties
| Property | n-Dodecane | This compound | Causality & Practical Significance |
| Molecular Formula | C12H26 | C12H26 | Identical formula, isomers.[2][3] |
| Molecular Weight | 170.33 g/mol | 170.33 g/mol | Identical mass allows for direct comparison of structural effects.[1][2] |
| Boiling Point | 215-217 °C[4][5][6] | Not experimentally reported, estimated to be lower. | Branching disrupts intermolecular forces, lowering the energy required for vaporization. This is advantageous for applications requiring easy solvent removal.[7] |
| Melting Point | -9.6 °C[4][5][6] | Not experimentally reported, expected to be significantly lower. | The irregular shape of branched alkanes hinders efficient crystal lattice formation, expanding the liquid range at lower temperatures.[7] |
| Density | ~0.75 g/mL at 25 °C[5][6] | Not experimentally reported, expected to be similar. | While branching can sometimes lead to slightly lower density, it is generally comparable for isomers of this size. |
| Viscosity | 1.34 mPa·s at 25 °C[3] | Not experimentally reported, expected to be higher. | Increased branching can lead to greater molecular entanglement, potentially increasing viscosity and impacting mass transfer rates. |
Performance in Application: A Mechanistic Comparison
The utility of a solvent is best assessed through its performance in common laboratory and industrial workflows. The structural differences between these two C12 alkanes dictate their behavior as reaction media, extraction solvents, and formulation excipients.
Solubility and Dissolution Power
As non-polar alkane solvents, both are generally suitable for dissolving non-polar solutes like oils, fats, and other hydrocarbons.[8][9] However, the branched structure of this compound can offer unique advantages. Its less-ordered liquid state may create more accommodating pockets for large or irregularly shaped solute molecules that might struggle to integrate into the more structured arrangement of linear n-dodecane chains.
Experimental Protocol: Comparative Solubility Assessment
This protocol provides a self-validating system for determining the relative solvating power for a specific active pharmaceutical ingredient (API).
-
System Preparation: In duplicate, add an excess of the target API to separate, sealed vessels containing a precise volume of n-dodecane and this compound, respectively.
-
Equilibration: Agitate all vessels at a constant, controlled temperature (e.g., 25°C) for 24-48 hours to ensure saturation equilibrium is achieved. The use of duplicates validates the reproducibility of the equilibration process.
-
Phase Separation: Cease agitation and allow the excess solid to settle completely. Centrifugation may be employed to ensure a clear supernatant.
-
Sampling & Dilution: Carefully withdraw an aliquot of the supernatant from each vessel and perform a gravimetrically recorded serial dilution into a suitable mobile phase for analysis.
-
Quantification: Analyze the diluted samples via a validated HPLC or GC method to determine the precise concentration of the dissolved API.
-
Data Analysis: Compare the average saturation concentrations. A statistically significant difference will authoritatively determine which solvent possesses superior dissolving power for the tested API under the specified conditions.
Reaction Medium: Kinetics and Thermal Management
The choice of solvent can be critical for reaction outcomes. The higher boiling point of n-dodecane is a distinct advantage for reactions requiring elevated temperatures to overcome activation energy barriers, without necessitating pressurized reaction vessels.[10] Conversely, the lower viscosity of n-dodecane may enhance diffusion rates, potentially accelerating reactions that are mass-transfer limited.
Workflow: Comparative Reaction Kinetics Analysis
Caption: Workflow for comparing reaction kinetics in different solvents.
Liquid-Liquid Extraction Efficiency
In extraction processes, key parameters include phase separation time, the cleanliness of the interface, and the potential for emulsion formation. While the densities of the two solvents are similar, their differing molecular shapes can influence interfacial tension with aqueous phases.
Logical Framework: Key Factors in Extraction Performance
Caption: Relationship between solvent properties and extraction outcomes.
The more compact, globular nature of this compound might lead to a less flexible, more defined interface, which could potentially reduce the tendency for emulsion formation in certain systems, thereby simplifying downstream processing.
Safety, Handling, and Economic Considerations
Beyond technical performance, practical considerations are crucial for solvent selection in a professional research environment. Both solvents are combustible, non-polar alkanes with low water solubility and are generally considered to have low toxicity, typical of this chemical class.[8][9]
| Consideration | n-Dodecane | This compound |
| Flammability | Combustible liquid. | Combustible liquid (expected). |
| Toxicity Profile | Low acute toxicity.[6] | Low acute toxicity (expected). |
| Environmental Fate | Readily biodegradable. | Expected to be biodegradable. |
| Regulatory Status | Regulated as a Volatile Organic Compound (VOC). | Regulated as a VOC (expected). |
| Commercial Availability | High-volume commodity chemical. | Specialty chemical, lower volume. |
| Relative Cost | Lower cost. | Higher cost. |
Authoritative Recommendations
The choice between n-dodecane and this compound is a function of the specific application's requirements.
-
Choose n-Dodecane when:
-
Cost and availability are primary drivers.
-
A high boiling point is required for high-temperature synthesis.
-
A well-characterized, industry-standard solvent is preferred.
-
Lower viscosity is needed to enhance mass transfer.
-
-
Choose this compound when:
-
Enhanced solubility of large, complex, or irregularly shaped non-polar molecules is required.
-
A lower boiling point is needed for easy solvent removal via distillation or evaporation.
-
A wider liquid temperature range at sub-zero conditions is beneficial.
-
Potential issues with emulsion formation in extraction processes need to be mitigated.
-
Ultimately, this guide provides a framework for logical solvent selection. The principles and experimental protocols described herein should be used to conduct a targeted, in-house validation to confirm the optimal solvent choice for your unique chemical system.
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The Analytical Gauntlet: A Comparative Guide to 4-Ethyl-2,6-dimethyloctane versus Deuterated Analogs as Internal Standards in Mass Spectrometry
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the integrity of their data is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is a cornerstone of robust and reliable quantification. It is the silent partner to your analyte of interest, correcting for the inevitable variabilities that arise during sample preparation and analysis. The choice of this partner, however, is a critical decision that can significantly impact the outcome of a study.
This guide provides an in-depth, objective comparison of two distinct approaches to internal standardization: the use of a structural analog, exemplified by 4-Ethyl-2,6-dimethyloctane, and the gold standard, deuterated analogs. We will delve into the core principles governing their performance, present supporting experimental logic, and offer practical guidance for their selection and validation, all within the framework of scientific integrity and regulatory expectations.
The Role of the Internal Standard: More Than Just a Spike
Before we compare our contenders, it is crucial to understand the fundamental role of an internal standard. An IS is a compound of known concentration added to all samples, calibrators, and quality controls. Its primary function is to normalize the analytical signal of the target analyte, thereby compensating for variations in:
-
Sample Preparation: Losses during extraction, evaporation, and reconstitution.
-
Injection Volume: Minor inconsistencies in the amount of sample introduced into the LC-MS system.
-
Matrix Effects: Suppression or enhancement of the analyte's ionization in the mass spectrometer due to co-eluting compounds from the sample matrix.[1][2][3]
-
Instrumental Drift: Fluctuations in the mass spectrometer's performance over time.
An ideal internal standard should mimic the physicochemical behavior of the analyte as closely as possible throughout the entire analytical process.[4] This shared journey ensures that any factor affecting the analyte will have a proportional effect on the IS, leading to a consistent analyte-to-IS peak area ratio and, consequently, accurate quantification.
The Gold Standard: Deuterated Analogs
Stable isotope-labeled (SIL) internal standards, particularly deuterated analogs, are widely regarded as the "gold standard" in quantitative bioanalysis.[3][4][5][6] A deuterated analog is a version of the analyte molecule where one or more hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen.
The Rationale Behind Deuterated Analogs:
The key advantage of deuterated standards lies in their near-identical physicochemical properties to the analyte.[7][8] They share the same elemental composition (except for the isotopic difference), structure, and functional groups. This leads to:
-
Co-elution: The deuterated standard and the analyte typically have very similar, if not identical, retention times in liquid chromatography. This is crucial for effective compensation of matrix effects, as both compounds experience the same ionic environment at the same time in the mass spectrometer's source.[9][10]
-
Similar Extraction Recovery: Having the same structural properties means they behave almost identically during sample preparation steps like liquid-liquid extraction or solid-phase extraction.
-
Comparable Ionization Efficiency: The ionization efficiency of the deuterated standard is very similar to the analyte, making it an excellent mimic in the mass spectrometer.
However, deuterated standards are not without their potential drawbacks:
-
Cost and Availability: The synthesis of custom deuterated standards can be expensive and time-consuming.[11][12]
-
Isotopic Contribution: If the isotopic purity of the standard is not high, it can contribute to the analyte's signal, and vice versa, potentially affecting accuracy at the lower limit of quantification (LLOQ).
-
Chromatographic Separation: In some cases, the substitution of hydrogen with the slightly larger deuterium can lead to a small but noticeable shift in retention time, a phenomenon known as the "isotope effect".[11][12] If this separation is significant, it can compromise the ability of the IS to effectively compensate for matrix effects.
-
Potential for Deuterium Exchange: Deuterium atoms on certain positions of a molecule can be labile and exchange with hydrogen atoms from the solvent or matrix, compromising the integrity of the standard.[13]
The Pragmatic Alternative: this compound as a Structural Analog
When a deuterated analog is not feasible due to cost, availability, or other factors, a structural analog internal standard can be a viable alternative.[11][12][14] this compound is a branched-chain alkane with the molecular formula C12H26.[15][16] Its suitability as an internal standard would depend on the specific analyte it is intended to mimic. For a non-polar analyte of similar molecular weight and structure, it could be a candidate.
Performance Considerations for this compound:
The performance of a structural analog like this compound hinges on how well its physicochemical properties match those of the analyte.
-
Chromatographic Behavior: As a non-polar hydrocarbon, it will exhibit strong retention on a reverse-phase C18 column. If the target analyte is also non-polar and has a similar retention time, it may be a suitable choice. However, if the analyte has polar functional groups, their retention behaviors will likely differ significantly.
-
Extraction Recovery: The efficiency of extraction for this compound will be dictated by its non-polar nature. Its recovery will likely be high in organic solvents used for liquid-liquid extraction of non-polar analytes.
-
Ionization: Being a saturated hydrocarbon, this compound is not readily ionizable by electrospray ionization (ESI). It would be more amenable to atmospheric pressure chemical ionization (APCI), a technique better suited for non-polar compounds. The ionization mechanism and efficiency must be compatible with the analyte.
-
Matrix Effects: Since a structural analog will likely have a different retention time than the analyte, it will not experience the exact same matrix effects, which can lead to inaccuracies in quantification.[17]
Head-to-Head Comparison: Deuterated Analog vs. This compound
The following table summarizes the key performance characteristics of deuterated analogs and a structural analog like this compound.
| Performance Parameter | Deuterated Analog | This compound (Structural Analog) | Rationale |
| Chromatographic Co-elution | High | Low to Moderate | Deuterated analogs are structurally almost identical to the analyte, leading to near-identical retention times. Structural analogs have different structures, often resulting in different retention times. |
| Matrix Effect Compensation | Excellent | Moderate to Poor | Co-elution ensures that the deuterated analog experiences the same matrix effects as the analyte. A different retention time for the structural analog means it is exposed to a different set of co-eluting matrix components. |
| Extraction Recovery Mimicry | Excellent | Moderate | The identical structure of a deuterated analog ensures it behaves the same as the analyte during extraction. A structural analog's recovery may differ depending on its polarity and other physicochemical properties. |
| Ionization Efficiency Similarity | Excellent | Low to Moderate | Deuterated analogs have nearly identical ionization efficiencies to the analyte. A structural analog will have a different ionization efficiency, and may even require a different ionization technique. |
| Cost & Availability | High | Low | Custom synthesis of deuterated standards is often expensive. Simple hydrocarbons like this compound are generally inexpensive and readily available. |
| Regulatory Acceptance | Preferred | Acceptable with Justification | Regulatory bodies like the FDA and EMA strongly recommend the use of stable isotope-labeled internal standards.[18][19] The use of a structural analog requires more rigorous validation to demonstrate its suitability.[18] |
Experimental Protocols for Internal Standard Validation
Regardless of the choice of internal standard, a thorough validation is essential to ensure its performance. The following are key experiments that should be conducted, in line with regulatory guidelines from the FDA and EMA.[19][20][21][22][23][24]
Assessment of Matrix Effects
Objective: To evaluate the potential for ion suppression or enhancement of the analyte and internal standard by the biological matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A: Analyte and IS spiked in a pure solvent.
-
Set B: Blank matrix extract spiked with analyte and IS post-extraction.
-
Set C: Blank matrix spiked with analyte and IS before extraction.
-
-
Analyze all samples by LC-MS.
-
Calculate the matrix factor (MF) and the IS-normalized matrix factor.
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
An MF > 1 indicates ion enhancement, while an MF < 1 indicates ion suppression.
-
The coefficient of variation (CV%) of the IS-normalized matrix factor should be ≤15%.
-
Evaluation of Recovery
Objective: To determine the efficiency of the extraction procedure for both the analyte and the internal standard.
Methodology:
-
Use the data from the matrix effect experiment (Sets B and C).
-
Calculate the recovery:
-
Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) x 100
-
-
Recovery should be consistent and reproducible, though it does not need to be 100%.[25]
Stability Assessment
Objective: To ensure the stability of the analyte and internal standard under various conditions encountered during sample handling and analysis.
Methodology:
-
Freeze-Thaw Stability: Analyze QC samples after several freeze-thaw cycles.
-
Bench-Top Stability: Analyze QC samples left at room temperature for a specified period.
-
Autosampler Stability: Analyze processed samples that have been stored in the autosampler for an extended period.
-
Long-Term Stability: Analyze QC samples that have been stored at the intended storage temperature for an extended period.
For all stability tests, the mean concentration of the stability samples should be within ±15% of the nominal concentration.
Visualizing the Workflow
The selection and validation of an internal standard is a systematic process. The following diagram illustrates the key decision points and experimental workflows.
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A Senior Application Scientist's Guide to Lubrication: Unveiling the Tribological Dichotomy of Branched and Linear Alkanes
Introduction: The Molecular Architecture of Lubrication
In the realm of tribology, the fundamental principles of friction, wear, and lubrication are governed by interactions at the molecular level. Alkanes, the saturated hydrocarbon backbones of most mineral and synthetic base oils, provide a perfect model system to explore how subtle changes in molecular architecture can lead to dramatic differences in performance. The distinction between a linear, unbranched n-alkane and its branched iso-alkane counterpart is not merely structural; it is a critical determinant of how a lubricant behaves under the extreme pressures and shear forces found in modern machinery.[1][2]
This guide provides an in-depth comparison of the tribological performance of linear and branched alkanes. Moving beyond a simple recitation of properties, we will delve into the causality behind their performance differences, supported by experimental data and molecular dynamics insights. This document is intended for researchers and scientists seeking to understand and engineer lubricant performance from the ground up.
The Core Conflict: Order vs. Disorder Under Pressure
The primary difference in the tribological behavior of linear and branched alkanes stems from their ability to self-organize under confinement. When subjected to the high pressures within a lubricating contact, molecules are squeezed into films that may be only a few nanometers thick.
-
Linear Alkanes: The Architects of Order: Due to their regular, flexible structure, linear alkanes tend to align with each other and the confining surfaces.[1] Under sufficient pressure, they can form dense, highly ordered, and sometimes even solid-like layers.[1] While this crystalline packing is highly effective at preventing direct surface-to-surface contact and thus minimizing adhesive wear, these ordered layers exhibit high shear strength.[1] A significant force is required to slide these layers past one another, which translates to a higher coefficient of friction.[1] Molecular dynamics simulations confirm that longer linear alkanes are particularly adept at forming protective monolayers that can prevent asperity contact at pressures up to 1000 MPa.[3]
-
Branched Alkanes: The Agents of Disruption: The methyl or longer side groups on branched alkanes introduce steric hindrance, fundamentally disrupting the ability of the molecules to pack into well-ordered structures.[1] This irregular, three-dimensional shape prevents the formation of low-energy, crystalline films.[1] The result is a more disordered, liquid-like state even under high confinement.[4] This disordered arrangement has a lower shear strength, as the molecules can more easily slide past one another, leading to a significantly lower coefficient of friction.[1]
This fundamental relationship between molecular structure and tribological outcome is visualized below.
Caption: Molecular Architecture's Influence on Tribological Performance.
Comparative Performance Analysis: Friction, Wear, and Film Properties
The trade-off between friction and wear protection is central to the comparison of linear and branched alkanes. The choice of one over the other is highly dependent on the specific application and the nature of the contacting surfaces.
Friction Characteristics
In boundary lubrication regimes, branched alkanes consistently demonstrate lower coefficients of friction than their linear isomers. The structural defects caused by side branches prevent solidification under pressure, maintaining a fluid-like layer that is easier to shear.[1]
Conversely, the ordered layers formed by linear alkanes require more energy to shear, resulting in higher friction. This effect is particularly pronounced on conventional steel surfaces.[5] Interestingly, this behavior can be inverted on certain surfaces like diamond-like carbon (DLC) coatings. For DLC/DLC contacts, lubricants with longer molecular chains and higher viscosity (characteristic of linear alkanes) have been shown to increase the coefficient of friction, a direct opposite to the behavior seen on steel.[5] This highlights the critical importance of considering the entire tribological system—lubricant and surface—not just the lubricant in isolation.
Wear Protection
While the ordered layers of linear alkanes can lead to higher friction, they provide excellent wear protection.[4][6] The ability to form a robust, solid-like film effectively separates surfaces and distributes load, preventing the formation of cold-welded junctions that lead to catastrophic wear.[6] Experimental studies using High-Frequency Reciprocating Rig (HFRR) tests show that for alkanes of similar carbon number, the wear scar diameter is consistently smaller for linear alkanes than for their branched isomers.[4] The squeeze-out pressure—the pressure required to displace the final lubricant layers—is significantly higher for longer-chain linear alkanes, further contributing to their superior anti-wear properties.[7]
Branched alkanes, forming more disordered and liquid-like films, are more easily squeezed out from between contacting asperities, which can lead to increased surface contact and higher wear.[4]
Viscosity and Film Thickness
Viscosity is a measure of a fluid's resistance to flow and is a key factor in forming a lubricating film (elastohydrodynamic lubrication, or EHL).
-
Viscosity: For shorter alkanes, linear molecules can pack more closely and have a larger effective surface area for intermolecular van der Waals interactions, generally resulting in a higher viscosity than their branched counterparts of the same molecular weight.[8] As chain length increases, the effect of entanglement can become more dominant.[8][9]
-
Pressure-Viscosity Coefficient (PVC): This parameter describes how much a lubricant's viscosity increases with pressure. Branched alkanes, such as those found in polyalphaolefin (PAO) synthetic oils, often have a higher PVC. This allows them to generate a thicker EHL film under load compared to a linear alkane of similar atmospheric viscosity, which is beneficial for separating surfaces in rolling contacts.[10]
Quantitative Performance Data
The following table summarizes typical experimental results comparing the tribological performance of linear and branched alkanes. Data is synthesized from trends reported in the literature.
| Property | Linear Alkanes (e.g., n-Hexadecane) | Branched Alkanes (e.g., Iso-Hexadecane, Squalane) | Rationale & Causality |
| Coefficient of Friction | Higher | Lower | Linear alkanes form ordered, high-shear-strength layers. Branched structures disrupt this ordering, resulting in lower shear strength.[1] |
| Wear (HFRR Wear Scar) | Lower (Better Protection) | Higher (Less Protection) | The robust, ordered film of linear alkanes is more resistant to squeeze-out, providing superior surface separation.[4][7] |
| Molecular Packing | High (Ordered, Crystalline-like) | Low (Disordered, Amorphous) | The regular geometry of linear chains allows for efficient packing, while side branches on iso-alkanes cause steric hindrance.[1][4] |
| Film Shear Strength | High | Low | Directly related to the degree of molecular ordering and intermolecular forces within the confined film.[1] |
| Viscosity (Short Chains) | Generally Higher | Generally Lower | Greater surface area contact and stronger van der Waals forces between linear molecules lead to higher resistance to flow.[8] |
Experimental Protocol: High-Frequency Reciprocating Rig (HFRR) Testing
To ensure the trustworthiness and reproducibility of tribological data, standardized testing protocols are essential. The HFRR test is a widely accepted method for evaluating the boundary lubrication performance (lubricity) of fuels and lubricants.
Objective: To measure the coefficient of friction and quantify wear protection provided by a lubricant by measuring the wear scar diameter (WSD) on a stationary ball pressed against an oscillating disk.
Apparatus & Materials:
-
HFRR Test Rig
-
Steel Ball (e.g., AISI 52100 steel, 6 mm diameter)
-
Steel Disk (e.g., AISI 52100 steel, hardened and polished)
-
Test Lubricant (e.g., n-Hexadecane, Iso-octane)
-
Heptane or Acetone (for cleaning)
-
Lint-free wipes
-
Microscope with calibrated measurement software
Step-by-Step Methodology:
-
Component Cleaning: Thoroughly clean the steel ball and disk with a solvent like heptane and a lint-free wipe to remove any residual oils or contaminants. Dry the components completely. This step is critical to prevent cross-contamination and ensure the test evaluates only the lubricant .
-
Sample Preparation: Place 2 mL of the test lubricant into the lubricant reservoir of the HFRR, ensuring the test disk is fully submerged.
-
Machine Setup & Calibration:
-
Securely mount the cleaned disk in the lubricant reservoir and clamp the cleaned ball into the holder.
-
Set the test parameters according to standards (e.g., ASTM D6079):
-
Load: 200 g (1.96 N)
-
Stroke Length: 1 mm
-
Frequency: 50 Hz
-
Temperature: 60 °C
-
Test Duration: 75 minutes
-
-
Allow the system to reach the set temperature and thermally stabilize before starting the test. This ensures consistent viscosity and lubricant properties throughout the experiment.
-
-
Test Execution:
-
Lower the ball onto the disk to apply the specified load.
-
Initiate the test. The rig will oscillate the disk while continuously recording the frictional force via a piezoelectric sensor.
-
The coefficient of friction is calculated in real-time by the system software (Friction Force / Normal Load).
-
-
Post-Test Analysis:
-
Clean the ball again with solvent to remove any remaining lubricant.
-
Using the microscope, measure the wear scar on the ball in two perpendicular directions (parallel and perpendicular to the sliding direction).
-
The final Wear Scar Diameter (WSD) is reported as the average of these two measurements in micrometers (μm). A smaller WSD indicates better anti-wear performance.
Caption: Standardized HFRR Experimental Workflow.
Conclusion and Outlook
The tribological performance of alkanes is a direct consequence of their molecular structure. Linear alkanes excel at forming robust, ordered boundary films that provide outstanding wear protection at the cost of higher friction. In contrast, branched alkanes disrupt this molecular ordering, resulting in low-friction, liquid-like films that may offer less protection against wear.
The choice between these structures is not a matter of "better" or "worse" but is entirely application-dependent.
-
For systems where minimizing wear is the absolute priority and a slightly higher coefficient of friction is tolerable (e.g., certain gear and bearing applications), formulations rich in linear structures may be advantageous.
-
For systems demanding the lowest possible friction to maximize efficiency (e.g., engine components where fuel economy is paramount), branched structures like those in PAOs are often the preferred choice.[11]
Future lubricant design will increasingly rely on molecular dynamics simulations and advanced characterization techniques to create tailored molecules that strike the optimal balance between these competing properties, potentially incorporating functional groups onto branched or linear backbones to achieve performance characteristics unattainable by pure hydrocarbons alone.
References
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Branched Alkane Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the accurate characterization of branched alkanes is a critical, yet often challenging, endeavor. These isomeric compounds, with their subtle structural variations, can significantly impact the properties and purity of raw materials, intermediates, and final products. This guide provides an in-depth, objective comparison of analytical methodologies for branched alkane analysis, grounded in the principles of scientific integrity and regulatory compliance. We will explore the nuances of method validation, the comparative strengths of key analytical techniques, and the essential process of cross-validation to ensure data is reliable, reproducible, and fit for purpose.
The Analytical Challenge of Branched Alkanes
The primary difficulty in analyzing branched alkane isomers lies in their similar physical and chemical properties.[1] Isomers possess the same molecular weight and often have very close boiling points, which complicates separation by techniques that rely on these characteristics, such as gas chromatography (GC).[1] Furthermore, the degree and position of branching influence volatility and interactions with stationary phases in chromatography, making the differentiation of structurally similar isomers a significant analytical hurdle.[1] Current analytical methods can struggle with complex mixtures where linear and branched alkanes coexist, potentially leading to overlapping signals and ambiguous results.[2]
Pillars of Trustworthy Analysis: Method Validation
Before comparing methods, it is crucial to understand the principles of analytical method validation. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide a framework for this process, ensuring that an analytical procedure is suitable for its intended purpose.[3][4][5] The recently updated ICH Q2(R2) guideline extends these principles to cover modern analytical techniques, including those using spectroscopic data.[6][7][8]
Key validation parameters, as defined by these regulatory bodies, include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[9][10]
-
Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[9][10]
-
Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is typically considered at three levels: repeatability (intra-assay precision), intermediate precision, and reproducibility.[9][11]
-
Linearity and Range: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.[9][11] The range is the interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[11]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[10]
Comparative Analysis of Key Analytical Techniques
Gas chromatography is the industry standard for the analysis of volatile and semi-volatile compounds like alkanes.[12] The choice of detector is a critical decision that influences the qualitative and quantitative capabilities of the analysis.
Gas Chromatography-Flame Ionization Detection (GC-FID)
The Flame Ionization Detector (FID) is a highly sensitive detector for hydrocarbons.[12] It works by combusting organic compounds in a hydrogen flame, which generates ions and produces an electrical current proportional to the amount of organic material present.[13]
Strengths of GC-FID:
-
High Sensitivity for Hydrocarbons: GC-FID is exceptionally sensitive to compounds that are readily combustible, making it ideal for detecting low concentrations of alkanes.
-
Excellent Quantitative Accuracy: For known analytes, GC-FID provides excellent quantitative accuracy due to its consistent response factor for hydrocarbons.[12]
-
Cost-Effective and Robust: The instrumentation is generally less expensive and more straightforward to operate and maintain compared to mass spectrometers.[13]
Limitations of GC-FID:
-
Lack of Specificity: GC-FID provides limited structural information. It cannot distinguish between compounds with similar retention times, which is a significant drawback when analyzing co-eluting branched alkane isomers.[14]
-
Primarily Quantitative: While it excels at quantification, it does not provide qualitative data for compound identification.[13]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry.[15] As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a molecular "fingerprint," providing detailed structural information.[15]
Strengths of GC-MS:
-
High Selectivity and Specificity: The mass spectrometer can differentiate between compounds even if they co-elute from the GC column, based on their unique mass spectra. This is invaluable for identifying specific branched alkane isomers in complex mixtures.[14]
-
Qualitative and Quantitative Analysis: GC-MS provides both the identity and the amount of a substance in a sample.[13][14]
-
Structural Elucidation: The fragmentation patterns observed in the mass spectrum can be used to determine the structure of unknown compounds.[15]
Limitations of GC-MS:
-
Higher Cost and Complexity: GC-MS systems are more expensive to purchase, operate, and maintain than GC-FID systems.[14]
-
Variable Response Factors: The response of the mass spectrometer can vary significantly between different compounds, which can make accurate quantification more challenging without appropriate standards.
Head-to-Head Comparison: GC-FID vs. GC-MS for Branched Alkane Analysis
| Feature | Gas Chromatography-Flame Ionization Detection (GC-FID) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Combustion of organic compounds in a hydrogen flame to produce ions.[13] | Ionization and fragmentation of molecules, followed by separation of ions based on their mass-to-charge ratio.[15] |
| Primary Application | Quantitative analysis of known hydrocarbons.[12] | Qualitative and quantitative analysis of both known and unknown compounds.[14] |
| Specificity | Low; relies solely on retention time for identification.[14] | High; provides structural information through mass spectra, enabling isomer differentiation.[14] |
| Sensitivity | Very high for hydrocarbons. | High, often in the parts-per-billion (ppb) or parts-per-trillion (ppt) range.[13] |
| Quantitative Accuracy | Excellent for hydrocarbons with a consistent response factor.[12] | Can be excellent with proper calibration, but response factors can vary. |
| Cost & Complexity | Lower cost, simpler operation and maintenance.[13] | Higher cost, more complex instrumentation and data analysis.[14] |
| Best Suited For | Routine quality control of known alkane mixtures where isomer identification is not critical. | Research, development, and impurity profiling where definitive identification of branched isomers is required.[15] |
The Imperative of Cross-Validation
Cross-validation is the process of critically assessing and comparing data generated from two or more different analytical methods or from the same method used in different laboratories.[16][17] This is a crucial step to ensure the consistency and reliability of analytical results, especially when transferring a method from a development lab to a quality control lab, or when comparing data from different studies.[17][18]
The goal of cross-validation is to demonstrate that different analytical approaches produce comparable and reliable data.[12][19] This process is essential for:
-
Ensuring Inter-laboratory Reproducibility: Verifying that a method performs consistently across different sites, with different analysts and equipment.[17]
-
Supporting Regulatory Compliance: Providing evidence to regulatory agencies that the analytical data is reliable and consistent.[17]
-
Facilitating Method Transfer: Ensuring a smooth transition of an analytical method from one laboratory to another.[18]
A Visual Workflow for Cross-Validation
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Inter-laboratory Comparison of 4-Ethyl-2,6-dimethyloctane Analysis: A Guide for Robust and Reliable Quantification
Abstract
This guide provides a comprehensive framework for conducting an inter-laboratory comparison of 4-Ethyl-2,6-dimethyloctane analysis. Accurate quantification of this branched-chain alkane is crucial in various fields, including petroleum analysis and environmental monitoring. This document outlines a detailed experimental design, standardized analytical protocols, and robust data analysis methodologies to ensure the comparability and reliability of results across different laboratories. By adhering to the principles of scientific integrity and leveraging established best practices, this guide aims to empower researchers, scientists, and drug development professionals to achieve high-quality, reproducible data for this specific analyte.
Introduction
This compound is a saturated hydrocarbon that can be present in complex mixtures such as petroleum products.[1][2] Its accurate and precise measurement is essential for quality control, regulatory compliance, and environmental impact assessment. However, the inherent variability in analytical methodologies, instrumentation, and laboratory practices can lead to significant discrepancies in reported concentrations. Inter-laboratory comparison studies, also known as proficiency testing, are a cornerstone of quality assurance, providing an objective means to assess and improve the performance of analytical measurements.[3][4][5]
This guide is designed to provide a robust framework for a comparative study on this compound analysis. It emphasizes the importance of a well-defined experimental plan, standardized procedures, and rigorous statistical evaluation to ensure the validity and comparability of the data generated by participating laboratories. The principles outlined herein are grounded in internationally recognized standards for method validation and proficiency testing, such as ISO/IEC 17025.[6][7][8][9]
The Analyte: this compound
-
Chemical Formula: C12H26[10]
-
Molecular Weight: 170.33 g/mol [10]
-
CAS Registry Number: 62183-52-2[10]
-
Synonyms: Octane, 4-ethyl-2,6-dimethyl-[10]
Experimental Design
A meticulously planned experimental design is fundamental to the success of any inter-laboratory comparison. This section details the key components of the study, from sample preparation to the statistical analysis of the results.
Preparation and Distribution of the Test Material
A homogenous and stable test material is paramount for a valid comparison.
-
Matrix Selection: The matrix for the test material should be representative of the typical samples analyzed by the participating laboratories. For this study, a synthetic hydrocarbon mixture in a suitable non-polar solvent, such as hexane, is recommended.[11] This minimizes matrix effects and allows for a more direct comparison of analytical performance.
-
Analyte Concentration: The test material will be prepared with a known concentration of this compound. To assess performance across a relevant range, two concentration levels will be prepared:
-
Low Concentration: In the low µg/mL range.
-
High Concentration: In the high µg/mL range.
-
-
Homogeneity and Stability Testing: Prior to distribution, the bulk test material will be rigorously tested for homogeneity to ensure that each aliquot is identical. Stability testing will also be conducted to confirm that the analyte concentration remains constant throughout the duration of the study.
-
Sample Distribution: Each participating laboratory will receive two vials of the test material at each concentration level, along with a vial of the blank matrix. Samples will be shipped under controlled conditions to maintain their integrity.
Analytical Methodologies
While participating laboratories may use their own validated in-house methods, a standardized reference method is provided to serve as a benchmark. The primary analytical technique for the quantification of volatile organic compounds (VOCs) like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[12][13][14]
2.2.1. Recommended Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers excellent separation capabilities and highly specific detection, making it well-suited for the analysis of complex hydrocarbon mixtures.[13][15]
-
Gas Chromatography (GC): Separates the components of the sample based on their volatility and interaction with the stationary phase of the column.[12]
-
Mass Spectrometry (MS): Detects and identifies the separated components based on their mass-to-charge ratio, providing both qualitative and quantitative information.[12][2]
Statistical Analysis of Results
The performance of each laboratory will be evaluated using established statistical methods for proficiency testing, as outlined in ISO 13528.[5] The key performance indicators will be:
-
Z-score: A measure of how far an individual result deviates from the assigned value (the known concentration of the test material).
-
Repeatability: The precision of measurements obtained under the same operating conditions over a short interval of time.
-
Reproducibility: The precision of measurements obtained under different operating conditions (e.g., in different laboratories).
Protocols
This section provides detailed, step-by-step methodologies for the key experiments in this inter-laboratory comparison.
Sample Preparation Protocol
-
Acclimatization: Upon receipt, allow the sealed vials to equilibrate to room temperature for at least one hour.
-
Dilution (if necessary): Based on the expected concentration range of your instrumentation, perform a serial dilution of the provided test material using the supplied blank matrix. It is crucial to accurately record all dilution factors.
-
Internal Standard Spiking: To correct for variations in injection volume and instrument response, spike all samples (including calibration standards and blanks) with a known concentration of an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample).
-
Vialing: Transfer the final prepared sample into a 2 mL autosampler vial with a septum cap for GC-MS analysis.
GC-MS Analysis Protocol
The following is a recommended starting point for the GC-MS parameters. Laboratories should optimize these conditions based on their specific instrumentation.
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| MS System | Agilent 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) and/or Full Scan |
| SIM Ions | To be determined from the mass spectrum of a this compound standard |
Data Processing and Quantification Protocol
-
Calibration Curve: Prepare a multi-point calibration curve using certified reference standards of this compound. The concentration range of the calibration curve should bracket the expected concentrations of the test materials.
-
Peak Integration: Integrate the chromatographic peak corresponding to this compound and the internal standard.
-
Quantification: Calculate the concentration of this compound in the test samples using the calibration curve and the response ratio of the analyte to the internal standard.
-
Reporting: Report the final concentration in µg/mL, corrected for any dilutions. Report results for both vials of each concentration level.
Experimental Workflow Diagram
Caption: Workflow for this compound Analysis.
Results and Discussion
The results of the inter-laboratory comparison will be compiled and analyzed to provide a comprehensive overview of the performance of the participating laboratories.
Data Summary
The following tables will be used to summarize the quantitative data from the study.
Table 1: Reported Concentrations for Low-Level Sample
| Laboratory ID | Result 1 (µg/mL) | Result 2 (µg/mL) | Mean (µg/mL) | Z-score |
| Lab A | ||||
| Lab B | ||||
| Lab C | ||||
| ... |
Table 2: Reported Concentrations for High-Level Sample
| Laboratory ID | Result 1 (µg/mL) | Result 2 (µg/mL) | Mean (µg/mL) | Z-score |
| Lab A | ||||
| Lab B | ||||
| Lab C | ||||
| ... |
Performance Evaluation
The Z-scores will be interpreted as follows:
-
|Z| ≤ 2.0: Satisfactory performance
-
2.0 < |Z| < 3.0: Questionable performance
-
|Z| ≥ 3.0: Unsatisfactory performance
Laboratories with questionable or unsatisfactory performance will be encouraged to review their analytical procedures to identify potential sources of error.
Data Analysis and Interpretation Flow
Caption: Logical Flow of Data Analysis and Interpretation.
Conclusion
This guide provides a comprehensive framework for conducting a successful inter-laboratory comparison of this compound analysis. By adhering to the detailed protocols and best practices outlined in this document, participating laboratories can contribute to a valuable study that will enhance the overall quality and reliability of analytical data for this important compound. The results of this comparison will not only provide a snapshot of current analytical capabilities but will also serve as a valuable tool for continuous improvement in the field.
References
- Lab Manager. (2021, April 29). GC-MS: A Powerful Technique for Hydrocarbon Analysis.
- Institute for Occupational Safety and Health of the German Social Accident Insurance (IFA). Proficiency testing scheme for volatile organic compounds (VOC) with thermal desorption.
- ACS Publications. Hydrocarbon Compound Type Analysis by Mass Spectrometry: On the Replacement of the All-Glass Heated Inlet System with a Gas Chromatograph.
- PubMed. (2000, September 15). Comparison of comprehensive two-dimensional gas chromatography and gas chromatography--mass spectrometry for the characterization of complex hydrocarbon mixtures.
- Qualitycheck. Proficiency testing (PT): Volatile Organic Compounds (VOCs) in natural waters.
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- Irish National Accreditation Board (INAB). (2016, February 4). Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025).
- AOAC International. How to Meet ISO 17025 Requirements for Method Verification.
- Eurachem. The Fitness for Purpose of Analytical Methods.
- Hovogen. (2025, August 18). A Comprehensive Guide to Gas Chromatography-Mass Spectrometry (GC-MS).
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- UKAS. Method Validation.
- UKAS. Method Validation course (LGC).
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- Ministry of the Environment, Government of Japan. III Analytical Methods.
- Intertek. Volatile Organic Compound (VOC) Services.
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A Senior Application Scientist's Guide to Determining Detection and Quantification Limits of 4-Ethyl-2,6-dimethyloctane by GC-MS: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise and accurate measurement of volatile organic compounds (VOCs) is paramount. 4-Ethyl-2,6-dimethyloctane, a branched-chain alkane, often present as a trace component in complex matrices, necessitates highly sensitive analytical methodologies for its detection and quantification. This guide provides an in-depth technical exploration of determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, it offers an objective comparison with alternative analytical techniques, supported by scientific principles and data.
The Critical Role of LOD and LOQ in Analytical Science
In any quantitative analysis, understanding the lower limits of an analytical method's performance is not merely a matter of regulatory compliance; it is a cornerstone of scientific integrity. The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from the background noise of the analytical instrument, though not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) , on the other hand, is the lowest concentration of an analyte that can be determined with a defined level of precision and accuracy.[1][2]
Establishing these parameters is crucial for:
-
Ensuring data reliability: Particularly when dealing with trace-level contaminants or impurities.
-
Method validation: As mandated by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1]
-
Comparing different analytical techniques: Allowing for an informed choice of methodology based on the specific requirements of the analysis.
Determining the LOD and LOQ of this compound by GC-MS: An Experimental Protocol
The following protocol outlines a robust, self-validating system for determining the LOD and LOQ of this compound. The causality behind each step is explained to provide a deeper understanding of the experimental design. This protocol is based on well-established guidelines, such as the ICH Q2(R1) and principles from EPA methodologies for VOC analysis.[1]
Diagram of the Experimental Workflow
Caption: Workflow for LOD and LOQ determination of this compound by GC-MS.
Step-by-Step Methodology
-
Preparation of Standard Solutions:
-
Rationale: Accurate preparation of standards is fundamental to the entire validation process. A high-purity certified reference material (CRM) of this compound is used to minimize uncertainty.
-
Protocol:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in GC-grade hexane.
-
Perform serial dilutions of the stock solution to prepare a series of low-concentration working standards. The concentrations should bracket the expected LOD and LOQ. For instance, a series ranging from 0.1 µg/mL to 10 µg/mL would be appropriate.
-
-
-
GC-MS Instrumentation and Conditions:
-
Rationale: The choice of GC-MS parameters directly impacts sensitivity and selectivity. A non-polar column is suitable for the separation of hydrocarbons. Selected Ion Monitoring (SIM) mode is employed to enhance sensitivity by focusing on characteristic ions of the analyte. For C12 alkanes, prominent fragment ions include m/z 57, 71, and 85.[3]
-
Instrument Parameters (Typical):
-
GC System: Agilent 8890 GC or equivalent.
-
MS System: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Split/splitless, operated in splitless mode at 280°C.
-
Oven Program: Initial temperature of 40°C (hold 2 min), ramp at 10°C/min to 300°C (hold 5 min).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) with target ions m/z 57, 71, and 85.
-
-
-
-
Analysis of Blank and Low-Concentration Samples:
-
Rationale: The statistical determination of LOD and LOQ relies on the variability of the blank signal and the response to a known low concentration of the analyte. A sufficient number of replicates (typically 7 or more) is necessary to ensure statistical significance.
-
Protocol:
-
Inject at least seven replicates of the blank solvent (hexane).
-
Inject at least seven replicates of a low-concentration standard (a concentration estimated to be near the LOQ).
-
-
-
Data Processing and Calculation:
-
Rationale: The ICH Q2(R1) guideline provides a widely accepted statistical method for calculating LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.[1]
-
Calculations:
-
Determine the standard deviation of the response (σ): This can be determined from the standard deviation of the peak areas of the analyte in the low-concentration standard replicates or the standard deviation of the y-intercepts of regression lines.
-
Determine the slope of the calibration curve (S): Construct a calibration curve by plotting the peak area versus the concentration of the standards. The slope is determined from the linear regression of this curve.
-
Calculate LOD: LOD = 3.3 * (σ / S)
-
Calculate LOQ: LOQ = 10 * (σ / S)
-
-
Comparison of Analytical Techniques for this compound Analysis
While GC-MS is a powerful and widely used technique for the analysis of volatile compounds, other methods offer different advantages in terms of speed, portability, and selectivity. The choice of the most appropriate technique depends on the specific analytical challenge.
| Parameter | GC-MS | GC-FID | Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) | Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) |
| Principle | Chromatographic separation followed by mass-based detection.[3] | Chromatographic separation followed by flame ionization detection.[4] | Direct chemical ionization using protonated water molecules.[5] | Direct chemical ionization using multiple precursor ions (H₃O⁺, NO⁺, O₂⁺).[6] |
| Estimated LOD | Low to sub-µg/L (ppb) range. | Mid to high µg/L (ppb) range.[7] | Low µg/L (ppb) to sub-µg/L (sub-ppb) range. | Parts-per-trillion (ppt) range.[6] |
| Estimated LOQ | µg/L (ppb) range. | High µg/L to mg/L (ppm) range.[4] | µg/L (ppb) range. | Sub-ppb to ppb range. |
| Selectivity | High (mass-based identification). | Moderate (retention time-based). | Moderate (mass-to-charge ratio). | High (multiple precursor ions aid in isomer differentiation).[8] |
| Sample Throughput | Lower (due to chromatographic run times). | Lower. | High (real-time analysis). | High (real-time analysis). |
| Portability | Limited (benchtop instruments). | Limited. | Field-deployable instruments available. | Field-deployable instruments available. |
| Strengths | High confidence in identification, well-established methods. | Robust, cost-effective for routine analysis of known compounds. | Real-time monitoring, no sample preparation.[5] | Real-time analysis, high sensitivity, can differentiate some isomers.[6][8] |
| Limitations | Slower analysis time, potential for co-elution. | Lower sensitivity and selectivity compared to MS. | Cannot differentiate isomers, potential for isobaric interferences.[5] | Higher initial instrument cost, library-dependent for quantification. |
Logical Relationship in Analytical Method Selection
Caption: Decision-making flowchart for selecting an analytical method for volatile hydrocarbon analysis.
Conclusion
The determination of the limit of detection and quantification for this compound is a critical step in the validation of any analytical method for its trace-level analysis. Gas Chromatography-Mass Spectrometry offers a robust and highly selective approach, with an estimated LOD in the low to sub-µg/L range, particularly when employing Selected Ion Monitoring. The protocol detailed in this guide, grounded in the principles of the ICH Q2(R1) guideline, provides a framework for establishing these crucial performance characteristics with a high degree of scientific rigor.
While GC-MS remains a gold standard for specificity, alternative techniques such as PTR-MS and SIFT-MS provide compelling advantages for applications requiring real-time monitoring and high sample throughput, albeit with some trade-offs in isomer differentiation for PTR-MS. The selection of the optimal analytical technique should be a carefully considered decision, balancing the requirements for sensitivity, selectivity, speed, and cost. By understanding the principles and performance characteristics of each method, researchers can confidently choose the most appropriate tool for their analytical needs, ensuring the generation of high-quality, reliable data.
References
- Ligor, T., et al. "Comparison of Proton Transfer Reaction-Mass Spectrometry and Gas Chromatography–Mass Spectrometry in Analysis of Breath Sample." Polish Journal of Environmental Studies, vol. 18, no. 3, 2009, pp. 329-339. [Link]
- ICH. "Q2(R1) Validation of Analytical Procedures: Text and Methodology." International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use, 2005. [Link]
- Zuas, O., et al. "Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture." Revista Colombiana de Química, vol. 45, no. 3, 2016, pp. 22-27. [Link]
- Altabrisa Group. "What Is LOD and LOQ Determination in Analytical Chemistry?" Altabrisa Group, 2025. [Link]
- U.S. EPA. "Method 301 - Field Validation of Pollutant Measurement Methods from Various Waste Media." U.S. Environmental Protection Agency. [Link]
- U.S. EPA. "Detection Limit/Quantitation Limit Summary Table." U.S. Environmental Protection Agency. [Link]
- Ligor, T., et al. "Comparison of proton transfer reaction-Mass spectrometry and gas chromatography-Mass spectrometry in analysis of breath samples.
- Pang, X. "PTR-MS and GC-MS as complementary techniques for analysis of volatiles: A tutorial review." Analytica Chimica Acta, vol. 1234, 2022, p. 340513. [Link]
- Sobecki, M., et al. "Determination of volatile halogenated hydrocarbons in drinking and environmental waters by headspace gas chromatography.
- Smith, D., and P. Španěl. "SIFT-MS: Gas-Phase Chemistry - MS with a Difference." Spectroscopy Online, 2007. [Link]
- Karl, T., et al. "Advances in Proton Transfer Reaction Mass Spectrometry (PTR-MS): Applications in Exhaled Breath Analysis, Food Science, and Atmospheric Chemistry." PMC - NIH, 2018. [Link]
- Zuas, O., et al. "Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture." SciELO, 2016. [Link]
- Ligor, T., et al. "(PDF) Comparison of proton transfer reaction-Mass spectrometry and gas chromatography-Mass spectrometry in analysis of breath samples.
- Syft Technologies. "Technical Comparison SIFT-MS and GCMS full." Syft Technologies. [Link]
- Alam, M. S., et al. "Mapping and quantifying isomer sets of hydrocarbons (≥C12) in diesel fuel, lubricating oil and diesel exhaust samples using GC × GC-ToF-MS." Atmospheric Measurement Techniques, vol. 11, no. 2, 2018, pp. 815-829. [Link]
- Fowler, S. J., et al. "Hyphenated Mass Spectrometry versus Real-Time Mass Spectrometry Techniques for the Detection of Volatile Compounds from the Human Body." National Institutes of Health, 2020. [Link]
- Alam, M. S., et al. "Mapping and quantifying isomer sets of hydrocarbons ( ≥ C12) in diesel exhaust, lubricating oil and diesel fuel samples using GC × GC-ToF-MS." Atmospheric Measurement Techniques, vol. 11, no. 2, 2018, pp. 815-829. [Link]
- Agilent. "Ultrafast Total Petroleum Hydrocarbon Analysis by the Agilent 8850 GC with FID." Agilent Technologies, 2020. [Link]
- Syft Technologies. "SIFT-MS Knowledge Base | Real-Time Gas Analyzer Resources." Syft Technologies. [Link]
- de Oliveira, A. M., et al. "Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples." Brazilian Journal of Analytical Chemistry, vol. 7, no. 27, 2020, pp. 20-30. [Link]
- ResearchGate. "GC-MS Spectra of Dodecane (Retention time-9.313).
- Edwards, M. A., et al. "GC-MS chromatogram of high molecular weight species for n-dodecane film cooling.
- ResearchGate. "GC MS analysis of the dodecane phase from cultures of the RiCCD1...
- Yasuhara, A., et al. "Development of a Precise Method for the Quantitative Analysis of Hydrocarbons Using Post−Column Reaction Capillary Gas Chromatography with." Chromatography, vol. 27, no. 2, 2006, pp. 49-53. [Link]
- Snow, N. H. "Going Low: Understanding Limit of Detection in Gas Chromatography (GC).
- Ciolino, L. A., et al. "EVALI Vaping Liquids Part 1: GC-MS Cannabinoids Profiles and Identification of Unnatural THC Isomers." Frontiers in Chemistry, vol. 9, 2021, p. 652542. [Link]
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Navigating the Maze: A Comparative Guide to Stationary Phases for the Separation of C12 Isomers
For Researchers, Scientists, and Drug Development Professionals
The precise separation and identification of C12 isomers present a formidable challenge in analytical chemistry. With 355 constitutional isomers of dodecane (C12H26) alone, not to mention the numerous aromatic and functionalized C12 compounds, selecting the optimal stationary phase is paramount for achieving accurate and reliable results.[1] This guide provides an in-depth comparison of various stationary phases for the separation of C12 isomers by both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), supported by experimental data and mechanistic insights to inform your method development.
The Challenge of C12 Isomer Separation
Isomers, by definition, share the same molecular formula, often leading to very similar physicochemical properties such as boiling point and polarity. This inherent similarity makes their separation a complex task. In gas chromatography, the elution of non-polar isomers like alkanes is primarily governed by their boiling points and degree of branching. More compact, highly branched isomers exhibit lower boiling points and thus tend to elute earlier from non-polar columns than their linear counterparts.[1] For aromatic and functionalized C12 isomers, subtle differences in polarity and shape also come into play, requiring stationary phases with alternative selectivities.
Gas Chromatography (GC) Stationary Phases: A Comparative Analysis
Gas chromatography is the workhorse technique for the analysis of volatile and semi-volatile C12 isomers, particularly in complex hydrocarbon mixtures like diesel fuel.[2] The choice of the capillary column's stationary phase is the most critical factor in achieving resolution.
Non-Polar Stationary Phases
Non-polar stationary phases are the standard choice for separating hydrocarbon isomers based on volatility. The separation mechanism is dominated by dispersive (van der Waals) forces, with elution order generally following the boiling points of the analytes.
-
100% Dimethylpolysiloxane (e.g., DB-1, HP-1ms): This is the most common non-polar phase, offering excellent general-purpose separation of alkanes. The primary retention mechanism is based on the analyte's boiling point. Highly branched dodecane isomers, having lower boiling points, will elute before the linear n-dodecane.[1]
-
5% Phenyl 95% Dimethylpolysiloxane (e.g., DB-5, HP-5ms): The introduction of a small percentage of phenyl groups adds a degree of polarizability to the stationary phase. This can provide unique selectivity for aromatic C12 isomers through π-π interactions, in addition to the boiling point-based separation.
Key Performance Observations:
-
Elution Order: Governed primarily by boiling point. Increased branching leads to earlier elution.
-
Mechanism: Dispersive forces (van der Waals interactions).
-
Best For: General hydrocarbon profiling, separation of branched vs. linear alkanes.
Polar Stationary Phases
For C12 isomers containing polar functional groups (e.g., dodecanols, dodecenes) or for achieving alternative selectivity for non-polar isomers, polar stationary phases offer different interaction mechanisms.
-
Polyethylene Glycol (PEG) (e.g., DB-WAX, Carbowax): These are highly polar phases that separate analytes based on differences in polarity. For C12 isomers, these columns are particularly effective at separating isomers with different degrees of unsaturation or those containing polar functional groups like hydroxyls. The separation mechanism involves dipole-dipole interactions and hydrogen bonding.
-
Cyanopropyl-based Phases (e.g., DB-23, SP-2340): These phases are highly polar and exhibit strong dipole moments, making them exceptionally good for separating cis/trans isomers of unsaturated C12 compounds, such as dodecenes.
Comparative Data for GC Stationary Phases
To provide a clearer comparison, the following table summarizes the Kovats Retention Indices (RI) for a selection of dodecane isomers on a non-polar stationary phase. A lower RI value indicates a shorter retention time.
| Isomer Name | Molecular Structure | Boiling Point (°C) | Kovats Retention Index (Non-Polar Phase) |
| n-Dodecane | CH3(CH2)10CH3 | 216.3 | 1200 |
| 2-Methylundecane | (CH3)2CH(CH2)8CH3 | 210.6 | 1172 |
| 3-Methylundecane | CH3CH2CH(CH3)(CH2)7CH3 | 210.1 | 1178 |
| 2,2-Dimethyl-decane | (CH3)3C(CH2)7CH3 | 204.3 | 1154 |
| 2,6,10-Trimethyl-nonane | (CH3)2CH(CH2)3CH(CH3)(CH2)3CH(CH3)2 | 203.1 | 1145 |
Note: Kovats indices are compiled from various sources and should be used as a guide. Actual values can vary with specific analytical conditions.[1]
Shape-Selective Stationary Phases
-
Liquid Crystals: Nematic liquid crystal stationary phases offer a unique mechanism for separating isomers based on their molecular shape (length-to-breadth ratio).[3] Long, planar molecules can interact more effectively with the ordered liquid crystalline structure and are retained longer than more compact, non-planar isomers.[3] This provides a separation mechanism that is distinct from boiling point or polarity, making it highly effective for resolving challenging isomer pairs, particularly rigid aromatic structures.[3]
High-Performance Liquid Chromatography (HPLC) for C12 Isomer Separation
While GC is dominant for alkane analysis, HPLC is a powerful tool for separating non-volatile or thermally labile C12 isomers, especially aromatic and functionalized compounds. The choice of stationary phase in reversed-phase HPLC dictates the selectivity.
C18 (Octadecyl) Stationary Phases
C18 columns are the most widely used in reversed-phase HPLC, separating compounds primarily based on hydrophobicity.[4] For C12 isomers, such as alkylbenzenes, retention increases with the hydrophobicity of the molecule. However, standard C18 phases may offer limited selectivity for positional isomers.[5]
Phenyl Stationary Phases (e.g., Phenyl-Hexyl)
Phenyl phases provide an alternative selectivity to C18 by introducing π-π interaction capabilities.[6] These interactions are particularly useful for separating aromatic C12 isomers, where differences in the position of alkyl substituents can influence the electronic interaction with the phenyl rings of the stationary phase.[7] The use of methanol as the organic modifier in the mobile phase can enhance these π-π interactions compared to acetonitrile.
Pentafluorophenyl (PFP) Stationary Phases
PFP columns offer multiple interaction mechanisms, including hydrophobic, π-π, dipole-dipole, and charge-transfer interactions.[8] The electron-deficient fluorinated ring system of the PFP phase can selectively interact with electron-rich aromatic compounds or those with polar functional groups.[8] This unique selectivity makes PFP columns highly effective for separating positional isomers of substituted aromatic compounds that may co-elute on C18 or Phenyl phases.[8]
C30 (Triacontyl) Stationary Phases
C30 columns are designed to provide high shape selectivity for hydrophobic, long-chain molecules.[9][10] The densely bonded, long alkyl chains create a more ordered environment compared to C18 phases, allowing for better discrimination between structurally similar isomers.[9][11] C30 phases are particularly well-suited for separating geometric isomers (cis/trans) and positional isomers of hydrophobic C12 compounds.[5][9]
Comparative Selectivity of HPLC Phases
| Stationary Phase | Primary Separation Mechanism(s) | Best Suited for C12 Isomers |
| C18 | Hydrophobic interactions | General separation of C12 compounds with differing hydrophobicity. |
| Phenyl | Hydrophobic & π-π interactions | Positional isomers of alkylbenzenes and other aromatic C12s.[12] |
| PFP | Hydrophobic, π-π, dipole, charge-transfer | Halogenated or polar aromatic C12 isomers; positional isomers.[8] |
| C30 | Hydrophobic & Shape Selectivity | Hydrophobic structural and geometric isomers (e.g., dodecenes).[5][9] |
Experimental Protocols
Protocol 1: GC-MS Analysis of Dodecane Isomers in a Hydrocarbon Mixture
This protocol is designed for the general profiling of C12 alkane isomers in a complex matrix like diesel fuel.
-
Sample Preparation: Dilute the sample (e.g., 1 µL of diesel fuel in 1 mL of dichloromethane).
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: Agilent J&W DB-1ms (100% Dimethylpolysiloxane), 30 m x 0.25 mm I.D. x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/splitless inlet at 250 °C with a split ratio of 50:1.
-
Injection Volume: 1 µL.
-
Oven Temperature Program: Initial temperature 40 °C, hold for 2 minutes; ramp at 5 °C/min to 220 °C; hold for 5 minutes.[1]
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-350.
-
-
Data Analysis: Identify isomers based on retention time and comparison of mass spectra with a library (e.g., NIST). Quantify using the total ion current (TIC) or extracted ion chromatograms.
Protocol 2: HPLC Separation of C12 Alkylbenzene Positional Isomers
This protocol provides a starting point for separating positional isomers of dodecylbenzene using phases with alternative selectivity.
-
Sample Preparation: Prepare a 100 µg/mL solution of the isomer mixture in the initial mobile phase.
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity LC or equivalent.
-
Column: Agilent Poroshell 120 PFP, 4.6 x 100 mm, 2.7 µm.
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Gradient: 70% B to 95% B over 10 minutes.
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 40 °C.
-
Detector: Diode Array Detector (DAD) at 254 nm.
-
-
Method Optimization: If separation is insufficient, compare the results with a C18 and a Phenyl-Hexyl column under the same conditions to evaluate the change in selectivity. Adjust the mobile phase composition and gradient slope to optimize resolution.[13][14]
Visualizing Separation Mechanisms and Workflows
To better understand the principles behind these separations, the following diagrams illustrate the key concepts.
Caption: Dominant separation mechanisms for C12 isomers on different stationary phases.
Caption: A logical workflow for selecting and optimizing a chromatographic method.
Conclusion
The successful separation of C12 isomers is a nuanced task that hinges on the careful selection of the chromatographic stationary phase. For GC analysis of alkanes, non-polar phases that separate based on boiling point are the first choice, while highly polar and shape-selective phases like liquid crystals provide powerful alternative selectivities. In HPLC, moving beyond standard C18 columns to phases like Phenyl, PFP, and C30 can unlock the unique interactions—such as π-π, dipole, and shape selectivity—needed to resolve complex mixtures of aromatic and functionalized C12 isomers. By understanding the underlying separation mechanisms and leveraging the comparative data presented, researchers can develop more robust and efficient methods for the accurate analysis of this challenging class of compounds.
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A Comparative Guide to 4-Ethyl-2,6-dimethyloctane as a Potential Biomarker in Environmental Forensics
In the intricate field of environmental forensics, the identification of robust and reliable chemical markers is paramount for tracing the origin and fate of contaminants. While established biomarkers such as hopanes and steranes have long served as the gold standard for petroleum hydrocarbon fingerprinting, the ever-evolving landscape of environmental chemistry necessitates the exploration of novel, complementary markers. This guide introduces 4-Ethyl-2,6-dimethyloctane, a C12 branched alkane, as a potential biomarker and provides a comprehensive comparison with established alternatives, supported by experimental insights and methodologies.
Introduction to Environmental Biomarkers: The Need for an Expanded Toolkit
Environmental biomarkers are organic compounds whose molecular structure provides a distinct signature of their biological or geological origin. In the context of petroleum hydrocarbon contamination, biomarkers are invaluable tools for oil spill identification, source correlation, and assessing the extent of weathering and biodegradation.[1] The ideal biomarker exhibits high source specificity, resistance to environmental degradation, and can be reliably detected and quantified.
While polycyclic saturated hydrocarbons like hopanes and steranes are highly resistant to degradation, their complex structures and lower volatility can present analytical challenges.[2][3] Lighter, more volatile compounds, though traditionally considered more susceptible to weathering, may offer advantages in certain applications, such as the characterization of fresh spills or refined petroleum products. This guide explores the potential of this compound to fill a niche in the environmental biomarker toolkit.
Physicochemical Properties and Environmental Behavior of this compound
This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆.[4] Its branched structure influences its physical and chemical properties, which in turn dictate its environmental fate and transport.
-
Volatility and Solubility: As a C12 alkane, this compound is a semi-volatile organic compound (SVOC). Alkanes are generally non-polar and thus have low solubility in water.[5][6] This hydrophobicity means that in aquatic environments, it will preferentially partition to sediments and organic matter. Its volatility suggests it can also be present in the vapor phase, particularly in soil matrices.
-
Biodegradation: Branched alkanes are generally more resistant to microbial degradation than their linear counterparts (n-alkanes) due to steric hindrance at the branching points.[7][8] However, numerous microorganisms possess the enzymatic machinery to degrade branched alkanes, albeit at a slower rate.[6] The biodegradation of dodecane isomers has been documented, indicating that this compound is not entirely recalcitrant in the environment.[7][9]
-
Source: this compound is a component of crude oil and its refined products.[10] While biogenic sources of branched alkanes exist, the complex mixture of isomers found in petroleum is generally distinguishable from the more specific branched alkanes produced by organisms.[11]
Comparative Analysis: this compound vs. Established Biomarkers
To evaluate the potential of this compound as a biomarker, it is essential to compare its performance against established markers for hydrocarbon contamination. This comparison focuses on pristane, phytane, and hopanes.
| Biomarker Class | This compound (Potential) | Pristane & Phytane (Established) | Hopanes (Established) |
| Chemical Structure | C12 Branched Alkane | C19 & C20 Isoprenoid Alkanes | C27-C35 Pentacyclic Triterpenoids |
| Source Specificity | Primarily associated with petroleum, but potential for biogenic overlap exists. | Diagenetic products of the phytyl side chain of chlorophyll; their ratio (Pr/Ph) indicates depositional environment (oxic vs. anoxic).[12][13] | Derived from bacteriohopanepolyols in bacterial cell membranes; ubiquitous in petroleum.[1] |
| Resistance to Degradation | Moderately resistant; more susceptible to biodegradation and weathering than hopanes.[7][8] | More resistant than n-alkanes but less so than hopanes; Pr/Ph ratio can be altered by severe biodegradation.[13] | Highly resistant to biodegradation and thermal alteration, making them excellent markers for weathered oils and ancient sediments.[2][3] |
| Volatility | Semi-volatile | Semi-volatile | Low volatility |
| Analytical Technique | GC-MS | GC-MS | GC-MS (often requiring higher temperatures) |
| Potential Applications | Fingerprinting of fresh to moderately weathered light to middle distillate spills (e.g., diesel, kerosene). May serve as an indicator of early-stage biodegradation. | Source rock characterization, oil-oil correlation, assessment of redox conditions of depositional environment, and degree of biodegradation.[12][13] | Oil-oil and oil-source rock correlation, assessment of thermal maturity, and fingerprinting of heavily weathered oils.[1] |
Experimental Protocols for the Analysis of this compound
The reliable detection and quantification of this compound in environmental samples hinge on robust analytical methodology. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for this purpose.
The choice of sample preparation technique depends on the environmental matrix:
-
Water Samples: Purge-and-trap or solid-phase microextraction (SPME) are effective for extracting volatile and semi-volatile compounds like this compound from water.[14]
-
Soil and Sediment Samples: Headspace analysis or solvent extraction followed by clean-up steps to remove interfering compounds are common approaches.
A standard GC-MS protocol for the analysis of branched alkanes would involve:
-
Injection: A split/splitless injector is typically used.
-
Gas Chromatography: A non-polar capillary column (e.g., DB-5ms) is suitable for separating a wide range of hydrocarbons. The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to elute compounds with a wide range of boiling points.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Data can be acquired in full scan mode to identify unknown compounds and in selected ion monitoring (SIM) mode for targeted quantification of this compound and other biomarkers.
This compound is identified by its retention time and its characteristic mass spectrum. The mass spectrum of branched alkanes is characterized by preferential cleavage at branch points, leading to the formation of stable carbocations.[15][16] The molecular ion peak (m/z 170 for C12H26) may be weak or absent.[16] Quantification is achieved by comparing the peak area of a characteristic ion to that of an internal standard.
Caption: Workflow for the analysis of this compound by GC-MS.
Interpreting the Data: A Logic-Based Approach
The presence and relative abundance of this compound, when considered alongside other biomarkers, can provide valuable insights into the source and history of hydrocarbon contamination.
Caption: Logical relationship for interpreting biomarker data in environmental studies.
A high relative abundance of this compound in conjunction with a full suite of n-alkanes and other petroleum biomarkers would strongly suggest recent contamination from a petroleum source. Conversely, a depleted concentration of this compound relative to more resistant biomarkers like hopanes could indicate a more weathered oil.
Conclusion: A Promising, Albeit Unproven, Addition to the Biomarker Arsenal
This compound presents itself as a potential biomarker with niche applications in environmental forensics, particularly for the characterization of recent, less-weathered hydrocarbon contamination. Its semi-volatile nature and moderate persistence offer a different window into the environmental fate of petroleum products compared to the highly refractory hopanes and steranes.
However, it is crucial to acknowledge the current limitations. There is a notable lack of dedicated research on this compound as an environmental biomarker. Future studies should focus on:
-
Source Specificity: Investigating its presence and distribution in a wide range of crude oils and refined products, as well as potential biogenic sources.
-
Environmental Fate: Conducting controlled degradation studies to quantify its persistence in various environmental matrices (soil, water, sediment) under different conditions.
-
Method Validation: Developing and validating robust analytical methods for its routine quantification in environmental samples.
By addressing these research gaps, the scientific community can fully elucidate the utility of this compound and potentially add a valuable tool to the ever-expanding arsenal of environmental biomarkers.
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A Senior Application Scientist's Guide to Isomeric Purity Assessment of Synthetic 4-Ethyl-2,6-dimethyloctane
<
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry and drug development, the precise control and assessment of molecular stereochemistry are not merely academic exercises; they are fundamental to ensuring the safety, efficacy, and reproducibility of a final product. This is particularly true for complex chiral molecules such as 4-Ethyl-2,6-dimethyloctane. This branched alkane, with its multiple stereocenters, can exist as a mixture of several stereoisomers.[1] The subtle differences in the three-dimensional arrangement of its atoms can lead to significant variations in biological activity and physical properties. Therefore, the rigorous assessment of its isomeric purity is a critical quality control step.
This guide provides an in-depth comparison of the primary analytical techniques for determining the isomeric purity of synthetic this compound. As a Senior Application Scientist, my aim is to move beyond a simple listing of methods and delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in established scientific principles.
The Challenge: Stereoisomers of this compound
This compound possesses three chiral centers at carbons 2, 4, and 6. This gives rise to 2³ = 8 possible stereoisomers (four pairs of enantiomers). The synthesis of a single, desired stereoisomer is a significant challenge in organic chemistry.[2][3] Consequently, synthetic routes often yield a mixture of diastereomers and enantiomers. Differentiating and quantifying these closely related isomers is a formidable analytical task.
Comparative Analysis of Key Analytical Techniques
The principal methods for assessing the isomeric purity of chiral alkanes fall into two main categories: chromatographic separations and spectroscopic analysis. Each technique offers a unique set of advantages and limitations.
Chiral Gas Chromatography (GC)
Chiral Gas Chromatography is a powerful and widely used technique for the separation of volatile enantiomers and diastereomers.[4][5] For non-functionalized hydrocarbons like this compound, it is often the method of choice.[6]
Principle of Separation: The separation is achieved on a chiral stationary phase (CSP). The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector of the stationary phase.[7] These complexes have different thermodynamic stabilities, leading to different retention times and, thus, separation.[8]
Experimental Considerations:
-
Column Selection: The choice of the chiral stationary phase is critical. Modified cyclodextrins are commonly used for the separation of chiral alkanes.[6][9]
-
Temperature Programming: A carefully optimized temperature program is essential to achieve baseline separation of all isomers.
-
Carrier Gas Flow Rate: The flow rate of the carrier gas (e.g., helium, hydrogen) affects both the resolution and the analysis time.
Data Presentation: Chiral GC Performance
| Parameter | Performance Metric | Justification |
| Resolution (Rs) | > 1.5 for all isomer pairs | Baseline separation is crucial for accurate quantification. |
| Limit of Quantitation (LOQ) | < 0.1% for minor isomers | Essential for detecting and quantifying trace isomeric impurities. |
| Precision (RSD) | < 5% for repetitive injections | Demonstrates the reproducibility of the method.[10] |
Experimental Protocol: Chiral GC Analysis
-
Sample Preparation: Dissolve a precisely weighed amount of the synthetic this compound in a suitable volatile solvent (e.g., hexane) to a final concentration of approximately 1 mg/mL.
-
Instrumentation: Utilize a gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a derivative of cyclodextrin).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 150 °C at 2 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Data Analysis: Integrate the peak areas of all separated isomers. The percentage of each isomer is calculated as the area of the individual peak divided by the total area of all isomer peaks, multiplied by 100.
Logical Workflow for Chiral GC Method Development
Caption: Workflow for Isomeric Purity by Chiral GC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While chiral GC excels at separation, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful alternative for the direct quantification of diastereomers without the need for chromatographic separation.[11]
Principle of Quantification: Diastereomers are distinct chemical entities with different magnetic environments for their nuclei.[11] This results in separate, distinguishable signals in the NMR spectrum, allowing for their direct integration and quantification.[12][13] Enantiomers, however, are indistinguishable in a standard NMR experiment. The use of a chiral derivatizing agent or a chiral solvating agent can be employed to convert enantiomers into diastereomeric species that can then be resolved by NMR.[14]
Experimental Considerations:
-
Solvent Selection: The choice of solvent can influence the chemical shift differences between diastereomeric signals.
-
Relaxation Delays: To ensure accurate integration, especially in ¹³C NMR, long relaxation delays are necessary.[15]
-
Signal Selection: Choose well-resolved signals corresponding to each diastereomer for accurate integration.
Data Presentation: NMR for Diastereomeric Ratio
| Parameter | ¹H NMR | ¹³C NMR |
| Resolution | Can be limited by signal overlap.[16] | Generally offers better spectral dispersion.[15] |
| Sensitivity | High | Lower, may require longer acquisition times. |
| Quantitative Accuracy | High with proper parameter settings. | High with consideration of NOE and relaxation.[15] |
Experimental Protocol: ¹H NMR for Diastereomeric Ratio
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
Pulse Sequence: Standard zg30
-
Relaxation Delay (d1): 5 seconds (to ensure full relaxation of protons)
-
Number of Scans: 16 (or more for better signal-to-noise)
-
-
Data Analysis: After Fourier transformation and phase correction, carefully integrate a set of well-resolved signals that are unique to each diastereomer. The diastereomeric ratio is the ratio of the integrals of these signals.
Logical Relationship for NMR-based Assessment
Caption: NMR strategies for isomer quantification.
Mass Spectrometry (MS)
Coupling gas chromatography with mass spectrometry (GC-MS) can provide an additional layer of confirmation and is particularly useful for complex mixtures.[17] While standard MS is not inherently chiral, specific techniques can aid in isomer differentiation.
Principle of Analysis: In GC-MS, the gas chromatograph separates the isomers, and the mass spectrometer provides mass-to-charge ratio information, confirming the identity of the eluting compounds. Advanced MS techniques, such as those using supersonic molecular beams, can enhance molecular ion signals and provide unique fragmentation patterns for different isomers.[18] Differentiating isomers with very similar fragmentation patterns can be challenging, but new statistical frameworks are being developed to analyze differences in peak intensities.[19]
Experimental Considerations:
-
Ionization Technique: Electron ionization (EI) is common, but softer ionization techniques may be needed to preserve the molecular ion.
-
Mass Analyzer: A high-resolution mass spectrometer can help in confirming the elemental composition.
Comparative Summary of Techniques
| Feature | Chiral Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Primary Application | Separation and quantification of all stereoisomers | Quantification of diastereomeric ratios | Separation of isomers with mass confirmation |
| Separation Required? | Yes | No (for diastereomers) | Yes |
| Enantiomer Differentiation | Direct | Indirect (with chiral agents) | Indirect |
| Strengths | High resolution, high sensitivity | Direct quantification, non-destructive | High specificity, structural information |
| Limitations | Requires volatile and thermally stable compounds | Lower sensitivity, potential for signal overlap | May not resolve all isomers, similar fragmentation patterns |
Method Validation: The Cornerstone of Trustworthiness
Regardless of the chosen technique, a rigorous validation process is essential to ensure the reliability of the results.[20][21] The validation of a chiral purity method should adhere to established guidelines and assess the following parameters[10][22][23]:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The assessment of isomeric purity for synthetic this compound requires a multi-faceted analytical approach. Chiral Gas Chromatography stands out as the most direct and powerful method for the complete separation and quantification of all stereoisomers. NMR spectroscopy serves as an excellent complementary technique for the rapid and direct determination of diastereomeric ratios. GC-MS provides invaluable confirmatory data, enhancing the certainty of isomer identification.
The choice of the primary analytical technique will depend on the specific requirements of the analysis, including the desired level of sensitivity, the complexity of the isomeric mixture, and the available instrumentation. A well-developed and thoroughly validated analytical method is paramount for ensuring the quality, safety, and efficacy of any product containing this complex chiral molecule.
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A Comprehensive Guide to the Thermodynamic Stability of Octane Isomers
In the realms of chemical synthesis, fuel development, and pharmaceutical research, a nuanced understanding of molecular stability is paramount. For hydrocarbons, and specifically for isomers of octane (C₈H₁₈), thermodynamic stability dictates not only their energy content but also their behavior in chemical reactions and their relative abundance at equilibrium. This guide provides an in-depth comparison of the thermodynamic stabilities of various octane isomers, grounded in experimental data and theoretical principles. It is designed to be a definitive resource for researchers, scientists, and drug development professionals who require a deep, technical understanding of these fundamental chemical properties.
The Principle of Isomeric Stability: Why Branching Matters
Structural isomers, such as the 18 isomers of octane, share the same molecular formula but differ in the connectivity of their atoms. This structural variance leads to tangible differences in their thermodynamic properties. A foundational principle in alkane chemistry is that branched alkanes are generally more thermodynamically stable than their linear (n-alkane) counterparts.[1][2] This increased stability is primarily attributed to a more compact molecular structure, which leads to a decrease in the molecular surface area per atom and, consequently, a lowering of the overall potential energy.[2][3]
The "alkane branching effect" has been a subject of study for nearly a century and is understood to arise from a combination of factors, including electronic correlation effects between 1,3-alkyl groups.[2][4] Essentially, the more compact arrangement in branched isomers allows for more effective intramolecular van der Waals interactions and a more stable electronic configuration.[3] This enhanced stability is reflected in key thermodynamic parameters, most notably the standard enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and the heat of combustion (ΔcH°).
Quantifying Stability: A Comparative Data Analysis
The relative thermodynamic stability of octane isomers can be quantitatively assessed by comparing their standard enthalpies of formation and heats of combustion. A more negative (or less positive) enthalpy of formation indicates greater stability, as less energy is required to form the compound from its constituent elements in their standard states. Conversely, a less exothermic (smaller negative value) heat of combustion for isomers indicates greater stability.[5][6] This is because the combustion of all C₈H₁₈ isomers produces the same products (8 CO₂ and 9 H₂O), so a lower energy release implies the initial isomer was at a lower potential energy state.[5]
Below is a summary of the standard enthalpy of formation in the gas phase (ΔfH° gas) and the standard enthalpy of combustion in the liquid phase (ΔcH° liquid) for a selection of octane isomers. These values have been compiled from the National Institute of Standards and Technology (NIST) Chemistry WebBook and other authoritative sources.
| Isomer | Structure | ΔfH° (gas, 298.15 K) (kJ/mol) | ΔcH° (liquid, 298.15 K) (kJ/mol) | Relative Stability Ranking |
| n-Octane | Linear | -208.4 ± 0.7 | -5470.5 ± 0.8 | Least Stable |
| 2-Methylheptane | Branched | -212.4 ± 0.8 | -5466.3 ± 0.8 | More Stable |
| 3-Methylheptane | Branched | -210.8 ± 0.9 | -5468.1 ± 0.9 | More Stable |
| 2,2-Dimethylhexane | Branched | -224.1 ± 1.0 | -5459.7 ± 1.0 | Even More Stable |
| 2,3-Dimethylhexane | Branched | -217.2 ± 1.0 | -5462.5 ± 1.0 | More Stable |
| 2,2,4-Trimethylpentane (Isooctane) | Highly Branched | -224.1 ± 1.3 | -5461.3 ± 1.3 | Most Stable |
Data sourced from the NIST Chemistry WebBook.[7] Note that historical data may present slight variations.[8][9]
As the data clearly demonstrates, there is a direct correlation between the degree of branching and thermodynamic stability. The linear isomer, n-octane, possesses the least negative enthalpy of formation and the most exothermic heat of combustion, marking it as the least stable among the selected isomers. In stark contrast, the highly branched 2,2,4-trimethylpentane, commonly known as isooctane, exhibits one of the most negative enthalpies of formation, indicating its superior stability.
The Gibbs free energy of formation (ΔfG°) provides the most accurate measure of thermodynamic stability under conditions of constant temperature and pressure, as it accounts for both enthalpy and entropy. At standard conditions (25 °C), the trend in ΔfG° generally follows that of ΔfH°. For instance, at 25° C, 2,2-dimethylhexane is among the most stable isomers, while n-octane is one of the least stable.[10]
Visualizing the Stability-Branching Relationship
The relationship between molecular structure and thermodynamic stability can be visualized through the following diagram, which illustrates how increased branching leads to a more compact structure and lower potential energy.
Caption: Relationship between branching and thermodynamic stability in octane isomers.
Experimental Determination of Thermodynamic Stability: Bomb Calorimetry
The heats of combustion, a key indicator of stability, are determined experimentally using a technique called bomb calorimetry.[11][12] This method measures the heat released when a substance is completely burned in a constant-volume container (the "bomb") filled with excess oxygen.
Step-by-Step Protocol for Bomb Calorimetry of a Volatile Liquid (e.g., an Octane Isomer)
This protocol outlines the essential steps for determining the heat of combustion of a volatile liquid like an octane isomer. Special handling is required for such samples to prevent evaporation before combustion.[13]
-
Sample Preparation:
-
Accurately weigh a gelatin capsule or a thin-walled glass ampule.
-
Using a syringe, carefully introduce a precise amount (typically around 1 gram) of the octane isomer into the capsule or ampule and seal it.[13] For volatile liquids, this encapsulation is crucial to prevent mass loss through evaporation.
-
Record the final mass of the sealed container with the sample. The mass of the sample is determined by subtraction.
-
-
Bomb Assembly:
-
Place the sealed capsule containing the sample into the crucible within the bomb.
-
Measure and record the length of a piece of ignition wire (typically nickel-chromium or platinum).[11]
-
Secure the ignition wire to the electrodes inside the bomb head, ensuring it is in firm contact with the sample capsule.
-
Carefully screw the bomb head onto the bomb cylinder, ensuring a tight seal.
-
-
Oxygen Pressurization:
-
Connect the bomb to a high-pressure oxygen cylinder.
-
Slowly fill the bomb with pure oxygen to a pressure of approximately 25-30 atm.
-
Purge the bomb once with oxygen to remove any atmospheric nitrogen before the final fill.
-
-
Calorimeter Setup:
-
Place the sealed and pressurized bomb into the calorimeter bucket.
-
Add a precise volume of deionized water to the bucket, ensuring the bomb is fully submerged.
-
Place the bucket into the insulating jacket of the calorimeter.
-
Insert the thermometer and stirrer into the water, ensuring they do not touch the bomb.
-
-
Combustion and Data Acquisition:
-
Allow the system to equilibrate for several minutes, stirring continuously, until a stable initial temperature (T₁) is recorded.
-
Ignite the sample by passing a current through the ignition wire.
-
Record the temperature at regular intervals until it reaches a maximum and then begins to cool. The highest temperature reached is the final temperature (T₂).
-
-
Post-Combustion Analysis:
-
Carefully release the pressure from the bomb.
-
Open the bomb and inspect the interior for any signs of incomplete combustion (e.g., soot).
-
Measure the length of any unburned ignition wire.
-
-
Calculations:
-
The total heat released (q_total) is calculated from the temperature change (ΔT = T₂ - T₁) and the heat capacity of the calorimeter (C_cal), which is determined separately by combusting a standard substance with a known heat of combustion, such as benzoic acid.[12]
-
Corrections are made for the heat released by the combustion of the ignition wire and the gelatin capsule (if used).
-
The heat of combustion of the sample is then calculated per gram and converted to a molar basis (kJ/mol).
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for determining the heat of combustion using a bomb calorimeter.
Conclusion
The thermodynamic stability of octane isomers is a direct function of their molecular structure, with a clear and quantifiable increase in stability correlating with the degree of branching. This principle is substantiated by extensive experimental data on enthalpies of formation and heats of combustion. Highly branched isomers like 2,2,4-trimethylpentane (isooctane) are significantly more stable than their linear counterpart, n-octane. This fundamental understanding, derived from precise experimental techniques such as bomb calorimetry, is crucial for professionals in chemistry and related sciences for applications ranging from optimizing fuel blends to designing stable molecular scaffolds in drug development.
References
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Evaluating the Impact of Branched Alkanes on Material Hydrophobicity: A Comparative Analysis Featuring 4-Ethyl-2,6-dimethyloctane
For Immediate Release
In the pursuit of advanced materials with tailored surface properties, the ability to control hydrophobicity is paramount. This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth evaluation of 4-Ethyl-2,6-dimethyloctane, a representative branched alkane, and its potential to modify material hydrophobicity. Through a comparative analysis with established alternatives and supported by detailed experimental protocols, this document serves as a comprehensive resource for understanding and applying hydrophobic surface modifications.
Introduction: The Role of Molecular Structure in Surface Wettability
Hydrophobicity, the property of a material to repel water, is fundamentally governed by its surface energy.[1] Materials with low surface energy tend to be hydrophobic, causing water to bead up and form a high contact angle.[1] Alkanes, being nonpolar hydrocarbons, are inherently hydrophobic.[2] The specific molecular structure of an alkane, including chain length and branching, can significantly influence its packing density on a surface and, consequently, its hydrophobic efficacy.[3][4]
This compound (C12H26) is a branched alkane that, while not extensively documented as a surface modifier, serves as an excellent model for exploring the impact of molecular architecture on hydrophobicity.[5] Its branched structure may offer advantages over linear alkanes by creating a less ordered, and therefore less dense, surface layer, which can enhance water repellency.[3]
Comparative Analysis of Hydrophobic Agents
To contextualize the potential performance of this compound, it is essential to compare it with other classes of materials commonly used to induce hydrophobicity. This section evaluates branched alkanes against two prevalent alternatives: organosilanes and fluoropolymers.
| Feature | Branched Alkanes (e.g., this compound) | Organosilanes | Fluoropolymers |
| Mechanism of Action | Adsorption onto the surface, creating a low-energy layer of nonpolar hydrocarbon chains. | Covalent bonding to hydroxylated surfaces via a siloxane linkage, presenting a hydrophobic organic group to the exterior.[6][7] | Extremely low surface energy due to the high electronegativity of fluorine atoms in the polymer backbone.[8] |
| Typical Water Contact Angle | 90° - 110° | 90° - 120° | >110° (can achieve superhydrophobicity)[9] |
| Durability | Lower, as they are typically attached by weaker van der Waals forces. | High, due to strong covalent bonds with the substrate.[10] | Very high, known for their chemical inertness and resistance to environmental degradation.[8][11] |
| Application Methods | Simple deposition techniques like dip-coating, spin-coating, or spraying.[12][13][14] | Chemical vapor deposition or solution-phase deposition, often requiring a curing step.[15] | Applied as coatings through spraying, dipping, or as thin films.[9] |
| Key Advantages | Simplicity of application, potentially lower cost. | Excellent adhesion and durability on a wide range of substrates.[10][15] | Superior hydrophobicity and oleophobicity, excellent chemical and UV resistance.[8][11] |
| Limitations | Lower durability and potential for desorption from the surface. | Requires hydroxyl groups on the substrate for covalent bonding. | Higher cost and potential environmental concerns associated with some fluorinated compounds.[16][17] |
Experimental Protocol: Evaluation of Surface Hydrophobicity
To quantitatively assess the hydrophobicity of a surface treated with this compound or any other modifying agent, the static contact angle measurement is a fundamental and widely accepted technique.[18][19][20] This protocol outlines the necessary steps for a reproducible evaluation using a contact angle goniometer.[21][22][23][24]
Materials and Equipment
-
Substrate: Glass microscope slides (or other material of interest)
-
Cleaning Agents: Acetone, ethanol, deionized (DI) water
-
Hydrophobic Agent: this compound solution (e.g., 1% w/v in a volatile, nonpolar solvent like hexane)
-
Contact Angle Goniometer: Equipped with a high-resolution camera and analysis software.[21][22][23]
-
Micropipette or Syringe: For dispensing precise droplets.
-
Nitrogen or Argon Gas Stream: For drying.
Substrate Preparation
-
Thoroughly clean the substrate to ensure a uniform surface. For glass slides, sonicate in acetone for 15 minutes, followed by ethanol for 15 minutes, and finally rinse extensively with DI water.[22]
-
Dry the cleaned substrates under a stream of nitrogen or argon gas.
-
Optional: For substrates that are not inherently hydroxylated, a plasma treatment can be performed to activate the surface and introduce hydroxyl groups, which can aid in the adhesion of the hydrophobic layer.[22]
Application of this compound Coating
-
Prepare a 1% (w/v) solution of this compound in hexane.
-
Apply the solution to the cleaned and dried substrate using one of the following methods:
-
Dip-coating: Immerse the substrate in the solution for a set time (e.g., 60 seconds), then withdraw it at a constant speed.
-
Spin-coating: Dispense a small amount of the solution onto the center of the substrate and spin at a high speed (e.g., 2000 rpm) for a set time (e.g., 30 seconds).[14]
-
Spray-coating: Use an atomizer or spray gun to apply a fine mist of the solution onto the substrate.[13]
-
-
Allow the solvent to evaporate completely in a fume hood, leaving a thin layer of the branched alkane on the surface.
Contact Angle Measurement
-
Place the coated substrate on the sample stage of the contact angle goniometer.[21]
-
Using a micropipette or the goniometer's automated dispenser, carefully deposit a small droplet (typically 2-5 µL) of DI water onto the surface.[25]
-
Capture a high-resolution image of the droplet at the solid-liquid-vapor interface.
-
Use the goniometer's software to analyze the image and measure the static contact angle. The software will fit a mathematical model (e.g., Young-Laplace) to the droplet shape to determine the angle.[18]
-
Repeat the measurement at least five different locations on the surface to ensure statistical reliability and account for any potential non-uniformity in the coating.[25]
-
Calculate the average contact angle and the standard deviation. A water contact angle greater than 90° indicates a hydrophobic surface.[26][27][28][29]
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the experimental protocol for evaluating the hydrophobicity of a surface treated with this compound.
Caption: Experimental workflow for hydrophobicity evaluation.
Conclusion
While this compound is not a conventional hydrophobic agent, its structure as a branched alkane provides a valuable platform for understanding the fundamental principles of surface modification. The experimental protocol detailed in this guide offers a robust framework for evaluating its efficacy and comparing it to established alternatives like organosilanes and fluoropolymers. For applications where extreme durability is not the primary concern, the simplicity and low cost of applying branched alkanes may present a viable option for rendering surfaces hydrophobic. Further research into the relationship between alkane branching, packing density, and long-term stability will be crucial for the development of novel, high-performance hydrophobic materials.
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- Fluoropolymer Coating TPD-R610 | Waterproof Electronics Coating. (n.d.).
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Safety Operating Guide
Navigating the Disposal of 4-Ethyl-2,6-dimethyloctane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. The proper disposal of these substances is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Ethyl-2,6-dimethyloctane (CAS No. 62183-52-2), grounding its recommendations in established safety principles and regulatory frameworks.
Understanding the Hazard Profile: A Conservative Approach
In the absence of a specific SDS, we must infer the potential hazards of this compound from its chemical relatives, such as 2,7-dimethyloctane and 4,4-dimethyloctane.[1][2] These compounds are typically classified as flammable liquids and may cause skin, eye, and respiratory irritation.[1] Therefore, a conservative approach dictates that this compound should be handled as a flammable and irritant substance.
| Property | Inferred Hazard | Rationale |
| Physical State | Liquid | Based on the molecular weight and structure of similar C12 alkanes. |
| Flammability | Flammable Liquid | SDS for similar isomers indicate flammability.[1][2] |
| Health Hazards | Skin, eye, and respiratory irritant | A common characteristic of hydrocarbon solvents.[1] |
| Environmental | Potentially harmful to aquatic life | Hydrocarbons can be toxic to aquatic organisms.[3] |
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to establish a safe working environment and utilize appropriate Personal Protective Equipment (PPE).
Essential PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).
-
Body Protection: A laboratory coat.
Handling Precautions:
-
All handling of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
-
Ensure that an emergency eyewash station and safety shower are readily accessible.
-
Keep the chemical away from all sources of ignition, including open flames, hot surfaces, and sparks.[1]
-
Use non-sparking tools when handling containers of the substance.[1]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to manage it as a hazardous waste through a licensed disposal facility.
-
Waste Characterization: Based on the inferred hazards, this substance should be classified as a flammable liquid hazardous waste.
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible materials, such as strong oxidizing agents, should be kept separate to prevent dangerous reactions.
-
Containerization:
-
Use a designated, leak-proof, and chemically compatible waste container. Glass or high-density polyethylene (HDPE) containers are generally suitable.
-
The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate the associated hazards (e.g., "Flammable," "Irritant").
-
-
Accumulation:
-
Keep the waste container tightly sealed when not in use to prevent the release of vapors.
-
Store the sealed container in a designated hazardous waste accumulation area. This area should be cool, well-ventilated, and away from ignition sources.[1]
-
-
Professional Disposal:
-
Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.
-
Ensure that all required documentation, such as a hazardous waste manifest, is completed in accordance with EPA and local regulations.[3]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container for disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and EHS office.
-
Prevent the spill from entering drains or waterways.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
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Navigating the Unseen: A Practical Guide to Handling 4-Ethyl-2,6-dimethyloctane
Hazard Identification: Understanding the Invisible Threat
As a branched-chain hydrocarbon, 4-Ethyl-2,6-dimethyloctane is anticipated to share hazards common to this class of compounds. Based on data from analogous C8-C18 branched alkanes, the primary risks include:
-
Flammability: Like other alkanes, this compound is expected to be a flammable liquid.[4][5][6][7] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[5]
-
Skin and Eye Irritation: Direct contact can cause skin irritation.[6][7] Prolonged or repeated exposure may lead to dermatitis.[8] Contact with the eyes is likely to cause serious irritation.[6][7]
-
Respiratory Irritation: Inhalation of high concentrations of vapors may cause respiratory tract irritation, headaches, dizziness, and nausea.[7][8]
-
Aspiration Hazard: While specific data is unavailable for this compound, some branched alkanes may be fatal if swallowed and enter the airways.
It is imperative to handle this compound with the assumption that it possesses these hazardous properties.
Personal Protective Equipment (PPE): Your First Line of Defense
A robust PPE strategy is non-negotiable when handling this compound. The following table outlines the recommended PPE, drawing from safety protocols for similar hydrocarbons.
| Protection Type | Required PPE | Specifications and Rationale |
| Eye and Face Protection | Chemical safety goggles | Protects against splashes and vapors that can cause serious eye irritation.[4][6] Ensure compliance with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended) | Provides a barrier against skin contact, which can cause irritation.[4] Always inspect gloves for integrity before use and wash hands thoroughly after handling. |
| Body Protection | Laboratory coat | Minimizes skin exposure to accidental spills. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[6] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To prevent the buildup of flammable vapors and minimize inhalation risk.[4] If a fume hood is not available or if there is a potential to exceed exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary. |
Safe Handling and Operations: A Step-by-Step Protocol
Adherence to a strict operational protocol is crucial for mitigating the risks associated with this compound.
Preparation and Engineering Controls:
-
Ventilation: All handling of this compound must occur in a well-ventilated area, preferably within a certified chemical fume hood, to control vapor concentrations.[4]
-
Ignition Source Control: Keep the compound away from heat, sparks, open flames, and other ignition sources.[4][5][6] Use non-sparking tools and explosion-proof equipment.[5][6]
-
Grounding: Ground and bond containers when transferring material to prevent static discharge, a potential ignition source.[6]
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[6]
Handling Procedures:
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the chemical.
-
Container Inspection: Before use, inspect the container for any signs of damage or leaks.
-
Dispensing: When dispensing, do so slowly and carefully to avoid splashing. Keep the container opening away from your breathing zone.
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials and ignition sources.[5][6]
Spill Management: A Calm and Coordinated Response
In the event of a spill, a swift and organized response is critical to prevent injury and further contamination.
Spill Response Workflow
Caption: Workflow for responding to a this compound spill.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel and your supervisor.
-
Control Ignition Sources: If it is safe to do so, remove all potential ignition sources from the vicinity.
-
Ventilate: Increase ventilation in the area, if possible.
-
Containment: Wearing appropriate PPE, contain the spill by applying an inert absorbent material such as sand, earth, or vermiculite.[4]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste.[5]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of all contaminated materials, including PPE, as hazardous waste in accordance with local, state, and federal regulations.[6]
Disposal Plan: Responsible Stewardship
Proper disposal is a critical component of the chemical lifecycle. All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.
-
Waste Collection: Collect all waste in clearly labeled, sealed containers.
-
Regulatory Compliance: Dispose of the waste through a licensed hazardous waste disposal company, adhering to all institutional and governmental regulations.
-
Environmental Consideration: Do not dispose of this compound down the drain, as it can have a significant negative impact on aquatic ecosystems.[4]
By adhering to these rigorous safety protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their work.
References
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- PubChem. This compound. [Link]
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- Australian Government Department of Health and Aged Care.
- PubChem. 4-Ethyl-2,6-dimethylheptane. [Link]
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- Chemical Safety in Schools. "ALKANES" Search Result. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
